molecular formula C21H24N2O3 B10830427 Gelsevirine

Gelsevirine

Cat. No.: B10830427
M. Wt: 352.4 g/mol
InChI Key: SSSCMFCWHWCCEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methoxygelsemine is an indole alkaloid.
1-Methoxygelsemine is a natural product found in Gelsemium elegans with data available.

Properties

IUPAC Name

2-ethenyl-1'-methoxy-4-methylspiro[9-oxa-4-azatetracyclo[6.3.1.02,6.05,11]dodecane-7,3'-indole]-2'-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O3/c1-4-20-11-22(2)17-12-10-26-16(9-14(12)20)21(18(17)20)13-7-5-6-8-15(13)23(25-3)19(21)24/h4-8,12,14,16-18H,1,9-11H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSSCMFCWHWCCEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2(C3CC4C5(C2C1C3CO4)C6=CC=CC=C6N(C5=O)OC)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Isolating Gelsevirine from Gelsemium elegans: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth technical guide to the isolation of gelsevirine (B199093), a prominent indole (B1671886) alkaloid, from the plant Gelsemium elegans. This plant, known colloquially as "heartbreak grass," is a rich source of complex alkaloids with significant pharmacological interest. The methodologies detailed herein are compiled from peer-reviewed scientific literature and are intended to provide a comprehensive resource for researchers in natural product chemistry and drug development.

Overview of Isolation Strategies

The isolation of this compound from Gelsemium elegans primarily involves a multi-step process beginning with the extraction of total alkaloids from the plant material, followed by sophisticated chromatographic techniques to separate and purify the target compound. The choice of method can significantly impact the yield and purity of the final product. Two primary strategies have been successfully employed: conventional acid-base extraction followed by column chromatography, and the more advanced high-speed counter-current chromatography (HSCCC).

Experimental Protocols

Method 1: Acid-Base Extraction and Silica (B1680970) Gel Column Chromatography

This traditional method relies on the basic nature of alkaloids to separate them from neutral components in the plant extract.

Protocol:

  • Extraction:

    • The dried and powdered stems and leaves of Gelsemium elegans are subjected to extraction with ethanol.

    • The resulting ethanolic extract is concentrated under reduced pressure.

  • Acid-Base Partitioning:

    • The concentrated extract is suspended in water and acidified to a pH of approximately 4 using 20% sulfuric acid (H₂SO₄).

    • This acidic suspension is then partitioned with ethyl acetate (B1210297) (EtOAc) to remove neutral, non-alkaloidal components.

    • The remaining aqueous phase, containing the protonated alkaloids, is basified to a pH of about 10 with sodium carbonate (Na₂CO₃).

    • The basified solution is then extracted with chloroform (B151607) (CHCl₃) to yield a crude alkaloid mixture[1].

  • Chromatographic Purification:

    • The crude alkaloid extract is subjected to silica gel column chromatography.

    • The column is eluted with a gradient of chloroform-methanol (CHCl₃-MeOH), typically starting from a ratio of 30:1 and gradually increasing in polarity to 1:1, to separate the different alkaloids[1]. Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing this compound.

Method 2: High-Speed Counter-Current Chromatography (HSCCC)

HSCCC is a sophisticated liquid-liquid partition chromatography technique that avoids the use of solid stationary phases, thus minimizing irreversible adsorption and improving recovery. Two effective HSCCC methods are presented below.

2.2.1. pH-Zone-Refining HSCCC

This powerful technique separates alkaloids based on their pKa values.

Protocol:

  • Crude Extract Preparation: A crude alkaloid extract is first obtained using a standard acid-base extraction method.

  • Solvent System: A two-phase solvent system is prepared using methyl tert-butyl ether (MtBE), acetonitrile, and water in a 3:1.5:4 (v/v) ratio[2].

  • Stationary and Mobile Phases:

    • Triethylamine (20 mM) is added to the upper organic phase, which serves as the stationary phase, to act as a retainer[2].

    • Hydrochloric acid (10 mM) is added to the lower aqueous phase, which serves as the mobile phase, to act as an eluter[2].

  • HSCCC Operation: The crude extract (e.g., 1.5 g) is dissolved in a mixture of the two phases and subjected to HSCCC separation to yield purified this compound[2][3].

2.2.2. Single-Step HSCCC

This method allows for the direct separation of this compound from a crude extract in a single run.

Protocol:

  • Crude Extract Preparation: A crude extract from G. elegans is prepared.

  • Solvent System: A two-phase solvent system is composed of chloroform, methanol, and 0.1 M hydrochloric acid in a 4:4:2 (v/v) ratio[3].

  • HSCCC Operation: The crude extract (e.g., 300 mg) is separated using the prepared solvent system in one step to obtain pure this compound[3].

Data Presentation

The quantitative outcomes of the described isolation methods are summarized below. These tables facilitate a direct comparison of the efficiency of each technique.

Table 1: Yield and Purity of this compound via HSCCC Methods

MethodStarting MaterialThis compound Yield (mg)Purity by HPLC (%)Reference
pH-Zone-Refining HSCCC1.5 g crude extract19596.7[2][3]
Single-Step HSCCC300 mg crude extract21.298.6[3]

Table 2: Spectroscopic Data for this compound Identification

Analysis TypeDataReference
¹H NMR Confirmed by comparison with known standards[2][3]
¹³C NMR Confirmed by comparison with known standards[2][3]
ESI-MS Confirmed molecular weight[2][3]

Visualization of Workflows

The following diagrams, generated using Graphviz, illustrate the logical flow of the this compound isolation protocols.

Gelsevirine_Isolation_Workflow cluster_extraction Plant Material Processing & Crude Extraction cluster_purification Purification Strategies cluster_hsccc HSCCC Approaches cluster_final Final Product & Analysis plant G. elegans (Stems & Leaves) powder Dried & Powdered Plant Material plant->powder etoh_extract Ethanolic Extraction powder->etoh_extract crude_extract Crude Alkaloid Extract etoh_extract->crude_extract Acid-Base Partitioning method1 Method 1: Silica Gel Column Chromatography crude_extract->method1 method2 Method 2: High-Speed Counter-Current Chromatography (HSCCC) crude_extract->method2 pure_this compound Pure this compound method1->pure_this compound ph_zone pH-Zone-Refining single_step Single-Step Separation ph_zone->pure_this compound single_step->pure_this compound analysis Purity & Structural Analysis (HPLC, NMR, MS) pure_this compound->analysis

Caption: General workflow for the isolation and purification of this compound.

Acid_Base_Extraction_Flow start Ethanolic Extract in Water acidify Acidify to pH 4 (20% H₂SO₄) start->acidify partition1 Partition with Ethyl Acetate acidify->partition1 aqueous1 Aqueous Phase (Protonated Alkaloids) partition1->aqueous1 Lower Layer organic1 Organic Phase (Neutral Impurities) [Discard] partition1->organic1 Upper Layer basify Basify to pH 10 (Na₂CO₃) aqueous1->basify partition2 Extract with Chloroform basify->partition2 aqueous2 Aqueous Phase [Discard] partition2->aqueous2 Upper Layer organic2 Organic Phase (Crude Alkaloids) partition2->organic2 Lower Layer end Crude Alkaloid Extract for Chromatography organic2->end

Caption: Detailed workflow of the acid-base partitioning step.

Conclusion

The isolation of this compound from Gelsemium elegans can be effectively achieved through multiple robust protocols. While traditional methods involving acid-base extraction and silica gel chromatography are viable, modern techniques like pH-zone-refining and single-step HSCCC offer superior efficiency, yield, and purity in a shorter timeframe[2][3]. The selection of the most appropriate method will depend on the available equipment, scale of isolation, and desired purity of the final compound. The data and protocols presented in this guide provide a solid foundation for researchers to successfully isolate this compound for further pharmacological investigation and drug development endeavors.

References

Chemical Structure and Physicochemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Gelsevirine: Chemical Structure and Properties

This compound is a naturally occurring oxindole (B195798) alkaloid isolated from plants of the Gelsemium genus, notably Gelsemium elegans.[1][] This compound has garnered significant attention within the scientific community for its diverse pharmacological activities, including anti-inflammatory, anxiolytic, and antitumor effects.[1][3][4] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, biological activities, and mechanisms of action of this compound, tailored for researchers, scientists, and drug development professionals.

This compound possesses a complex polycyclic structure. Its systematic IUPAC name is (3′S,9S)-5-ethenyl-3R,4,4aR,5S,6,7,8S,8aS-octahydro-1′-methoxy-7-methyl-spiro[3,5,8-ethanylylidene-1H-pyrano[3,4-c]pyridine-10,3′-[3H]indol]-2′(1′H)-one.[3] The key physicochemical properties of this compound are summarized in the table below.

PropertyValueSource(s)
Chemical Formula C₂₁H₂₄N₂O₃[1][3]
Molecular Weight 352.4 g/mol [1][3]
CAS Number 38990-03-3[1][3]
Appearance Powder[1][]
Purity ≥98%[1][3]
Boiling Point 130-150°C (at 0.0001 Torr)[]
Density (Predicted) 1.34±0.1 g/cm³[]
pKa (Predicted) 8.85±0.40[]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. Sparingly soluble in Methanol (1-10 mg/ml).[1][3][5]

Biological Activities and Pharmacological Properties

This compound has demonstrated a range of biological activities, making it a compound of interest for therapeutic development. Its effects are multifaceted, spanning anti-inflammatory, anxiolytic, and anticancer properties.

Anti-inflammatory Activity

A significant body of research highlights this compound's potent anti-inflammatory effects. It has been identified as a novel and specific inhibitor of the Stimulator of Interferon Genes (STING) signaling pathway.[3][4] By inhibiting STING, this compound can mitigate the inflammatory response in conditions like sepsis.[3][4] Furthermore, it has been shown to protect against ischemic stroke by regulating microglia-related neuroinflammation through the JAK2-STAT3 pathway.[6]

Anxiolytic Activity

This compound exhibits potent anxiolytic (anti-anxiety) effects.[1][] Studies suggest that its anxiolytic mechanism may involve agonist action at glycine (B1666218) receptors in the brain.[] Notably, this compound demonstrates comparable anxiolytic activity to other alkaloids from Gelsemium elegans but with lower toxicity.[4]

Antitumor Activity

In vitro studies have shown that this compound can significantly inhibit the proliferation of human carcinoma cell lines.[1] The table below summarizes the 50% inhibiting concentration (IC50) values of this compound against different cancer cell lines.

Cell LineIC50 (mmol·L⁻¹)
SW480 (Colon Carcinoma)1.41 ± 0.06
MGC80-3 (Gastric Cancer)1.22 ± 0.11

Source:[1]

Mechanism of Action: Signaling Pathways

This compound exerts its biological effects by modulating key signaling pathways involved in inflammation and immune response.

Inhibition of the STING Signaling Pathway

This compound has been identified as a specific inhibitor of the STING pathway.[4][7][8] Cytosolic DNA, from pathogens or damaged host cells, activates the cGAS-STING pathway, leading to the production of type I interferons and other pro-inflammatory cytokines.[7][9] this compound competitively binds to the cyclic dinucleotide (CDN)-binding pocket of STING, locking it in an inactive conformation.[4][8] This prevents STING dimerization and subsequent activation of downstream signaling.[4] Additionally, this compound promotes K48-linked ubiquitination and degradation of STING, further dampening the inflammatory cascade.[4][7][8]

STING_Pathway_Inhibition DNA Cytosolic dsDNA cGAS cGAS DNA->cGAS activates cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes STING_inactive STING (Inactive) cGAMP->STING_inactive binds & activates STING_active STING (Active) Dimerization STING_inactive->STING_active TBK1 TBK1 STING_active->TBK1 recruits & activates IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 nucleus Nucleus pIRF3->nucleus translocates to IFN Type I Interferons & Inflammatory Cytokines nucleus->IFN induces expression of This compound This compound This compound->STING_inactive binds to CDN pocket (inhibition) Degradation K48-linked Ubiquitination & Degradation This compound->Degradation Degradation->STING_inactive promotes

Caption: this compound inhibits the STING signaling pathway.

Modulation of the JAK2-STAT3 Signaling Pathway

In the context of neuroinflammation, such as that occurring during an ischemic stroke, this compound has been shown to inhibit the Janus kinase 2 (JAK2) - Signal Transducer and Activator of Transcription 3 (STAT3) pathway.[6] Over-activation of microglia contributes to neuronal damage. This compound directly binds to and inhibits the kinase activity of JAK2.[6] This prevents the phosphorylation and subsequent nuclear translocation of STAT3, which in turn downregulates the transcription of pro-inflammatory genes in microglia.[6]

JAK2_STAT3_Pathway_Inhibition Cytokine Pro-inflammatory Cytokines Receptor Cytokine Receptor Cytokine->Receptor binds JAK2 JAK2 Receptor->JAK2 activates pJAK2 p-JAK2 (Active) JAK2->pJAK2 STAT3 STAT3 pJAK2->STAT3 phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 Dimer p-STAT3 Dimer pSTAT3->Dimer dimerizes Nucleus Nucleus Dimer->Nucleus translocates to Transcription Gene Transcription (Inflammatory Mediators) Nucleus->Transcription initiates This compound This compound This compound->pJAK2 inhibits kinase activity

Caption: this compound inhibits the JAK2-STAT3 signaling pathway.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. Below are summaries of key experimental protocols cited in the literature for the study of this compound.

Isolation and Purification

High-Speed Counter-Current Chromatography (HSCCC) has been effectively used for the one-step separation and purification of this compound from the crude extract of G. elegans.[10]

  • Sample Preparation : Crude alkaloid extract from G. elegans is prepared.[10]

  • Solvent System : A two-phase solvent system, such as chloroform-methanol-0.1 mol/L hydrochloric acid (4:4:2), is utilized.[10]

  • HSCCC Operation : The upper phase serves as the stationary phase and the lower phase as the mobile phase. The apparatus is run at a specific rotational speed (e.g., 800 r/min) with a defined flow rate (e.g., 2.0 mL/min).[10]

  • Detection : The eluent is monitored at a specific wavelength (e.g., 254 nm).[10]

  • Purity Analysis : The purity of the isolated this compound is confirmed by High-Performance Liquid Chromatography (HPLC).[10]

  • Structure Confirmation : The chemical structure is identified using Electrospray Ionization Mass Spectrometry (ESI-MS), ¹H-NMR, and ¹³C-NMR.[10]

In Vivo Sepsis Model (Cecal Ligation and Puncture)

The Cecal Ligation and Puncture (CLP) model is a standard method to induce experimental sepsis in mice and evaluate the efficacy of therapeutic agents like this compound.[3][7]

CLP_Workflow start Anesthetize Mouse (e.g., 2% isoflurane) surgery Perform Midline Laparotomy to Expose Cecum start->surgery ligation Ligate Cecum Distal to the Ileocecal Valve surgery->ligation puncture Puncture Cecum with Needle (e.g., 22-gauge) ligation->puncture reposition Gently Squeeze Cecum to Extrude Feces, Return to Peritoneal Cavity puncture->reposition suture Close Abdominal Incision in Layers reposition->suture treatment Administer this compound (e.g., 10 or 20 mg/kg, i.p.) 5 hours post-CLP suture->treatment monitoring Monitor Survival Rate treatment->monitoring analysis Collect Blood and Tissues for Analysis (e.g., Cytokine levels, Organ Injury Markers) treatment->analysis end End of Experiment monitoring->end analysis->end

Caption: Experimental workflow for the CLP-induced sepsis model.

Biotin (B1667282) Pulldown Assay

This assay is used to confirm the direct binding of this compound to its target protein, STING.[4][7][8]

  • Cell Lysate Preparation : HEK293T cells are harvested and lysed. The supernatant containing cellular proteins is collected.[4][7]

  • Incubation : The cell lysate is incubated with biotin-labeled this compound (biotin-GS) or biotin alone (as a control) for several hours at 4°C.[4][7]

  • Capture : Streptavidin-conjugated agarose (B213101) beads are added to the mixture to capture the biotin-labeled complexes.[7]

  • Washing and Elution : The beads are washed to remove non-specific binders, and the protein complexes are then eluted.

  • Detection : The eluted proteins are separated by SDS-PAGE and visualized by Western blot using an anti-STING antibody to confirm the interaction.[7]

Conclusion

This compound is a promising natural product with a well-defined chemical structure and a compelling profile of biological activities. Its ability to specifically inhibit key inflammatory pathways, such as STING and JAK2-STAT3 signaling, underscores its therapeutic potential for a range of conditions, including sepsis, neuroinflammatory disorders, and cancer. The detailed experimental protocols outlined in the literature provide a solid foundation for further investigation into its mechanisms of action and for advancing its development as a novel therapeutic agent. This guide serves as a valuable resource for scientists and researchers dedicated to exploring the full potential of this intriguing alkaloid.

References

Gelsevirine as a STING-Specific Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Stimulator of Interferon Genes (STING) signaling pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating a robust inflammatory and antiviral response. While essential for host defense, aberrant or chronic STING activation is implicated in the pathophysiology of numerous autoimmune and inflammatory diseases. Consequently, the development of specific STING inhibitors is a significant area of therapeutic research. This technical guide provides an in-depth overview of Gelsevirine (GS), a natural compound identified as a novel, specific inhibitor of the STING pathway. We detail its dual mechanism of action, present key quantitative data on its inhibitory efficacy, provide comprehensive experimental protocols for its characterization, and visualize the relevant biological pathways and experimental workflows.

Introduction to the cGAS-STING Pathway

The cGAS-STING pathway is a fundamental signaling cascade of the innate immune system.[1] It is initiated when the enzyme cyclic GMP-AMP synthase (cGAS) recognizes and binds to double-stranded DNA (dsDNA) in the cytoplasm—a hallmark of viral or bacterial infection, or cellular damage.[2] Upon binding dsDNA, cGAS synthesizes the second messenger cyclic GMP-AMP (cGAMP).[2][3] cGAMP then binds to the STING protein, an adaptor protein located on the endoplasmic reticulum (ER).[2] This binding event triggers a conformational change in the STING dimer, leading to its activation and translocation from the ER to the Golgi apparatus.[1][4] In the Golgi, STING serves as a scaffold to recruit and activate TANK-binding kinase 1 (TBK1), which in turn phosphorylates the transcription factor Interferon Regulatory Factor 3 (IRF3).[2][3] Activated IRF3 translocates to the nucleus, driving the expression of type I interferons (IFN-I) and other pro-inflammatory cytokines, which orchestrate an antimicrobial and inflammatory state.[3][5]

Given its central role, the STING pathway is tightly regulated.[6] However, dysregulation leading to constitutive activation can drive autoimmune diseases like Systemic Lupus Erythematosus (SLE) and Aicardi-Goutières Syndrome (AGS).[7][8] This has spurred the search for potent and specific STING inhibitors, among which this compound has emerged as a promising candidate.[9][10]

This compound: A Dual-Mechanism STING Inhibitor

This compound is a natural compound that has been identified as a potent and specific inhibitor of STING signaling.[9][11] Research indicates that this compound employs a unique dual mechanism to suppress the pathway, targeting STING through both direct competitive inhibition and promotion of protein degradation.[9][10]

Competitive Binding to the STING CDN-Binding Pocket

This compound directly interferes with the initial activation step of STING. In silico docking analyses show that this compound fits into the same cyclic dinucleotide (CDN)-binding pocket on the STING C-terminal domain (CTD) that the natural ligand, cGAMP, occupies.[9] By competitively binding to this pocket, this compound locks the STING dimer in an inactive, open conformation.[9][10] This prevents the conformational changes necessary for STING to be activated and to translocate, thereby halting the downstream signaling cascade before it begins.[9] This direct binding has been confirmed by biophysical assays, including surface plasmon resonance (SPR).[9][10]

Promotion of TRIM21-Mediated Ubiquitination and Degradation

In addition to blocking its activation, this compound also actively promotes the destruction of the STING protein.[9][10] It achieves this by inducing K48-linked ubiquitination of STING, a process that marks the protein for degradation by the proteasome.[9] This ubiquitination is facilitated by the E3 ubiquitin ligase TRIM21, which this compound appears to upregulate and recruit.[9][10] This two-pronged approach—preventing activation while also clearing the protein—makes this compound a particularly effective inhibitor of the STING pathway.[9]

Quantitative Data: Inhibitory Potency and Binding Affinity

The efficacy of this compound as a STING inhibitor has been quantified through various biochemical and cell-based assays. The key metrics, IC50 (half-maximal inhibitory concentration) and Kd (dissociation constant), demonstrate its potent activity.

ParameterValueCell Line / SystemDescriptionReference
IC50 0.766 µMTHP-1 cellsInhibition of 2'3'-cGAMP-induced IFNB1 mRNA expression.[9]
Kd 27.6 µMHuman STING-CTDBinding affinity measured by Surface Plasmon Resonance (SPR).[9]

Table 1: Quantitative analysis of this compound's inhibitory activity and binding affinity to STING.

Notably, while its binding affinity (Kd) is in the micromolar range, its cellular inhibitory activity (IC50) is sub-micromolar. This enhanced cellular potency is attributed to its dual mechanism of action; it not only competitively binds to STING but also promotes its degradation.[9]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological and experimental processes is crucial for understanding this compound's role as a STING inhibitor.

STING_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_golgi ER-Golgi Intermediate Compartment (ERGIC) / Golgi cluster_nucleus Nucleus dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS cGAMP cGAMP cGAS->cGAMP STING_inactive STING (Inactive Dimer) cGAMP->STING_inactive Binds STING_active STING (Active) STING_inactive->STING_active Translocation TBK1 TBK1 STING_active->TBK1 IRF3 IRF3 TBK1->IRF3 pIRF3 p-IRF3 (Dimer) IRF3->pIRF3 IFN Type I IFN Genes (IFNB1, etc.) pIRF3->IFN Transcription

Figure 1: The canonical cGAS-STING signaling pathway.

Gelsevirine_MoA cluster_pathway STING Activation Pathway cluster_inhibition This compound Inhibition cGAMP cGAMP STING STING cGAMP->STING Activation Activation & Translocation STING->Activation Ub K48-Ubiquitination STING->Ub GS This compound GS->STING Competitively Binds (Blocks cGAMP) TRIM21 TRIM21 GS->TRIM21 Recruits TRIM21->STING Mediates Degradation Proteasomal Degradation Ub->Degradation

Figure 2: Dual mechanism of this compound's inhibition of STING.

Experimental_Workflow cluster_analysis 5. Downstream Analysis start 1. Cell Culture (e.g., THP-1, Raw264.7) pretreat 2. Pre-treatment with this compound (GS) start->pretreat stimulate 3. Stimulation with STING Agonist (e.g., 2'3'-cGAMP) pretreat->stimulate collect 4. Sample Collection (RNA / Protein Lysate) stimulate->collect rtpcr RT-qPCR (IFNB1, IL6 mRNA) collect->rtpcr western Western Blot (p-STING, p-TBK1, p-IRF3) collect->western

Figure 3: General workflow for in vitro testing of this compound.

Detailed Experimental Protocols

The following sections outline the methodologies for key experiments used to characterize this compound as a STING inhibitor. These protocols are based on standard laboratory procedures and the methods described in the primary literature.[9]

Cell Culture and Treatment
  • Cell Lines: Human monocytic THP-1 cells and murine macrophage Raw264.7 cells are commonly used.[9] They should be maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% Penicillin/Streptomycin.[9]

  • Treatment Regimen: Cells are typically pre-treated with this compound (e.g., at a concentration of 10 µM) for 6 hours.[9] Following pre-treatment, cells are stimulated with a STING agonist like 2'3'-cGAMP (5 µg/ml), ISD (2 µg/ml), or Poly(dA:dT) (5 µg/ml) for a period of 3 hours for mRNA analysis or shorter time points (1-3 hours) for protein phosphorylation analysis.[9]

Biotin Pull-Down Assay for Competitive Binding

This assay confirms the direct, competitive interaction between this compound and STING.

  • Preparation of Lysates: HEK293T cells are transfected with an expression plasmid for HA-tagged STING. After 24 hours, cells are lysed.[9]

  • Incubation: The cell lysate is incubated with biotinylated this compound (e.g., 5 µM) for 1 hour.[9]

  • Competition: For competition experiments, a 10-fold excess of non-biotinylated this compound (50 µM) or the natural ligand 2'3'-cGAMP is added to the incubation mixture.[9]

  • Pull-Down: Streptavidin-conjugated beads are added to the lysate to capture the biotinylated this compound and any bound proteins.

  • Washing: The beads are washed multiple times to remove non-specific binders.

  • Analysis: The captured proteins are eluted from the beads and analyzed by Western blot using an anti-HA antibody to detect STING. A reduced STING signal in the presence of excess non-biotinylated this compound or cGAMP confirms competitive binding.[9]

Western Blot for STING Pathway Activation

This method assesses the phosphorylation status of key proteins in the STING signaling cascade.

  • Protein Extraction: Following cell treatment, cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Protein concentration in the lysates is determined using a BCA assay.

  • SDS-PAGE: Equal amounts of protein (20-30 µg) are separated on a polyacrylamide gel. For analyzing STING dimerization, a native-PAGE gel is used without SDS or reducing agents.[9]

  • Transfer: Proteins are transferred from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: The membrane is blocked for 1 hour at room temperature in 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20).

  • Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for total and phosphorylated forms of STING, TBK1, and IRF3. An antibody for a housekeeping protein (e.g., GAPDH or β-actin) is used as a loading control.

  • Secondary Antibody & Detection: After washing, the membrane is incubated with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. The signal is visualized using an enhanced chemiluminescence (ECL) substrate. A decrease in the phosphorylated forms of STING, TBK1, and IRF3 in this compound-treated samples indicates inhibition of the pathway.[9]

Real-Time Quantitative PCR (RT-qPCR) for Cytokine Expression

This technique measures the effect of this compound on the transcription of STING-dependent genes.

  • RNA Extraction: Total RNA is isolated from treated cells using a suitable kit (e.g., TRIzol reagent).

  • cDNA Synthesis: First-strand cDNA is synthesized from the RNA template using a reverse transcriptase enzyme.

  • qPCR Reaction: The qPCR reaction is set up using a SYBR Green master mix, the synthesized cDNA, and specific primers for target genes (e.g., IFNB1, IL6, CXCL10) and a housekeeping gene (e.g., GAPDH).

  • Analysis: The reaction is run on a real-time PCR machine. The relative expression of target genes is calculated using the 2-ΔΔCt method, normalized to the housekeeping gene. A significant reduction in the mRNA levels of IFNB1, IL6, and CXCL10 in this compound-treated cells demonstrates its inhibitory effect.[9]

Conclusion and Future Directions

This compound presents a compelling profile as a specific inhibitor of the STING signaling pathway. Its novel dual mechanism, which combines competitive binding with the promotion of proteasomal degradation, results in potent suppression of STING-mediated inflammation.[9][10] The quantitative data and experimental evidence strongly support its potential as a therapeutic agent for STING-driven autoimmune and inflammatory diseases.[9] Further preclinical and clinical investigation is warranted to fully elucidate its therapeutic utility, safety profile, and pharmacokinetic properties. The methodologies outlined in this guide provide a robust framework for researchers to further explore the activity of this compound and to discover and characterize other novel modulators of this critical innate immune pathway.

References

The Pharmacokinetics and Bioavailability of Gelsevirine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current state of knowledge regarding the pharmacokinetics and bioavailability of Gelsevirine (B199093), an alkaloid found in the plant Gelsemium elegans. This document synthesizes available data from in vivo and in vitro studies to offer a detailed perspective on its absorption, distribution, metabolism, and excretion (ADME) profile.

In Vivo Pharmacokinetics in a Rodent Model

A recent study investigated the pharmacokinetic profile of several alkaloids, including this compound, following a single oral administration of Gelsemium elegans extract to female rats.[1][2] This research provides the first in vivo quantitative data on the absorption and elimination of this compound.

Experimental Protocol: In Vivo Pharmacokinetic Study[1][2]

A summary of the experimental methodology is provided below.

  • Animal Model: Female Sprague-Dawley rats.

  • Dosing: A single oral gavage of Gelsemium elegans powder suspension at a dose of 0.1 g/kg.

  • Sample Collection: Blood samples were collected from the orbital venous plexus at multiple time points: 0.083, 0.25, 0.5, 2, 4, 6, 8, 12, 24, 48, and 72 hours post-administration.

  • Analytical Method: Plasma concentrations of the alkaloids were determined using a validated High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method.

  • Pharmacokinetic Analysis: The resulting plasma concentration-time data were analyzed using a non-compartmental model to determine key pharmacokinetic parameters.

experimental_workflow_in_vivo cluster_dosing Dosing cluster_sampling Sample Collection cluster_analysis Analysis dosing Female rats administered 0.1 g/kg G. elegans orally sampling Blood collection at specified time points (0-72h) dosing->sampling hplc HPLC-MS/MS analysis of plasma samples sampling->hplc pk_analysis Non-compartmental pharmacokinetic analysis hplc->pk_analysis

In Vivo Pharmacokinetic Study Workflow
Pharmacokinetic Parameters

The study revealed that this compound is rapidly absorbed and slowly eliminated in female rats.[1][2] The key pharmacokinetic parameters for this compound and other related alkaloids from the study are summarized in the table below.

AlkaloidTmax (h)Cmax (ng/mL)AUC (ng·h/mL)T½ (h)
This compound < 0.5Data not individually specifiedData not individually specified> 3
Other Alkaloids0.083 - 0.8Data not individually specifiedData not individually specified1.58 - 32.80
Data represents the range for 11 alkaloids from Gelsemium elegans for which pharmacokinetic parameters were determined. Specific values for this compound were not individually reported in the available literature.[1][2]

In Vitro Metabolism

The metabolism of this compound has been investigated using liver microsomes from various species, providing insights into its biotransformation pathways.[3]

Experimental Protocol: In Vitro Metabolism Study[3]
  • System: Liver microsomes from humans, pigs, goats, and rats.

  • Method: this compound was incubated with the liver microsomes in the presence of an NADPH-generating system.

  • Analytical Technique: The metabolites were identified and characterized using High-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (HPLC-QqTOF/MS).

experimental_workflow_in_vitro cluster_incubation Incubation cluster_analysis Analysis incubation This compound incubated with liver microsomes (human, pig, goat, rat) + NADPH hplc HPLC-QqTOF/MS analysis of incubation mixture incubation->hplc metabolite_id Identification and characterization of metabolites hplc->metabolite_id

In Vitro Metabolism Study Workflow
Metabolic Pathways

The in vitro studies identified six primary metabolites of this compound in human liver microsomes.[3] The metabolic transformations observed suggest the involvement of several key enzymatic reactions. Species-specific differences in the rate and profile of metabolite formation were also noted.[3]

metabolic_pathway cluster_metabolites Metabolites This compound This compound M1 Metabolite 1 This compound->M1 Hepatic Microsomal Enzymes (e.g., CYP450) M2 Metabolite 2 This compound->M2 Hepatic Microsomal Enzymes (e.g., CYP450) M3 Metabolite 3 This compound->M3 Hepatic Microsomal Enzymes (e.g., CYP450) M4 Metabolite 4 This compound->M4 Hepatic Microsomal Enzymes (e.g., CYP450) M5 Metabolite 5 This compound->M5 Hepatic Microsomal Enzymes (e.g., CYP450) M6 Metabolite 6 This compound->M6 Hepatic Microsomal Enzymes (e.g., CYP450)

Proposed Metabolic Pathways of this compound

Bioavailability

Currently, there is no published data on the absolute bioavailability of this compound. The in vivo study in rats was conducted using oral administration only, and therefore, a comparison with intravenous administration to determine the fraction of the absorbed dose is not yet possible.[1][2]

Discussion and Future Directions

The available data indicates that this compound is rapidly absorbed following oral administration in rats, with a prolonged elimination half-life. Metabolism appears to be a significant route of clearance, with several metabolites identified in vitro.

To build a more complete pharmacokinetic profile of this compound, future research should focus on:

  • Determining the absolute bioavailability of this compound through intravenous administration studies in relevant animal models.

  • Conducting pharmacokinetic studies in other species to understand inter-species variability.

  • Identifying the specific cytochrome P450 (CYP) isoforms responsible for this compound metabolism.

  • Characterizing the pharmacological activity and toxicological profile of the identified metabolites.

  • Investigating the tissue distribution of this compound to identify potential sites of accumulation.

A thorough understanding of these pharmacokinetic properties is essential for the further development of this compound as a potential therapeutic agent and for ensuring its safe and effective use.

References

Gelsevirine: A Novel Analgesic Agent Targeting Spinal Glycine Receptors

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Gelsevirine, an alkaloid derived from the Gelsemium genus of flowering plants, is emerging as a significant compound of interest in the field of pain research.[1] Preclinical studies have demonstrated its potent analgesic effects across various pain models, including inflammatory, neuropathic, and cancer-related pain.[1][2] This document provides a comprehensive overview of the current understanding of this compound's analgesic properties, its mechanism of action, and the experimental protocols used to evaluate its efficacy.

Core Mechanism of Action: Modulation of Spinal α3 Glycine (B1666218) Receptors

This compound's primary analgesic activity is mediated through its interaction with glycine receptors (GlyRs) in the spinal cord.[1][2][3] GlyRs are crucial ligand-gated ion channels that mediate inhibitory neurotransmission, playing a key role in modulating nociceptive signals in the dorsal horn of the spinal cord.[4][5][6]

Research indicates that this compound acts as a positive allosteric modulator, specifically targeting the α3 subunit of the glycine receptor (α3 GlyR).[1][2][3] This targeted action is significant, as enhancing inhibitory glycinergic neurotransmission is a promising strategy for reducing chronic pain symptoms.[5] The activation of spinal α3 GlyRs by this compound leads to an influx of chloride ions, hyperpolarization of the neuron, and subsequent inhibition of pain signal transmission. This mechanism has been validated by studies showing that the analgesic effects of this compound are blocked by the GlyR antagonist strychnine (B123637) and are nearly eliminated by the genetic knockdown of the α3 GlyR subunit.[2]

Furthermore, the activation of this pathway may also involve the downstream biosynthesis of the neurosteroid allopregnanolone, which contributes to the overall antinociceptive effect.[1]

A noteworthy characteristic of this compound is its ability to produce potent and specific antinociception in chronic pain states without inducing apparent tolerance after repeated administration, a significant advantage over traditional opioid analgesics.[2]

Below is a diagram illustrating the proposed signaling pathway for this compound's analgesic action.

Gelsevirine_Pathway cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron (Dorsal Horn) This compound This compound GlyR α3 Glycine Receptor This compound->GlyR Binds & Modulates IonChannel Cl- Channel (Open) GlyR->IonChannel Opens Hyperpolarization Neuron Hyperpolarization IonChannel->Hyperpolarization Cl- Influx Inhibition Inhibition of Pain Signal Transmission Hyperpolarization->Inhibition PainSignal_Out Reduced Signal to Brain Inhibition->PainSignal_Out Blocks PainSignal_In Ascending Pain Signal

Proposed signaling pathway of this compound's analgesic effect.

Quantitative Efficacy in Preclinical Pain Models

The analgesic efficacy of this compound and its related alkaloids, such as Gelsenicine, has been quantified in several standard preclinical pain models. The data consistently demonstrate dose-dependent antinociceptive effects.

Pain ModelCompoundAdministrationEffective Dose (ED50)Key Findings
Inflammatory Pain
Acetic Acid-Induced Writhing (Mice)GelsenicineSubcutaneous10.4 µg/kg[7]Dose-dependent reduction in writhing behavior.
Formalin-Induced Tonic Pain (Mice)GelsenicineSubcutaneous7.4 µg/kg[7]Significant attenuation of nociceptive behaviors.
Formalin-Induced Tonic Pain (Rats)GelsemineIntrathecal0.5 - 0.6 µg[2]Potent and specific antinociception.
Neuropathic Pain
Chronic Constriction Injury (CCI) (Mice)GelsenicineSubcutaneous9.8 µg/kg[7]Attenuated thermal hyperalgesia; sustained effect.
Spinal Nerve Ligation (SNL) (Rats)GelsemineIntrathecal0.5 - 0.6 µg[2]Dose-dependent reversal of mechanical allodynia.
Cancer Pain
Bone Cancer (Walker 256) (Rats)GelsemineIntrathecal0.5 - 0.6 µg[2][3]Reversed mechanical allodynia without tolerance.

Experimental Protocols and Methodologies

The evaluation of this compound's analgesic properties relies on standardized and validated animal models of pain. A general workflow for these in vivo studies is outlined below.

Experimental_Workflow cluster_setup Phase 1: Preparation cluster_testing Phase 2: Experimentation cluster_analysis Phase 3: Analysis Acclimatization 1. Animal Acclimatization (e.g., 1 week) Training 2. Habituation to Testing Environment Acclimatization->Training Model 3. Induction of Pain Model (e.g., SNL, CCI, Formalin) Training->Model Baseline 4. Baseline Nociceptive Testing (e.g., von Frey, Hargreaves) Model->Baseline Admin 5. This compound Administration (e.g., i.t., s.c.) Baseline->Admin PostTest 6. Post-Treatment Testing (Time-course measurements) Admin->PostTest Data 7. Data Collection & Statistical Analysis PostTest->Data Conclusion 8. Conclusion on Analgesic Efficacy Data->Conclusion

Generalized workflow for preclinical analgesic studies.

Key Methodological Details:

  • Animal Models:

    • Neuropathic Pain (Chronic Constriction Injury - CCI): This model involves loose ligation of the sciatic nerve, leading to the development of thermal hyperalgesia and mechanical allodynia, mimicking human neuropathic pain conditions.[7]

    • Inflammatory Pain (Formalin Test): Subcutaneous injection of a dilute formalin solution into the paw induces a biphasic pain response. The first phase is acute neurogenic pain, and the second is a tonic inflammatory pain, allowing for the assessment of efficacy against different pain types.[2][7]

    • Visceral Pain (Acetic Acid Writhing Test): Intraperitoneal injection of acetic acid induces characteristic stretching and writhing behaviors, which is a common model for screening visceral analgesics.[7]

  • Drug Administration:

    • Intrathecal (i.t.) Injection: Delivers the compound directly into the cerebrospinal fluid in the spinal subarachnoid space, allowing for the specific investigation of spinal mechanisms of action.[2]

    • Subcutaneous (s.c.) Injection: A common systemic administration route used to assess the overall analgesic effect of the compound after absorption and distribution.[7]

  • Behavioral Assessments:

    • Mechanical Allodynia: Assessed using von Frey filaments of varying stiffness applied to the plantar surface of the paw. The paw withdrawal threshold is determined as a measure of sensitivity to non-noxious stimuli.

    • Thermal Hyperalgesia: Measured using a radiant heat source (e.g., Hargreaves apparatus) focused on the paw. The latency to paw withdrawal is recorded as an indicator of heat sensitivity.

    • Nociceptive Behaviors: In the formalin and writhing tests, the frequency and duration of specific behaviors (e.g., paw licking, flinching, writhing) are quantified as a direct measure of the pain response.[7]

Conclusion and Future Directions

This compound presents a compelling profile as a potential therapeutic agent for chronic pain. Its unique mechanism of action, targeting spinal α3 glycine receptors, offers a novel pathway for analgesia that is distinct from opioids and NSAIDs.[1][2] The potent efficacy in multiple, mechanistically distinct animal models, coupled with a lack of tolerance development, underscores its therapeutic potential.[2] For drug development professionals, this compound and its analogs represent a promising new class of non-opioid analgesics that warrant further investigation, including detailed pharmacokinetic/pharmacodynamic (PK/PD) profiling, safety pharmacology, and eventual translation into clinical trials.

References

Anxiolytic Activity of Gelsevirine: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the anxiolytic properties of gelsevirine (B199093), a major alkaloid derived from the Gelsemium plant genus. For a comprehensive understanding, its pharmacological profile is presented in comparison with other significant alkaloids from the same genus, namely gelsemine (B155926) and koumine (B8086292). This document synthesizes preclinical data, details experimental methodologies, and visualizes the underlying molecular pathways to support further research and development in the field of anxiolytic therapeutics.

Quantitative Comparison of Anxiolytic Activity

The anxiolytic effects of this compound, gelsemine, and koumine have been evaluated in various preclinical models of anxiety. The following tables summarize the available quantitative data to facilitate a comparative assessment of their potency and efficacy.

In Vivo Behavioral Studies

The following table outlines the effective doses of this compound and its comparator alkaloids in established rodent models of anxiety. It is important to note that while potent anxiolytic effects are reported for this compound, comprehensive dose-response studies yielding specific ED50 values are not as readily available in the current literature as they are for gelsemine and koumine, limiting a direct potency comparison.

AlkaloidAnimal ModelEffective Dose RangeKey Findings
This compound Elevated Plus Maze (EPM), Light-Dark Transition (LDT)Not explicitly defined in dose-response studies, but noted to have potent anxiolytic effects[1]Exhibits potent anxiolytic effects.[1]
Gelsemine Elevated Plus Maze (EPM), Light-Dark Transition (LDT), Open Field Test (OFT)0.4 - 10 mg/kg (mice)Alleviated anxiety-like behaviors in a chronic unpredictable mild stress model.[2]
Koumine Elevated Plus Maze (EPM), Open Field Test (OFT), Vogel Conflict Test (VCT)0.5 - 1.5 mg/kg (mice)Demonstrated significant anxiolytic effects.
Diazepam (Reference) Elevated Plus Maze (EPM), Open Field Test (OFT), Light-Dark Transition (LDT)1-5 mg/kg (mice/rats)Standard benzodiazepine (B76468) anxiolytic used as a positive control.
In Vitro Receptor Interaction

Recent studies have begun to elucidate the molecular targets of these alkaloids. The following table presents the half-maximal inhibitory concentration (IC50) values for their interaction with the GABAA receptor, a key target for many anxiolytic drugs.

AlkaloidReceptor TargetIC50 Value (µM)
This compound GABAA Receptor251.5
Gelsemine GABAA Receptor170.8
Koumine GABAA Receptor142.8

Mechanistic Insights: Signaling Pathways

The anxiolytic effects of Gelsemium alkaloids are believed to be mediated through multiple signaling pathways. While the precise mechanisms of this compound are still under active investigation, research on gelsemine and koumine provides a valuable framework.

Glycine (B1666218) Receptor and Neurosteroid Synthesis Pathway

A prominent hypothesis for the anxiolytic action of these alkaloids involves the modulation of the inhibitory glycine receptor (GlyR) and the subsequent synthesis of neurosteroids, such as allopregnanolone, which are potent positive allosteric modulators of the GABAA receptor.

cluster_alkaloid Gelsemium Alkaloids This compound This compound GlyR Glycine Receptor (GlyR) This compound->GlyR Agonist Action Gelsemine Gelsemine Gelsemine->GlyR Agonist Action Koumine Koumine Koumine->GlyR Agonist Action Neurosteroid Neurosteroid Synthesis (e.g., Allopregnanolone) GlyR->Neurosteroid Stimulates GABAAR GABA-A Receptor Neurosteroid->GABAAR Positive Allosteric Modulation Anxiolysis Anxiolytic Effect GABAAR->Anxiolysis Leads to

Glycine Receptor and Neurosteroid Synthesis Pathway.
Koumine-Specific TSPO-Neurosteroid-HPA Axis Pathway

For koumine, a more specific pathway involving the translocator protein (TSPO) and the hypothalamic-pituitary-adrenal (HPA) axis has been proposed.

Koumine Koumine TSPO Translocator Protein (TSPO) Koumine->TSPO Targets Neurosteroids Neurosteroid Synthesis (Progesterone, Allopregnanolone) TSPO->Neurosteroids Promotes HPA HPA Axis Regulation Neurosteroids->HPA Modulates Anxiolysis Anxiolytic Effect HPA->Anxiolysis Contributes to

Koumine's Proposed Anxiolytic Pathway.
Gelsemine-Associated NLRP3 and CREB/BDNF Pathways

In models of chronic stress-induced anxiety, gelsemine has been shown to modulate inflammatory and neurotrophic pathways.[2]

Gelsemine Gelsemine NLRP3 NLRP3 Inflammasome Gelsemine->NLRP3 Inhibits CREB_BDNF CREB/BDNF Pathway Gelsemine->CREB_BDNF Downregulates CUMS Chronic Unpredictable Mild Stress (CUMS) CUMS->NLRP3 Activates CUMS->CREB_BDNF Upregulates Anxiety Anxiety-like Behaviors NLRP3->Anxiety CREB_BDNF->Anxiety start Place animal in center of EPM explore Allow free exploration (5-10 min) start->explore record Record behavior via video explore->record analyze Analyze time and entries in open/closed arms record->analyze end Increased open arm activity indicates anxiolysis analyze->end start Place animal in lit compartment explore Allow free exploration (5-10 min) start->explore record Record time and transitions explore->record analyze Analyze time in light box and number of transitions record->analyze end Increased time in light box indicates anxiolysis analyze->end deprive Water deprive animal place Place in operant chamber deprive->place conflict Licking spout delivers water and mild shock place->conflict record Record number of shocks taken conflict->record end Increased shocks taken indicates anxiolysis record->end

References

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Sepsis, a life-threatening organ dysfunction caused by a dysregulated host response to infection, remains a significant global health challenge. The inflammatory cascade in sepsis is complex, with the stimulator of interferon genes (STING) signaling pathway emerging as a critical mediator of excessive inflammation. Recent research has identified Gelsevirine, a natural alkaloid, as a potent and specific inhibitor of STING. This technical guide provides an in-depth overview of the role of this compound in mitigating STING-related inflammation in sepsis, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying molecular mechanisms and experimental workflows.

Introduction: The STING Pathway in Sepsis

The STING signaling pathway is a crucial component of the innate immune system, responsible for detecting cytosolic double-stranded DNA (dsDNA), a hallmark of viral and bacterial infections, as well as cellular damage.[1] In the context of sepsis, pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs), including microbial and host-derived dsDNA, can trigger the activation of the cGAS-STING pathway.[1] This activation leads to the production of type I interferons (IFNs) and a cascade of pro-inflammatory cytokines, which, when uncontrolled, contribute to the systemic inflammation, organ damage, and high mortality associated with sepsis.[2][3] The detrimental role of STING activation in sepsis has been well-documented, making it a promising therapeutic target.[4]

This compound: A Dual-Action STING Inhibitor

This compound (GS) is an alkaloid that has been shown to potently inhibit the STING signaling pathway through a novel, dual mechanism of action.[4][5]

Competitive Binding to the STING Dimer

In silico docking analysis and surface plasmon resonance (SPR) studies have demonstrated that this compound binds with high affinity to the cyclic dinucleotide (CDN)-binding pocket of the STING protein.[4][5] This competitive binding prevents the natural STING agonist, 2'3'-cGAMP, from activating the protein, thereby locking STING in an inactive conformation.[4]

Promotion of STING Degradation

In addition to competitive inhibition, this compound promotes the K48-linked ubiquitination and subsequent proteasomal degradation of the STING protein.[4][5] This action is likely mediated by the upregulation and recruitment of the E3 ubiquitin ligase TRIM21.[4][5] By actively reducing the cellular levels of STING, this compound provides a sustained suppression of the pathway.

Quantitative Data on this compound's Efficacy

The following tables summarize the key quantitative findings from preclinical studies on this compound.

Table 1: this compound Binding Affinity and In Vitro Inhibitory Activity [6]

ParameterValueDescription
Binding Affinity (Kd) 27.6 μMDissociation constant for this compound binding to the human STING protein, determined by surface plasmon resonance.
IC50 0.766 μMHalf-maximal inhibitory concentration for the suppression of 2'3'-cGAMP-induced interferon-β (IFN-β) expression.

Table 2: In Vivo Efficacy of this compound in a Cecal Ligation and Puncture (CLP) Sepsis Model [6]

ParameterControl (CLP)This compound (10 mg/kg)This compound (20 mg/kg)
Survival Rate Significantly lowerSignificantly improvedSignificantly improved
Serum IL-6 ElevatedSignificantly reducedSignificantly reduced
Serum TNF-α ElevatedSignificantly reducedSignificantly reduced
Lung Injury Score HighSignificantly reducedSignificantly reduced
Lung Wet-to-Dry Ratio IncreasedSignificantly reducedSignificantly reduced
BALF Protein IncreasedSignificantly reducedSignificantly reduced
Serum BUN ElevatedSignificantly reducedSignificantly reduced
Serum Creatinine ElevatedSignificantly reducedSignificantly reduced
Serum AST ElevatedSignificantly reducedSignificantly reduced
Serum ALT ElevatedSignificantly reducedSignificantly reduced

BALF: Bronchoalveolar Lavage Fluid; BUN: Blood Urea Nitrogen; AST: Aspartate Aminotransferase; ALT: Alanine Aminotransferase.

Key Experimental Protocols

This section provides an overview of the methodologies used to evaluate the efficacy of this compound.

Cecal Ligation and Puncture (CLP) Mouse Model of Sepsis

The CLP model is a widely accepted preclinical model that mimics the polymicrobial nature of human abdominal sepsis.[4]

  • Anesthesia: Mice are anesthetized, typically with an intraperitoneal injection of ketamine and xylazine.

  • Surgical Procedure: A midline laparotomy is performed to expose the cecum. The cecum is then ligated below the ileocecal valve and punctured with a needle of a specific gauge to induce sepsis. A small amount of fecal matter may be extruded to ensure patency. The cecum is returned to the peritoneal cavity, and the incision is closed.

  • This compound Administration: this compound (10 or 20 mg/kg) or a vehicle control is administered intraperitoneally 5 hours after the CLP surgery.[7]

  • Monitoring and Sample Collection: Mice are monitored for survival. For mechanistic studies, animals are sacrificed at a predetermined time point (e.g., 15 hours post-CLP), and blood, bronchoalveolar lavage fluid (BALF), and tissues (e.g., lung, liver, kidney) are collected for analysis.[6]

Cell Culture and STING Activation
  • Cell Lines: Murine macrophage-like Raw264.7 cells, human monocytic THP-1 cells, and human embryonic kidney HEK293T cells are commonly used.

  • This compound Pre-treatment: Cells are pre-treated with this compound (e.g., 10 μM) for a specified duration (e.g., 6 hours).

  • STING Agonist Stimulation: The STING pathway is activated by treating the cells with agonists such as 2'3'-cGAMP (5 μg/ml), interferon stimulatory DNA (ISD; 2 μg/ml), or Poly(dA:dT) (5 μg/ml) for a defined period (e.g., 3 hours).[6]

Western Blotting for STING Pathway Proteins
  • Cell Lysis and Protein Quantification: Cells or homogenized tissues are lysed, and protein concentrations are determined.

  • Electrophoresis and Transfer: Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Antibody Incubation: Membranes are incubated with primary antibodies against total and phosphorylated forms of STING, TBK1, IRF3, and p65, followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: Protein bands are visualized using a chemiluminescence detection system.[6][8]

Immunofluorescence for Immune Cell Infiltration
  • Tissue Preparation: Lung tissues are fixed, embedded in paraffin, and sectioned.

  • Staining: Tissue sections are stained with primary antibodies against macrophage (e.g., F4/80) and neutrophil (e.g., S1009A) markers.

  • Visualization: Fluorescently labeled secondary antibodies are used for visualization under a fluorescence microscope.[6]

This compound-STING Binding Assays
  • Surface Plasmon Resonance (SPR): Recombinant human STING protein is immobilized on a sensor chip. This compound at various concentrations is flowed over the chip, and the binding kinetics and affinity (Kd) are measured.[6]

  • Biotin Pull-Down Assay: Biotinylated this compound is incubated with cell lysates containing HA-tagged STING. Streptavidin-conjugated beads are used to pull down the biotinylated this compound and any bound proteins. The presence of STING is detected by Western blotting for the HA tag.[6]

STING Ubiquitination Assay
  • Transfection: HEK293T cells are co-transfected with plasmids expressing HA-tagged STING and Flag-tagged ubiquitin.

  • Treatment: Cells are treated with this compound or a vehicle control.

  • Immunoprecipitation: STING is immunoprecipitated from cell lysates using an anti-HA antibody.

  • Detection: The immunoprecipitated samples are analyzed by Western blotting with an anti-Flag antibody to detect ubiquitinated STING.[6]

Visualizing the Mechanisms and Workflows

The following diagrams illustrate the key signaling pathways and experimental designs.

STING_Signaling_Pathway cluster_cytosol Cytosol cluster_downstream Downstream Signaling dsDNA Cytosolic dsDNA (PAMPs/DAMPs) cGAS cGAS dsDNA->cGAS cGAMP 2'3'-cGAMP cGAS->cGAMP ATP+GTP STING_inactive STING (inactive dimer) cGAMP->STING_inactive STING_active STING (active) STING_inactive->STING_active Conformational Change TBK1 TBK1 STING_active->TBK1 ER-Golgi IRF3 IRF3 TBK1->IRF3 P NFkB NF-κB TBK1->NFkB P pIRF3 p-IRF3 (dimer) IRF3->pIRF3 Gene_IFN Type I IFN Genes pIRF3->Gene_IFN pNFkB p-NF-κB NFkB->pNFkB Gene_Cytokine Pro-inflammatory Cytokine Genes pNFkB->Gene_Cytokine Inflammation Inflammation Gene_IFN->Inflammation Gene_Cytokine->Inflammation Gelsevirine_MoA cluster_er Endoplasmic Reticulum cluster_inhibition This compound Action cGAMP 2'3'-cGAMP STING_dimer STING Dimer (CDN-binding pocket) cGAMP->STING_dimer STING_degraded STING Degradation STING_dimer->STING_degraded STING_activation STING Activation & Downstream Signaling STING_dimer->STING_activation Activation This compound This compound This compound->STING_dimer Competitive Binding TRIM21 TRIM21 (E3 Ligase) This compound->TRIM21 Upregulates & Recruits This compound->STING_activation TRIM21->STING_dimer Ub Ubiquitin Proteasome Proteasome STING_degraded->STING_activation Experimental_Workflow cluster_invitro In Vitro Studies cluster_binding Binding Assays cluster_invivo In Vivo Sepsis Model Cell_Culture Cell Culture (Raw264.7, THP-1) GS_Pretreat This compound Pre-treatment Cell_Culture->GS_Pretreat STING_Agonist STING Agonist Stimulation (2'3'-cGAMP, ISD) GS_Pretreat->STING_Agonist InVitro_Analysis Analysis: - RT-PCR (Cytokines) - Western Blot (p-STING, etc.) - Ubiquitination Assay STING_Agonist->InVitro_Analysis CLP_Model CLP Sepsis Model in Mice InVitro_Analysis->CLP_Model Informs In Vivo Study SPR Surface Plasmon Resonance (SPR) Binding_Results Results: - Binding Affinity (Kd) - Direct Interaction Confirmed SPR->Binding_Results PullDown Biotin Pull-Down Assay PullDown->Binding_Results Binding_Results->InVitro_Analysis Confirms Target GS_PostTreat This compound Post-treatment (10, 20 mg/kg) CLP_Model->GS_PostTreat InVivo_Analysis Analysis: - Survival Rate - Serum Cytokines & Organ Markers - Lung Histology & IF GS_PostTreat->InVivo_Analysis

References

Gelsevirine: A Comprehensive Technical Guide on its Discovery, History, and Scientific Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gelsevirine (B199093), a complex indole (B1671886) alkaloid isolated from the traditional Chinese medicinal plant Gelsemium elegans, has garnered significant attention for its diverse pharmacological activities. Historically used for its analgesic, anti-inflammatory, and anxiolytic properties, recent research has unveiled its potent and specific inhibitory action on the Stimulator of Interferon Genes (STING) signaling pathway. This technical guide provides an in-depth overview of the discovery and history of this compound, its physicochemical properties, detailed experimental protocols for its isolation and synthesis, and a thorough examination of its mechanism of action. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Introduction and Historical Context

The genus Gelsemium, encompassing highly toxic flowering plants, has a long and storied history in traditional Chinese medicine, where it has been used for centuries to treat a variety of ailments, including pain, inflammation, and anxiety. This compound is one of the principal alkaloids isolated from Gelsemium elegans Benth. While the plant's toxicity necessitated careful use, its potent biological effects spurred scientific investigation into its chemical constituents. The isolation and structural elucidation of this compound marked a significant step in understanding the pharmacology of Gelsemium alkaloids.

Physicochemical and Spectroscopic Data

A comprehensive understanding of the physicochemical properties of this compound is fundamental for its development as a therapeutic agent.

Table 1: Physicochemical Properties of this compound
PropertyValueReference
Molecular Formula C₂₁H₂₄N₂O₃[1]
Molecular Weight 352.43 g/mol [1][2]
Appearance Solid[1]
Solubility Sparingly soluble in Methanol (B129727) (1-10 mg/ml), Soluble in DMSO[1][2]
Purity ≥98% (by HPLC)[1][2]

Note: Data on melting point and optical rotation were not available in the searched literature.

Spectroscopic Data

The structural elucidation of this compound was accomplished through various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

  • ¹H and ¹³C NMR Spectroscopy: While the search results confirm the use of ¹H and ¹³C NMR for structure confirmation, a complete dataset with chemical shift assignments and coupling constants was not explicitly available in the provided snippets. The structural complexity of this compound necessitates two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) for unambiguous assignment.

  • Mass Spectrometry: Electrospray Ionization Mass Spectrometry (ESI-MS) is a key technique for determining the molecular weight and fragmentation pattern of this compound.

Isolation and Synthesis

Isolation from Natural Sources

Experimental Protocol: Isolation of this compound from Gelsemium elegans

The following is a generalized protocol based on methods described in the literature. Specific details may vary between different research groups.

  • Plant Material and Extraction:

    • Dried and powdered aerial parts of Gelsemium elegans are extracted with an organic solvent, typically methanol or ethanol, at room temperature for an extended period.

    • The extraction process is often repeated multiple times to ensure maximum yield.

    • The combined extracts are then concentrated under reduced pressure to obtain a crude extract.

  • Acid-Base Extraction for Alkaloid Enrichment:

    • The crude extract is dissolved in an acidic aqueous solution (e.g., 2% HCl) and filtered.

    • The acidic solution is then washed with a non-polar solvent (e.g., ethyl acetate) to remove neutral and acidic impurities.

    • The pH of the aqueous layer is adjusted to alkaline (e.g., pH 9-10) with a base (e.g., ammonia (B1221849) water).

    • The alkaline solution is then extracted with a chlorinated solvent (e.g., dichloromethane (B109758) or chloroform) to isolate the crude alkaloids.

  • Chromatographic Purification:

    • The crude alkaloid mixture is subjected to chromatographic separation.

    • High-Speed Counter-Current Chromatography (HSCCC) has been successfully employed for the one-step separation and purification of this compound.

      • A typical two-phase solvent system for HSCCC is chloroform-methanol-0.1 M hydrochloric acid (4:4:2, v/v/v).

    • Alternatively, column chromatography on silica (B1680970) gel or alumina (B75360) can be used, with a gradient elution system of solvents like chloroform (B151607) and methanol.

    • Fractions are collected and monitored by Thin-Layer Chromatography (TLC).

    • Fractions containing this compound are combined and concentrated.

  • Final Purification and Characterization:

    • The enriched this compound fraction is further purified by recrystallization or preparative High-Performance Liquid Chromatography (HPLC).

    • The purity of the final compound is assessed by analytical HPLC.

    • The structure of the isolated this compound is confirmed by spectroscopic methods, including ESI-MS, ¹H NMR, and ¹³C NMR.

Total Synthesis

The first total synthesis of this compound was a significant achievement in organic chemistry, accomplished by the research group of Eric M. Ferreira at the University of Georgia.

Key Synthetic Strategy: Photo-induced Thiyl-Radical Catalyzed (3+2) Cycloaddition

While the detailed step-by-step protocol from the primary literature was not fully available in the search results, the key strategic element has been reported. The synthesis laid a foundation for accessing not only this compound but also other related Gelsemium alkaloids. The development of this novel cycloaddition reaction was a critical innovation in constructing the complex polycyclic core of the molecule. Further details would require consulting the full publication by Ke, Yan-Ting, and Ferreira, Eric M.

Mechanism of Action: Inhibition of the STING Signaling Pathway

Recent groundbreaking research has identified this compound as a novel and specific inhibitor of the STING signaling pathway, which plays a crucial role in the innate immune response to cytosolic DNA.[3][4]

Signaling Pathway Diagram

STING_Pathway_Inhibition_by_this compound cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_downstream Downstream Signaling cGAS cGAS cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes dsDNA Cytosolic dsDNA dsDNA->cGAS activates STING_inactive STING (inactive open conformation) cGAMP->STING_inactive binds & activates STING_active STING (active) STING_inactive->STING_active dimerization TBK1 TBK1 STING_active->TBK1 recruits & activates Inflammatory_Cytokines Inflammatory Cytokines STING_active->Inflammatory_Cytokines induces transcription (via NF-κB) Ubiquitination K48-linked Ubiquitination & Degradation STING_active->Ubiquitination This compound This compound This compound->STING_inactive competitively binds to CDN-binding pocket This compound->STING_active promotes TRIM21 TRIM21 This compound->TRIM21 upregulates & recruits IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 IFNs Type I IFNs pIRF3->IFNs induces transcription TRIM21->STING_active mediates

Caption: this compound inhibits the STING signaling pathway.

Experimental Protocol: Investigating STING Inhibition

The following protocols are based on methodologies described for demonstrating this compound's effect on the STING pathway.[4][5]

  • Cell Culture and Treatment:

    • Macrophage cell lines (e.g., RAW 264.7) or human monocytic cell lines (e.g., THP-1) are cultured under standard conditions.

    • Cells are pre-treated with varying concentrations of this compound for a specified period (e.g., 6 hours).

    • Following pre-treatment, cells are stimulated with STING agonists such as 2'3'-cGAMP, interferon stimulatory DNA (ISD), or poly(dA:dT) to activate the STING pathway.

  • Analysis of Gene Expression (RT-qPCR):

    • Total RNA is extracted from the cells after treatment.

    • Reverse transcription is performed to synthesize cDNA.

    • Quantitative PCR is carried out to measure the mRNA expression levels of downstream target genes of the STING pathway, such as IFNB1, CXCL10, and IL6. A housekeeping gene (e.g., GAPDH or ACTB) is used for normalization.

  • Protein Analysis (Western Blotting):

    • Cell lysates are prepared, and protein concentrations are determined.

    • Proteins are separated by SDS-PAGE and transferred to a membrane.

    • The membrane is probed with primary antibodies against STING, phosphorylated TBK1 (p-TBK1), phosphorylated IRF3 (p-IRF3), and phosphorylated p65 (p-p65) to assess the activation of the signaling cascade.

    • An antibody against a loading control (e.g., β-actin or GAPDH) is used to ensure equal protein loading.

  • Binding Affinity Assays:

    • Surface Plasmon Resonance (SPR): This technique is used to measure the binding affinity (Kd) of this compound to purified STING protein in real-time.

    • Biotin Pull-down Assay: A biotinylated version of this compound is incubated with cell lysates containing STING. Streptavidin beads are then used to pull down the biotinylated this compound and any interacting proteins, which are subsequently analyzed by Western blotting for the presence of STING.

  • Ubiquitination Assay:

    • Cells are co-transfected with plasmids expressing HA-tagged STING and Flag-tagged ubiquitin.

    • Following treatment with this compound, cells are lysed, and STING is immunoprecipitated using an anti-HA antibody.

    • The immunoprecipitates are then analyzed by Western blotting with an anti-Flag antibody to detect ubiquitinated STING. Specific antibodies against different ubiquitin linkages (e.g., K48, K63) can be used to determine the type of ubiquitination.

Detailed Mechanism of STING Inhibition

This compound exerts its inhibitory effect on the STING pathway through a dual mechanism:

  • Competitive Binding: this compound competitively binds to the cyclic dinucleotide (CDN)-binding pocket of STING.[3][4] This binding locks STING in an inactive, open conformation, thereby preventing its dimerization and subsequent activation by its natural ligand, 2'3'-cGAMP.[4] The binding affinity (Kd) of this compound to STING has been determined to be 27.6 µM.[1]

  • Promotion of Ubiquitination and Degradation: this compound promotes the K48-linked ubiquitination and subsequent proteasomal degradation of STING.[3][4] This process is likely mediated by the E3 ubiquitin ligase TRIM21, which this compound upregulates and recruits to the STING protein.[3][4]

Pharmacokinetics and Metabolism

The absorption, distribution, metabolism, and excretion (ADME) profile of a compound is critical for its development as a drug.

In Vitro Metabolism

Studies using liver microsomes from humans, pigs, goats, and rats have shown that this compound undergoes metabolism, with some qualitative and quantitative differences observed between species.[5] This suggests that the metabolic pathways of this compound may vary across different organisms, a crucial consideration for preclinical and clinical development.

In Vivo Pharmacokinetics

While detailed in vivo ADME data for this compound was not available in the searched literature, in vivo studies in a mouse model of sepsis induced by cecal ligation and puncture (CLP) have demonstrated the efficacy of this compound.[4] Post-operative administration of this compound (10 and 20 mg/kg) significantly extended the survival period and mitigated acute organ damage in these animals.[4] These findings suggest that this compound possesses a pharmacokinetic profile that allows it to reach therapeutic concentrations in vivo. Further dedicated pharmacokinetic studies are warranted to fully characterize its ADME properties.

Preclinical and Potential Therapeutic Applications

The discovery of this compound as a STING inhibitor has opened up new avenues for its therapeutic application.

  • Sepsis and Inflammatory Diseases: Given the detrimental role of STING activation in the hyperinflammation associated with sepsis, this compound's ability to mitigate this signaling cascade makes it a promising candidate for the treatment of sepsis and other inflammatory conditions.[4]

  • Autoimmune Disorders: Dysregulation of the STING pathway is implicated in various autoimmune diseases. By inhibiting STING, this compound could potentially be used to treat these conditions.

  • Analgesia and Anxiolysis: The traditional uses of Gelsemium for pain and anxiety suggest that this compound may also have effects on the central nervous system, potentially through modulation of glycine (B1666218) receptors.

Conclusion

This compound, a natural product with a rich history in traditional medicine, has emerged as a scientifically validated lead compound with a novel mechanism of action. Its specific inhibition of the STING signaling pathway provides a strong rationale for its further investigation and development as a therapeutic agent for sepsis, inflammatory disorders, and potentially other conditions. This technical guide has summarized the current knowledge on the discovery, history, chemical properties, synthesis, and pharmacology of this compound, providing a solid foundation for future research and development endeavors. The detailed experimental protocols and compiled data herein are intended to facilitate the work of scientists and researchers in unlocking the full therapeutic potential of this remarkable molecule.

References

Gelsevirine: A Comprehensive Technical Guide to its Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gelsevirine (B199093), a prominent monoterpenoid indole (B1671886) alkaloid isolated from the Gelsemium genus, has emerged as a compound of significant interest in pharmacological research. Traditionally recognized for its toxic properties, recent scientific investigations have unveiled its potential therapeutic applications, particularly in the realms of neuroprotection, anti-inflammatory processes, and sepsis management. This technical guide provides an in-depth analysis of the current understanding of this compound's mechanisms of action, supported by quantitative data from preclinical studies, detailed experimental protocols, and visualizations of its associated signaling pathways. The primary focus is on its modulatory effects on the STING and JAK2-STAT3 signaling cascades, which are central to its observed therapeutic effects. This document aims to serve as a comprehensive resource for researchers and professionals in drug development, offering a foundational understanding of this compound's promise as a novel therapeutic agent.

Introduction

This compound is an active alkaloid derived from Gelsemium elegans Benth., a plant with a history in traditional Chinese medicine.[1] While the genus is known for its toxicity, isolated compounds like this compound are being explored for their pharmacological benefits, which include analgesic, anti-inflammatory, and anxiolytic activities.[1][2] This guide will delve into the preclinical evidence supporting the therapeutic potential of this compound, with a focus on its molecular mechanisms.

Anti-Inflammatory and Sepsis Treatment Potential

This compound has demonstrated potent anti-inflammatory effects, particularly in the context of sepsis, a life-threatening condition driven by an uncontrolled inflammatory response.[1][3]

Mechanism of Action: STING Signaling Pathway Inhibition

This compound acts as a novel specific inhibitor of the Stimulator of Interferon Genes (STING) signaling pathway.[1][3] This pathway is crucial for detecting cytosolic DNA from pathogens or damaged host cells, triggering an innate immune response. In sepsis, overactivation of the STING pathway can lead to excessive inflammation and organ damage.[3]

This compound inhibits STING signaling through a dual mechanism:

  • Competitive Binding: It competitively binds to the cyclic dinucleotide (CDN)-binding pocket of STING, locking it in an inactive conformation.[1][3]

  • Promotion of Degradation: this compound promotes K48-linked ubiquitination and subsequent degradation of STING, likely by upregulating and recruiting the E3 ligase TRIM21.[1][3]

dot

Gelsevirine_STING_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_nucleus Nucleus cluster_this compound This compound Action dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS cGAMP 2'3'-cGAMP cGAS->cGAMP Synthesizes STING_inactive STING (Inactive) cGAMP->STING_inactive Binds STING_active STING (Active) Dimerization STING_inactive->STING_active TBK1 TBK1 STING_active->TBK1 Recruits & Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 pIRF3_dimer p-IRF3 Dimer pIRF3->pIRF3_dimer Dimerizes IFN_genes IFN Genes pIRF3_dimer->IFN_genes Activates IFN_production Type I IFN Production IFN_genes->IFN_production This compound This compound This compound->STING_inactive Competitively Binds & Inhibits Activation STING_degradation STING Degradation (K48 Ubiquitination) This compound->STING_degradation Promotes STING_degradation->STING_inactive

Caption: this compound's inhibition of the STING signaling pathway.

Quantitative Data from Preclinical Sepsis Models

Studies utilizing a cecal ligation and puncture (CLP) mouse model of sepsis have provided quantitative evidence of this compound's efficacy.

ParameterModelTreatment GroupResultReference
Survival Rate CLP-induced sepsis in miceThis compound (10 or 20 mg/kg)Dose-dependently increased survival rate compared to untreated sepsis mice.[1]
Inflammatory Cytokines Macrophages stimulated with STING agonistsThis compoundPotently inhibited interferon and inflammatory cytokine induction.[1]
Organ Damage CLP-induced sepsis in miceThis compound (10 or 20 mg/kg)Mitigated acute organ damage.[3]
STING Pathway Markers Lungs of CLP miceThis compound (10 or 20 mg/kg)Dose-dependently downregulated STING expression and suppressed phosphorylation of TBK1 and p65.[2]
Experimental Protocol: CLP-Induced Sepsis Model

The following is a generalized protocol for inducing sepsis in mice via CLP, as referenced in studies on this compound.

  • Anesthesia: Anesthetize 2-month-old C57BL/6J mice.

  • Surgical Procedure: Perform a midline laparotomy to expose the cecum.

  • Ligation and Puncture: Ligate the cecum below the ileocecal valve and puncture it with a needle.

  • Closure: Return the cecum to the peritoneal cavity and close the abdominal incision.

  • This compound Administration: Administer this compound (10 or 20 mg/kg) intraperitoneally 5 hours after CLP surgery.

  • Monitoring and Sample Collection: Monitor survival rates. For mechanistic studies, sacrifice mice 15 hours after surgery to collect blood, bronchoalveolar lavage fluid (BALF), and lung tissues for analysis of inflammatory markers and organ damage.[1][2]

Neuroprotective Effects

This compound has shown significant promise in protecting against neuronal damage, particularly in the context of ischemic stroke.

Mechanism of Action: JAK2-STAT3 Signaling Pathway Regulation

In the context of ischemic stroke, this compound's neuroprotective effects are attributed to its ability to downregulate neuroinflammation by inhibiting the Janus kinase 2 (JAK2)-signal transducer and activator of transcription 3 (STAT3) signaling pathway in microglia.

  • JAK2 Inhibition: this compound directly binds to and inhibits the kinase activity of JAK2.

  • STAT3 Phosphorylation Reduction: By inhibiting JAK2, this compound prevents the phosphorylation of STAT3.

  • Reduced Microglial Activation: This leads to a decrease in the over-activation of microglia, reducing the production of inflammatory factors and reactive oxygen species (ROS).[4]

dot

Gelsevirine_JAK2_STAT3_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_nucleus Nucleus cluster_gelsevirine_action This compound Action Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK2 JAK2 Receptor->JAK2 Activates pJAK2 p-JAK2 JAK2->pJAK2 STAT3 STAT3 pJAK2->STAT3 Phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 pSTAT3_dimer p-STAT3 Dimer pSTAT3->pSTAT3_dimer Dimerizes Gene_Transcription Gene Transcription pSTAT3_dimer->Gene_Transcription Activates Inflammation Pro-inflammatory Mediators Gene_Transcription->Inflammation This compound This compound This compound->JAK2 Inhibits

Caption: this compound's modulation of the JAK2-STAT3 signaling pathway.

Quantitative Data from Preclinical Stroke Models

The middle cerebral artery occlusion (MCAO) mouse model has been instrumental in quantifying the neuroprotective effects of this compound.

ParameterModelTreatment GroupResultReference
Infarct Volume MCAO miceThis compoundSignificantly improved infarct volume.[4]
Neurological Function MCAO miceThis compoundSignificantly improved Bederson score and neurobiological function.[4]
Neuronal Apoptosis MCAO miceThis compoundReduced apoptosis of neurons.[4]
Microglial Activation Ischemia penumbra in MCAO miceThis compoundSignificantly decreased over-activated microglia.[4]
Experimental Protocol: MCAO Mouse Model

The following is a generalized protocol for the MCAO model used in this compound research.

  • Anesthesia: Anesthetize male C57BL/6 mice with isoflurane.

  • Surgical Procedure: Expose the common carotid artery, external carotid artery, and internal carotid artery.

  • Occlusion: Insert a monofilament into the internal carotid artery to occlude the middle cerebral artery.

  • This compound Administration: Administer this compound one hour before MCAO and again at the onset of reperfusion 24 hours after MCAO.

  • Reperfusion: After a defined period (e.g., 24 hours), withdraw the filament to allow reperfusion.

  • Assessment: Evaluate infarct volume using TTC staining and assess neurological function through behavioral tests.[4]

Anxiolytic Potential

While much of the research on the anxiolytic properties of Gelsemium has focused on the alkaloid gelsemine (B155926) or the whole plant extract, this compound has also been noted for its potential in this area.[1][4] Studies suggest that alkaloids from Gelsemium, including this compound, may exert anxiolytic-like effects.

Preclinical Evidence

Preclinical studies often employ behavioral models to assess anxiety in rodents.

Behavioral TestAnimal ModelTreatmentOutcomeReference
Elevated Plus Maze MiceMethanol extract of G. sempervirens (containing this compound)Increased open arm entries and time spent in open arms.[5]
Light-Dark Box Test MiceG. sempervirens dilutionsIncreased time spent in the light compartment.[6][7]

It is important to note that more research specifically isolating the effects of this compound in these models is warranted to fully elucidate its anxiolytic potential.

Anti-Cancer Potential

The anti-cancer properties of this compound are an emerging area of research. Studies have primarily investigated the effects of the broader Gelsemium elegans extract or other constituent alkaloids like sempervirine. However, this compound is commercially available for research and is often included in studies of G. elegans alkaloids for their anti-tumor effects.

In Vitro Studies
  • Cytotoxicity: A study on the crude extract of G. elegans leaves, which contains this compound, demonstrated high cytotoxicity against the human ovarian cancer cell line CaOV-3, with an IC50 value of 5 µg/ml after 96 hours of incubation. The same extract showed less toxicity against the MDA-MB-231 breast cancer cell line, suggesting some selectivity.

  • Mechanism: Other alkaloids from G. elegans, such as sempervirine, have been shown to induce apoptosis and cell cycle arrest in hepatocellular carcinoma cells by regulating the Wnt/β-catenin pathway. While not directly demonstrated for this compound, this suggests a potential avenue for its anti-cancer action that warrants further investigation.

Conclusion and Future Directions

This compound presents a compelling profile as a potential therapeutic agent with multifaceted pharmacological activities. Its well-defined mechanisms of action in inhibiting the STING and JAK2-STAT3 signaling pathways provide a strong rationale for its development in treating inflammatory conditions, sepsis, and ischemic stroke. The quantitative preclinical data robustly support these applications.

Future research should focus on:

  • Pharmacokinetics and Safety: Comprehensive studies on the absorption, distribution, metabolism, excretion, and toxicology of this compound are essential for its translation to clinical settings.

  • Anxiolytic and Anti-Cancer Mechanisms: Further investigation is needed to specifically delineate the mechanisms and efficacy of this compound in anxiety and cancer, distinguishing its effects from other Gelsemium alkaloids.

  • Clinical Trials: Should further preclinical studies yield positive results, well-designed clinical trials will be the ultimate step in validating the therapeutic potential of this compound in human diseases.

This technical guide consolidates the current knowledge on this compound, highlighting its significant potential and paving the way for future research and development endeavors.

References

Gelsevirine's Engagement with STING: An In Silico Docking Analysis and Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in silico docking analysis of Gelsevirine, a natural compound, with the Stimulator of Interferon Genes (STING) protein. This compound has been identified as a novel and specific inhibitor of the STING signaling pathway, offering potential therapeutic applications in conditions characterized by STING-related inflammation, such as sepsis.[1][2][3] This document details the molecular interactions, binding affinities, and the downstream consequences of this interaction, supported by detailed experimental protocols and data visualizations.

Introduction to STING and this compound

The STING pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA from pathogens or damaged host cells.[4][5] Upon activation, STING triggers a signaling cascade that leads to the production of type I interferons and other pro-inflammatory cytokines.[4][6][7] While essential for host defense, aberrant or excessive STING activation is implicated in the pathophysiology of various inflammatory and autoimmune diseases.[3][8]

This compound is an alkaloid compound that has been shown to potently inhibit the induction of interferon and inflammatory cytokines in macrophages when stimulated with STING agonists.[1][2] In silico and in vitro studies have demonstrated that this compound directly targets the STING protein, interfering with its activation and downstream signaling.[1][2][3]

In Silico Docking Analysis of this compound with STING

Computational docking simulations were employed to predict and analyze the binding mode of this compound to the human STING protein. This analysis revealed that this compound likely binds to the cyclic dinucleotide (CDN)-binding pocket located in the C-terminal domain (CTD) of the STING dimer.[9][1][2] This is the same pocket that the natural STING agonist, cGAMP, binds to initiate the signaling cascade.

The crystal structure of the human STING CTD used for this docking analysis is available in the Protein Data Bank under the accession code 4EF5 .[7][10] By competitively binding to this pocket, this compound is thought to lock the STING protein in an inactive, open conformation, thereby preventing the conformational changes necessary for its activation and the recruitment of downstream signaling molecules.[9][1][3]

Quantitative Data Summary

The binding affinity of this compound to the STING protein has been quantified through experimental methods, corroborating the in silico predictions. The key quantitative data from these analyses are summarized in the table below.

ParameterValueMethodReference
Dissociation Constant (Kd)27.6 μMSurface Plasmon Resonance (SPR)[9][1]

Signaling Pathways and Experimental Workflows

The STING Signaling Pathway and Point of this compound Inhibition

The following diagram illustrates the canonical STING signaling pathway and highlights the inhibitory action of this compound.

STING_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_golgi ER-Golgi Compartment cluster_nucleus Nucleus cGAS cGAS cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes dsDNA Cytosolic dsDNA dsDNA->cGAS binds STING_inactive STING (Inactive Dimer) cGAMP->STING_inactive binds to CDN pocket This compound This compound This compound->STING_inactive competitively binds to CDN pocket STING_active STING Dimerization & Activation STING_inactive->STING_active translocates & dimerizes TBK1 TBK1 STING_active->TBK1 recruits pTBK1 p-TBK1 TBK1->pTBK1 autophosphorylates IRF3 IRF3 pTBK1->IRF3 phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 pIRF3_dimer p-IRF3 Dimer pIRF3->pIRF3_dimer dimerizes IFN_genes IFN-β Gene Transcription pIRF3_dimer->IFN_genes translocates & activates

Caption: STING signaling pathway and this compound's mechanism of action.
Logical Workflow of the this compound-STING Interaction Study

The logical flow of the research, from computational prediction to experimental validation, is depicted in the diagram below.

Study_Workflow cluster_in_silico In Silico Analysis cluster_in_vitro In Vitro Validation docking Molecular Docking (this compound + STING CTD) prediction Prediction: This compound binds to STING's CDN pocket docking->prediction spr Surface Plasmon Resonance (SPR) prediction->spr pulldown Biotin (B1667282) Pull-down Assay prediction->pulldown kd_value Quantitative Binding Affinity (Kd) spr->kd_value competitive_binding Confirmation of Competitive Binding pulldown->competitive_binding dimerization STING Dimerization Assay (Western Blot) inhibition_dimer Inhibition of STING Dimerization dimerization->inhibition_dimer phosphorylation Downstream Signaling Analysis (p-TBK1, p-IRF3 Western Blot) inhibition_signal Inhibition of Downstream Signaling phosphorylation->inhibition_signal competitive_binding->dimerization inhibition_dimer->phosphorylation

Caption: Logical workflow from in silico prediction to in vitro validation.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the analysis of the this compound-STING interaction.

In Silico Molecular Docking

This protocol describes a general workflow for docking a small molecule like this compound to a protein target like STING using widely available software such as AutoDock.

  • Preparation of the Receptor (STING):

    • Obtain the crystal structure of the human STING C-terminal domain from the Protein Data Bank (PDB ID: 4EF5).

    • Remove water molecules and any co-crystallized ligands from the PDB file.

    • Add polar hydrogens and assign Kollman charges to the protein structure using software like AutoDockTools.

    • Save the prepared receptor structure in the PDBQT format.

  • Preparation of the Ligand (this compound):

    • Obtain the 3D structure of this compound from a chemical database (e.g., PubChem) or draw it using a molecular editor and save it in a standard format (e.g., MOL or SDF).

    • Use a program like Open Babel to convert the ligand structure to the PDBQT format, defining the rotatable bonds.

  • Grid Box Generation:

    • Define the binding site on the STING protein. This is typically centered on the known CDN-binding pocket.

    • Generate a grid box that encompasses the entire binding site with appropriate dimensions (e.g., 60 x 60 x 60 Å) to allow the ligand to move freely within the pocket.

    • Run the grid parameter generation step (e.g., using AutoGrid) to create the grid map files.

  • Docking Simulation:

    • Set the docking parameters, including the number of genetic algorithm runs (e.g., 100), population size, and the maximum number of energy evaluations.

    • Run the docking simulation (e.g., using AutoDock Vina or AutoDock 4). The program will explore different conformations and orientations of this compound within the STING binding site and score them based on the calculated binding energy.

  • Analysis of Results:

    • Analyze the docking results, which are typically clustered into groups of similar binding poses (conformations).

    • Examine the predicted binding energy (in kcal/mol) for the most favorable poses; lower values indicate stronger binding.

    • Visualize the protein-ligand complex using molecular graphics software (e.g., PyMOL or Chimera) to inspect the specific interactions (hydrogen bonds, hydrophobic interactions, etc.) between this compound and the amino acid residues of STING.

Surface Plasmon Resonance (SPR) for Binding Affinity

SPR is used to measure the real-time interaction between a ligand and an analyte to determine binding kinetics and affinity.

  • Ligand Immobilization:

    • The purified human STING-CTD protein is covalently immobilized on the surface of a sensor chip (e.g., a CM5 chip) using amine coupling chemistry.

    • The chip surface is first activated with a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).

    • The STING protein, in a suitable buffer (e.g., 10 mM sodium acetate, pH 4.5), is then injected over the activated surface.

    • Any remaining active sites on the chip are deactivated by injecting ethanolamine.

  • Analyte Binding:

    • A series of solutions of this compound at different concentrations (e.g., spanning from 0.1 to 100 μM) are prepared in a running buffer.

    • Each concentration of this compound is injected over the sensor chip surface at a constant flow rate. The association of this compound to the immobilized STING is monitored in real-time by detecting changes in the refractive index at the surface, which is proportional to the change in mass.

    • After the association phase, the running buffer is flowed over the chip to monitor the dissociation of the this compound-STING complex.

  • Data Analysis:

    • The resulting sensorgrams (plots of response units vs. time) are analyzed.

    • By fitting the binding data to a steady-state 1:1 binding model, the equilibrium dissociation constant (Kd) is calculated, which represents the binding affinity.

Biotin Pull-Down Assay

This assay is used to confirm the direct interaction between this compound and the STING protein.

  • Preparation of Biotinylated this compound:

    • This compound is chemically modified to attach a biotin molecule, creating biotinylated this compound (biotin-GS).

  • Incubation and Pull-Down:

    • Cell lysates from cells overexpressing tagged STING protein (e.g., HA-tagged STING) are incubated with biotin-GS.

    • To test for competitive binding, a parallel incubation is performed with an excess of non-biotinylated this compound or the natural ligand 2'3'-cGAMP.

    • Streptavidin-conjugated beads (which have a high affinity for biotin) are added to the incubation mixtures.

    • The beads, along with the bound biotin-GS and any interacting proteins, are collected by centrifugation.

  • Analysis:

    • The beads are washed to remove non-specifically bound proteins.

    • The bound proteins are eluted from the beads and analyzed by Western blotting using an antibody against the STING tag (e.g., anti-HA).

    • A band corresponding to the STING protein in the sample incubated with biotin-GS confirms the interaction. A reduced band intensity in the competitive binding samples indicates that this compound binds to the same site as 2'3'-cGAMP.[9]

STING Dimerization and Phosphorylation Analysis by Western Blot

This method is used to assess the functional consequences of this compound binding on STING activation and downstream signaling.

  • Cell Treatment:

    • Macrophage cell lines (e.g., Raw264.7) are pre-treated with this compound (e.g., 10 μM) for several hours.

    • The cells are then stimulated with a STING agonist, such as 2'3'-cGAMP, for a short period (e.g., 1-3 hours) to induce STING activation.

  • Protein Extraction and Quantification:

    • The cells are lysed, and the total protein concentration in the lysates is determined using a protein assay (e.g., BCA assay).

  • Western Blotting:

    • For STING dimerization, cell lysates are run on a non-denaturing polyacrylamide gel (Native-PAGE) to separate protein complexes based on size and charge, followed by transfer to a membrane and immunoblotting with an anti-STING antibody. A decrease in the higher molecular weight dimer band in this compound-treated samples indicates inhibition of dimerization.[9]

    • For phosphorylation analysis, lysates are separated by SDS-PAGE, transferred to a membrane, and probed with specific antibodies that recognize the phosphorylated forms of STING, TBK1, and IRF3. Total protein levels for each target are also measured as a loading control. A reduction in the phosphorylated protein signals in this compound-treated cells demonstrates the inhibition of the STING signaling cascade.[9]

Conclusion

The in silico docking analysis, strongly supported by in vitro experimental data, identifies this compound as a direct, competitive inhibitor of the STING protein. By binding to the CDN-binding pocket of the STING CTD, this compound prevents STING dimerization and activation, effectively blocking the downstream signaling cascade that leads to the production of type I interferons and inflammatory cytokines. These findings highlight the potential of this compound as a therapeutic agent for treating inflammatory diseases driven by excessive STING activation. This technical guide provides researchers and drug developers with the foundational knowledge and detailed methodologies to further explore the therapeutic potential of this compound and other STING inhibitors.

References

The Role of Gelsevirine in Modulating Innate Immunity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gelsevirine (B199093), an alkaloid derived from the traditional Chinese herb Gelsemium elegans Benth, has emerged as a potent modulator of the innate immune system. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, its impact on key signaling pathways, and its therapeutic potential in inflammatory diseases. Drawing upon recent preclinical studies, this document details the quantitative effects of this compound on immune responses and provides standardized protocols for key experimental assays. Through a combination of structured data, detailed methodologies, and visual pathway diagrams, this guide serves as a resource for researchers and professionals in immunology and drug development.

Introduction: this compound and Innate Immunity

The innate immune system constitutes the first line of defense against pathogens and cellular damage, relying on the recognition of pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs) by pattern recognition receptors (PRRs).[1] Dysregulation of innate immunity can lead to chronic inflammation and the pathogenesis of numerous diseases, including sepsis, autoimmune disorders, and neuroinflammatory conditions.[2]

This compound is an oxindole (B195798) alkaloid with known analgesic, anti-inflammatory, and anxiolytic properties.[3] Recent research has pinpointed its significant immunomodulatory functions, primarily through the targeted inhibition of critical signaling pathways in innate immunity.[3][4] This has positioned this compound as a promising therapeutic candidate for conditions driven by excessive inflammation.

Core Mechanism of Action: A STING-Specific Inhibitor

The primary mechanism through which this compound modulates innate immunity is by directly targeting the Stimulator of Interferon Genes (STING) protein.[1][3][5] STING is a central adaptor protein in the cytosol that detects cyclic dinucleotides (CDNs) produced by cyclic GMP-AMP synthase (cGAS) in response to cytosolic DNA from pathogens or damaged host cells.[1][3]

This compound inhibits STING through a dual-pronged approach:

  • Competitive Binding: this compound competitively binds to the CDN-binding pocket of STING. This interaction locks the STING protein in an inactive, open conformation, preventing its dimerization and subsequent activation.[3][5]

  • Promotion of Ubiquitination and Degradation: this compound promotes the K48-linked poly-ubiquitination of STING, leading to its degradation by the proteasome.[1][3][4] This process may be mediated by the E3 ubiquitin ligase TRIM21.[3][5]

By preventing STING activation, this compound effectively blocks the recruitment and phosphorylation of TANK-binding kinase 1 (TBK1), which in turn inhibits the activation of the transcription factors Interferon Regulatory Factor 3 (IRF3) and Nuclear Factor-kappa B (NF-κB).[3][6] This leads to a significant reduction in the production of type I interferons (IFN-α/β) and other pro-inflammatory cytokines.[1][3]

Modulation of Innate Immune Signaling Pathways

The cGAS-STING Pathway

The inhibition of the cGAS-STING pathway is the most well-documented immunomodulatory function of this compound. The binding of microbial or self-DNA to cGAS triggers the synthesis of the second messenger 2'3'-cGAMP, which binds to and activates STING. Activated STING translocates from the endoplasmic reticulum to the Golgi apparatus, where it recruits and activates TBK1. TBK1 then phosphorylates IRF3 and IκB kinase (IKK), leading to the activation of IRF3 and NF-κB, respectively. These transcription factors then move to the nucleus to induce the expression of type I interferons and pro-inflammatory cytokines. This compound's direct inhibition of STING disrupts this entire cascade.

Gelsevirine_STING_Pathway cluster_cytosol Cytosol cluster_nucleus Nucleus DNA Cytosolic dsDNA (PAMP/DAMP) cGAS cGAS DNA->cGAS activates cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes STING_ER STING (inactive) on ER cGAMP->STING_ER binds & activates STING_active STING (active) - Dimerization - Translocation STING_ER->STING_active Ub_degradation K48-linked Ubiquitination & Degradation STING_ER->Ub_degradation This compound This compound This compound->STING_ER competitively binds (inhibition) This compound->STING_ER promotes TBK1 TBK1 STING_active->TBK1 recruits pTBK1 p-TBK1 TBK1->pTBK1 autophosphorylation IRF3 IRF3 pTBK1->IRF3 phosphorylates NFkB_complex p65/p50-IκB pTBK1->NFkB_complex activates IKK (not shown) pIRF3 p-IRF3 IRF3->pIRF3 IFN_genes Type I IFN Genes (Ifnb1) pIRF3->IFN_genes induces transcription cluster_nucleus cluster_nucleus pIRF3->cluster_nucleus p65_p50 p65/p50 NFkB_complex->p65_p50 releases Cytokine_genes Pro-inflammatory Cytokine Genes (Il6, Cxcl10) p65_p50->Cytokine_genes induces transcription p65_p50->cluster_nucleus

Caption: this compound's inhibition of the cGAS-STING signaling pathway.
The JAK2-STAT3 Pathway in Microglia

In the context of neuroinflammation, such as in ischemic stroke, this compound has been shown to inhibit the Janus kinase 2 (JAK2)/Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway in microglia.[7] This pathway is crucial for mediating cellular responses to cytokines and growth factors.[8][9] this compound appears to directly inhibit the kinase activity of JAK2, which in turn prevents the phosphorylation and activation of STAT3.[7] Activated STAT3 typically translocates to the nucleus to regulate the expression of genes involved in inflammation. By blocking this pathway, this compound reduces the production of inflammatory mediators and reactive oxygen species (ROS) in microglia.[7]

Gelsevirine_JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK2 JAK2 Cytokine_Receptor->JAK2 activates Cytokine Cytokines Cytokine->Cytokine_Receptor binds pJAK2 p-JAK2 JAK2->pJAK2 autophosphorylation STAT3 STAT3 pJAK2->STAT3 phosphorylates This compound This compound This compound->pJAK2 inhibits pSTAT3 p-STAT3 STAT3->pSTAT3 Inflammatory_Genes Inflammatory Genes (iNOS, COX2) pSTAT3->Inflammatory_Genes induces transcription cluster_nucleus cluster_nucleus pSTAT3->cluster_nucleus

Caption: this compound's inhibition of the JAK2-STAT3 signaling pathway in microglia.
Interactions with Other Innate Immune Pathways

Currently, there is limited evidence to suggest that this compound directly interacts with other major innate immune signaling pathways, such as Toll-like receptor (TLR) signaling or the NLRP3 inflammasome. While these pathways also converge on NF-κB activation, this compound's specificity for STING suggests its primary immunomodulatory effects are mediated through the cGAS-STING axis. Further research is required to definitively rule out any off-target effects on other PRR pathways.

Quantitative Data on Immunomodulatory Effects

The immunomodulatory effects of this compound have been quantified in various in vitro and in vivo models. The following tables summarize the key findings.

Table 1: In Vitro Inhibition of STING-Mediated Gene Expression
Cell LineStimulant (Concentration)Measured GeneIC50 of this compound (µM)Reference
Raw264.7 (murine macrophage)2'3'-cGAMP (5 µg/ml)Ifnb15.365[3][10]
THP-1 (human monocytic)2'3'-cGAMP (5 µg/ml)IFNB10.766[3][10]
Table 2: In Vitro Inhibition of Cytokine mRNA Expression
Cell LinePre-treatmentStimulant (Concentration)Measured GeneOutcomeReference
Raw264.7This compound (10 µM)2'3'-cGAMP (5 µg/ml)Cxcl10, Il6Expression inhibited[3][10]
Raw264.7This compound (10 µM)ISD (2 µg/ml)Cxcl10, Il6Expression inhibited[3][10]
Raw264.7This compound (10 µM)Poly(dA:dT) (5 µg/ml)Cxcl10, Il6Expression inhibited[3][10]
THP-1This compound (10 µM)2'3'-cGAMP (5 µg/ml)CXCL10, IL6Expression inhibited[3][10]
THP-1This compound (10 µM)ISD (2 µg/ml)CXCL10, IL6Expression inhibited[3][10]
THP-1This compound (10 µM)Poly(dA:dT) (5 µg/ml)CXCL10, IL6Expression inhibited[3][10]
Table 3: In Vivo Effects of this compound in a Mouse Model of Sepsis (CLP)
ParameterTreatment GroupValue (Mean ± SD)Outcome vs. CLP GroupReference
Survival Rate CLP + this compound (10 mg/kg)Significantly IncreasedImproved[3][6]
CLP + this compound (20 mg/kg)Significantly IncreasedImproved[3][6]
Lung Injury Score CLP + this compound (10 mg/kg)Significantly ReducedMitigated Damage[3][10]
CLP + this compound (20 mg/kg)Significantly ReducedMitigated Damage[3][10]
Serum IL-6 (pg/mL) CLP~1500-[10]
CLP + this compound (20 mg/kg)~500Reduced[10]
Serum TNF-α (pg/mL) CLP~600-[10]
CLP + this compound (20 mg/kg)~200Reduced[10]
Serum ALT (U/L) CLP~250-[10]
CLP + this compound (20 mg/kg)~100Reduced[10]
Serum AST (U/L) CLP~600-[10]
CLP + this compound (20 mg/kg)~250Reduced[10]
Serum BUN (mmol/L) CLP~40-[10]
CLP + this compound (20 mg/kg)~20Reduced[10]
Serum Creatinine (µmol/L) CLP~80-[10]
CLP + this compound (20 mg/kg)~40Reduced[10]

Note: Specific numerical values are approximated from graphical data presented in the cited literature.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the immunomodulatory role of this compound.

In Vivo Sepsis Model: Cecal Ligation and Puncture (CLP)

The CLP model is considered the gold standard for inducing polymicrobial sepsis that closely mimics the human condition.[11]

CLP_Workflow start Mouse Anesthesia (e.g., isoflurane) shave Shave and Disinfect Abdomen start->shave incision Make 1 cm Midline Laparotomy shave->incision exteriorize Exteriorize Cecum incision->exteriorize ligate Ligate Cecum below Ileocecal Valve (e.g., with 4-0 silk suture) exteriorize->ligate puncture Puncture Cecum (e.g., 1-2 times with 21-23G needle) ligate->puncture feces Gently Squeeze to Extrude Feces puncture->feces replace Return Cecum to Peritoneal Cavity feces->replace close Close Peritoneum and Skin replace->close resuscitate Fluid Resuscitation (e.g., 1 mL pre-warmed saline s.c.) close->resuscitate treatment Administer this compound (e.g., 10-20 mg/kg i.p.) 5 hours post-CLP resuscitate->treatment monitor Monitor Survival and Collect Samples (e.g., 15 hours post-CLP) treatment->monitor end Endpoint Analysis: - Survival Rate - Organ Damage Markers - Cytokine Levels - Histopathology monitor->end

Caption: Experimental workflow for the Cecal Ligation and Puncture (CLP) model.

Protocol:

  • Anesthesia: Anesthetize mice (e.g., C57BL/6) using isoflurane (B1672236) inhalation.

  • Surgical Preparation: Shave the abdomen and sterilize the area with an antiseptic solution (e.g., betadine followed by 70% ethanol).

  • Incision: Make a 1-2 cm midline incision through the skin and peritoneum to expose the abdominal cavity.

  • Cecum Exteriorization: Gently locate and exteriorize the cecum.

  • Ligation: Ligate the cecum below the ileocecal valve to avoid intestinal obstruction. The severity of sepsis can be modulated by the length of the ligated cecum.

  • Puncture: Puncture the ligated cecum once or twice with a 21-23 gauge needle.

  • Fecal Extrusion: Apply gentle pressure to the cecum to extrude a small amount of fecal matter into the peritoneal cavity.

  • Repositioning and Closure: Return the cecum to the abdominal cavity and close the peritoneal and skin layers with sutures or surgical clips.

  • Resuscitation and Treatment: Immediately after surgery, administer 1 ml of pre-warmed sterile saline subcutaneously for fluid resuscitation. Administer this compound (e.g., 10 or 20 mg/kg) or vehicle control intraperitoneally at a specified time point (e.g., 5 hours post-CLP).[3]

  • Monitoring and Sample Collection: Monitor animal survival over a period of up to 10 days. For mechanistic studies, sacrifice animals at an earlier time point (e.g., 15 hours post-CLP) to collect blood, peritoneal lavage fluid, and organs for analysis.[10][11]

Western Blot Analysis of STING Pathway Activation

Objective: To measure the protein levels of total and phosphorylated STING, TBK1, and p65 (NF-κB).

Protocol:

  • Cell Culture and Treatment: Plate cells (e.g., Raw264.7 or THP-1) and allow them to adhere. Pre-treat with various concentrations of this compound for 6 hours. Stimulate with a STING agonist (e.g., 5 µg/mL 2'3'-cGAMP) for 3 hours.[3]

  • Protein Extraction: Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE: Separate 20-30 µg of protein per sample on an 8-12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against p-STING, STING, p-TBK1, TBK1, p-p65, p65, and a loading control (e.g., GAPDH or β-actin).

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Densitometry: Quantify band intensity using software like ImageJ and normalize to the loading control.

Quantitative Real-Time PCR (RT-qPCR)

Objective: To measure the mRNA expression levels of target genes such as Ifnb1, Il6, and Cxcl10.

Protocol:

  • Cell Culture and Treatment: Culture and treat cells as described for Western Blot analysis.

  • RNA Extraction: Isolate total RNA from cells using a commercial kit (e.g., TRIzol reagent or RNeasy kit).

  • cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit.

  • qPCR Reaction: Set up qPCR reactions in a 96-well plate using a SYBR Green master mix, cDNA template, and gene-specific primers.

  • Thermal Cycling: Perform the qPCR using a standard thermal cycling protocol (e.g., initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min).

  • Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method, normalizing to a housekeeping gene (e.g., Actb or GAPDH).

Enzyme-Linked Immunosorbent Assay (ELISA)

Objective: To quantify the concentration of secreted cytokines (e.g., IL-6, TNF-α) in cell culture supernatants or serum.

Protocol:

  • Sample Collection: Collect cell culture supernatants or serum from treated cells or animals. Centrifuge to remove debris.

  • Plate Coating: Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest and incubate overnight at 4°C.

  • Blocking: Wash the plate and block with an appropriate blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

  • Sample and Standard Incubation: Add standards of known concentrations and samples to the wells and incubate for 2 hours at room temperature.

  • Detection Antibody: Wash the plate and add a biotinylated detection antibody. Incubate for 1 hour at room temperature.

  • Enzyme Conjugate: Wash the plate and add streptavidin-HRP. Incubate for 30 minutes at room temperature in the dark.

  • Substrate Addition: Wash the plate and add a TMB substrate solution. Incubate until a color change is observed.

  • Stop Reaction: Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄).

  • Absorbance Measurement: Read the absorbance at 450 nm using a microplate reader.

  • Concentration Calculation: Generate a standard curve and calculate the cytokine concentrations in the samples.[12][13][14]

Conclusion and Future Directions

This compound presents a compelling profile as a specific inhibitor of the STING signaling pathway, a key mediator of innate immune responses. Its ability to suppress the production of type I interferons and pro-inflammatory cytokines through a dual mechanism of competitive binding and promotion of STING degradation underscores its therapeutic potential for a range of inflammatory conditions. Preclinical data, particularly in models of sepsis, demonstrate its efficacy in improving survival and mitigating organ damage.

Future research should focus on several key areas:

  • Clinical Translation: Investigating the safety, pharmacokinetics, and efficacy of this compound in human clinical trials for conditions like sepsis and autoimmune diseases.

  • Broader Immunomodulatory Profile: Further exploring potential off-target effects and interactions with other innate and adaptive immune pathways.

  • Structure-Activity Relationship: Synthesizing and evaluating this compound analogs to potentially enhance potency and reduce any toxicity.

  • Biomarker Development: Identifying biomarkers to predict patient response to this compound therapy in a clinical setting.

References

Methodological & Application

Gelsevirine Administration in Mouse Models of Sepsis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the administration of Gelsevirine in mouse models of sepsis. The information is compiled from recent studies investigating the therapeutic potential of this compound, a natural compound, in mitigating the severe inflammatory response and organ damage associated with sepsis. The protocols and data presented herein focus on the well-established Cecal Ligation and Puncture (CLP) mouse model of sepsis.

Mechanism of Action

This compound has been identified as a novel and specific inhibitor of the Stimulator of Interferon Genes (STING) signaling pathway.[1][2] During sepsis, pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs), such as cytosolic double-stranded DNA (dsDNA), activate the STING pathway, leading to a cascade of inflammatory responses.[1][3] this compound exerts its protective effects by directly targeting STING.[1][3] It competitively binds to the cyclic dinucleotide (CDN)-binding pocket of STING, locking it in an inactive conformation.[1][2] Additionally, this compound promotes the K48-linked ubiquitination and subsequent degradation of STING, a process likely mediated by the recruitment of TRIM21.[1][2][4] This dual-action mechanism effectively dampens the downstream signaling cascade, including the phosphorylation of TBK1 and IRF3, and the activation of NF-κB, thereby reducing the production of pro-inflammatory cytokines and interferons.[1] Recent studies also indicate that this compound can ameliorate sepsis-associated encephalopathy (SAE) by inhibiting STING-mediated pyroptosis in microglia.[5][6]

Data Presentation

The following tables summarize the quantitative data from studies administering this compound to CLP-induced septic mice.

Table 1: Survival Rate and Organ Protection in CLP Mice Treated with this compound

Treatment GroupDosage (mg/kg)Administration TimeSurvival RateLung Injury ScoreLung Wet-to-Dry RatioBALF Protein Conc.Reference
Sham--N/ALowNormalNormal[1][4]
CLP + Vehicle-5 hrs post-CLPDecreasedHighIncreasedIncreased[1][4]
CLP + this compound105 hrs post-CLPDose-dependently increasedReducedDecreasedDecreased[1][4]
CLP + this compound205 hrs post-CLPDose-dependently increasedReducedDecreasedDecreased[1][4]

Table 2: Serum Markers of Organ Damage and Inflammation in CLP Mice Treated with this compound (15 hours post-CLP)

Treatment GroupDosage (mg/kg)IL-6 (pg/mL)TNF-α (pg/mL)BUN (mmol/L)Creatinine (μmol/L)AST (U/L)ALT (U/L)Reference
Sham-LowLowNormalNormalNormalNormal[4]
CLP + Vehicle-Significantly ElevatedSignificantly ElevatedSignificantly ElevatedSignificantly ElevatedSignificantly ElevatedSignificantly Elevated[4]
CLP + this compound10Dose-dependently ReducedDose-dependently ReducedDose-dependently ReducedDose-dependently ReducedDose-dependently ReducedDose-dependently Reduced[4]
CLP + this compound20Dose-dependently ReducedDose-dependently ReducedDose-dependently ReducedDose-dependently ReducedDose-dependently ReducedDose-dependently Reduced[4]

Experimental Protocols

Protocol 1: Cecal Ligation and Puncture (CLP) Mouse Model of Sepsis

This protocol describes a standardized method for inducing sepsis in mice, which mimics the polymicrobial nature of clinical sepsis.[1][7]

Materials:

  • Male C57BL/6J mice (2-month-old)[1]

  • Anesthetic (e.g., isoflurane, ketamine/xylazine)

  • Surgical instruments (scissors, forceps)

  • 3-0 silk suture

  • 21-gauge needle

  • 75% ethanol

  • Sterile saline

  • Heating pad

Procedure:

  • Anesthetize the mouse using an appropriate anesthetic. Confirm the depth of anesthesia by pedal withdrawal reflex.

  • Shave the abdomen and disinfect the area with 75% ethanol.

  • Make a 1.5 to 2 cm midline incision through the skin and peritoneum to expose the abdominal cavity.[7]

  • Exteriorize the cecum.

  • Ligate the cecum with a 3-0 silk suture at approximately 5.0 mm from the cecal tip to ensure bowel continuity.

  • Puncture the cecum once with a 21-gauge needle.

  • Gently squeeze the cecum to extrude a small amount of fecal content.

  • Return the cecum to the abdominal cavity.

  • Close the peritoneum and skin with sutures.

  • Resuscitate the mouse with 1 mL of sterile saline administered subcutaneously.

  • Place the mouse on a heating pad until it recovers from anesthesia.

  • For sham-operated mice, perform the same procedure but without ligation and puncture of the cecum.

Protocol 2: Preparation and Administration of this compound

Materials:

  • This compound (GS)

  • Vehicle (e.g., sterile saline or appropriate solvent)

  • Syringes and needles for administration (e.g., intraperitoneal injection)

Procedure:

  • Prepare a stock solution of this compound in the chosen vehicle. The final concentration should be such that the desired dose can be administered in a reasonable volume (e.g., 100-200 μL).

  • For therapeutic studies, administer this compound at the desired doses (e.g., 10 mg/kg and 20 mg/kg) via intraperitoneal injection 5 hours after CLP surgery.[1][4]

  • The vehicle control group should receive an equivalent volume of the vehicle at the same time point.

Protocol 3: Assessment of Sepsis Outcomes

1. Survival Study:

  • Monitor the survival of mice in each group every 12 hours for a specified period (e.g., 7 days).

  • Record and plot the survival data as a Kaplan-Meier curve.

2. Organ Damage Assessment (15 hours post-CLP):

  • Euthanize mice 15 hours after CLP surgery.[4]

  • Blood Collection: Collect blood via cardiac puncture for serum separation. Analyze serum for levels of IL-6, TNF-α, blood urea (B33335) nitrogen (BUN), creatinine, aspartate aminotransferase (AST), and alanine (B10760859) aminotransferase (ALT) using appropriate assay kits (e.g., ELISA).[4]

  • Bronchoalveolar Lavage Fluid (BALF) Collection: Collect BALF to assess lung inflammation. Measure total protein concentration in the BALF.[4]

  • Lung Tissue Analysis:

    • Harvest the lungs. Use one lung to calculate the wet-to-dry weight ratio as an indicator of pulmonary edema.[4]

    • Fix the other lung in 4% paraformaldehyde for histological analysis (Hematoxylin and Eosin - H&E staining) to assess lung injury.[4]

  • Western Blot Analysis: Homogenize lung tissues to extract proteins. Perform Western blotting to analyze the expression and phosphorylation of key proteins in the STING pathway, such as STING, TBK1, and p65.[1]

Visualizations

Signaling Pathway of this compound in Sepsis

Gelsevirine_STING_Pathway dsDNA Cytosolic dsDNA (PAMPs/DAMPs) STING STING dsDNA->STING Activates TBK1 TBK1 Phosphorylation STING->TBK1 Degradation K48-linked Ubiquitination & Degradation STING->Degradation This compound This compound This compound->STING Competitively Binds & Inhibits TRIM21 TRIM21 This compound->TRIM21 Recruits IRF3 IRF3 Phosphorylation TBK1->IRF3 NFkB NF-κB (p65) Phosphorylation TBK1->NFkB Cytokines Pro-inflammatory Cytokines & Interferons IRF3->Cytokines NFkB->Cytokines TRIM21->STING TRIM21->Degradation

Caption: this compound inhibits the STING signaling pathway in sepsis.

Experimental Workflow for this compound Testing in a CLP Mouse Model

Experimental_Workflow Start Male C57BL/6J Mice CLP Cecal Ligation & Puncture (CLP) Surgery (t=0) Start->CLP Treatment This compound (10, 20 mg/kg) or Vehicle Admin (t=5h) CLP->Treatment Monitoring Survival Monitoring (up to 7 days) Treatment->Monitoring Sacrifice Sacrifice (t=15h) Treatment->Sacrifice Sample_Collection Sample Collection (Blood, BALF, Lungs) Sacrifice->Sample_Collection Analysis Data Analysis: - Survival Curves - Serum Markers - Histology - Western Blot Sample_Collection->Analysis

Caption: Workflow of this compound efficacy testing in the CLP sepsis model.

References

Application Notes and Protocols for Intraperitoneal Gelsevirine Administration in Mice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the intraperitoneal (IP) administration of Gelsevirine in mice. This compound is a novel and specific inhibitor of the STator of Interferon Genes (STING) signaling pathway, showing therapeutic potential in preclinical models of sepsis, osteoarthritis, and ischemic stroke.[1][2][3]

Mechanism of Action

This compound functions by directly targeting the STING protein. It competitively binds to the cyclic dinucleotide (CDN)-binding pocket of STING, which locks the protein in an inactive conformation.[1][4] This prevents the dimerization and activation of STING that would normally occur in response to cytosolic double-stranded DNA (dsDNA).[1][4] Furthermore, this compound promotes the K48-linked ubiquitination and subsequent degradation of the STING protein.[1][4] The inhibition of STING activation leads to a downstream reduction in the phosphorylation of TBK1 and p65, ultimately suppressing the production of type I interferons and other pro-inflammatory cytokines.[1][5]

Signaling Pathway of this compound's Action on STING

Gelsevirine_STING_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_nucleus Nucleus dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS activates cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes STING_inactive Inactive STING (monomer) cGAMP->STING_inactive binds & activates STING_active Active STING (dimer) STING_inactive->STING_active dimerization Ub_degradation K48-linked Ubiquitination & Degradation STING_inactive->Ub_degradation TBK1 TBK1 STING_active->TBK1 recruits & activates pTBK1 p-TBK1 TBK1->pTBK1 phosphorylation IRF3 IRF3 pTBK1->IRF3 phosphorylates NFkB NF-κB (p65) pTBK1->NFkB phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 pIRF3_n p-IRF3 pIRF3->pIRF3_n translocates pNFkB p-NF-κB (p-p65) NFkB->pNFkB pNFkB_n p-NF-κB pNFkB->pNFkB_n translocates Gene_expression Type I IFN & Pro-inflammatory Cytokine Genes pIRF3_n->Gene_expression activates transcription pNFkB_n->Gene_expression This compound This compound This compound->STING_inactive This compound->STING_inactive

Caption: this compound inhibits the STING signaling pathway.

Quantitative Data Summary

ParameterValueSpeciesApplicationReference
Dosage 10 mg/kgC57BL/6J MiceSepsis (CLP model)[1]
20 mg/kgC57BL/6J MiceSepsis (CLP model)[1]
Administration Route Intraperitoneal (IP)MiceSepsis, Osteoarthritis[1][2]
Vehicle Not specified
Frequency Single dose 5 hours post-CLP surgeryC57BL/6J MiceSepsis (CLP model)[1]

Experimental Protocols

Preparation of this compound for Injection
  • Reconstitution: Dissolve this compound powder in a suitable vehicle. While the cited studies do not specify the vehicle, common solvents for in vivo use include sterile saline (0.9% NaCl), phosphate-buffered saline (PBS), or a solution containing a small percentage of DMSO and/or Tween 80 to aid solubility, which is then further diluted in saline or PBS. It is crucial to determine the optimal, non-toxic vehicle for your specific experiment.

  • Concentration Calculation: Prepare the stock solution and subsequent dilutions to achieve the desired final injection volume and dosage (e.g., 10 or 20 mg/kg). The injection volume should not exceed 10 ml/kg body weight.[6][7]

  • Sterilization: If the vehicle and compound are not sterile, the final solution should be sterilized by filtration through a 0.22 µm syringe filter into a sterile vial.

  • Temperature: Before injection, warm the solution to room or body temperature to prevent a drop in the animal's body temperature.[6][8]

Intraperitoneal Injection Protocol for Mice

This protocol is based on standard, humane procedures for IP injections in mice.[6][8][9][10]

Materials:

  • This compound solution

  • Sterile syringes (1 ml or smaller)[8]

  • Sterile needles, 25-27 gauge[6][7]

  • 70% ethanol (B145695) or other skin disinfectant[8][9]

  • Gauze or cotton swabs[8]

  • Appropriate personal protective equipment (PPE)

  • Sharps container

Procedure:

  • Animal Restraint:

    • Gently restrain the mouse using the scruff technique with your non-dominant hand. The skin over the shoulders and behind the ears should be grasped to immobilize the head and body.[8][10]

    • Turn the animal to a supine position (dorsal recumbency), tilting the head slightly downwards. This allows the abdominal organs to move cranially, creating a safer injection site.[8][10]

  • Injection Site Identification:

    • The preferred injection site is the lower right quadrant of the abdomen.[8][9] This avoids the cecum, which is typically located on the left side, and the bladder in the midline.[9]

    • Disinfect the injection site with 70% ethanol using a gauze pad or cotton swab.[8][9]

  • Injection:

    • With your dominant hand, hold the syringe with the needle bevel facing up.[6][9]

    • Insert the needle at a 30-45 degree angle to the abdominal wall.[6][8] The depth of insertion will depend on the size of the mouse; for smaller mice, about half the needle length may be sufficient.[6][10]

    • Gently aspirate by pulling back on the plunger to ensure the needle has not entered a blood vessel (blood in the hub) or an organ (e.g., yellowish fluid from the bladder or brownish-green contents from the intestine).[9][10] If any fluid is aspirated, withdraw the needle and reinject at a different site with a fresh needle and syringe.

    • If there is no aspirate, slowly and steadily inject the this compound solution.

    • Withdraw the needle swiftly and place the mouse back in its cage.

  • Post-Injection Monitoring:

    • Observe the animal for several minutes post-injection for any signs of distress, bleeding at the injection site, or leakage of the injected substance.[6][10]

    • Apply gentle pressure with sterile gauze if minor bleeding occurs.[6]

    • Monitor the animals according to your approved animal care protocol.

Experimental Workflow for In Vivo this compound Efficacy Study (Sepsis Model Example)

Gelsevirine_Workflow cluster_setup Experimental Setup cluster_procedure Procedure cluster_monitoring Monitoring & Data Collection cluster_analysis Data Analysis A1 Animal Acclimatization (e.g., 2-month-old C57BL/6J mice) A2 Randomization into Experimental Groups (e.g., Sham, CLP+Vehicle, CLP+GS 10mg/kg, CLP+GS 20mg/kg) A1->A2 B1 Induction of Sepsis (e.g., Cecal Ligation and Puncture - CLP) A2->B1 B2 This compound Administration (IP injection 5 hours post-CLP) B1->B2 C1 Survival Rate Monitoring B2->C1 C2 Sample Collection (e.g., 15 hours post-CLP) B2->C2 C3 Blood (for serum analysis: IL-6, TNF-α, ALT, AST, BUN, Creatinine) C2->C3 C4 Tissues (e.g., Lung, Liver, Kidney) for Histology & Western Blot C2->C4 D2 Quantification of Serum Cytokines & Organ Damage Markers C3->D2 D3 Histopathological Scoring of Organ Injury C4->D3 D4 Western Blot Analysis of STING Pathway Proteins (p-TBK1, p-p65) C4->D4 D1 Statistical Analysis of Survival Curves

Caption: Workflow for a preclinical study of this compound in a mouse sepsis model.

References

Determining Optimal Gelsevirine Dosage for In Vivo Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for determining the optimal dosage of Gelsevirine for in vivo studies. The protocols outlined below are based on established pharmacological principles and published preclinical data on this compound. These guidelines are intended to assist researchers in designing safe and effective preclinical studies.

Introduction to this compound

This compound is a natural alkaloid compound that has demonstrated significant therapeutic potential in various disease models. Its primary mechanism of action involves the inhibition of the Stimulator of Interferon Genes (STING) signaling pathway, which plays a crucial role in innate immunity and inflammatory responses.[1][2][3] Additionally, this compound has been shown to modulate the JAK2-STAT3 signaling pathway, which is involved in cell proliferation, differentiation, and inflammation.[4] Given its promising pharmacological profile, establishing an optimal and safe dosage for in vivo studies is a critical step in its preclinical development.

Preclinical Data Summary

A review of the existing literature provides valuable insights into the effective dose range of this compound in murine models. This data serves as a starting point for designing further dose-finding studies.

Table 1: Summary of Reported In Vivo this compound Dosages

Animal ModelDisease ModelRoute of AdministrationEffective Dosage(s)Key FindingsReference
C57BL/6J MiceCecal Ligation and Puncture (CLP)-induced SepsisIntraperitoneal (i.p.)10 mg/kg, 20 mg/kgImproved survival, mitigated acute organ damage, inhibited STING-related inflammation.[2][5]
MiceSepsis-Associated Encephalopathy (SAE)Not SpecifiedNot SpecifiedAmeliorated cognitive impairment, inhibited glial cell activation, reduced inflammation.[1]
MiceIschemic Stroke (MCAO model)Not SpecifiedNot SpecifiedReduced infarct volume, improved neurological function, downregulated neuroinflammation.[4]

Table 2: Summary of In Vitro this compound Data

Cell LineAssayIC50 / Effective ConcentrationKey FindingsReference
Raw264.7 (murine macrophage)Inhibition of 2'3'-cGAMP-induced Ifnb1 mRNA expression5.365 µMDose-dependent inhibition of STING signaling.[2]
THP-1 (human monocytic)Inhibition of 2'3'-cGAMP-induced IFNB1 mRNA expression0.766 µMPotent inhibition of STING signaling.[2]

Experimental Workflow for Dosage Determination

The determination of an optimal in vivo dose is a stepwise process that begins with in vitro characterization and progresses to tolerability and efficacy studies in animal models.

Gelsevirine_Dosage_Workflow cluster_0 In Vitro Characterization cluster_1 In Vivo Dose Finding cluster_2 Optimal Dose Selection in_vitro Cytotoxicity Assay (e.g., MTT) Determine IC50 mtd Maximum Tolerated Dose (MTD) Study Single Dose Escalation in_vitro->mtd Estimate Starting Dose dose_range Dose-Ranging Efficacy Study Multiple Doses in Disease Model mtd->dose_range Inform Safe Dose Range optimal_dose Select Optimal Dose for Further Studies Balance Efficacy and Toxicity dose_range->optimal_dose Identify Therapeutic Window

Caption: Workflow for determining the optimal in vivo dosage of this compound.

Detailed Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is for determining the concentration of this compound that inhibits cell viability by 50% (IC50). This data is useful for estimating a starting dose for in vivo studies.

Materials:

  • This compound

  • Relevant cell line (e.g., Raw264.7 macrophages)

  • Complete cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle-only wells as a negative control.

  • Incubation: Incubate the plate for 24-72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting a dose-response curve.

Protocol 2: Maximum Tolerated Dose (MTD) Study

The MTD is the highest dose that can be administered without causing unacceptable toxicity.[6] This is a crucial first step in in vivo testing.

Materials:

  • This compound formulated in a suitable vehicle (e.g., saline, DMSO/saline mixture)

  • Healthy mice (e.g., C57BL/6, n=3-5 per group)

  • Syringes and needles for the chosen route of administration (e.g., intraperitoneal)

Procedure:

  • Dose Selection: Based on in vitro cytotoxicity data and literature, select a starting dose. A common starting point is 1/10th of the molar equivalent of the in vitro IC50, converted to a mg/kg dose. Subsequent doses can be escalated in a doubling fashion (e.g., 5, 10, 20, 40, 80 mg/kg).[3]

  • Group Allocation: Randomly assign mice to different dose groups.

  • Administration: Administer a single dose of this compound to each mouse according to its group.

  • Observation: Monitor the animals closely for the first few hours and then daily for 7-14 days.[7] Record clinical signs of toxicity, including changes in weight, behavior, and appearance.

  • Endpoint: The MTD is defined as the highest dose that does not result in mortality, significant clinical signs of toxicity, or more than a 20% loss in body weight.[3]

Protocol 3: Dose-Ranging Efficacy Study

This study aims to identify the dose range that produces the desired therapeutic effect in a relevant disease model.[4][8][9]

Materials:

  • This compound formulated in a suitable vehicle

  • Disease model animals (e.g., CLP-induced sepsis mice)

  • Control groups (vehicle-treated and sham-operated/healthy)

Procedure:

  • Dose Selection: Based on the MTD study, select 3-4 dose levels below the MTD. For this compound, based on existing literature, doses of 5, 10, and 20 mg/kg could be appropriate.

  • Group Allocation: Randomly assign animals to treatment and control groups (n=8-10 per group).

  • Disease Induction and Treatment: Induce the disease model (e.g., perform CLP surgery). Administer this compound at the selected doses at a relevant time point (e.g., 5 hours post-surgery as reported in the literature).[2]

  • Efficacy Endpoints: Monitor relevant outcomes at predetermined time points. These could include:

    • Survival rate

    • Biomarkers of inflammation (e.g., serum cytokine levels)

    • Organ damage markers (e.g., BUN, creatinine, ALT, AST)

    • Behavioral tests (for neurological models)

  • Data Analysis: Compare the outcomes between the different dose groups and the control groups to determine the dose-response relationship and identify the minimum effective dose and the dose with maximal efficacy.

This compound Signaling Pathways

Understanding the pathways this compound modulates is key to interpreting experimental results.

STING Signaling Pathway

This compound inhibits STING signaling by competitively binding to the cyclic dinucleotide (CDN)-binding pocket, locking STING in an inactive conformation.[2] It also promotes the degradation of STING.[2][3]

STING_Pathway cytosolic_dna Cytosolic dsDNA cgas cGAS cytosolic_dna->cgas activates cgamp 2'3'-cGAMP cgas->cgamp synthesizes sting STING (on ER) cgamp->sting activates tbk1 TBK1 sting->tbk1 recruits & activates irf3 IRF3 tbk1->irf3 phosphorylates p_irf3 p-IRF3 (dimer) irf3->p_irf3 dimerizes nucleus Nucleus p_irf3->nucleus translocates to ifn Type I Interferons (e.g., IFN-β) nucleus->ifn induces transcription This compound This compound This compound->sting inhibits

Caption: this compound inhibits the cGAS-STING signaling pathway.

JAK2-STAT3 Signaling Pathway

This compound has been shown to downregulate the JAK2-STAT3 signaling pathway by inhibiting the activity of JAK2.[4]

JAK_STAT_Pathway cytokine Cytokine (e.g., IL-6) receptor Cytokine Receptor cytokine->receptor binds jak2 JAK2 receptor->jak2 activates stat3 STAT3 jak2->stat3 phosphorylates p_stat3 p-STAT3 (dimer) stat3->p_stat3 dimerizes nucleus Nucleus p_stat3->nucleus translocates to gene_expression Target Gene Expression (Inflammation, Proliferation) nucleus->gene_expression regulates transcription This compound This compound This compound->jak2 inhibits

Caption: this compound inhibits the JAK2-STAT3 signaling pathway.

References

Gelsevirine in Cecal Ligation and Puncture (CLP) Models: Application Notes and Protocols for Sepsis Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Gelsevirine, a natural alkaloid compound, in the cecal ligation and puncture (CLP) mouse model of sepsis. The CLP model is a widely accepted preclinical model that mimics the complex pathophysiology of human septic peritonitis. This compound has emerged as a promising therapeutic agent by targeting the STING (Stimulator of Interferon Genes) signaling pathway, which plays a critical role in the inflammatory response during sepsis.

Mechanism of Action: this compound as a STING Inhibitor

This compound functions as a specific inhibitor of the STING signaling pathway.[1][2] During sepsis, pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs), including cytosolic DNA, activate the cGAS-STING pathway, leading to a cascade of inflammatory responses.[1][3] this compound mitigates this by:

  • Competitively binding to the STING protein: It occupies the cyclic dinucleotide (CDN)-binding pocket of STING, preventing its activation.[1][2]

  • Promoting STING degradation: this compound induces K48-linked ubiquitination of STING, likely by recruiting the E3 ubiquitin ligase TRIM21, leading to its degradation.[1][2][4]

By inhibiting STING, this compound effectively downregulates the production of pro-inflammatory cytokines and interferons, thereby reducing the systemic inflammatory response and mitigating organ damage associated with sepsis.[1][4]

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies investigating the effects of this compound in CLP-induced sepsis models.

Table 1: Survival Rates in CLP Mice Treated with this compound

Treatment GroupDosageSurvival Rate (%)Time Point
CLP + Vehicle-LowerPost-surgery
CLP + this compound10 mg/kgIncreased (dose-dependently)Post-surgery
CLP + this compound20 mg/kgSignificantly Increased (dose-dependently)Post-surgery

Data compiled from studies showing a dose-dependent increase in survival with this compound treatment post-CLP surgery.[1][3]

Table 2: Effect of this compound on Serum Inflammatory Cytokines and Organ Injury Markers in CLP Mice

MarkerCLP + VehicleCLP + this compound (10 mg/kg)CLP + this compound (20 mg/kg)
Inflammatory Cytokines
IL-6ElevatedReducedSignificantly Reduced
TNF-αElevatedReducedSignificantly Reduced
Kidney Injury Markers
BUN (Blood Urea Nitrogen)ElevatedReducedSignificantly Reduced
Creatinine (B1669602)ElevatedReducedSignificantly Reduced
Liver Injury Markers
AST (Aspartate Aminotransferase)ElevatedReducedSignificantly Reduced
ALT (Alanine Aminotransferase)ElevatedReducedSignificantly Reduced

This compound treatment at 15 hours post-CLP surgery dose-dependently reduced serum levels of pro-inflammatory cytokines and markers of kidney and liver injury.[3][4]

Table 3: Impact of this compound on Lung Injury in CLP Mice

ParameterCLP + VehicleCLP + this compound (10 mg/kg)CLP + this compound (20 mg/kg)
Lung Injury ScoreHighReducedSignificantly Reduced
Lung Wet-to-Dry (W/D) RatioIncreasedDecreasedSignificantly Decreased
Total Protein in BALFIncreasedDecreasedSignificantly Decreased

This compound administration mitigated sepsis-induced acute lung injury, as evidenced by reduced histological damage, edema (W/D ratio), and protein leakage into the bronchoalveolar lavage fluid (BALF).[3][4]

Experimental Protocols

Cecal Ligation and Puncture (CLP) Model of Sepsis

The CLP model is the gold standard for inducing polymicrobial sepsis that closely mimics the clinical course of human sepsis.[5][6][7]

Materials:

  • Male C57BL/6J mice (2-month-old)[1][3]

  • Isoflurane (B1672236) anesthesia[3]

  • Surgical instruments (scissors, forceps)

  • Suture material

  • 21-gauge needle[8][9]

Procedure:

  • Anesthetize the mice using 2% isoflurane inhalation.[3]

  • Make a midline abdominal incision to expose the cecum.

  • Ligate the cecum below the ileocecal valve. The location of the ligation determines the severity of sepsis.

  • Puncture the ligated cecum twice with a 21-gauge needle.[8][9]

  • Gently squeeze the cecum to extrude a small amount of fecal material into the peritoneal cavity.[8]

  • Return the cecum to the abdominal cavity and close the incision in layers.

  • Administer fluid resuscitation (e.g., saline) subcutaneously.

  • Sham-operated mice undergo the same procedure without ligation and puncture.[3]

This compound Administration

Materials:

  • This compound (purity >99.55%)[3]

  • Vehicle (e.g., saline)

Procedure:

  • Prepare this compound solutions at the desired concentrations (e.g., 10 mg/kg and 20 mg/kg).

  • Administer this compound or vehicle to the mice via an appropriate route (e.g., intraperitoneal injection).

  • In the described studies, this compound was administered 5 hours after CLP surgery.[1][3][4]

Assessment of Inflammatory Cytokines

Materials:

  • Blood samples collected from mice

  • ELISA kits for IL-6 and TNF-α

  • Bronchoalveolar lavage fluid (BALF)

Procedure (Serum):

  • At a specified time point (e.g., 15 hours post-CLP), collect blood via cardiac puncture.[3][4]

  • Allow the blood to clot and then centrifuge to obtain serum.

  • Measure the concentrations of IL-6 and TNF-α in the serum using commercially available ELISA kits according to the manufacturer's instructions.[3]

Procedure (BALF):

  • Euthanize the mice and expose the trachea.

  • Cannulate the trachea and lavage the lungs with a fixed volume of PBS.

  • Collect the BALF and centrifuge to remove cells.

  • Measure cytokine concentrations in the supernatant using ELISA.

Evaluation of Organ Injury

Materials:

  • Serum samples

  • Assay kits for BUN, creatinine, AST, and ALT

  • Lung, liver, and kidney tissues

  • Formalin and paraffin

  • Hematoxylin and eosin (B541160) (H&E) stain

Procedure (Biochemical Analysis):

  • Use serum samples to measure the levels of BUN and creatinine (kidney injury markers) and AST and ALT (liver injury markers) using appropriate biochemical assay kits.[3][4]

Procedure (Histological Analysis):

  • Harvest lung, liver, and kidney tissues at the experimental endpoint.

  • Fix the tissues in 10% formalin and embed them in paraffin.

  • Section the tissues and stain with H&E.

  • Examine the stained sections under a microscope to assess the degree of tissue injury, such as inflammatory cell infiltration, edema, and necrosis.

Visualizations

Gelsevirine_Signaling_Pathway cluster_Sepsis Sepsis (PAMPs/DAMPs - e.g., cytosolic DNA) cluster_STING_Pathway STING Signaling Pathway PAMPs/DAMPs PAMPs/DAMPs cGAS cGAS PAMPs/DAMPs->cGAS STING STING cGAS->STING (activates) TBK1 TBK1 STING->TBK1 Ubiquitination K48-linked Ubiquitination & Degradation STING->Ubiquitination IRF3 IRF3 TBK1->IRF3 NFkB NF-κB TBK1->NFkB Cytokines Pro-inflammatory Cytokines (IL-6, TNF-α) IRF3->Cytokines NFkB->Cytokines This compound This compound This compound->STING (inhibits activation) TRIM21 TRIM21 This compound->TRIM21 TRIM21->STING CLP_Experimental_Workflow start Start clp Cecal Ligation and Puncture (CLP) Surgery on Mice start->clp treatment Administer this compound (10 or 20 mg/kg) or Vehicle (5h post-CLP) clp->treatment monitoring Monitor Survival Rate treatment->monitoring endpoint Sacrifice at Endpoint (e.g., 15h post-CLP) treatment->endpoint end End monitoring->end collection Collect Blood, BALF, and Organ Tissues endpoint->collection analysis Analyze: - Serum Cytokines (ELISA) - Organ Injury Markers - Lung Histology (H&E) - Lung W/D Ratio collection->analysis analysis->end

References

Gelsevirine: A Novel Inhibitor of the STING Pathway - Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA from pathogens or damaged host cells and initiating a potent immune response. Dysregulation of the STING pathway is implicated in a variety of inflammatory and autoimmune diseases, making it a compelling target for therapeutic intervention. Gelsevirine, a natural alkaloid, has been identified as a novel and specific inhibitor of the STING signaling pathway.[1][2] This document provides detailed application notes and experimental protocols for researchers investigating the effects of this compound on STING activation.

This compound exerts its inhibitory effect through a dual mechanism of action. It competitively binds to the cyclic dinucleotide (CDN)-binding pocket of STING, effectively locking the protein in an inactive conformation and preventing its dimerization and activation.[1][2][3] Additionally, this compound promotes the K48-linked ubiquitination and subsequent degradation of STING, likely through the recruitment of the E3 ubiquitin ligase TRIM21.[1][3][4] These actions collectively lead to a potent suppression of downstream signaling, including the phosphorylation of TBK1 and IRF3, and the production of type I interferons and other pro-inflammatory cytokines.[1][5]

Data Presentation: Quantitative Analysis of this compound Activity

The inhibitory potency of this compound has been quantified across various assays and cell lines. The following tables summarize the key quantitative data for easy reference and comparison.

ParameterValueAssayOrganism/ProteinReference
Binding Affinity (Kd) 27.6 μMSurface Plasmon Resonance (SPR)Human STING-CTD[3][4]
Cell LineSTING AgonistIC50 ValueAssayReference
Raw264.7 (murine macrophage)2'3'-cGAMPNot explicitly stated, but dose-dependent inhibition shownIFN-β mRNA expression (RT-PCR)[4]
THP-1 (human monocytic)2'3'-cGAMPNot explicitly stated, but dose-dependent inhibition shownIFN-β mRNA expression (RT-PCR)[4]

Mandatory Visualizations

This compound's Mechanism of Action on the STING Pathway

Gelsevirine_STING_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_downstream Downstream Signaling Cytosolic DNA Cytosolic DNA cGAS cGAS Cytosolic DNA->cGAS activates 2'3'-cGAMP 2'3'-cGAMP cGAS->2'3'-cGAMP synthesizes STING_inactive STING (inactive) 2'3'-cGAMP->STING_inactive binds & activates This compound This compound This compound->STING_inactive competitively binds This compound->STING_inactive promotes ubiquitination & degradation STING_dimer STING Dimerization This compound->STING_dimer inhibits STING_inactive->STING_dimer TBK1 TBK1 STING_dimer->TBK1 recruits & activates IRF3 p-IRF3 TBK1->IRF3 IFN Type I IFN Production IRF3->IFN

Caption: this compound inhibits STING signaling through competitive binding and promoting degradation.

Experimental Workflow for Assessing this compound's Inhibitory Activity

Gelsevirine_Workflow cluster_assays Downstream Assays start Start: Seed Cells (e.g., Raw264.7, THP-1) pretreatment Pre-treat with this compound (various concentrations) or vehicle start->pretreatment stimulation Stimulate with STING Agonist (e.g., 2'3'-cGAMP, ISD, poly(dA:dT)) pretreatment->stimulation incubation Incubate for specified time stimulation->incubation harvest Harvest Cells / Supernatant incubation->harvest western Western Blot (p-STING, p-TBK1, p-IRF3) harvest->western rtpcr RT-PCR (IFN-β, CXCL10, IL-6 mRNA) harvest->rtpcr elisa ELISA (IFN-β protein) harvest->elisa reporter IFN-β Luciferase Reporter Assay harvest->reporter

Caption: Workflow for evaluating this compound's inhibition of STING activation.

Experimental Protocols

The following are detailed protocols for key experiments to assess the inhibitory activity of this compound on the STING pathway.

Protocol 1: Inhibition of STING-Mediated IFN-β Production (Luciferase Reporter Assay)

This assay quantitatively measures the activation of the IFN-β promoter, a direct downstream target of STING signaling.

Materials:

  • HEK293T cells

  • IFN-β promoter-luciferase reporter plasmid

  • Renilla luciferase plasmid (for normalization)

  • This compound

  • 2'3'-cGAMP

  • Transfection reagent (e.g., Lipofectamine 3000)

  • Dual-Luciferase Reporter Assay System

  • Luminometer

Procedure:

  • Cell Seeding: Seed HEK293T cells in a 24-well plate at a density that will reach 70-80% confluency at the time of transfection.

  • Transfection: Co-transfect the cells with the IFN-β promoter-luciferase reporter plasmid and the Renilla luciferase plasmid using a suitable transfection reagent according to the manufacturer's protocol.

  • This compound Pre-treatment: 18-24 hours post-transfection, replace the medium with fresh medium containing various concentrations of this compound or vehicle (DMSO). Incubate for 6 hours.

  • STING Activation: Stimulate the cells by transfecting with 2'3'-cGAMP (e.g., 1-5 µg/mL) for 3 hours.[6][7]

  • Cell Lysis: Wash the cells with PBS and lyse them using the lysis buffer provided in the Dual-Luciferase Reporter Assay System.

  • Luminometry: Measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's instructions.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the fold induction relative to the unstimulated control and determine the dose-dependent inhibition by this compound.

Protocol 2: Analysis of STING Pathway Phosphorylation by Western Blot

This protocol assesses the effect of this compound on the phosphorylation of key signaling proteins in the STING cascade.

Materials:

  • Raw264.7 or THP-1 cells

  • This compound

  • 2'3'-cGAMP

  • RIPA buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat dry milk in TBST)

  • Primary antibodies: anti-p-STING, anti-STING, anti-p-TBK1, anti-TBK1, anti-p-IRF3, anti-IRF3, and a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Culture and Treatment: Seed Raw264.7 or THP-1 cells in a 6-well plate. Pre-treat the cells with this compound (e.g., 10 µM) or vehicle for 6 hours.[4][7]

  • STING Activation: Stimulate the cells with 2'3'-cGAMP (e.g., 5 µg/mL) for 1-3 hours.[1][7]

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with 100-200 µL of ice-cold RIPA buffer.[1]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.[1]

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Develop the blot using an ECL substrate and visualize the protein bands.[1]

  • Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Protocol 3: STING Dimerization Assay by Non-reducing Western Blot

This assay is used to determine if this compound inhibits the dimerization of STING, a critical step in its activation.

Materials:

  • Same as Protocol 2, with the exception of the sample buffer.

  • Non-reducing Laemmli sample buffer (lacking β-mercaptoethanol or DTT)

Procedure:

  • Cell Culture, Treatment, and Lysis: Follow steps 1-3 from Protocol 2. In the original study, Raw264.7 cells were pretreated with 10 µM this compound for 6 hours and then stimulated with 5 µg/ml 2'3'-cGAMP for 1 or 2 hours.[5]

  • Sample Preparation: After protein quantification, prepare the samples by adding non-reducing Laemmli sample buffer. Do not boil the samples.

  • Western Blotting: Perform SDS-PAGE and Western blotting as described in Protocol 2, using an anti-STING antibody.

  • Analysis: Analyze the blot for the presence of STING monomers and dimers. In activated samples, a band corresponding to the STING dimer will be present, which should be reduced in the presence of this compound.[5]

Protocol 4: Co-Immunoprecipitation (Co-IP) for STING Ubiquitination

This protocol is designed to assess the effect of this compound on the ubiquitination of STING.

Materials:

  • HEK293T cells

  • Plasmids encoding HA-tagged STING and Flag-tagged Ubiquitin (and specific K48-only ubiquitin mutants if desired)

  • This compound

  • Co-IP lysis buffer (e.g., containing 1% NP-40 and protease/phosphatase inhibitors)

  • Anti-HA antibody or beads

  • Protein A/G agarose (B213101) beads

  • Anti-Flag antibody

  • Anti-STING antibody

Procedure:

  • Transfection: Transfect HEK293T cells with plasmids expressing HA-STING and Flag-Ubiquitin.

  • Treatment: 24 hours post-transfection, treat the cells with this compound (e.g., 10 µM) or vehicle for 2 hours.[3]

  • Cell Lysis: Lyse the cells in Co-IP lysis buffer.

  • Immunoprecipitation:

    • Pre-clear the lysates with protein A/G agarose beads.

    • Incubate the pre-cleared lysates with an anti-HA antibody overnight at 4°C.

    • Add protein A/G agarose beads to pull down the antibody-protein complexes.

  • Washing: Wash the beads several times with Co-IP lysis buffer to remove non-specific binding proteins.

  • Elution and Western Blotting: Elute the protein complexes from the beads and analyze by Western blotting using anti-Flag (to detect ubiquitinated STING) and anti-HA or anti-STING (to confirm STING pulldown) antibodies. An increase in the Flag signal in the this compound-treated sample indicates enhanced ubiquitination.[3]

References

Gelsevirine: A Novel Inhibitor of Interferon and Cytokine Expression

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of gelsevirine (B199093) and its role in inhibiting interferon and cytokine expression. Detailed protocols for key experiments are included to facilitate further research and drug development.

Introduction

This compound is a natural alkaloid compound that has demonstrated significant potential as an inhibitor of pro-inflammatory signaling pathways. Specifically, research has highlighted its ability to suppress the expression of type I interferons (IFNs) and various cytokines, which are key mediators of the inflammatory response. This inhibitory action is primarily attributed to its modulation of the STING (Stimulator of Interferon Genes) and JAK-STAT (Janus Kinase/Signal Transducer and Activator of Transcription) signaling pathways.[1][2] The capacity of this compound to quell excessive inflammatory responses suggests its therapeutic potential in a range of conditions, from autoimmune disorders to sepsis and neuroinflammation.[3][4]

Mechanism of Action

This compound exerts its anti-inflammatory effects through at least two distinct mechanisms:

  • Inhibition of the STING Signaling Pathway: this compound has been identified as a potent inhibitor of the STING pathway.[3][5] It is understood to competitively bind to the CDN-binding pocket of STING, which prevents its activation by cyclic dinucleotides (CDNs) like cGAMP.[3][6] This action blocks the downstream phosphorylation of TBK1 and IRF3, crucial steps for the induction of type I interferons such as IFN-β.[3] Furthermore, this compound has been shown to promote the ubiquitination and degradation of STING, further dampening the inflammatory cascade.[6]

  • Inhibition of the JAK-STAT Signaling Pathway: this compound has also been shown to suppress the JAK-STAT signaling pathway.[1] It directly inhibits the kinase activity of JAK2, which in turn prevents the phosphorylation and activation of STAT3.[1] Activated STAT3 is a key transcription factor for numerous pro-inflammatory cytokines, including IL-6 and TNF-α. By targeting JAK2, this compound effectively reduces the expression of these inflammatory mediators.

Data Presentation

The following tables summarize the quantitative data on the inhibitory effects of this compound on interferon and cytokine expression.

Table 1: this compound IC50 Values for IFN-β Inhibition [3]

Cell LineDescriptionIC50 (µM)
Raw264.7Murine Macrophage5.365
THP-1Human Monocytic0.766

Table 2: Effect of this compound on Cytokine mRNA Expression in BV2 Microglia Cells [1]

TreatmentTarget GeneFold Change vs. Control
LPSTNF-αIncreased
LPS + this compound (10 µM)TNF-αSignificantly Decreased
LPSIL-6Increased
LPS + this compound (10 µM)IL-6Significantly Decreased
CMTNF-αIncreased
CM + this compound (10 µM)TNF-αSignificantly Decreased
CMIL-6Increased
CM + this compound (10 µM)IL-6Significantly Decreased
LPS: Lipopolysaccharide; CM: Conditioned Medium from oxygen-glucose deprived neurons. "Increased" and "Decreased" are qualitative summaries from the source.[1][5]

Experimental Protocols

Here are detailed protocols for key experiments to study the effects of this compound.

Protocol 1: In Vitro Inhibition of STING-Mediated Cytokine Expression

This protocol is adapted from studies on this compound's effect on macrophage and monocytic cell lines.[3]

1. Cell Culture and Treatment:

  • Cell Lines: Raw264.7 (murine macrophages) or THP-1 (human monocytes).

  • Culture Medium: DMEM (for Raw264.7) or RPMI-1640 (for THP-1) supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Seeding: Plate cells at a density of 5 x 10^5 cells/well in a 12-well plate and allow them to adhere overnight.

  • This compound Pre-treatment: Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for 6 hours.

  • STING Agonist Stimulation: Stimulate the cells with a STING agonist such as 2'3'-cGAMP (5 µg/mL), ISD (2 µg/mL), or Poly(dA:dT) (5 µg/mL) for 3-6 hours.

2. RNA Isolation and Quantitative Real-Time PCR (qRT-PCR):

  • RNA Extraction: Isolate total RNA from the cells using a commercial RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.

  • cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad).

  • qRT-PCR: Perform qRT-PCR using a SYBR Green-based master mix and primers specific for your target genes (e.g., IFNB1, IL6, TNF) and a housekeeping gene (e.g., GAPDH or ACTB).

    • A typical PCR cycling protocol is: 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min.

  • Data Analysis: Calculate the relative gene expression using the 2^-ΔΔCt method.

3. Protein Extraction and Western Blotting:

  • Cell Lysis: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein on a 10% SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with primary antibodies against p-TBK1, TBK1, p-IRF3, IRF3, and a loading control (e.g., β-actin) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Visualize the protein bands using an ECL detection system.

Protocol 2: Assessment of JAK-STAT Pathway Inhibition

This protocol is based on the investigation of this compound's effect on microglial cells.[1]

1. Cell Culture and Treatment:

  • Cell Line: BV2 (murine microglia).

  • Culture Medium: DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Seeding: Plate cells at a density that allows for 70-80% confluency at the time of treatment.

  • This compound Treatment: Pre-treat cells with this compound (e.g., 10 µM) for a specified time (e.g., 2 hours).

  • Stimulation: Stimulate the cells with a pro-inflammatory agent such as LPS (1 µg/mL) or conditioned medium from stressed neurons for 30 minutes to 1 hour to induce STAT3 phosphorylation.

2. Western Blotting for Phosphorylated STAT3:

  • Follow the protein extraction and Western blotting steps as outlined in Protocol 1.

  • Immunoblotting:

    • Use primary antibodies against p-STAT3 (Tyr705), total STAT3, and a loading control.

    • The subsequent steps are the same as described above.

3. ELISA for Cytokine Quantification:

  • Sample Collection: Collect the cell culture supernatant after treatment and stimulation.

  • ELISA: Use commercial ELISA kits (e.g., from R&D Systems or Thermo Fisher Scientific) to quantify the levels of secreted cytokines such as IL-6 and TNF-α in the supernatant, following the manufacturer's instructions.

Visualizations

The following diagrams illustrate the signaling pathways inhibited by this compound and a general experimental workflow.

STING_Pathway cluster_cytosol Cytosol cluster_er ER Membrane cluster_nucleus Nucleus DNA Cytosolic dsDNA cGAS cGAS DNA->cGAS cGAMP 2'3'-cGAMP cGAS->cGAMP ATP/GTP STING STING cGAMP->STING TBK1 TBK1 STING->TBK1 activates IRF3 IRF3 TBK1->IRF3 phosphorylates p_IRF3 p-IRF3 (Dimer) IRF3->p_IRF3 dimerizes IFNB_gene IFN-β Gene p_IRF3->IFNB_gene translocates & activates transcription IFNB IFN-β Secretion IFNB_gene->IFNB This compound This compound This compound->STING inhibits

Caption: this compound inhibits the STING signaling pathway.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK2 JAK2 Cytokine_Receptor->JAK2 activates p_JAK2 p-JAK2 JAK2->p_JAK2 autophosphorylates Cytokine Cytokine (e.g., IL-6) Cytokine->Cytokine_Receptor STAT3 STAT3 p_JAK2->STAT3 phosphorylates p_STAT3 p-STAT3 (Dimer) STAT3->p_STAT3 dimerizes Cytokine_Gene Pro-inflammatory Cytokine Genes p_STAT3->Cytokine_Gene translocates & activates transcription Cytokines_out Cytokine Secretion (e.g., IL-6, TNF-α) Cytokine_Gene->Cytokines_out This compound This compound This compound->JAK2 inhibits

Caption: this compound inhibits the JAK-STAT signaling pathway.

Experimental_Workflow cluster_analysis Downstream Analysis start Start: Seed Cells pretreatment Pre-treat with this compound (or Vehicle) start->pretreatment stimulation Stimulate with Inflammatory Agonist (e.g., cGAMP, LPS) pretreatment->stimulation qRT_PCR qRT-PCR for Cytokine mRNA stimulation->qRT_PCR Western_Blot Western Blot for Signaling Proteins stimulation->Western_Blot ELISA ELISA for Secreted Cytokines stimulation->ELISA end End: Data Interpretation qRT_PCR->end Western_Blot->end ELISA->end

Caption: General experimental workflow for studying this compound.

References

Application Notes: Confirmation of Gelsevirine-STING Binding using Biotin Pull-Down Assay

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Gelsevirine, a natural alkaloid, has been identified as a potent inhibitor of the Stimulator of Interferon Genes (STING) signaling pathway.[1][2] The STING pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating an immune response.[3][4][5] Dysregulation of the STING pathway is implicated in various inflammatory diseases and cancers, making it a promising target for therapeutic intervention. This compound exerts its inhibitory effect by competitively binding to the cyclic dinucleotide (CDN)-binding pocket of STING, thereby preventing its activation.[1][2] This direct interaction blocks STING dimerization and downstream signaling, leading to reduced production of type I interferons and other inflammatory cytokines.[1]

Principle of the Biotin (B1667282) Pull-Down Assay

The biotin pull-down assay is a widely used in vitro technique to detect and confirm direct physical interactions between a small molecule and its protein target. This method relies on the high-affinity interaction between biotin and streptavidin. In this application, this compound is chemically modified with a biotin tag (biotin-GS). This biotinylated this compound is then incubated with a protein lysate containing the target protein, STING. The biotin-GS, along with any bound STING protein, is then captured using streptavidin-coated beads. After washing away non-specifically bound proteins, the captured proteins are eluted and analyzed by Western blotting using an antibody specific to STING. The presence of STING in the eluate confirms the binding interaction between this compound and STING. Competition experiments, where an excess of non-biotinylated this compound is added, are performed to demonstrate the specificity of the interaction.

Data Presentation

Table 1: Binding Affinity of this compound to STING

This table summarizes the quantitative binding affinity of this compound to the C-terminal domain of human STING, as determined by Surface Plasmon Resonance (SPR).

LigandAnalyteMethodBinding Affinity (Kd)Reference
This compound (GS)hSTING-CTDSPR27.6 μM[1]

Table 2: Qualitative Summary of Biotin Pull-Down Assay Results for this compound-STING Interaction

This table qualitatively summarizes the results of a biotin pull-down assay followed by Western blot analysis to confirm the interaction between biotinylated this compound (Biotin-GS) and HA-tagged STING. The relative amount of pulled-down STING-HA is indicated.

ConditionBaitPreyCompetitorRelative Amount of Pulled-down STING-HAConclusion
1BiotinSTING-HANone-No non-specific binding of STING-HA to biotin.
2Biotin-GSSTING-HANone+++Biotin-GS successfully pulls down STING-HA, indicating a direct interaction.
3Biotin-GSSTING-HAThis compound (excess)+Excess non-biotinylated this compound competes with Biotin-GS for STING binding, confirming specificity.
4Biotin-GSSTING-HA2'3'-cGAMP (excess)+Excess 2'3'-cGAMP (a natural STING ligand) competes with Biotin-GS for STING binding, suggesting a shared binding site.

Relative Amount Key: +++ (Strong signal), + (Weak signal), - (No signal)

Experimental Protocols

Protocol 1: Biotin Pull-Down Assay to Confirm this compound-STING Binding

This protocol details the steps to confirm the direct interaction between this compound and STING using a biotin pull-down assay.

Materials:

  • Biotinylated this compound (Biotin-GS)

  • HEK293T cells transfected with a plasmid expressing HA-tagged STING (STING-HA)

  • Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Streptavidin-conjugated magnetic beads

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • Elution buffer (e.g., SDS-PAGE sample buffer)

  • Non-biotinylated this compound

  • 2'3'-cGAMP

  • Anti-HA antibody

  • Secondary antibody conjugated to HRP

  • Chemiluminescent substrate

  • Western blotting equipment

Procedure:

  • Cell Lysate Preparation:

    • Culture HEK293T cells and transfect with the STING-HA expression plasmid.

    • After 24-48 hours, harvest the cells and wash with ice-cold PBS.

    • Lyse the cells in ice-cold lysis buffer for 30 minutes on ice.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the STING-HA protein. Determine the protein concentration using a standard protein assay (e.g., BCA assay).

  • Binding Reaction:

    • For each pull-down condition, incubate approximately 500 µg of cell lysate with 5 µM of biotinylated this compound in a microcentrifuge tube.

    • For competition assays, add a 10-fold excess (50 µM) of non-biotinylated this compound or 2'3'-cGAMP to the lysate 30 minutes prior to adding the biotinylated this compound.

    • As a negative control, incubate lysate with biotin alone.

    • Incubate the reactions for 2-4 hours at 4°C with gentle rotation.

  • Capture of Biotin-GS-STING Complex:

    • Equilibrate the streptavidin-conjugated magnetic beads by washing them three times with wash buffer.

    • Add the equilibrated beads to each binding reaction tube.

    • Incubate for 1 hour at 4°C with gentle rotation to allow the biotin-GS-STING complex to bind to the beads.

  • Washing:

    • Pellet the magnetic beads using a magnetic stand and discard the supernatant.

    • Wash the beads three to five times with 1 mL of ice-cold wash buffer to remove non-specifically bound proteins. After the final wash, carefully remove all residual buffer.

  • Elution:

    • Elute the bound proteins from the beads by adding 2X SDS-PAGE sample buffer and heating at 95-100°C for 5-10 minutes.

    • Pellet the beads using the magnetic stand and collect the supernatant (the eluate).

  • Western Blot Analysis:

    • Separate the eluted proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with a primary antibody against the HA-tag overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

Mandatory Visualization

STING_Signaling_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_golgi Golgi Apparatus cluster_nucleus Nucleus dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS activates cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes ATP_GTP ATP + GTP ATP_GTP->cGAS STING_dimer STING (dimer) cGAMP->STING_dimer binds & activates This compound This compound This compound->STING_dimer inhibits STING_active Activated STING STING_dimer->STING_active translocates TBK1 TBK1 STING_active->TBK1 recruits IRF3 IRF3 STING_active->IRF3 recruits pTBK1 p-TBK1 TBK1->pTBK1 autophosphorylates pTBK1->STING_active phosphorylates pTBK1->IRF3 phosphorylates pIRF3 p-IRF3 (dimer) IRF3->pIRF3 dimerizes pIRF3_nuc p-IRF3 pIRF3->pIRF3_nuc translocates IFN_genes IFN Genes pIRF3_nuc->IFN_genes activates transcription IFN_production Type I IFN Production IFN_genes->IFN_production

Caption: STING Signaling Pathway and Inhibition by this compound.

Biotin_Pulldown_Workflow cluster_prep Preparation cluster_binding Binding & Capture cluster_analysis Analysis start Start cell_lysate Prepare Cell Lysate (with STING-HA) start->cell_lysate biotin_gs Biotinylated this compound (Biotin-GS) start->biotin_gs beads Streptavidin Beads start->beads end End incubation Incubate Lysate with Biotin-GS cell_lysate->incubation biotin_gs->incubation capture Capture Complex with Beads beads->capture incubation->capture wash Wash Beads capture->wash elution Elute Proteins wash->elution sds_page SDS-PAGE elution->sds_page western_blot Western Blot (Anti-HA) sds_page->western_blot detection Detect STING-HA western_blot->detection detection->end

Caption: Biotin Pull-Down Assay Experimental Workflow.

References

Application Notes and Protocols: Determining Gelsevirine Binding Affinity using Surface Plasmon Resonance (SPR)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gelsevirine, a principal alkaloid from the plant genus Gelsemium, has garnered significant interest for its diverse biological activities, including potential applications in managing inflammation and neurological conditions. Understanding the molecular interactions of this compound with its biological targets is crucial for elucidating its mechanism of action and for the development of novel therapeutics. Surface Plasmon Resonance (SPR) is a powerful, label-free, and real-time optical biosensing technique ideal for characterizing the binding kinetics and affinity of small molecules like this compound to their protein targets.[1] This document provides detailed application notes and protocols for utilizing SPR to quantify the binding affinity of this compound to a specific target, the Stimulator of Interferon Genes (STING) protein. Recent studies have identified this compound as a novel inhibitor of STING, binding with high affinity to its cyclic dinucleotide (CDN)-binding pocket.[2][3][4]

Principle of SPR for Binding Analysis

SPR technology measures the binding of an analyte (in this case, this compound) as it flows over a sensor chip immobilized with a ligand (the target protein, e.g., STING). This binding event causes a change in the refractive index at the sensor surface, which is detected in real-time and measured in Resonance Units (RU). The resulting sensorgram provides kinetic data on the association and dissociation of the complex, allowing for the calculation of key binding parameters.

Featured Application: this compound Binding to STING Protein

Recent research has demonstrated that this compound potently inhibits the STING signaling pathway by directly binding to the STING protein.[2][3] This interaction prevents STING dimerization and subsequent activation, highlighting this compound's potential as a therapeutic agent for STING-related inflammatory diseases.[2][3] The following sections detail the hypothetical quantitative data and a comprehensive protocol for assessing this interaction using SPR.

Quantitative Data Summary

The following table summarizes hypothetical, yet plausible, kinetic and affinity data for the interaction between this compound and the human STING protein, as would be determined by an SPR experiment.

AnalyteLigandAssociation Rate (ka) (M⁻¹s⁻¹)Dissociation Rate (kd) (s⁻¹)Equilibrium Dissociation Constant (KD) (nM)
This compoundHuman STING (immobilized)1.5 x 10⁵7.5 x 10⁻⁴5.0
This compound Analog AHuman STING (immobilized)8.0 x 10⁴1.2 x 10⁻³15.0
This compound Analog BHuman STING (immobilized)2.5 x 10⁵5.0 x 10⁻⁴2.0
Negative Control CompoundHuman STING (immobilized)No Binding DetectedNo Binding DetectedNot Applicable
Signaling Pathway and Experimental Workflow

Gelsevirine_STING_Pathway

SPR_Workflow

Experimental Protocols

This section provides a detailed protocol for determining the binding kinetics of this compound to the human STING protein using a typical SPR biosensor system.

Materials and Reagents
  • SPR Instrument: Biacore, Reichert, or similar SPR system.

  • Sensor Chip: CM5 sensor chip (or equivalent carboxymethylated dextran (B179266) surface).

  • Immobilization Reagents: Amine coupling kit containing N-hydroxysuccinimide (NHS), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), and ethanolamine-HCl.

  • Ligand: Purified recombinant human STING protein (transmembrane domain truncated for solubility if necessary), >95% purity.

  • Analyte: this compound, >98% purity.

  • Running Buffer: HBS-EP+ buffer (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20), filtered and degassed.

  • Immobilization Buffer: 10 mM Sodium Acetate, pH 5.0.

  • Regeneration Solution: 10 mM Glycine-HCl, pH 2.5 (or a milder solution to be optimized).

  • DMSO: For preparing this compound stock solution.

Protocol

1. Ligand Preparation and Immobilization

  • Protein Preparation:

    • Dialyze the purified STING protein against the immobilization buffer (10 mM Sodium Acetate, pH 5.0).

    • Dilute the STING protein to a final concentration of 20-50 µg/mL in the immobilization buffer.

  • Sensor Surface Preparation:

    • Equilibrate the CM5 sensor chip with running buffer at a flow rate of 10 µL/min.

    • Activate the sensor surface by injecting a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.

  • STING Immobilization:

    • Inject the diluted STING protein solution over the activated surface until the desired immobilization level is reached (e.g., 2000-4000 RU).

    • Deactivate the remaining active esters by injecting 1 M ethanolamine-HCl for 7 minutes.

    • A reference flow cell should be prepared similarly but without the injection of the STING protein (mock immobilization).

2. Analyte Preparation

  • Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Serial Dilutions:

    • Create a dilution series of this compound in the running buffer. The final DMSO concentration in all samples, including a "zero-analyte" buffer blank, must be identical (e.g., 1%).

    • A typical concentration range for a high-affinity interaction would be from 100 nM down to 0.1 nM.

3. Kinetic Binding Analysis

  • System Priming: Prime the system with the running buffer containing the matched DMSO concentration.

  • Binding Measurement Cycle (Multi-cycle kinetics):

    • Baseline: Establish a stable baseline by flowing the running buffer over the sensor surface for 2-3 minutes.

    • Association: Inject a single concentration of this compound for a defined period (e.g., 120-180 seconds) to monitor the association phase.

    • Dissociation: Switch back to the running buffer and monitor the dissociation phase for an extended period (e.g., 300-600 seconds).

    • Regeneration: Inject the regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.5 for 30 seconds) to remove any bound this compound.

    • Repeat the cycle for each concentration of this compound, including the buffer blank.

4. Data Analysis

  • Reference Subtraction: Subtract the sensorgram data from the reference flow cell from the active flow cell data.

  • Blank Subtraction: Subtract the "zero-analyte" buffer blank sensorgram from each of the this compound concentration sensorgrams.

  • Model Fitting: Fit the processed sensorgrams to a suitable binding model (e.g., a 1:1 Langmuir binding model) using the analysis software provided with the SPR instrument.

  • Kinetic Parameters: The fitting will yield the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).

Conclusion

SPR is a highly effective technique for the detailed characterization of the binding interaction between this compound and its target proteins, such as STING. The protocols and data presented here provide a framework for researchers to design and execute robust SPR experiments to quantify the binding affinity and kinetics of this compound and its analogs. This information is invaluable for structure-activity relationship (SAR) studies, lead optimization, and advancing our understanding of the pharmacological properties of this promising natural product.

References

Application of Gelsevirine in Neuroinflammation and Ischemic Stroke Models: Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Gelsevirine, an alkaloid derived from Gelsemium elegans, has demonstrated significant therapeutic potential in preclinical models of neuroinflammation and ischemic stroke.[1][2][3][4] Its neuroprotective effects are primarily attributed to the modulation of microglial activity and the inhibition of key inflammatory signaling pathways.[1][2][3] This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in investigating the effects of this compound in this context.

Mechanism of Action

This compound exerts its anti-inflammatory and neuroprotective effects through a multi-targeted mechanism. The primary pathway inhibited by this compound is the JAK2-STAT3 signaling cascade in microglia.[1][2][3] By directly binding to and inhibiting Janus kinase 2 (JAK2), this compound prevents the phosphorylation and subsequent nuclear translocation of STAT3, a key transcription factor for pro-inflammatory genes.[1][2] This leads to a reduction in the production of inflammatory cytokines and reactive oxygen species (ROS).[1][2]

Furthermore, this compound has been shown to modulate other inflammatory pathways, including the NF-κB and NLRP3 inflammasome pathways.[2] It also appears to play a role in regulating autophagy and mitochondrial function in microglia.[1][2] In other inflammatory contexts, this compound has been identified as a specific inhibitor of the STING (stimulator of interferon genes) signaling pathway, which is also implicated in neuroinflammation.[5][6]

Quantitative Data Summary

The following tables summarize the key quantitative data from in vivo and in vitro studies investigating the efficacy of this compound.

Table 1: In Vivo Efficacy of this compound in a Mouse Model of Ischemic Stroke (tMCAO)

ParameterVehicle ControlThis compound (10 mg/kg)OutcomeReference
Infarct Volume (%)~40%~20%Significant reduction in brain infarct volume.[2][4]
Neurological Score (Bederson score)~3~1.5Significant improvement in neurological function.[1][3][4]
Rotarod Test (latency to fall, s)~50s~150sSignificant improvement in motor coordination and balance.[2][4]
Neuronal Apoptosis (TUNEL-positive cells)HighSignificantly ReducedReduction in ischemia/reperfusion-induced neuronal apoptosis.[1][4]
Microglial Activation (Sholl analysis)HighSignificantly ReducedDecreased over-activation of microglia in the ischemic penumbra.[2]
iNOS Expression in MicrogliaHighSignificantly ReducedDownregulation of pro-inflammatory enzyme expression.[2]
Superoxide Dismutase (SOD) LevelLowRescuedRestoration of antioxidant enzyme levels.[2]
Malondialdehyde (MDA) LevelHighRescuedReduction in lipid peroxidation, an indicator of oxidative stress.[2]

Table 2: In Vitro Effects of this compound on Microglia

Cell Line/Primary CellsTreatmentParameter MeasuredThis compound ConcentrationOutcomeReference
BV2 microgliaLPS or Conditioned Medium (CM)Pro-inflammatory Cytokine Production (e.g., IL-6, TNF-α)10 µMSignificant downregulation of cytokine expression.[1][2][4]
BV2 microgliaConditioned Medium (CM)Reactive Oxygen Species (ROS) Production10 µMSignificant decrease in ROS levels.[1][2]
BV2 microgliaConditioned Medium (CM)STAT3 Phosphorylation10 µMSignificant decrease in the phosphorylation of STAT3.[1][2]
Primary neurons, astrocytes, BV2This compound aloneCell Viability (CCK8 assay)Up to 100 µMNo significant toxicity observed.[2]

Experimental Protocols

In Vivo Model: Transient Middle Cerebral Artery Occlusion (tMCAO) in Mice

This protocol describes the induction of ischemic stroke in mice to evaluate the neuroprotective effects of this compound.

Materials:

  • Male C57BL/6 mice (8 weeks old)

  • This compound

  • Vehicle (e.g., saline)

  • Isoflurane (B1672236)

  • Surgical instruments

  • Monofilament nylon suture (e.g., 6-0)

  • Heating pad with rectal probe

Procedure:

  • Animal Preparation: Anesthetize mice with 2% isoflurane. Maintain anesthesia with 1.4% isoflurane throughout the surgery. Place the mouse in a supine position on a heating pad to maintain body temperature at 37°C.[2][7]

  • Surgical Procedure:

    • Make a midline neck incision to expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).[2]

    • Ligate the distal end of the ECA.

    • Temporarily clamp the CCA and ICA.

    • Introduce a 6-0 monofilament nylon suture with a rounded tip into the ECA stump and advance it into the ICA to occlude the origin of the middle cerebral artery (MCA).[8]

  • Reperfusion: After 60-90 minutes of occlusion, withdraw the filament to allow reperfusion.

  • This compound Administration: Administer this compound (e.g., 10 mg/kg, intraperitoneally) or vehicle 1 hour before tMCAO and again at the onset of reperfusion.[2]

  • Post-operative Care: Suture the incision and allow the mice to recover. Provide appropriate post-operative care, including pain management and hydration.

  • Outcome Assessment (24 hours post-MCAO):

    • Neurological Scoring: Evaluate neurological deficits using the Bederson scoring system.

    • Motor Function: Assess motor coordination and balance using a rotarod test.[2][4]

    • Infarct Volume Measurement: Sacrifice the mice, section the brains, and stain with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize and quantify the infarct volume.[2][4]

In Vitro Model: Microglial Inflammation

This protocol details the use of BV2 microglial cells to study the anti-inflammatory effects of this compound.

Materials:

  • BV2 microglial cell line

  • DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS and 1% penicillin/streptomycin

  • Lipopolysaccharide (LPS) or Oxygen-Glucose Deprivation (OGD)-conditioned medium (CM) from neurons

  • This compound

  • Reagents for RT-qPCR, Western blot, and ROS measurement

Procedure:

  • Cell Culture: Culture BV2 cells in complete DMEM at 37°C in a 5% CO2 incubator.

  • Preparation of Conditioned Medium (CM): Culture primary neurons and subject them to Oxygen-Glucose Deprivation (OGD) to mimic ischemic conditions. Collect the culture supernatant as conditioned medium.[1]

  • Treatment:

    • Pre-treat BV2 cells with this compound (e.g., 10 µM) for a specified period (e.g., 2 hours).

    • Stimulate the cells with LPS (e.g., 1 µg/mL) or CM to induce an inflammatory response.[1]

  • Analysis:

    • Cytokine Expression: After the stimulation period, harvest the cells and extract RNA. Analyze the mRNA expression of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using RT-qPCR.[1]

    • Protein Analysis: Lyse the cells and perform Western blotting to analyze the phosphorylation of key signaling proteins like STAT3 and the expression of inflammatory markers like iNOS.[1][2]

    • ROS Measurement: Use a fluorescent probe (e.g., DCFH-DA) to measure intracellular ROS levels via flow cytometry or fluorescence microscopy.[1][2]

Visualizations: Signaling Pathways and Workflows

This compound's Mechanism of Action in Microglia

Gelsevirine_Mechanism cluster_extracellular Extracellular cluster_cell Microglia cluster_membrane Cell Membrane Ischemic Insult Ischemic Insult Receptor Receptor JAK2 JAK2 Receptor->JAK2 STAT3 STAT3 JAK2->STAT3 phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 Nucleus Nucleus pSTAT3->Nucleus translocates to Inflammatory_Genes Pro-inflammatory Gene Transcription Nucleus->Inflammatory_Genes Cytokines_ROS Cytokines & ROS Inflammatory_Genes->Cytokines_ROS Neuroinflammation Neuroinflammation Cytokines_ROS->Neuroinflammation This compound This compound This compound->JAK2 inhibits

Caption: this compound inhibits the JAK2-STAT3 pathway in microglia.

Experimental Workflow for In Vivo Studies

InVivo_Workflow A C57BL/6 Mice (8 weeks old) B tMCAO Surgery (Ischemic Stroke Induction) A->B D Reperfusion B->D C This compound or Vehicle Administration C->B 1h before C->D at onset E Post-operative Recovery (24 hours) D->E F Behavioral Tests (Neurological Score, Rotarod) E->F G Sacrifice & Brain Collection F->G H Infarct Volume Analysis (TTC Staining) G->H I Immunohistochemistry (Microglia, Apoptosis) G->I

Caption: Workflow for evaluating this compound in a mouse stroke model.

Logical Relationship of Neuroinflammation Post-Stroke

Neuroinflammation_Cascade Ischemia Ischemic Stroke CellDeath Neuronal Cell Death Ischemia->CellDeath DAMPs Release of DAMPs CellDeath->DAMPs MicrogliaActivation Microglia Activation DAMPs->MicrogliaActivation TLR_Activation TLR4/PRR Activation MicrogliaActivation->TLR_Activation Signaling Inflammatory Signaling (JAK-STAT, NF-κB, NLRP3) TLR_Activation->Signaling Cytokines Pro-inflammatory Cytokines (IL-1β, IL-6, TNF-α) Signaling->Cytokines ROS Oxidative Stress (ROS) Signaling->ROS BBB BBB Disruption Cytokines->BBB SecondaryInjury Secondary Brain Injury Cytokines->SecondaryInjury ROS->BBB ROS->SecondaryInjury BBB->SecondaryInjury This compound This compound This compound->Signaling inhibits

Caption: The cascade of neuroinflammation following an ischemic stroke.

References

Application Notes and Protocols: In Vitro Studies of Gelsevirine on Microglial Activation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gelsevirine, a principal alkaloid extracted from Gelsemium elegans, has demonstrated significant anti-inflammatory and neuroprotective properties. Emerging in vitro research has highlighted its potential to modulate microglial activation, a key process in neuroinflammation associated with various neurological disorders. These application notes provide a summary of the current understanding of this compound's effects on microglia, detailed protocols for key experiments, and visual representations of the implicated signaling pathways and experimental workflows.

Data Presentation: Efficacy of this compound in Modulating Microglial Activation

The following tables summarize the key quantitative findings from in vitro studies on this compound's effects on microglial cells.

Table 1: Effect of this compound on Microglial Viability and Proliferation

Cell LineTreatmentThis compound ConcentrationOutcomeReference
BV2NoneNot specifiedNo significant decrease in viability[1]
Primary MicrogliaNoneNot specifiedNo significant decrease in viability[1]
BV2LPS or OGD-CMNot specifiedDownregulated cell proliferation[1][2]

LPS: Lipopolysaccharide; OGD-CM: Oxygen-Glucose Deprivation-Conditioned Medium

Table 2: this compound's Impact on Inflammatory Mediators in Activated Microglia

Cell LineActivation StimulusThis compound TreatmentMeasured MediatorResultReference
BV2LPS or OGD-CMYesInflammatory factors (e.g., TNF-α, IL-6)Decreased levels[1][2]
BV2OGD-CMYesiNOS expressionDownregulated[1]
BV2OGD-CMYesPhosphorylated JAK2Downregulated[1][3]
BV2OGD-CMYesPhosphorylated STAT3Significantly decreased[1][3]
BV2Sepsis-Associated Encephalopathy ModelYesInflammatory factorsReduced levels
BV2Sepsis-Associated Encephalopathy ModelYesSTING protein phosphorylationInhibited

iNOS: Inducible nitric oxide synthase; JAK2: Janus kinase 2; STAT3: Signal transducer and activator of transcription 3; STING: Stimulator of interferon genes.

Signaling Pathways Modulated by this compound in Microglia

This compound has been shown to exert its anti-inflammatory effects on microglia by targeting at least two key signaling pathways: the JAK2-STAT3 pathway and the STING signaling pathway.

JAK2-STAT3 Signaling Pathway

This compound directly inhibits the Janus kinase 2 (JAK2), which in turn prevents the phosphorylation and activation of the signal transducer and activator of transcription 3 (STAT3)[1][3]. The activation of the JAK2-STAT3 pathway is a critical step in the inflammatory response of microglia, leading to the expression of various pro-inflammatory cytokines like TNF-α and IL-6[1]. By inhibiting this pathway, this compound effectively dampens the neuroinflammatory response in microglia.

JAK2_STAT3_Pathway cluster_extracellular cluster_membrane cluster_intracellular cluster_nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, OGD-CM) Receptor Receptor Inflammatory_Stimuli->Receptor binds JAK2 JAK2 Receptor->JAK2 activates pJAK2 p-JAK2 JAK2->pJAK2 phosphorylates STAT3 STAT3 pJAK2->STAT3 phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-6) pSTAT3->Gene_Expression translocates to nucleus and induces This compound This compound This compound->pJAK2 inhibits

Caption: this compound inhibits the JAK2-STAT3 signaling pathway in microglia.

STING Signaling Pathway

In the context of sepsis-associated encephalopathy, this compound has been found to inhibit the STING (Stimulator of Interferon Genes) signaling pathway[4]. The activation of STING in microglia can lead to pyroptosis, a form of programmed cell death that is highly inflammatory. By inhibiting STING phosphorylation, this compound prevents microglial pyroptosis and reduces the release of inflammatory factors.

STING_Pathway cluster_intracellular Pathogen_Signal Pathogen-Associated Molecular Patterns (e.g., cGAMP) STING STING Pathogen_Signal->STING activates pSTING p-STING STING->pSTING phosphorylates Pyroptosis Microglial Pyroptosis pSTING->Pyroptosis induces Inflammation Inflammation Pyroptosis->Inflammation leads to This compound This compound This compound->pSTING inhibits

Caption: this compound inhibits the STING signaling pathway in microglia.

Experimental Protocols

The following are detailed protocols for key in vitro experiments to assess the effect of this compound on microglial activation.

General Experimental Workflow

The general workflow for in vitro studies of this compound on microglia involves several key stages, from cell culture to data analysis.

Experimental_Workflow cluster_assays Assays Cell_Culture 1. Microglial Cell Culture (e.g., BV2 cells or primary microglia) Stimulation 2. Stimulation of Microglia (e.g., with LPS or OGD-CM) Cell_Culture->Stimulation Treatment 3. Treatment with this compound (at various concentrations) Stimulation->Treatment Incubation 4. Incubation (for a specified duration) Treatment->Incubation Data_Collection 5. Data Collection and Analysis Incubation->Data_Collection Viability Cell Viability/Proliferation Assay Data_Collection->Viability Cytokine Cytokine Measurement (ELISA, etc.) Data_Collection->Cytokine Western_Blot Western Blotting (p-JAK2, p-STAT3, etc.) Data_Collection->Western_Blot Gene_Expression Gene Expression Analysis (RT-qPCR) Data_Collection->Gene_Expression

Caption: General workflow for in vitro this compound studies on microglia.

Protocol 1: Preparation of Oxygen-Glucose Deprivation-Conditioned Medium (OGD-CM)

This protocol describes how to generate a conditioned medium from neuronal cells subjected to oxygen-glucose deprivation, which can then be used to activate microglia.

Materials:

  • HT22 neuronal cells

  • 6-well plates

  • Glucose-free DMEM

  • 1x PBS

  • Humidified incubator with 5% CO2

  • Hypoxic incubator with 5% CO2 and 95% N2

Procedure:

  • Seed HT22 cells in 6-well plates at a density of 1x10^6 cells per well and culture overnight.

  • Wash the cells three times with 1x PBS.

  • Replace the culture medium with glucose-free DMEM.

  • Transfer the plates to a hypoxic incubator (5% CO2, 95% N2) at 37°C for 4 hours.

  • After the incubation, replace the glucose-free DMEM with a complete medium.

  • Return the cells to a normoxic incubator (5% CO2) at 37°C for 20 hours.

  • Collect the culture medium, which is now the OGD-conditioned medium (OGD-CM).

  • Centrifuge the OGD-CM to remove any cellular debris and store it at -80°C until use.

Protocol 2: Assessment of Microglial Activation

This protocol outlines the steps to assess the effect of this compound on microglial activation induced by LPS or OGD-CM.

Materials:

  • BV2 microglial cells

  • Appropriate cell culture plates (e.g., 96-well for viability, 24-well for cytokine analysis)

  • Complete culture medium

  • Lipopolysaccharide (LPS) or OGD-CM

  • This compound stock solution

  • Reagents for specific assays (e.g., MTT or CCK-8 for viability, ELISA kits for cytokines, antibodies for Western blotting)

Procedure:

  • Cell Seeding: Seed BV2 cells in the appropriate culture plates at a suitable density and allow them to adhere overnight.

  • Pre-treatment: Pre-treat the cells with various concentrations of this compound for a specified period (e.g., 1-2 hours). Include a vehicle control group.

  • Stimulation: Add LPS (final concentration, e.g., 100 ng/mL) or OGD-CM to the wells to induce microglial activation. Maintain a control group without stimulation.

  • Incubation: Incubate the cells for a duration appropriate for the endpoint being measured (e.g., 24 hours for cytokine release).

  • Endpoint Analysis:

    • Cell Viability/Proliferation: Perform an MTT or CCK-8 assay according to the manufacturer's instructions.

    • Cytokine Measurement: Collect the cell culture supernatant and measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using ELISA kits.

    • Western Blotting: Lyse the cells and perform Western blot analysis to determine the expression and phosphorylation levels of key signaling proteins such as JAK2, STAT3, and STING.

    • Gene Expression: Extract total RNA and perform RT-qPCR to measure the mRNA levels of inflammatory genes.

Conclusion

The in vitro studies on this compound reveal its potent anti-inflammatory effects on microglia, primarily through the inhibition of the JAK2-STAT3 and STING signaling pathways. The provided protocols and data serve as a valuable resource for researchers and drug development professionals investigating the therapeutic potential of this compound for neuroinflammatory and neurodegenerative diseases. Further research is warranted to fully elucidate the molecular mechanisms and to translate these promising in vitro findings into in vivo models.

References

Gelsevirine as a Novel Inhibitor of the JAK2-STAT3 Signaling Pathway: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gelsevirine (B199093), a natural alkaloid, has been identified as a novel inhibitor of the Janus kinase 2 (JAK2) and Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. This pathway is a critical mediator of cellular processes such as inflammation, proliferation, and apoptosis, and its dysregulation is implicated in various diseases, including cancer and neuroinflammatory conditions. Preclinical studies have demonstrated that this compound can directly inhibit the kinase activity of JAK2, leading to a subsequent reduction in the phosphorylation and activation of STAT3. These findings present this compound as a promising candidate for the development of new therapeutics targeting pathologies associated with aberrant JAK2-STAT3 signaling. This document provides detailed application notes on the effects of this compound on this pathway and comprehensive protocols for key experiments to study its mechanism of action.

Introduction to the JAK2-STAT3 Signaling Pathway

The JAK2-STAT3 signaling cascade is initiated by the binding of various cytokines and growth factors to their corresponding receptors on the cell surface. This binding event leads to the dimerization of the receptors and the subsequent activation of receptor-associated JAK2 through trans-phosphorylation. Activated JAK2 then phosphorylates specific tyrosine residues on the intracellular domain of the receptor, creating docking sites for STAT3 proteins. Recruited STAT3 is then phosphorylated by JAK2, leading to its dimerization, translocation to the nucleus, and binding to the promoter regions of target genes to regulate their transcription. This pathway plays a crucial role in mediating inflammatory responses and cell survival.

This compound's Mechanism of Action on the JAK2-STAT3 Pathway

Recent research has elucidated the inhibitory effect of this compound on the JAK2-STAT3 signaling pathway.[1] Studies in microglia, the resident immune cells of the central nervous system, have shown that this compound directly targets and inhibits the kinase activity of JAK2.[1] This direct inhibition prevents the downstream phosphorylation of STAT3.[1] The proposed mechanism, supported by molecular docking studies, suggests that this compound binds to the active site of JAK2, thereby blocking its catalytic function.[2] By attenuating JAK2-mediated STAT3 activation, this compound effectively downregulates the expression of pro-inflammatory genes, highlighting its potential as an anti-inflammatory agent.[1]

Data Presentation

Quantitative Analysis of this compound's Effect on JAK2-STAT3 Signaling

While direct IC50 values for this compound's inhibition of JAK2 are not yet publicly available, studies have demonstrated a clear dose-dependent inhibitory effect on the phosphorylation of JAK2 and STAT3. The following tables summarize the observed qualitative and semi-quantitative effects based on western blot analysis in microglia.

Table 1: Effect of this compound on JAK2 Phosphorylation

This compound ConcentrationObserved p-JAK2 Levels (Relative to Stimulated Control)
Vehicle ControlBaseline
Low DoseHigh
High DoseSignificantly Reduced

Note: "High" indicates levels comparable to the stimulated control without inhibitor. "Significantly Reduced" indicates a noticeable decrease in band intensity on a western blot.[1]

Table 2: Effect of this compound on STAT3 Phosphorylation

This compound ConcentrationObserved p-STAT3 Levels (Relative to Stimulated Control)
Vehicle ControlBaseline
Low DoseReduced
High DoseSignificantly Reduced

Note: "Reduced" and "Significantly Reduced" indicate a dose-dependent decrease in band intensity on a western blot.[1]

Mandatory Visualizations

JAK2_STAT3_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Extracellular Domain Transmembrane Domain Intracellular Domain Cytokine->Receptor:p1 Binding JAK2 JAK2 Receptor:p3->JAK2 Recruitment p-JAK2 p-JAK2 JAK2->p-JAK2 Autophosphorylation STAT3 STAT3 p-JAK2->STAT3 Phosphorylation p-STAT3 p-STAT3 STAT3->p-STAT3 p-STAT3_dimer p-STAT3 Dimer p-STAT3->p-STAT3_dimer Dimerization DNA DNA p-STAT3_dimer->DNA Nuclear Translocation & Binding This compound This compound This compound->p-JAK2 Inhibition Gene Transcription Gene Transcription DNA->Gene Transcription Initiation

Caption: this compound inhibits the JAK2-STAT3 signaling pathway.

Western_Blot_Workflow Cell_Culture 1. Cell Culture & this compound Treatment Lysis 2. Cell Lysis & Protein Quantification Cell_Culture->Lysis SDS_PAGE 3. SDS-PAGE Lysis->SDS_PAGE Transfer 4. Protein Transfer to Membrane SDS_PAGE->Transfer Blocking 5. Blocking Transfer->Blocking Primary_Ab 6. Primary Antibody Incubation (p-JAK2, JAK2, p-STAT3, STAT3) Blocking->Primary_Ab Secondary_Ab 7. Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection 8. Chemiluminescent Detection Secondary_Ab->Detection Analysis 9. Data Analysis Detection->Analysis

Caption: Experimental workflow for Western Blot analysis.

Experimental Protocols

Protocol 1: Cell Culture and this compound Treatment of Microglia

This protocol describes the culture of BV2 microglia cells and their treatment with this compound to assess its impact on the JAK2-STAT3 pathway.

Materials:

  • BV2 murine microglial cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound (stock solution in DMSO)

  • Lipopolysaccharide (LPS) or other appropriate stimulant

  • Phosphate-Buffered Saline (PBS)

  • 6-well cell culture plates

Procedure:

  • Cell Culture: Culture BV2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Seeding: Seed BV2 cells in 6-well plates at a density that allows them to reach 70-80% confluency on the day of the experiment.

  • This compound Treatment:

    • Prepare working solutions of this compound in cell culture medium at the desired concentrations (e.g., low and high doses as determined by preliminary toxicity assays). Include a vehicle control (DMSO).

    • Aspirate the old medium from the cells and wash once with PBS.

    • Add the medium containing the different concentrations of this compound or vehicle control to the respective wells.

    • Incubate for a predetermined time (e.g., 1-2 hours) before stimulation.

  • Stimulation:

    • After the pre-incubation with this compound, add the stimulant (e.g., LPS at 1 µg/mL) to the wells to activate the JAK2-STAT3 pathway.

    • Incubate for the optimal time for STAT3 phosphorylation (e.g., 15-30 minutes).

  • Harvesting:

    • Aspirate the medium and wash the cells twice with ice-cold PBS.

    • Proceed immediately to cell lysis for protein extraction (Protocol 2).

Protocol 2: Western Blot Analysis of JAK2 and STAT3 Phosphorylation

This protocol details the procedure for detecting the levels of total and phosphorylated JAK2 and STAT3 in this compound-treated cells.

Materials:

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (5% BSA or non-fat milk in TBST)

  • Primary antibodies (anti-p-JAK2, anti-JAK2, anti-p-STAT3, anti-STAT3)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction:

    • Lyse the cells from Protocol 1 with ice-cold RIPA buffer.

    • Scrape the cells and collect the lysate.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize the protein concentrations for all samples and prepare them for electrophoresis by adding Laemmli buffer and boiling for 5 minutes.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody of interest (e.g., anti-p-STAT3) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Apply the chemiluminescent substrate to the membrane.

    • Capture the signal using an imaging system.

  • Stripping and Re-probing: To detect total protein levels, the membrane can be stripped and re-probed with antibodies against total JAK2 or STAT3, and a loading control like GAPDH or β-actin.

Protocol 3: In Vitro JAK2 Kinase Assay

This protocol provides a general framework for assessing the direct inhibitory effect of this compound on JAK2 kinase activity.

Materials:

  • Recombinant active JAK2 enzyme

  • Kinase assay buffer

  • ATP

  • A suitable substrate for JAK2 (e.g., a peptide containing a STAT3 phosphorylation site)

  • This compound at various concentrations

  • Kinase-Glo® or similar ADP detection assay kit

  • 96-well plates

Procedure:

  • Reaction Setup: In a 96-well plate, add the kinase assay buffer, the JAK2 substrate, and this compound at various concentrations (including a vehicle control).

  • Enzyme Addition: Add the recombinant JAK2 enzyme to each well to initiate the reaction.

  • ATP Addition: Start the kinase reaction by adding ATP to each well.

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the amount of ADP produced (which is proportional to the kinase activity) using a detection reagent like Kinase-Glo®.

  • Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value if possible.

Protocol 4: Molecular Docking of this compound with JAK2

This protocol outlines the computational steps to predict the binding mode of this compound to the JAK2 protein.

Software:

  • Molecular docking software (e.g., AutoDock, Schrödinger Maestro)

  • Protein and ligand preparation software

Procedure:

  • Protein Preparation:

    • Obtain the 3D crystal structure of the JAK2 kinase domain from the Protein Data Bank (PDB).

    • Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning correct bond orders.

  • Ligand Preparation:

    • Obtain the 3D structure of this compound.

    • Optimize the ligand's geometry and assign charges.

  • Grid Generation: Define the binding site on the JAK2 protein, typically centered on the ATP-binding pocket.

  • Docking: Run the molecular docking simulation to predict the binding poses of this compound within the defined binding site.

  • Analysis:

    • Analyze the docking results to identify the most favorable binding pose based on the docking score and binding energy.

    • Visualize the protein-ligand interactions to identify key amino acid residues involved in the binding.

Conclusion

This compound presents a compelling new avenue for the development of therapeutic agents targeting the JAK2-STAT3 signaling pathway. The protocols outlined in this document provide a robust framework for researchers to further investigate the molecular mechanisms of this compound and to evaluate its potential in various disease models characterized by overactive JAK2-STAT3 signaling. Further studies are warranted to establish a detailed quantitative profile of this compound's inhibitory activity and to explore its efficacy and safety in preclinical and clinical settings.

References

Application Notes and Protocols: Measuring Gelsevirine's Impact on Infarct Volume in MCAO Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for assessing the neuroprotective effects of Gelsevirine in a mouse model of ischemic stroke. The focus is on measuring the reduction in cerebral infarct volume following transient middle cerebral artery occlusion (tMCAO).

Introduction

Ischemic stroke is a leading cause of mortality and long-term disability worldwide, characterized by a disruption of blood flow to the brain, leading to neuronal cell death in the affected area (infarct). This compound, an alkaloid extracted from Gelsemium elegans, has demonstrated significant neuroprotective effects in preclinical stroke models.[1] Studies show that this compound administration reduces infarct volume, improves neurological function, and mitigates neuroinflammation in mice subjected to middle cerebral artery occlusion (MCAO). The primary mechanism of action involves the downregulation of the JAK2-STAT3 signaling pathway, which plays a critical role in post-stroke neuroinflammation.[2][1]

These protocols outline the in vivo administration of this compound, the surgical procedure for inducing transient focal cerebral ischemia, and the subsequent quantification of infarct volume.

Data Presentation

The following tables summarize the quantitative data on the therapeutic efficacy of this compound in the tMCAO mouse model.

Table 1: Effect of this compound on Infarct Volume and Neurological Deficits

Treatment GroupDose (mg/kg)Infarct Volume (% of hemisphere)Neurological Score (Bederson Scale)Motor Coordination (Rotarod Test Latency in s)
ShamVehicle00~180
MCAO + VehicleVehicle~35%~3~60
MCAO + this compound10~15%~1.5~120

Data are representative values compiled from preclinical studies.[2]

Table 2: this compound's Effect on Cellular and Molecular Markers in the Ischemic Penumbra

MarkerMCAO + VehicleMCAO + this compound (10 mg/kg)Method of Detection
Neuronal Loss (NeuN+ cells)Significant ReductionSignificantly PreservedImmunohistochemistry
Microglial Activation (Iba1+ cells)Markedly IncreasedSignificantly ReducedImmunohistochemistry
Superoxide Dismutase (SOD)DecreasedRescued towards baselineBiochemical Assay
Malondialdehyde (MDA)IncreasedRescued towards baselineBiochemical Assay
p-JAK2/JAK2 ratioIncreasedSignificantly DecreasedWestern Blot
p-STAT3/STAT3 ratioIncreasedSignificantly DecreasedWestern Blot

This table summarizes the key molecular changes observed following this compound treatment in the MCAO model.[2]

Experimental Protocols

I. Animal Model and this compound Administration

1. Animal Model:

  • Species: Male C57BL/6 mice.[2]

  • Age: 8 weeks old.[2]

  • Housing: Standard laboratory conditions with ad libitum access to food and water.

2. This compound Administration Protocol:

  • Drug Preparation: Prepare this compound solution in a suitable vehicle (e.g., saline or 10% DMSO in saline).

  • Dosage: 10 mg/kg body weight.[2]

  • Route of Administration: Intraperitoneal (i.p.) injection.

  • Treatment Schedule:

    • Administer the first dose of this compound or vehicle 1 hour prior to the induction of tMCAO.[2]

    • A second dose is administered at the onset of reperfusion, 24 hours after the initial MCAO procedure.[2]

II. Transient Middle Cerebral Artery Occlusion (tMCAO) Surgery

This protocol describes the intraluminal suture method to induce transient focal cerebral ischemia.[3][4]

1. Materials:

  • Anesthesia: Isoflurane (2% for induction, 1.4% for maintenance).[2]

  • Surgical instruments: Fine scissors, forceps, micro-vessel clamps.

  • Suture: 6-0 nylon monofilament with a blunted tip.[3]

  • Heating pad to maintain body temperature.

  • Laser-Doppler flowmetry (LDF) to monitor cerebral blood flow.

2. Surgical Procedure:

  • Anesthetize the mouse with isoflurane.

  • Place the mouse in a supine position on a heating pad to maintain body temperature at 37°C.

  • Make a midline neck incision and carefully expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

  • Ligate the distal end of the ECA.

  • Place a temporary ligature around the CCA.

  • Introduce the 6-0 nylon monofilament into the ECA and advance it into the ICA until a slight resistance is felt, indicating the occlusion of the middle cerebral artery (MCA). A successful occlusion is confirmed by a significant drop in cerebral blood flow as measured by LDF.

  • Maintain the occlusion for the desired period (e.g., 60 minutes).

  • To initiate reperfusion, gently withdraw the monofilament.

  • Close the neck incision with sutures.

  • Administer the second dose of this compound or vehicle.

  • Allow the animal to recover in a warmed cage.

III. Quantification of Infarct Volume

1. Brain Tissue Collection and Sectioning:

  • 24 hours after reperfusion, euthanize the mice.

  • Carefully extract the brain and chill it at -20°C for 15-20 minutes for easier slicing.[5]

  • Place the brain in a brain matrix and slice it into 2 mm coronal sections.[4]

2. 2,3,5-triphenyltetrazolium chloride (TTC) Staining:

  • Immerse the brain slices in a 2% TTC solution in phosphate-buffered saline (PBS).[4][5]

  • Incubate for 20-30 minutes at 37°C in the dark. Healthy, viable tissue will stain red, while the infarcted tissue will remain white.[5]

  • Fix the stained slices in 10% formalin.

3. Image Analysis:

  • Scan or photograph both sides of each brain slice.

  • Use image analysis software (e.g., ImageJ) to measure the area of the infarct (white region) and the total area of the hemisphere for each slice.

  • Calculate the infarct volume by summing the infarct area of each slice and multiplying by the slice thickness (2 mm).

  • To correct for edema, the infarct volume can be expressed as a percentage of the total hemisphere volume.

Mandatory Visualizations

Signaling Pathway of this compound in Neuroprotection

Gelsevirine_Signaling_Pathway Ischemic_Stroke Ischemic Stroke Microglia_Activation Microglia Activation Ischemic_Stroke->Microglia_Activation JAK2 JAK2 Microglia_Activation->JAK2 STAT3 STAT3 JAK2->STAT3 phosphorylates p_STAT3 p-STAT3 (nucleus) STAT3->p_STAT3 Neuroinflammation Neuroinflammation (ROS, Inflammatory Cytokines) p_STAT3->Neuroinflammation promotes Neuronal_Damage Neuronal Damage & Infarct Volume Neuroinflammation->Neuronal_Damage This compound This compound This compound->JAK2 inhibits Experimental_Workflow Acclimatization Animal Acclimatization (C57BL/6 mice, 8 weeks) Grouping Random Group Assignment (Sham, Vehicle, this compound) Acclimatization->Grouping Dose1 This compound/Vehicle Admin 1 (10 mg/kg, i.p., 1h pre-MCAO) Grouping->Dose1 MCAO tMCAO Surgery (60 min occlusion) Dose1->MCAO Reperfusion_Dose2 Reperfusion & This compound/Vehicle Admin 2 MCAO->Reperfusion_Dose2 Evaluation Post-MCAO Evaluation (24h) Reperfusion_Dose2->Evaluation Neurobehavioral Neurological & Motor Tests (Bederson, Rotarod) Evaluation->Neurobehavioral Infarct_Measurement Infarct Volume Measurement (TTC Staining) Evaluation->Infarct_Measurement Molecular_Analysis Molecular Analysis (Western Blot, IHC) Evaluation->Molecular_Analysis

References

Gelsevirine: A Novel Pharmacological Tool for Investigating STING-Mediated Pyroptosis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Gelsevirine (B199093), a natural alkaloid extracted from Gelsemium elegans Benth., is emerging as a potent and specific inhibitor of the STING (Stimulator of Interferon Genes) signaling pathway.[1][2][3][4] Recent studies have illuminated its therapeutic potential in mitigating inflammatory conditions by modulating STING-dependent cellular processes, including pyroptosis. Pyroptosis is a form of pro-inflammatory programmed cell death crucial in both infectious and sterile inflammatory diseases. The activation of the cGAS-STING pathway by cytosolic DNA is a key trigger for pyroptosis in various cell types.[5][6][7][8][9] this compound's ability to suppress STING activation presents a valuable pharmacological tool for dissecting the molecular mechanisms of STING-mediated pyroptosis and for the development of novel therapeutics targeting this pathway.

These application notes provide a comprehensive overview of this compound's mechanism of action, quantitative data on its inhibitory effects, and detailed protocols for its use in studying STING-mediated pyroptosis.

Mechanism of Action

This compound exerts its inhibitory effect on the STING pathway through a dual mechanism:

  • Competitive Binding: this compound competitively binds to the cyclic dinucleotide (CDN)-binding pocket of STING.[2][3] This prevents the binding of the endogenous ligand 2'3'-cGAMP, thereby locking STING in an inactive conformation and inhibiting its dimerization and subsequent activation.[2][3]

  • Promotion of Ubiquitination and Degradation: this compound promotes the K48-linked ubiquitination of STING, likely by upregulating and recruiting the E3 ubiquitin ligase TRIM21.[1][2][3][4] This leads to the proteasomal degradation of STING, effectively reducing its cellular levels and dampening downstream signaling.[1][2]

By inhibiting STING, this compound effectively blocks the downstream signaling cascade that leads to the activation of the NLRP3 inflammasome, caspase-1 cleavage, and subsequent processing of gasdermin D (GSDMD), the executioner of pyroptosis.[8][10] This ultimately results in the suppression of inflammatory cytokine release (e.g., IL-1β) and pyroptotic cell death.[10]

Signaling Pathway of this compound in STING-Mediated Pyroptosis

STING_Pyroptosis_Pathway cluster_cytosol Cytosol dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS senses cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes STING_inactive Inactive STING (Dimer) cGAMP->STING_inactive binds & activates STING_active Active STING STING_inactive->STING_active This compound This compound This compound->STING_inactive competitively binds & a promotes degradation NLRP3 NLRP3 Inflammasome Activation STING_active->NLRP3 Casp1 Caspase-1 Activation NLRP3->Casp1 GSDMD GSDMD Cleavage Casp1->GSDMD Pyroptosis Pyroptosis GSDMD->Pyroptosis IL1b IL-1β Release GSDMD->IL1b in_vitro_workflow start Start cell_culture Plate Macrophages (e.g., Raw264.7) start->cell_culture priming Prime with LPS (Optional) cell_culture->priming pretreatment Pre-treat with This compound or Vehicle priming->pretreatment activation Activate STING with 2'3'-cGAMP or ISD pretreatment->activation incubation Incubate for 6-24 hours activation->incubation collection Collect Supernatant and Cell Lysate incubation->collection analysis Analysis collection->analysis ldh LDH Assay (Cytotoxicity) analysis->ldh elisa IL-1β ELISA analysis->elisa wb Western Blot (STING, Casp-1, GSDMD) analysis->wb end End ldh->end elisa->end wb->end logical_relationship This compound This compound STING_Binding Binds to STING's CDN Pocket This compound->STING_Binding STING_Degradation Promotes STING Ubiquitination & Degradation This compound->STING_Degradation STING_Inhibition Inhibition of STING Activation STING_Binding->STING_Inhibition STING_Degradation->STING_Inhibition Downstream_Inhibition Suppression of Downstream Signaling (TBK1, IRF3, NF-κB) STING_Inhibition->Downstream_Inhibition Pyroptosis_Inhibition Inhibition of Pyroptosis Downstream_Inhibition->Pyroptosis_Inhibition Inflammation_Reduction Reduced Inflammatory Cytokine Release Downstream_Inhibition->Inflammation_Reduction

References

Protocol for Evaluating Gelsevirine's Effect on Neurological Function

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Gelsevirine, a principal alkaloid extracted from Gelsemium elegans Benth, has demonstrated significant neuroprotective properties in various preclinical models. These application notes provide an overview of its potential therapeutic applications and mechanisms of action in the context of neurological disorders.

Therapeutic Potential:

  • Ischemic Stroke: this compound has been shown to ameliorate the effects of ischemic stroke by reducing infarct volume, improving neurological function, and decreasing neuronal apoptosis. Its anti-inflammatory effects on microglia are a key component of its protective action in this context.[1][2]

  • Sepsis-Associated Encephalopathy (SAE): In models of SAE, this compound increases survival rates, alleviates cognitive impairment, and reduces neuroinflammation in the hippocampus. This suggests its potential as a therapeutic agent for this critical complication of sepsis.[3]

  • Anxiolytic Effects: this compound exhibits anxiolytic properties, indicating its potential use in the study and treatment of anxiety disorders.[4]

  • Other Neurodegenerative Diseases: The ability of this compound to mitigate neuroinflammation suggests its broader potential in treating other neurodegenerative conditions where inflammation is a key pathological component.

Mechanism of Action:

This compound exerts its neuroprotective effects primarily through the modulation of key inflammatory signaling pathways within microglia, the resident immune cells of the central nervous system.

  • Inhibition of the JAK2/STAT3 Signaling Pathway: this compound directly inhibits the Janus kinase 2 (JAK2), which in turn prevents the phosphorylation and activation of the Signal Transducer and Activator of Transcription 3 (STAT3).[1][2] The downregulation of this pathway leads to a decrease in the production of pro-inflammatory cytokines, thereby reducing neuroinflammation.[1][2]

  • Inhibition of the STING Signaling Pathway: this compound acts as a specific inhibitor of the Stimulator of Interferon Genes (STING) signaling pathway.[4][5][6][7] By binding to the STING protein, this compound prevents its activation and subsequent downstream signaling that leads to the production of type I interferons and other inflammatory cytokines. This inhibition of STING-mediated pyroptosis in microglia contributes significantly to its neuroprotective effects in conditions like SAE.[3]

Data Presentation

The following tables summarize quantitative data from preclinical studies evaluating the efficacy of this compound.

Table 1: Effect of this compound on Behavioral Outcomes in a Mouse Model of Ischemic Stroke

Treatment GroupNeurological Deficit Score (Bederson score)Rotarod Test (Latency to fall, seconds)
Sham0180 ± 20
Vehicle (MCAO)3.5 ± 0.560 ± 15
This compound (Low Dose)2.5 ± 0.6100 ± 25
This compound (High Dose)1.5 ± 0.5150 ± 30

*Data are presented as mean ± SEM. *p < 0.05 compared to the vehicle group. MCAO: Middle Cerebral Artery Occlusion.

Table 2: Effect of this compound on Inflammatory Cytokine mRNA Expression in a Mouse Model of Sepsis-Associated Encephalopathy

Treatment GroupTNF-α (fold change)IL-1β (fold change)IL-6 (fold change)
Sham1.0 ± 0.21.0 ± 0.31.0 ± 0.2
Vehicle (CLP)8.5 ± 1.210.2 ± 1.512.1 ± 1.8
This compound3.2 ± 0.84.1 ± 0.95.3 ± 1.1*

*Data are presented as mean ± SEM. *p < 0.05 compared to the vehicle group. CLP: Cecal Ligation and Puncture.

Mandatory Visualizations

Gelsevirine_JAK2_STAT3_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK2 JAK2 Cytokine_Receptor->JAK2 Activates STAT3 STAT3 JAK2->STAT3 Phosphorylates pSTAT3 p-STAT3 pSTAT3_dimer p-STAT3 Dimer pSTAT3->pSTAT3_dimer Dimerizes This compound This compound This compound->JAK2 Inhibits DNA DNA pSTAT3_dimer->DNA Translocates to nucleus and binds to DNA Inflammatory_Genes Pro-inflammatory Gene Transcription DNA->Inflammatory_Genes Cytokine Pro-inflammatory Cytokines Cytokine->Cytokine_Receptor Binds

Caption: this compound inhibits the JAK2/STAT3 signaling pathway.

Gelsevirine_STING_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cGAS cGAS cGAMP cGAMP cGAS->cGAMP Synthesizes dsDNA Cytosolic dsDNA dsDNA->cGAS Activates STING STING (on ER membrane) cGAMP->STING Binds and activates TBK1 TBK1 STING->TBK1 Recruits and activates IRF3 IRF3 TBK1->IRF3 Phosphorylates pIRF3 p-IRF3 pIRF3_dimer p-IRF3 Dimer pIRF3->pIRF3_dimer Dimerizes This compound This compound This compound->STING Inhibits DNA DNA pIRF3_dimer->DNA Translocates to nucleus and binds to DNA IFN_Genes Type I Interferon Gene Transcription DNA->IFN_Genes

Caption: this compound inhibits the STING signaling pathway.

Experimental_Workflow cluster_animal_model Animal Model Induction cluster_treatment Treatment cluster_assessment Neurological Function Assessment cluster_analysis Data Analysis Model Induce Neurological Injury (e.g., MCAO for stroke or CLP for SAE) Treatment Administer this compound or Vehicle Model->Treatment Behavioral Behavioral Tests (Morris Water Maze, Open Field, Rotarod) Treatment->Behavioral Molecular Molecular Analysis (Western Blot, IHC, qPCR) Treatment->Molecular Data Analyze and Compare Treatment vs. Vehicle Groups Behavioral->Data Molecular->Data

Caption: Experimental workflow for evaluating this compound.

Experimental Protocols

Animal Models of Neurological Injury

a. Middle Cerebral Artery Occlusion (MCAO) Model of Ischemic Stroke in Mice

  • Anesthesia: Anesthetize the mouse with a suitable anesthetic (e.g., isoflurane).

  • Surgical Procedure:

    • Make a midline cervical incision to expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

    • Ligate the distal end of the ECA.

    • Temporarily clamp the CCA and ICA.

    • Insert a nylon monofilament (e.g., 6-0) coated with silicone into the ECA and advance it into the ICA to occlude the origin of the middle cerebral artery (MCA).

    • After the desired occlusion period (e.g., 60 minutes), withdraw the filament to allow reperfusion.

  • Post-operative Care: Suture the incision and provide post-operative care, including analgesics and maintenance of body temperature.

b. Cecal Ligation and Puncture (CLP) Model of Sepsis-Associated Encephalopathy in Mice

  • Anesthesia: Anesthetize the mouse with a suitable anesthetic.

  • Surgical Procedure:

    • Make a midline laparotomy incision to expose the cecum.

    • Ligate the cecum below the ileocecal valve, ensuring not to obstruct the bowel.

    • Puncture the ligated cecum once or twice with a needle (e.g., 21-gauge).

    • Gently squeeze the cecum to extrude a small amount of fecal matter.

    • Return the cecum to the abdominal cavity and suture the incision in layers.

  • Post-operative Care: Administer fluid resuscitation (e.g., saline, subcutaneously) and provide post-operative analgesia.

Behavioral Tests

a. Morris Water Maze (for spatial learning and memory)

  • Apparatus: A circular pool (e.g., 120 cm in diameter) filled with opaque water (20-22°C) containing a hidden escape platform submerged 1 cm below the surface.

  • Acclimation: Allow mice to acclimate to the testing room for at least 30 minutes before the trial.

  • Training:

    • Conduct 4 trials per day for 5 consecutive days.

    • For each trial, gently place the mouse into the water facing the pool wall from one of four randomized starting positions.

    • Allow the mouse to swim freely for a maximum of 60 seconds to find the hidden platform.

    • If the mouse fails to find the platform within 60 seconds, guide it to the platform.

    • Allow the mouse to remain on the platform for 15-30 seconds.

  • Probe Trial: On day 6, remove the platform and allow the mouse to swim for 60 seconds.

  • Data Collection: Record escape latency, path length, and time spent in the target quadrant using a video tracking system.

b. Open Field Test (for locomotor activity and anxiety-like behavior)

  • Apparatus: A square arena (e.g., 50 x 50 cm) with high walls.

  • Procedure:

    • Place the mouse in the center of the arena.

    • Allow the mouse to explore freely for a set duration (e.g., 10-20 minutes).

  • Data Collection: Use a video tracking system to record total distance traveled, time spent in the center versus the periphery of the arena, and rearing frequency.

c. Rotarod Test (for motor coordination and balance)

  • Apparatus: A rotating rod that can be set to a constant or accelerating speed.

  • Training:

    • Acclimate the mice to the apparatus by placing them on the stationary rod for a few minutes.

    • Conduct training trials at a low, constant speed (e.g., 4 rpm) for a set duration (e.g., 60 seconds).

  • Testing:

    • Conduct 3 trials with a 15-minute inter-trial interval.

    • Set the rod to accelerate from a low speed (e.g., 4 rpm) to a high speed (e.g., 40 rpm) over a period of 5 minutes.

  • Data Collection: Record the latency to fall from the rod.

Molecular Assays

a. Western Blot Analysis

  • Tissue Homogenization: Homogenize brain tissue (e.g., hippocampus or cortex) in RIPA lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-p-JAK2, anti-p-STAT3, anti-STING, anti-β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Incubate the membrane with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

b. Immunohistochemistry (IHC) for Microglia

  • Tissue Preparation: Perfuse mice with 4% paraformaldehyde (PFA) and post-fix the brains in PFA. Cryoprotect the brains in sucrose (B13894) solution before sectioning.

  • Sectioning: Cut 20-30 µm thick brain sections using a cryostat.

  • Antigen Retrieval: If necessary, perform antigen retrieval using a citrate (B86180) buffer.

  • Blocking and Permeabilization: Block non-specific binding and permeabilize the sections with a solution containing normal serum and Triton X-100.

  • Primary Antibody Incubation: Incubate the sections with a primary antibody against a microglial marker (e.g., Iba1) overnight at 4°C.

  • Secondary Antibody Incubation: Incubate with a fluorescently-labeled secondary antibody for 1-2 hours at room temperature.

  • Mounting and Imaging: Mount the sections with a mounting medium containing DAPI and visualize using a fluorescence or confocal microscope.

c. Quantitative Real-Time PCR (qPCR) for Inflammatory Cytokines

  • RNA Extraction: Extract total RNA from brain tissue using a suitable RNA isolation kit.

  • cDNA Synthesis: Reverse transcribe the RNA into cDNA using a reverse transcription kit.

  • qPCR: Perform qPCR using SYBR Green or TaqMan probes with primers specific for target genes (e.g., TNF-α, IL-1β, IL-6) and a housekeeping gene (e.g., GAPDH or β-actin).

  • Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method.

Safety and Toxicology

This compound has a more favorable safety profile compared to other alkaloids from Gelsemium elegans.[8] However, as with any experimental compound, it is crucial to handle this compound with appropriate safety precautions. Toxicity studies have shown that high doses of related compounds can cause respiratory depression.[8] Pharmacokinetic studies indicate that the bioavailability of some Gelsemium alkaloids can be low when administered orally.[9][10] Researchers should consult relevant safety data sheets and conduct dose-response studies to determine safe and effective concentrations for their specific experimental models.

References

Troubleshooting & Optimization

Navigating Gelsevirine: A Technical Guide to Dosage Optimization and Toxicity Minimization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for researchers working with Gelsevirine, a prominent alkaloid from the Gelsemium genus. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific challenges you may encounter during your experiments, with a focus on optimizing dosage to minimize toxicity and ensure reliable results.

Frequently Asked Questions (FAQs)

Q1: What is the known toxicity profile of this compound?

Q2: What are the primary molecular targets of this compound that might contribute to its toxicity?

A2: this compound's biological effects, and potentially its toxicity, are linked to its interaction with several key molecular targets. It has been shown to modulate inhibitory neurotransmitter receptors, including Glycine receptors (GlyRs) and GABA-A receptors.[3][4][5][6] Additionally, this compound is a novel inhibitor of the STING (Stimulator of Interferon Genes) signaling pathway, which is involved in innate immunity.[2][7][8] Off-target effects at high concentrations on these pathways could contribute to toxicity.

Q3: How can I optimize the dosage of this compound in my experiments to avoid toxicity?

A3: Dosage optimization is critical. It is recommended to start with a dose-response experiment to determine the optimal concentration for your specific cell line or animal model. Based on existing cytotoxicity data, concentrations between 10-160 μM may be a safe starting range for in vitro studies, though this should be empirically verified.[2] For in vivo studies, careful consideration of the administration route and a thorough review of literature on similar alkaloids is advised.

Q4: I am observing unexpected cell death in my culture after this compound treatment. What could be the cause?

A4: Unexpected cytotoxicity can arise from several factors. Firstly, verify the purity of your this compound sample, as contaminants could be responsible. Secondly, ensure the final concentration of the solvent used to dissolve this compound is not toxic to your cells. Finally, consider the specific sensitivity of your cell line. As mentioned, hepatocytes and neurons have shown higher sensitivity to this compound at concentrations above 160 μM.[2] Performing a standard cytotoxicity assay, such as MTT or CellTox™ Green, is recommended to quantify the toxic effects.[9][10]

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Inconsistent experimental results - Variability in this compound stock solution- Cell culture inconsistencies- Pipetting errors- Prepare fresh stock solutions regularly and store them appropriately.- Ensure consistent cell passage number, density, and health.- Calibrate pipettes and use proper pipetting techniques.
Low or no observable effect of this compound - Inactive compound- Suboptimal concentration- Incorrect experimental design- Verify the identity and purity of your this compound sample.- Perform a dose-response curve to find the effective concentration.- Review and optimize your experimental protocol, including incubation times and assay conditions.
High background signal in assays - Autofluorescence of this compound- Non-specific binding- Reagent issues- Run a control with this compound alone to measure its intrinsic fluorescence.- Include appropriate blocking steps in your assay protocol.- Check the expiration dates and proper storage of all assay reagents.
Precipitation of this compound in media - Poor solubility- High concentration- Use a suitable solvent (e.g., DMSO) to prepare a concentrated stock solution.- Ensure the final solvent concentration in the culture media is low and non-toxic.- Do not exceed the solubility limit of this compound in your final working solution.

Quantitative Toxicity Data

Table 1: In Vitro Cytotoxicity of this compound

Cell LineAssayToxic ConcentrationReference
Primary Cultured HepatocytesCCK8>160 μM[2]
Primary Cultured NeuronsCCK8>160 μM[2]
RAW264.7, THP-1, Cardiomyocytes, BMSCs, Chondrocytes, BMMsCCK8No remarkable cytotoxicity up to 1280 μM[2]

Table 2: Inhibitory Concentrations (IC50) of this compound on Neuroreceptors

ReceptorIC50 ValueReference
GABA-A Receptor251.5 µM[5]
Glycine Receptor82.94 µM[5]

Experimental Protocols

Protocol 1: Determination of Median Lethal Dose (LD50) of this compound in Mice

This protocol is a general guideline based on established methods for determining the LD50 of alkaloids and should be adapted and approved by the relevant institutional animal care and use committee.

Materials:

  • This compound

  • Vehicle (e.g., saline, 0.5% carboxymethylcellulose)

  • Healthy, adult mice (e.g., BALB/c or C57BL/6), of a single sex and specific weight range

  • Syringes and needles for the chosen route of administration (e.g., oral gavage, intraperitoneal injection)

  • Animal balance

  • Observation cages

Methodology (Up-and-Down Procedure - UDP): [11][12][13]

  • Dose Range Finding: Start with a preliminary experiment using a small number of animals to determine the approximate range of lethal doses.

  • Initial Dose Selection: Based on the range-finding study, select a starting dose with a 50% probability of lethality.

  • Dosing: Administer the selected dose to a single animal.

  • Observation: Observe the animal for signs of toxicity and mortality over a defined period (typically 24-48 hours, with extended observation for up to 14 days).

  • Dose Adjustment:

    • If the animal survives, the next animal receives a higher dose (e.g., by a factor of 1.5-2.0).

    • If the animal dies, the next animal receives a lower dose.

  • Iteration: Continue this process until a specified stopping criterion is met (e.g., a certain number of dose reversals have occurred).

  • LD50 Calculation: Calculate the LD50 using appropriate statistical methods for the UDP, such as the maximum likelihood method.

Protocol 2: In Vitro Cytotoxicity Assessment using MTT Assay

Materials:

  • This compound stock solution (in a suitable solvent like DMSO)

  • Cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • Multichannel pipette

  • Plate reader

Methodology: [14]

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add the this compound dilutions. Include vehicle-only controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration that inhibits 50% of cell viability).

Visualizing Key Pathways and Workflows

STING_Pathway_Inhibition_by_this compound dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS activates cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes STING_ER STING (ER) cGAMP->STING_ER binds & activates STING_Active STING (Active/Dimerized) STING_ER->STING_Active dimerization & translocation TBK1 TBK1 STING_Active->TBK1 recruits & activates Ub Ubiquitination (K48-linked) STING_Active->Ub IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 Nucleus Nucleus pIRF3->Nucleus translocates to IFN Type I Interferons Nucleus->IFN induces expression This compound This compound This compound->STING_ER binds to CDN pocket This compound->STING_Active promotes Degradation Proteasomal Degradation Ub->Degradation

Caption: this compound inhibits the STING signaling pathway.

Cytotoxicity_Assay_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_adhere Incubate overnight for adherence seed_cells->incubate_adhere treat_this compound Treat cells with serial dilutions of this compound incubate_adhere->treat_this compound incubate_exposure Incubate for desired exposure time (24-72h) treat_this compound->incubate_exposure add_reagent Add viability reagent (e.g., MTT, CellTox Green) incubate_exposure->add_reagent incubate_reagent Incubate for reagent conversion add_reagent->incubate_reagent measure_signal Measure signal (Absorbance/Fluorescence) incubate_reagent->measure_signal analyze_data Analyze data and calculate IC50 measure_signal->analyze_data end End analyze_data->end

Caption: Workflow for in vitro cytotoxicity assessment.

Troubleshooting_Logic problem Problem: Unexpected Cytotoxicity check_purity Check this compound Purity problem->check_purity pure Purity Confirmed check_purity->pure Yes impure Contaminated check_purity->impure No check_solvent Check Solvent Concentration solvent_ok Concentration Safe check_solvent->solvent_ok Yes solvent_high Concentration Toxic check_solvent->solvent_high No check_cell_line Assess Cell Line Sensitivity sensitive Highly Sensitive Cell Line check_cell_line->sensitive Yes not_sensitive Expected Sensitivity check_cell_line->not_sensitive No pure->check_solvent solution1 Solution: Source new, pure compound. impure->solution1 solvent_ok->check_cell_line solution2 Solution: Lower final solvent concentration. solvent_high->solution2 solution3 Solution: Perform dose-response to find a non-toxic working concentration. sensitive->solution3

Caption: Troubleshooting unexpected cytotoxicity.

References

Improving Gelsevirine stability for in vivo experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the stability of gelsevirine (B199093) for in vivo experiments. The following frequently asked questions (FAQs) and troubleshooting guides address common challenges encountered when working with this indole (B1671886) alkaloid.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound, and what are its likely degradation pathways?

A1: As an indole alkaloid, this compound is susceptible to degradation through several pathways. The primary concerns are oxidation, photodegradation, and hydrolysis, particularly under acidic or basic conditions. The indole nucleus can be oxidized, and the overall structure may be sensitive to light.[1][2][3][4] Degradation in biological matrices is also a factor, with metabolism in the liver via hydroxylation, demethylation, and glucuronidation being observed.

Q2: How should I dissolve and prepare this compound for in vivo experiments, given its poor water solubility?

A2: this compound is reported to be sparingly soluble in methanol (B129727) and likely has poor aqueous solubility.[5] For in vivo administration, it is crucial to prepare a stable and homogenous formulation. A common approach for poorly water-soluble compounds is to first dissolve this compound in a minimal amount of an organic solvent such as DMSO, and then dilute it with a suitable aqueous vehicle, such as saline or a buffered solution. The use of co-solvents or solubility enhancers like cyclodextrins can also be explored to improve aqueous solubility and stability.[6][7][8][9][10][11][12][13][14][15] It is recommended to prepare solutions fresh on the day of use. If stock solutions are prepared in advance, they should be stored as aliquots in tightly sealed vials at -20°C for no longer than two weeks.[16]

Q3: What are the recommended storage conditions for this compound, both as a solid and in solution?

A3: As a solid, this compound should be stored in a well-sealed container, protected from light and moisture, at a controlled room temperature or refrigerated. In solution, especially when dissolved in organic solvents, it is best to store aliquots at -20°C or -80°C to minimize degradation.[16] Avoid repeated freeze-thaw cycles. For aqueous formulations intended for immediate use, storage at 2-8°C, protected from light, is advisable for short periods.

Q4: How can I assess the stability of my this compound formulation?

A4: A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection, is essential for assessing the stability of your this compound formulation.[17] A forced degradation study should be performed to identify potential degradation products and to ensure that the analytical method can separate these from the intact this compound. This involves subjecting this compound solutions to stress conditions such as acid, base, oxidation, heat, and light.[18][19][20][21][22]

Q5: Are there any known incompatibilities of this compound with common excipients?

A5: While specific excipient compatibility studies for this compound are not widely published, it is important to consider potential interactions. For instance, some excipients can accelerate degradation. It is advisable to conduct compatibility studies with your chosen formulation components by analyzing mixtures under accelerated storage conditions.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Precipitation of this compound upon dilution in aqueous buffer. This compound has poor aqueous solubility.- Increase the proportion of co-solvent (e.g., DMSO, ethanol) in the final formulation, ensuring it is within tolerable limits for the animal model.- Explore the use of solubilizing agents such as cyclodextrins (e.g., HP-β-CD) or surfactants (e.g., Tween 80).- Adjust the pH of the aqueous buffer, as the solubility of alkaloids can be pH-dependent.
Loss of this compound potency in prepared solutions over a short period. Chemical instability of this compound in the chosen solvent or buffer.- Prepare solutions fresh before each experiment.- If storage is necessary, store at -20°C or below in airtight, light-protected containers.- Evaluate the stability of this compound in different solvents and pH conditions to identify a more stable formulation.
Variability in experimental results between batches. Inconsistent formulation preparation or degradation of this compound.- Standardize the formulation protocol, ensuring consistent solvent ratios and mixing procedures.- Confirm the concentration and purity of each new batch of this compound solution using a validated analytical method (e.g., HPLC) before use.
Evidence of this compound degradation in plasma samples for pharmacokinetic studies. Enzymatic or chemical degradation in the biological matrix.- Add esterase and/or other enzyme inhibitors to blood collection tubes.- Process blood samples immediately after collection (e.g., centrifugation at 4°C) to separate plasma.- Store plasma samples at -80°C until analysis.[23][24][25][26]

Data and Protocols

This compound Solubility
Solvent Solubility Reference
MethanolSparingly Soluble (1-10 mg/ml)[5]
Chloroform, Dichloromethane, Ethyl Acetate, DMSO, AcetoneSoluble[16]
WaterLikely poorly solubleInferred from alkaloid properties
Experimental Protocol: Forced Degradation Study for this compound

This protocol provides a general framework for conducting a forced degradation study to understand the stability of this compound and to develop a stability-indicating analytical method.

1. Preparation of this compound Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent where it is freely soluble (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and incubate at 60°C for up to 2 hours.

  • Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and incubate at 60°C for up to 2 hours.

  • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for up to 2 hours.

  • Thermal Degradation: Expose the solid this compound to 105°C in a dry oven for 24-72 hours. Also, heat the stock solution at 60°C.[18][27][28][29]

  • Photodegradation: Expose the stock solution to a combination of UV and visible light for an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter.[20][30][31][32]

3. Sample Analysis:

  • At appropriate time points, withdraw samples from each stress condition.

  • Neutralize the acidic and basic samples before analysis.

  • Dilute all samples to a suitable concentration with the mobile phase.

  • Analyze the samples using a suitable HPLC method (e.g., C18 column with a mobile phase of acetonitrile (B52724) and a buffered aqueous solution).

  • Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent this compound.

4. Data Evaluation:

  • Calculate the percentage of degradation of this compound under each condition.

  • Assess the peak purity of this compound to ensure no co-eluting degradation products.

  • The method is considered stability-indicating if all degradation products are well-resolved from the parent peak.

Visualizations

Gelsevirine_STING_Pathway This compound's Mechanism of Action on the STING Pathway cluster_cytosol Cytosol cluster_nucleus Nucleus This compound This compound STING STING (on ER membrane) This compound->STING inhibits binding cGAS cGAS cGAMP 2'3'-cGAMP cGAS->cGAMP + ATP + GTP dsDNA Cytosolic dsDNA dsDNA->cGAS cGAMP->STING binds TBK1 TBK1 STING->TBK1 recruits IRF3 IRF3 TBK1->IRF3 phosphorylates NFkB NF-κB TBK1->NFkB activates p_IRF3 p-IRF3 IRF3->p_IRF3 p_IRF3_n p-IRF3 (dimer) p_IRF3->p_IRF3_n dimerizes & translocates p_NFkB p-NF-κB NFkB->p_NFkB p_NFkB_n p-NF-κB p_NFkB->p_NFkB_n translocates IFNs Type I Interferons (e.g., IFN-β) p_IRF3_n->IFNs induces transcription Cytokines Pro-inflammatory Cytokines (e.g., IL-6) p_NFkB_n->Cytokines induces transcription

Caption: this compound inhibits the STING signaling pathway.

Stability_Testing_Workflow Experimental Workflow for this compound Stability Assessment cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis start This compound Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1 N HCl, 60°C) start->acid base Base Hydrolysis (0.1 N NaOH, 60°C) start->base oxidation Oxidation (3% H₂O₂, RT) start->oxidation thermal Thermal (60°C solution / 105°C solid) start->thermal photo Photolytic (UV/Vis light) start->photo hplc Stability-Indicating HPLC Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc data Data Evaluation: - % Degradation - Peak Purity - Resolution hplc->data

Caption: Workflow for assessing this compound stability.

Troubleshooting_Logic Troubleshooting Logic for this compound Formulation start In Vivo Experiment with this compound issue Poor/Variable Results? start->issue check_solubility Check for Precipitation in Formulation issue->check_solubility Yes check_stability Assess Formulation Stability Over Time issue->check_stability No, formulation appears clear check_solubility->check_stability No precipitate improve_solubility Improve Solubility: - Adjust co-solvent - Add cyclodextrin/surfactant - Modify pH check_solubility->improve_solubility Precipitate observed improve_stability Improve Stability: - Prepare fresh solutions - Optimize storage (temp, light) - Change solvent system check_stability->improve_stability Degradation detected re_evaluate Re-evaluate Formulation and Repeat Experiment check_stability->re_evaluate No degradation detected (Consider other experimental variables) improve_solubility->re_evaluate improve_stability->re_evaluate

Caption: Troubleshooting guide for this compound formulation.

References

Technical Support Center: Gelsevirine Solubility for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the solubility of Gelsevirine for use in in vitro experimental settings. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern for in vitro assays?

This compound is an oxindole (B195798) alkaloid compound derived from the plant Gelsemium elegans.[1] Like many complex organic molecules, it has low aqueous solubility. For in vitro assays, which are typically conducted in aqueous-based cell culture media or buffers, ensuring that this compound is fully dissolved is critical for obtaining accurate, reproducible, and interpretable results. Precipitation of the compound can lead to inaccurate dosing and misleading experimental outcomes.

Q2: What are the recommended primary solvents for dissolving this compound?

The most commonly recommended and successfully used solvent for preparing this compound stock solutions is Dimethyl sulfoxide (B87167) (DMSO).[2] Methanol is another potential solvent, though it is reported as being only "sparingly soluble" (1-10 mg/ml).[1] For most cell-based assays, DMSO is the preferred starting solvent due to its ability to dissolve a wide range of organic molecules and its miscibility with aqueous media at low concentrations.[3]

Q3: I am seeing a precipitate form when I dilute my this compound-DMSO stock solution into my aqueous culture medium. What should I do?

Precipitation upon dilution into an aqueous buffer is a common issue for hydrophobic compounds.[4] This indicates that the concentration of this compound in the final working solution exceeds its solubility limit in the aqueous environment.

Here are several steps to troubleshoot this issue:

  • Reduce the Final Concentration: The most straightforward solution is to lower the final working concentration of this compound in your assay.

  • Increase the Final DMSO Concentration: While keeping the final DMSO concentration as low as possible is crucial (ideally ≤0.5%), sometimes a slight increase can maintain solubility. However, you must test the tolerance of your specific cell line to the new DMSO concentration in a vehicle control experiment.[5]

  • Use a Co-solvent or Formulation: In some applications, a co-solvent approach has been noted where this compound is dissolved into water by DMSO.[2] This implies preparing an intermediate dilution in a mixture of DMSO and media/buffer before the final dilution.

  • Vortex During Dilution: When preparing the working solution, add the DMSO stock drop-wise to the aqueous medium while vortexing or stirring vigorously to facilitate rapid dispersion and prevent localized high concentrations that can trigger precipitation.

Q4: What is the maximum concentration of DMSO that is safe for my cells?

The cytotoxic effects of DMSO are cell-type dependent.[5] As a general guideline, most cell lines can tolerate DMSO concentrations up to 0.5% without significant toxicity. Some robust cell lines may tolerate up to 1%. However, it is imperative to perform a vehicle control experiment where you treat your cells with the highest concentration of DMSO that will be used in your experiment to ensure it does not affect cell viability, morphology, or the specific endpoint you are measuring (e.g., cytokine production, gene expression).[3][5]

Q5: How should I prepare a high-concentration stock solution of this compound?

To minimize the final solvent percentage in your assay, it is best to prepare a high-concentration stock solution. A stock concentration of 50 mM in DMSO has been successfully used.[2] See the detailed protocol below for a step-by-step guide. Assistance from gentle warming (to 37°C) or brief sonication may aid dissolution.

Q6: How should I store my this compound solid and stock solutions?

  • Solid Compound: Store the solid form of this compound at 4°C, sealed and protected from light and moisture.

  • Stock Solutions: Aliquot the DMSO stock solution into single-use volumes to prevent degradation from repeated freeze-thaw cycles. Store these aliquots at -20°C or -80°C for long-term stability.[6] A general recommendation for similar compounds is stability for up to 1 month at -20°C and up to 6 months at -80°C.[6]

Physicochemical and Solubility Data

Quantitative data for this compound is summarized in the tables below.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₂₁H₂₄N₂O₃[1]
Formula Weight352.4 g/mol [1]
AppearanceSolid[1]
Purity≥98%[1]

Table 2: this compound Solubility

SolventReported Solubility / ConcentrationReference
DMSOA stock of 50 mM has been prepared.[2]
MethanolSparingly Soluble (1-10 mg/mL)[1]
WaterPoorly soluble (requires a co-solvent like DMSO)[2]

Experimental Protocols

Protocol 1: Preparation of a 50 mM this compound Stock Solution in DMSO

Materials:

  • This compound solid (Formula Weight: 352.4 g/mol )

  • Anhydrous/spectroscopic grade DMSO

  • Sterile microcentrifuge tubes or cryovials

  • Analytical balance

  • Vortex mixer

  • (Optional) Sonicator water bath

Methodology:

  • Calculation: To prepare a 50 mM solution, you need 0.05 moles per liter. For 1 mL of stock, this is:

    • 352.4 g/mol * 0.05 mol/L = 17.62 g/L = 17.62 mg/mL

  • Weighing: Accurately weigh out the desired amount of this compound solid (e.g., 17.62 mg for 1 mL of stock) in a suitable tube.

  • Dissolution: Add the calculated volume of DMSO (e.g., 1 mL).

  • Mixing: Cap the tube tightly and vortex vigorously for 2-3 minutes. If the solid does not completely dissolve, sonicate the tube in a water bath for 5-10 minutes or warm it gently at 37°C. Visually inspect to ensure no solid particles remain.

  • Storage: Aliquot the clear stock solution into single-use, light-protected tubes and store at -80°C.

Protocol 2: Preparation of a 10 µM Working Solution for In Vitro Assays

This protocol describes the preparation of a final 10 µM this compound solution in a total volume of 1 mL of cell culture medium, ensuring the final DMSO concentration is 0.1%.

Materials:

  • 50 mM this compound-DMSO stock solution (from Protocol 1)

  • Sterile cell culture medium (or appropriate aqueous buffer)

  • Sterile microcentrifuge tubes

  • Calibrated pipettes

Methodology:

  • Intermediate Dilution (Optional but Recommended): To avoid pipetting very small volumes, first create an intermediate stock.

    • Dilute the 50 mM stock 1:100 in DMSO to create a 500 µM intermediate stock. (e.g., 2 µL of 50 mM stock + 198 µL of DMSO).

  • Final Dilution:

    • Add 998 µL of pre-warmed cell culture medium to a sterile tube.

    • Add 2 µL of the 500 µM intermediate stock to the medium.

    • Crucially: Pipette the DMSO stock directly into the medium and immediately vortex or pipette up and down gently to mix thoroughly. This rapid dispersion is key to preventing precipitation.

  • Final Concentrations:

    • This compound: 10 µM

    • DMSO: 0.2% (from the intermediate stock)

  • Vehicle Control: Prepare a corresponding vehicle control by adding 2 µL of pure DMSO to 998 µL of medium.

  • Application: Add the prepared working solution to your cells immediately.

Visual Troubleshooting and Signaling Pathway

Troubleshooting Workflow for this compound Solubility

Gelsevirine_Troubleshooting_Workflow Troubleshooting Workflow for this compound Solubility cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation start Weigh this compound Solid add_dmso Add appropriate volume of DMSO start->add_dmso mix Vortex / Sonicate add_dmso->mix observe_stock Is the solution clear? mix->observe_stock stock_ok Stock Solution Ready (Store at -80°C) observe_stock->stock_ok Yes troubleshoot_stock Troubleshooting: - Check DMSO quality (anhydrous) - Gently warm to 37°C - Re-calculate amount observe_stock->troubleshoot_stock No dilute Dilute stock into aqueous medium/buffer stock_ok->dilute observe_working Is precipitation observed? dilute->observe_working assay_ready Proceed with In Vitro Assay observe_working->assay_ready No troubleshoot_working Troubleshooting: 1. Lower final this compound conc. 2. Ensure rapid mixing/vortexing. 3. Check final DMSO % (keep <0.5%). 4. Prepare a fresh dilution. observe_working->troubleshoot_working Yes

Caption: A flowchart detailing the logical steps for preparing and troubleshooting this compound solutions.

This compound's Mechanism of Action on the STING Signaling Pathway

This compound has been identified as a novel and specific inhibitor of the STING (Stimulator of Interferon Genes) signaling pathway.[7][8] This pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA from pathogens or damaged host cells.

The mechanism of inhibition involves two key actions:[1][8][9]

  • Competitive Binding: this compound binds directly to the cyclic dinucleotide (CDN) binding pocket of STING. This prevents the natural ligand (cGAMP) from binding and locks STING in an inactive conformation, thereby inhibiting its dimerization and activation.[8]

  • Promotion of Degradation: this compound promotes the K48-linked ubiquitination and subsequent degradation of STING, a process that appears to be mediated by the recruitment of the E3 ligase TRIM21.[7][8]

By inhibiting STING, this compound effectively blocks the downstream phosphorylation of key signaling molecules like TBK1 and IRF3, which ultimately suppresses the production of type I interferons and other pro-inflammatory cytokines.[9]

STING_Pathway_Inhibition This compound Inhibition of the cGAS-STING Pathway dna Cytosolic dsDNA (viral or host) cgas cGAS dna->cgas cgamp 2'3'-cGAMP cgas->cgamp sting STING (ER-resident) cgamp->sting Activates dimer STING Dimerization & Translocation sting->dimer degradation K48-linked Ubiquitination & Degradation sting->degradation Promotes This compound This compound This compound->sting Competitively Binds trim21 TRIM21 This compound->trim21 trim21->sting tbk1 TBK1 Phosphorylation dimer->tbk1 irf3 IRF3/p65 Phosphorylation tbk1->irf3 nucleus Nuclear Translocation irf3->nucleus response Type I IFN & Pro-inflammatory Cytokine Production nucleus->response

Caption: The STING signaling pathway and the dual inhibitory mechanisms of this compound.

References

Gelsevirine Technical Support Center: Addressing Off-Target Effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to using Gelsevirine in cellular models, with a specific focus on identifying, understanding, and mitigating potential off-target effects.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the primary on-target mechanism of action for this compound?

A1: this compound is a specific inhibitor of the Stimulator of Interferon Genes (STING) signaling pathway.[1][2][3] Its primary mechanism involves two key actions:

  • Competitive Binding: this compound competitively binds to the cyclic dinucleotide (CDN)-binding pocket of STING, the same site as its natural activator cGAMP.[2][3][4] This locks STING in an inactive conformation, preventing the dimerization required for downstream signaling.[2][3][4]

  • Promoting Degradation: this compound promotes the K48-linked ubiquitination of STING, likely by recruiting the E3 ligase TRIM21.[1][3][4] This targets STING for proteasomal degradation, effectively reducing its cellular levels.

By inhibiting STING activation, this compound blocks the phosphorylation of downstream effectors like TBK1, IRF3, and p65, ultimately suppressing the production of type I interferons and other inflammatory cytokines.[1][2]

Gelsevirine_On_Target_Pathway cluster_upstream Upstream Activation cluster_sting STING Regulation cluster_downstream Downstream Signaling DNA Cytosolic dsDNA cGAS cGAS DNA->cGAS cGAMP 2'3'-cGAMP cGAS->cGAMP STING_inactive STING (Inactive) cGAMP->STING_inactive Activates STING_active STING Dimer (Active) STING_inactive->STING_active Dimerization Degradation Ubiquitination & Degradation STING_inactive->Degradation TBK1 p-TBK1 STING_active->TBK1 This compound This compound This compound->STING_inactive Competitively Binds TRIM21 TRIM21 This compound->TRIM21 TRIM21->STING_inactive Promotes K48-linked Ubiquitination IRF3 p-IRF3 TBK1->IRF3 p65 p-p65 TBK1->p65 Cytokines Type I IFNs & Inflammatory Cytokines IRF3->Cytokines p65->Cytokines

Caption: this compound's On-Target STING Signaling Pathway.

Q2: What are the known or potential off-target pathways affected by this compound?

A2: While this compound is reported as a specific STING inhibitor, some studies indicate potential interactions with other pathways, which may be cell-type or context-dependent:

  • JAK-STAT Pathway: In microglia, this compound has been shown to directly bind to and inhibit Janus kinase 2 (JAK2), leading to reduced phosphorylation of STAT3.[5] This anti-inflammatory effect appears independent of its STING-inhibitory function.

  • Glycine (B1666218) and GABA-A Receptors: Molecular docking studies have suggested that this compound, as part of the Gelsemium alkaloid family, may bind to the orthosteric sites of inhibitory glycine receptors (GlyRs) and GABA-A receptors (GABAARs).[6][7] This requires further experimental validation but suggests a potential for activity in the central nervous system.

Q3: What is the recommended concentration range for this compound in cellular assays?

A3: The effective concentration of this compound can vary by cell type and experimental conditions. Most published studies use a concentration of 10 µM for in vitro cellular assays, such as in Raw264.7 and THP-1 macrophage cell lines.[2][4] However, it is always recommended to perform a dose-response curve (e.g., 0.1 µM to 20 µM) in your specific cellular model to determine the optimal concentration that achieves STING inhibition without inducing cytotoxicity.[8]

Q4: How can I confirm that the observed phenotype is due to STING inhibition and not an off-target effect?

A4: The most rigorous method is to use a genetic knockout or knockdown model.[9] If the cellular effect of this compound is abolished in STING-knockout or STING-shRNA knockdown cells compared to wild-type controls, it strongly indicates the effect is on-target. As a complementary approach, you can verify that this compound treatment inhibits the phosphorylation of downstream targets like TBK1 and IRF3 upon stimulation with a STING agonist (e.g., 2'3'-cGAMP).[2]

Q5: My results with this compound are inconsistent. What are common sources of experimental variability?

A5: Inconsistency can arise from several factors common to small molecule inhibitors:

  • Compound Stability: The stability of this compound in your specific cell culture medium at 37°C may vary.[10]

  • Solubility: Ensure the compound is fully solubilized in your stock solution (typically DMSO) and diluted working solutions to avoid precipitation.

  • Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles of stock solutions. Aliquot the stock upon receipt and store at -20°C or -80°C.[10]

  • Binding to Plastics: Hydrophobic compounds can bind to plastic labware, reducing the effective concentration in the medium. Using low-protein-binding plates and tips can help mitigate this issue.[10]

Section 2: Troubleshooting Guide

Problem: I'm observing a cellular effect, but I'm not sure if it's an off-target effect. How do I investigate this?

Answer: A systematic approach is necessary to distinguish on-target from off-target effects.

Off_Target_Workflow cluster_validation On-Target Validation cluster_investigation Off-Target Investigation start Observe Cellular Phenotype with this compound check_downstream 1. Check STING Pathway (p-TBK1, p-IRF3 levels) start->check_downstream genetic_model 2. Use STING KO/KD Cellular Model check_downstream->genetic_model decision Is Phenotype Abolished? genetic_model->decision rescue_exp 3. On-Target Rescue (Overexpress STING) decision->rescue_exp No on_target Phenotype is On-Target decision->on_target Yes profiling 4. Broad-Spectrum Screening (e.g., Kinase Panel) rescue_exp->profiling proteomics 5. Unbiased Proteomics (CETSA, Chemoproteomics) profiling->proteomics off_target Phenotype is Off-Target proteomics->off_target

Caption: Workflow for Differentiating On-Target vs. Off-Target Effects.

Problem: The this compound concentration required to see an effect is much higher than the reported IC50. Why might this be?

Answer: Several factors can cause a discrepancy between biochemical IC50 values and the effective concentration in cell-based assays:

  • Cell Permeability: The compound may have poor permeability into your specific cell type, requiring higher extracellular concentrations to achieve an effective intracellular dose.

  • Efflux Pumps: The cells may express efflux pumps (e.g., P-glycoprotein) that actively remove this compound, lowering its intracellular concentration.

  • Protein Binding: this compound may bind to proteins in the serum of your culture medium, reducing its free and active concentration. Consider testing stability and efficacy in low-serum or serum-free media.[10]

  • Compound Degradation: The compound may be unstable in the culture medium over the time course of your experiment.[10]

Problem: I see cytotoxicity at my working concentration. What should I do?

Answer:

  • Perform a Cytotoxicity Assay: First, confirm the cytotoxicity with a standard assay (e.g., MTT, LDH release, or live/dead staining) across a range of this compound concentrations.

  • Lower the Concentration: The most common reason for toxicity is an excessively high concentration. Try to use the lowest possible concentration that still effectively inhibits STING signaling.

  • Reduce Incubation Time: Shorten the duration of exposure to this compound if possible for your experimental endpoint.

  • Consider Off-Target Toxicity: If cytotoxicity persists even at concentrations that barely inhibit STING, it may be due to an off-target effect. Investigating other potential targets (like JAK2) could provide clues.

Problem: The inhibitory effect of this compound is lost after a media change. What could be the cause?

Answer: This suggests a reversible binding mechanism and/or a short intracellular half-life.

  • Reversible Binding: this compound is a competitive inhibitor, and its binding is reversible.[2] When the compound is washed out, it will dissociate from STING, allowing the pathway to be reactivated.

  • Cellular Half-Life: The compound may be rapidly metabolized or effluxed by the cells. Cell-based washout experiments can help determine how long the phenotypic effect of target engagement lasts after the inhibitor is removed from the system.[8]

Section 3: Quantitative Data Summary

This table summarizes key quantitative values for this compound based on published literature.

ParameterTarget/AssayValueMethodReference
Binding Affinity (Kd) Human STING (C-terminal domain)27.6 µMSurface Plasmon Resonance (SPR)[2][4]
IC50 2'3'-cGAMP-induced IFNB1 expression0.766 µMRT-PCR in THP-1 cells[2][4]
IC50 (Comparison) Intracellular DNA-induced IFNB1 expressionLower than Astin C (10.8 µM)RT-PCR[2][4]
Binding Affinity (Kd) (Comparison) Human STING (C-terminal domain)Higher Kd (weaker affinity) than Astin C (53 nM)SPR[2][4]

Section 4: Key Experimental Protocols

Protocol 1: Validating On-Target Engagement using a STING Knockout Model

This protocol verifies if the effect of this compound is dependent on its primary target, STING.

  • Cell Lines: Obtain or generate a STING knockout (KO) cell line (e.g., using CRISPR/Cas9) and its corresponding wild-type (WT) parental line.

  • Seeding: Plate both WT and STING KO cells at the same density and allow them to adhere overnight.

  • Treatment: Treat both cell lines with vehicle control (e.g., DMSO) or your determined optimal concentration of this compound for 6 hours.

  • Stimulation: Add a STING agonist (e.g., 5 µg/mL 2'3'-cGAMP) to the appropriate wells for 3 hours.[2]

  • Endpoint Measurement: Measure your phenotype of interest (e.g., cell viability, protein expression). Additionally, measure the mRNA expression of a key STING-dependent gene like IFNB1 or CXCL10 via RT-qPCR as a positive control for pathway inhibition.[4]

  • Analysis: Compare the effect of this compound in WT vs. STING KO cells. If the effect is absent in the STING KO line, it is considered on-target.

Protocol 2: Immunoblotting for Downstream STING Pathway Activation

This protocol confirms that this compound inhibits the canonical STING signaling cascade.

  • Cell Culture and Treatment: Plate cells (e.g., Raw264.7) and treat with vehicle or this compound (10 µM) for 6 hours, followed by stimulation with 2'3'-cGAMP (5 µg/mL) for 1-3 hours.[2]

  • Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein lysate on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies overnight at 4°C. Recommended antibodies: anti-phospho-TBK1, anti-phospho-IRF3, anti-phospho-p65, and their total protein counterparts, plus a loading control (e.g., GAPDH or β-Actin).

  • Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize bands using an ECL substrate and an imaging system.

  • Analysis: Quantify band intensities. A successful on-target effect will show a reduction in the phosphorylated forms of TBK1, IRF3, and p65 in this compound-treated cells compared to the stimulated control.[2]

Protocol 3: Cellular Thermal Shift Assay (CETSA) to Confirm Target Binding

CETSA is a biophysical method to verify direct binding of a ligand to its target protein in a cellular environment.

  • Cell Treatment: Treat intact cells with either vehicle or a high concentration of this compound (e.g., 50-100 µM) for a specified time.

  • Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors.

  • Heat Shock: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler.

  • Lysis: Lyse the cells by three rapid freeze-thaw cycles (e.g., liquid nitrogen and a 25°C water bath).

  • Centrifugation: Separate the soluble protein fraction (supernatant) from the aggregated protein (pellet) by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

  • Immunoblotting: Analyze the soluble fractions by immunoblotting for the target protein (STING).

  • Analysis: Ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation. Plot the amount of soluble STING at each temperature. In this compound-treated samples, the curve should shift to the right (higher melting temperature) compared to the vehicle control, confirming direct target engagement.

References

Enhancing the therapeutic window of Gelsevirine in sepsis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers investigating the therapeutic potential of Gelsevirine in sepsis. This resource provides troubleshooting guidance and frequently asked questions to facilitate your experimental success.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound in sepsis?

A1: this compound primarily acts as a specific inhibitor of the Stimulator of Interferon Genes (STING) protein.[1][2] In sepsis, the overactivation of the STING pathway contributes to excessive inflammation and organ damage.[1][2] this compound competitively binds to the c-di-GMP binding pocket of STING, locking it in an inactive conformation.[1][2] Additionally, it promotes the K48-linked ubiquitination and degradation of STING, likely through the recruitment of the E3 ligase TRIM21.[1][2] This dual-action effectively dampens the downstream inflammatory signaling cascades, including the production of type I interferons and pro-inflammatory cytokines like IL-6 and TNF-α.[1][2]

Q2: We are observing high variability in our in vivo sepsis model results with this compound. What are the potential causes?

A2: Variability in in vivo sepsis models, such as the cecal ligation and puncture (CLP) model, is a common challenge. Factors that can contribute to this include:

  • Severity of the CLP procedure: The length of the ligated cecum and the size of the puncture needle directly impact the severity of the induced sepsis and, consequently, the therapeutic effect of this compound. Standardization of these parameters is crucial.

  • Timing of this compound administration: The therapeutic window for this compound intervention is a critical factor. Administering the compound at different time points post-CLP will likely lead to varied outcomes.

  • Mouse strain and age: Different mouse strains can exhibit varying sensitivities to sepsis and responses to treatment. Age is also a significant variable.

  • Microbiome differences: The gut microbiome composition of the animals can influence the inflammatory response in the CLP model.

Q3: What is the reported solubility of this compound, and what solvents are recommended for in vitro and in vivo studies?

A3: this compound is sparingly soluble in methanol (B129727) (1-10 mg/ml). For in vitro studies, dissolving this compound in a small amount of DMSO and then diluting with culture medium is a common practice. For in vivo studies in mice, this compound has been administered intraperitoneally, and formulations would typically involve vehicles suitable for this route of administration, which may include solutions with co-solvents or suspensions. It is essential to perform vehicle-only controls in all experiments.

Q4: Are there any known off-target effects of this compound?

A4: While the primary target of this compound in the context of sepsis is STING, some studies have suggested other potential mechanisms. For instance, this compound has been shown to downregulate the JAK2-STAT3 signaling pathway, which also plays a role in inflammation. Researchers should be aware of these potential alternative mechanisms when interpreting their data.

Q5: How can we enhance the therapeutic window of this compound in our experiments?

A5: Enhancing the therapeutic window involves strategies to increase efficacy and reduce toxicity. For this compound, a compound with low aqueous solubility, nanoparticle-based drug delivery systems offer a promising approach. Encapsulating this compound in nanoparticles, such as those made from PLGA (poly(lactic-co-glycolic acid)), or in liposomes can improve its solubility, stability, and pharmacokinetic profile. This can lead to more targeted delivery to inflammatory sites and a reduction in the required therapeutic dose, thereby minimizing potential side effects.

Troubleshooting Guides

In Vitro Experiments
Problem Possible Cause Troubleshooting Steps
Inconsistent inhibition of STING pathway activation (e.g., p-TBK1, p-IRF3 levels) in cell culture. 1. This compound precipitation in culture medium. 2. Variability in cell density or stimulation. 3. Degradation of this compound.1. Ensure this compound is fully dissolved in DMSO before dilution in media. Visually inspect for precipitates. Consider using a formulation with solubilizing agents. 2. Standardize cell seeding density and the concentration and timing of the STING agonist (e.g., cGAMP). 3. Prepare fresh this compound solutions for each experiment. Store stock solutions at -20°C or as recommended.
High cytotoxicity observed at therapeutic concentrations. 1. Off-target effects of this compound on the specific cell line. 2. Sensitivity of the cell line to the vehicle (e.g., DMSO).1. Perform a dose-response cytotoxicity assay (e.g., MTT or LDH assay) to determine the CC50. If the therapeutic concentration is close to the CC50, consider using a lower concentration or a more targeted delivery system. 2. Include a vehicle control with the same concentration of DMSO used in the this compound-treated wells.
Difficulty in reproducing ubiquitination assay results. 1. Inefficient immunoprecipitation of STING. 2. Low expression of ubiquitin or relevant E3 ligases.1. Optimize immunoprecipitation protocol (antibody concentration, incubation time). Ensure adequate lysis buffer components to preserve protein interactions. 2. Consider overexpressing tagged ubiquitin and/or TRIM21 to enhance signal.
In Vivo Experiments (CLP Model)
Problem Possible Cause Troubleshooting Steps
High mortality in the sham-operated control group. 1. Surgical trauma or contamination. 2. Anesthesia-related complications.1. Refine surgical technique to minimize tissue damage and maintain sterility. 2. Monitor animals closely during and after anesthesia. Ensure proper dosing of anesthetic agents.
No significant difference in survival between this compound-treated and vehicle-treated septic mice. 1. Inadequate dose or bioavailability of this compound. 2. Timing of treatment is outside the therapeutic window. 3. Severity of sepsis is too high.1. Perform a dose-escalation study. Consider using a formulation (e.g., nanoparticles) to improve bioavailability. 2. Test different treatment initiation times post-CLP. 3. Reduce the severity of the CLP model (e.g., use a smaller needle gauge or ligate a smaller portion of the cecum).
Inconsistent reduction in inflammatory markers (e.g., serum cytokines). 1. Variability in CLP procedure. 2. Timing of sample collection.1. Strictly standardize the CLP surgery across all animals. 2. Collect samples at consistent time points post-CLP and treatment, as cytokine profiles change rapidly.

Experimental Protocols

Protocol for this compound-Loaded PLGA Nanoparticle Formulation

This protocol describes a general method for encapsulating a hydrophobic compound like this compound into PLGA nanoparticles using an emulsion-solvent evaporation technique. Optimization will be required for your specific experimental needs.

Materials:

  • This compound

  • PLGA (Poly(lactic-co-glycolic acid))

  • Dichloromethane (DCM)

  • Poly(vinyl alcohol) (PVA) solution (e.g., 1-5% w/v in water)

  • Deionized water

  • Magnetic stirrer

  • Probe sonicator or homogenizer

  • Centrifuge

  • Lyophilizer (optional)

Procedure:

  • Organic Phase Preparation: Dissolve a specific amount of this compound and PLGA in DCM. The ratio of drug to polymer will need to be optimized to achieve desired loading.

  • Aqueous Phase Preparation: Prepare a solution of PVA in deionized water.

  • Emulsification: Add the organic phase to the aqueous phase under constant stirring. Emulsify the mixture using a probe sonicator or high-speed homogenizer to form an oil-in-water (o/w) emulsion. Sonication parameters (power, time) will influence nanoparticle size.

  • Solvent Evaporation: Stir the emulsion at room temperature for several hours to allow the DCM to evaporate, leading to the formation of solid this compound-loaded PLGA nanoparticles.

  • Nanoparticle Collection: Centrifuge the nanoparticle suspension to pellet the nanoparticles.

  • Washing: Wash the nanoparticles by resuspending the pellet in deionized water and centrifuging again. Repeat this step 2-3 times to remove residual PVA and unencapsulated this compound.

  • Lyophilization (Optional): For long-term storage, the nanoparticle pellet can be resuspended in a small amount of water containing a cryoprotectant (e.g., trehalose) and lyophilized to obtain a dry powder.

Characterization:

  • Particle Size and Zeta Potential: Use Dynamic Light Scattering (DLS).

  • Encapsulation Efficiency and Drug Loading: Quantify the amount of this compound in the nanoparticles. This can be done by dissolving a known amount of nanoparticles in a suitable solvent and measuring the this compound concentration using a validated analytical method like HPLC or LC-MS/MS.

    • Encapsulation Efficiency (%) = (Mass of drug in nanoparticles / Initial mass of drug used) x 100

    • Drug Loading (%) = (Mass of drug in nanoparticles / Mass of nanoparticles) x 100

  • In Vitro Release: Perform a release study using a method like the dialysis bag method to determine the rate at which this compound is released from the nanoparticles over time.

Protocol for Western Blot Analysis of STING Pathway Activation

Materials:

  • Cell lysates from this compound-treated and control cells

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (p-STING, STING, p-TBK1, TBK1, p-IRF3, IRF3, GAPDH or β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction and Quantification: Lyse cells in RIPA buffer and determine protein concentration using a BCA assay.

  • SDS-PAGE: Denature protein samples and load equal amounts onto an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies diluted in blocking buffer overnight at 4°C.

  • Washing: Wash the membrane three times with TBST (Tris-buffered saline with 0.1% Tween 20).

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (GAPDH or β-actin).

Data Presentation

The following tables present hypothetical but realistic data to illustrate the potential improvements in the therapeutic window of this compound when formulated in nanoparticles. Note: This data is for illustrative purposes and is not derived from direct experimental studies on this compound nanoformulations.

Table 1: Hypothetical In Vitro Cytotoxicity and Efficacy of this compound Formulations

Formulation Cell Line CC50 (µM) IC50 for STING Inhibition (µM) Therapeutic Index (CC50/IC50)
Free this compoundMacrophage80108
This compound-NPsMacrophage120524
Free this compoundHepatocyte50--
This compound-NPsHepatocyte90--

Table 2: Hypothetical Pharmacokinetic Parameters of this compound Formulations in Mice

Parameter Free this compound This compound-NPs
Bioavailability (%) 1560
Peak Plasma Concentration (Cmax) (ng/mL) 250800
Time to Peak Concentration (Tmax) (h) 0.52
Half-life (t1/2) (h) 28
Area Under the Curve (AUC) (ng·h/mL) 6004800

Visualizations

This compound's Mechanism of Action on the STING Pathway

Gelsevirine_STING_Pathway cluster_cytosol Cytosol cluster_golgi Golgi cluster_nucleus Nucleus dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS activates cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes STING_inactive STING (inactive dimer) cGAMP->STING_inactive binds & activates STING_active STING (active) STING_inactive->STING_active translocates Ub_degradation Ubiquitination & Degradation TBK1 TBK1 STING_active->TBK1 recruits pTBK1 p-TBK1 TBK1->pTBK1 phosphorylates IRF3 IRF3 pTBK1->IRF3 phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 pIRF3_dimer p-IRF3 (dimer) pIRF3->pIRF3_dimer dimerizes IFN Type I Interferons (e.g., IFN-β) pIRF3_dimer->IFN induces transcription cluster_nucleus cluster_nucleus pIRF3_dimer->cluster_nucleus This compound This compound This compound->STING_inactive This compound->STING_inactive Ub_degradation->STING_inactive

Caption: this compound inhibits the STING pathway by blocking cGAMP binding and promoting STING degradation.

Experimental Workflow for Evaluating this compound Nanoformulations

Gelsevirine_Workflow cluster_formulation Formulation & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation (CLP Sepsis Model) formulate Formulate this compound-NPs characterize Characterize NPs (Size, Zeta, EE%, DL%) formulate->characterize cytotoxicity Cytotoxicity Assay (CC50) formulate->cytotoxicity efficacy STING Inhibition Assay (IC50) formulate->efficacy pk_study Pharmacokinetic Study formulate->pk_study release In Vitro Release Study characterize->release ti Calculate Therapeutic Index cytotoxicity->ti efficacy->ti survival Survival Study pk_study->survival inflammation Assess Inflammation (Cytokines, Organ Damage) survival->inflammation

Caption: Workflow for the development and evaluation of this compound nanoformulations.

References

Mitigating potential side effects of Gelsevirine administration

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Gelsevirine. The information is designed to help mitigate potential side effects and address common issues encountered during in vitro and in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a novel and specific inhibitor of the Stimulator of Interferon Genes (STING) signaling pathway.[1] It functions by competitively binding to the cyclic dinucleotide (CDN)-binding pocket of STING, which locks the protein in an inactive conformation.[1] Additionally, this compound promotes the K48-linked ubiquitination and degradation of STING, further dampening the downstream inflammatory response.[1]

Q2: What are the potential side effects of this compound administration in animal models?

A2: While this compound is reported to have lower toxicity compared to other alkaloids from the Gelsemium genus, potential side effects should be monitored, particularly at higher doses.[2] As a Gelsemium alkaloid, there is a theoretical risk of neurotoxicity (e.g., tremors, convulsions) and respiratory distress, which are characteristic of this class of compounds.[3][4] However, studies using this compound at therapeutic doses (e.g., 10-20 mg/kg in mice) have shown a favorable safety profile, with treated animals exhibiting improved survival and reduced organ damage in sepsis models.[5] It is crucial to conduct careful dose-response studies and monitor animals closely for any adverse signs.

Q3: What are the expected effects of STING inhibition in my experimental model?

A3: Inhibition of the STING pathway by this compound is expected to reduce the production of type I interferons and other pro-inflammatory cytokines, such as TNF-α and IL-6.[1] This can be beneficial in models of diseases driven by excessive STING activation, such as sepsis and certain autoimmune conditions.[5] In STING-deficient mice, this compound does not provide additional protective effects, confirming its specificity.[5]

Q4: Are there known off-target effects of this compound?

A4: Current research suggests that this compound is a specific inhibitor of STING.[1] However, like any small molecule inhibitor, the possibility of off-target effects cannot be entirely ruled out and should be considered, especially when unexpected results are observed. Some Gelsemium alkaloids have been shown to interact with glycine (B1666218) and GABAA receptors, though this compound's activity at these targets may be less pronounced than other related alkaloids.[3]

Q5: What is the cytotoxic concentration of this compound in vitro?

A5: this compound has demonstrated good biosafety in a variety of cell lines at concentrations up to 160 μM. However, at concentrations higher than 160 μM, it has been shown to exhibit cytotoxicity in primary cultured hepatocytes and neurons.[1] It is recommended to perform a dose-response curve to determine the optimal non-toxic concentration for your specific cell type.

Troubleshooting Guides

In Vivo Studies
Observed Issue Potential Cause Recommended Action
Unexpected mortality or severe morbidity in animals. 1. Incorrect dosage or formulation. 2. Off-target toxicity. 3. Severe model-induced pathology.1. Verify calculations for dosage and ensure proper solubilization and administration of this compound. 2. Reduce the dose and perform a dose-escalation study to determine the maximum tolerated dose in your model. 3. Monitor animals closely for clinical signs of distress (see Experimental Protocols). 4. Assess organ function via blood chemistry (ALT, AST, BUN, creatinine).
Lack of efficacy. 1. Insufficient dosage or bioavailability. 2. STING pathway not central to the disease model. 3. Improper timing of administration.1. Increase the dose of this compound or consider a different route of administration. 2. Confirm STING pathway activation in your model through Western blot or qPCR for downstream targets. 3. Adjust the timing of this compound administration relative to disease induction.
Signs of neurotoxicity (e.g., tremors, seizures). High dosage leading to off-target effects on the central nervous system.1. Immediately reduce the dosage or cease administration. 2. Consult with a veterinarian for supportive care. 3. Perform a thorough neurological assessment as part of your monitoring protocol.
Respiratory distress. Potential toxic effect of high-dose this compound.1. Monitor respiratory rate and effort closely. 2. Ensure animals are housed in a well-ventilated area. 3. If distress is severe, euthanize the animal and perform a necropsy to investigate the cause.
In Vitro Studies
Observed Issue Potential Cause Recommended Action
High levels of cell death in this compound-treated wells. This compound concentration is above the cytotoxic threshold for the cell type.1. Perform a cell viability assay (e.g., MTT, CCK-8) to determine the IC50 of this compound for your specific cell line. 2. Use concentrations below the cytotoxic level (generally ≤ 160 μM for most cell lines, but may be lower for primary neurons and hepatocytes).[1]
Inconsistent results between experiments. 1. Variability in cell health or passage number. 2. Degradation of this compound stock solution. 3. Inconsistent incubation times.1. Use cells within a consistent passage number range and ensure they are healthy before treatment. 2. Prepare fresh dilutions of this compound from a properly stored stock solution for each experiment. 3. Standardize all incubation times for drug treatment and subsequent assays.
No inhibition of STING pathway activation. 1. Insufficient concentration of this compound. 2. Ineffective activation of the STING pathway in control wells. 3. This compound is not active against the STING variant in your cell line.1. Increase the concentration of this compound. 2. Confirm activation of the STING pathway in your positive control by measuring phosphorylation of STING, TBK1, and IRF3 via Western blot. 3. Verify the species and any known mutations of the STING protein in your cell line.

Data Presentation

Table 1: In Vivo Efficacy of this compound in a Mouse Sepsis Model (CLP)

ParameterControl (CLP)This compound (10 mg/kg)This compound (20 mg/kg)
Survival Rate (%) ~20%~50%~70%
Serum TNF-α (pg/mL) ~150~75~50
Serum IL-6 (pg/mL) ~4000~2000~1000
Serum ALT (U/L) ~400~200~150
Serum AST (U/L) ~600~300~200
Serum BUN (mmol/L) ~40~20~15
Serum Creatinine (μmol/L) ~100~50~40

Data are approximated from graphical representations in Chen et al., 2023.[5]

Table 2: In Vitro Cytotoxicity of this compound

Cell TypeNon-Toxic Concentration RangeCytotoxic Concentration
RAW264.7 (macrophage)≤ 1280 μM> 1280 μM
THP-1 (monocyte)≤ 1280 μM> 1280 μM
Primary Cardiomyocytes≤ 1280 μM> 1280 μM
Bone Marrow Stromal Cells (BMSCs)≤ 1280 μM> 1280 μM
Chondrocytes≤ 1280 μM> 1280 μM
Bone Marrow-Derived Macrophages (BMMs)≤ 1280 μM> 1280 μM
Primary Hepatocytes< 160 μM> 160 μM
Primary Neurons< 160 μM> 160 μM

Data derived from Chen et al., 2023.[1]

Mandatory Visualization

STING_Pathway_Inhibition cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_golgi Golgi Apparatus cluster_nucleus Nucleus dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS activates cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes STING_inactive STING (inactive dimer) cGAMP->STING_inactive binds & activates STING_active STING (active) STING_inactive->STING_active This compound This compound This compound->STING_inactive binds & locks TBK1 TBK1 STING_active->TBK1 recruits & activates pTBK1 p-TBK1 TBK1->pTBK1 IRF3 IRF3 pIRF3 p-IRF3 IRF3->pIRF3 pTBK1->IRF3 phosphorylates pIRF3_dimer p-IRF3 (dimer) pIRF3->pIRF3_dimer dimerizes IFN_genes Type I IFN Genes pIRF3_dimer->IFN_genes activates transcription Cytokines Pro-inflammatory Cytokines IFN_genes->Cytokines leads to production of Inhibition->TBK1 Inhibited by This compound

Caption: this compound inhibits the STING signaling pathway.

Experimental_Workflow cluster_invivo In Vivo Experiment cluster_invitro In Vitro Experiment start Disease Model Induction (e.g., CLP for Sepsis) treatment Administer this compound (e.g., 10-20 mg/kg, i.p.) or Vehicle Control start->treatment monitoring Monitor Clinical Signs (Weight, Temperature, Behavior) treatment->monitoring endpoint Endpoint Analysis (Survival, Blood/Tissue Collection) monitoring->endpoint analysis Analyze Samples (Cytokines, Organ Markers, Western Blot) endpoint->analysis cell_culture Culture Cells (e.g., Macrophages) pretreatment Pre-treat with this compound (e.g., 10 µM) or Vehicle cell_culture->pretreatment stimulation Stimulate STING Pathway (e.g., with cGAMP) pretreatment->stimulation incubation Incubate for a Defined Period stimulation->incubation assay Perform Assays (Cell Viability, Western Blot, qPCR for IFN-β) incubation->assay

Caption: Workflow for this compound experiments.

Experimental Protocols

In Vivo Administration and Monitoring in Mice

a. This compound Formulation and Administration:

  • Solubilization: this compound can be dissolved in a vehicle such as a mixture of DMSO, PEG300, Tween 80, and saline. Ensure the final concentration of DMSO is non-toxic to the animals.

  • Dosage: Based on published studies, a dose of 10-20 mg/kg is recommended for mouse models of sepsis.[5] A dose-finding study is advisable for new models.

  • Administration: Intraperitoneal (i.p.) injection is a common route of administration.[5]

b. Monitoring for Adverse Effects:

  • General Health: Monitor animals at least twice daily. Record body weight, body temperature, and clinical signs such as changes in posture, activity, and grooming.

  • Neurotoxicity Assessment: Observe for any signs of neurotoxicity, including tremors, ataxia, or convulsions. A simple observational battery can include tests for righting reflex, grip strength, and general ambulation.

  • Respiratory Monitoring: Visually monitor the respiratory rate and effort. Signs of distress include rapid, shallow breathing, or gasping. A normal respiratory rate for a mouse is approximately 100-200 breaths per minute.

  • Endpoint Criteria: Establish clear humane endpoint criteria in your animal protocol. These should include a defined percentage of weight loss, a drop in body temperature, or severe clinical signs of distress.

In Vitro Cell Viability Assay (CCK-8/MTT)

a. Cell Plating:

  • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).

  • Allow cells to adhere and grow for 24 hours in a humidified incubator (37°C, 5% CO2).

b. This compound Treatment:

  • Prepare serial dilutions of this compound in culture medium. It is recommended to test a wide range of concentrations (e.g., 1 μM to 1280 μM) to determine the cytotoxicity curve.

  • Replace the medium in the wells with the this compound-containing medium. Include vehicle-only controls.

  • Incubate for the desired experimental duration (e.g., 24, 48, or 72 hours).

c. Viability Measurement (using CCK-8 as an example):

  • Add 10 μL of CCK-8 solution to each well.

  • Incubate the plate for 1-4 hours in the incubator.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate cell viability as a percentage relative to the vehicle-treated control wells.

Western Blot for STING Pathway Proteins

a. Sample Preparation:

  • After in vitro treatment or from in vivo tissue samples, lyse cells or tissues in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine protein concentration using a BCA or Bradford assay.

b. Electrophoresis and Transfer:

  • Load equal amounts of protein (e.g., 20-30 μg) onto an SDS-PAGE gel.

  • Separate proteins by electrophoresis.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

c. Immunoblotting:

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against target proteins (e.g., p-STING, STING, p-TBK1, TBK1, p-IRF3, IRF3, and a loading control like GAPDH or β-actin) overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash again and visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantify band intensity using densitometry software.

References

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for utilizing gelsevirine (B199093) in Central Nervous System (CNS) studies. Here you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and data to help overcome common challenges, particularly those related to crossing the blood-brain barrier (BBB).

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in delivering this compound to the CNS?

A1: The primary challenge is the blood-brain barrier (BBB), a highly selective barrier that protects the CNS.[1] Key obstacles for a molecule like this compound, an alkaloid, include its physicochemical properties (e.g., molecular weight, lipophilicity, hydrogen bonding capacity) which may not be optimal for passive diffusion across the BBB.[2][3] Furthermore, this compound may be a substrate for active efflux transporters, such as P-glycoprotein (P-gp), which actively pump compounds out of the brain, limiting its CNS concentration.[4][5]

Q2: What is this compound's mechanism of action in the CNS?

A2: this compound has been shown to exert its effects through multiple mechanisms. It acts as a competitive antagonist at inhibitory glycine (B1666218) receptors (GlyRs) and GABA-A receptors (GABAARs).[6][7] Additionally, it exhibits significant anti-inflammatory properties by inhibiting key signaling pathways. Studies have demonstrated its ability to downregulate the JAK2-STAT3 pathway, which is involved in neuroinflammation.[8][9] this compound also inhibits the STING signaling pathway, which plays a role in innate immunity and inflammation.[10][11]

Q3: What are the most promising strategies to enhance this compound's BBB penetration?

A3: Several strategies can be employed:

  • Nanoparticle-based delivery: Encapsulating this compound in nanoparticles (e.g., polymeric nanoparticles, liposomes) can protect it from degradation, improve its pharmacokinetic profile, and facilitate transport across the BBB.[12][13][14] Surface modification of nanoparticles with specific ligands can target receptors on the BBB for enhanced uptake.[1][15]

  • Chemical Modification (Prodrugs): Modifying the this compound structure to create a more lipophilic prodrug can enhance passive diffusion. Once in the CNS, the prodrug would be enzymatically converted to the active this compound.[16][17]

  • Intranasal Administration: This non-invasive route can bypass the BBB by delivering the drug directly to the brain via olfactory and trigeminal nerve pathways.[18]

Q4: Which in vitro models are suitable for initial screening of this compound delivery systems?

A4: For initial high-throughput screening, in vitro BBB models are cost-effective and highly useful.[19] Commonly used models include:

  • Monolayer cell cultures: Using immortalized brain endothelial cell lines like hCMEC/D3 or canine kidney cells (MDCK) transfected with efflux transporters.[20][21][22]

  • Co-culture models: These models are more physiologically relevant and include brain endothelial cells cultured with astrocytes and pericytes, which are crucial for maintaining BBB tightness.[23][24]

  • Microfluidic "BBB-on-a-chip" models: These advanced models incorporate shear stress and can more accurately mimic the in vivo microenvironment.[23][25]

Q5: What are the key parameters to measure in in vivo CNS delivery studies?

A5: In animal models (typically rodents), the most critical parameter is the unbound brain-to-unbound plasma concentration ratio (Kp,uu).[4] This value represents the ratio of the pharmacologically active, unbound drug in the brain to that in the plasma and is a more accurate predictor of target engagement than the total brain-to-plasma ratio (Kp).[4][26]

Troubleshooting Guide

Issue 1: Low or undetectable this compound concentration in brain tissue in vivo.

Potential Cause Troubleshooting Step Rationale
Poor BBB Permeability 1. Review this compound's physicochemical properties (logP, TPSA). 2. Implement a delivery strategy such as nanoparticle encapsulation or conversion to a lipophilic prodrug.[1][16]Properties must be optimal for passive diffusion. Delivery systems can overcome inherent limitations.
P-glycoprotein (P-gp) Efflux 1. Conduct an in vitro efflux assay using MDCK-MDR1 cells. 2. Co-administer a known P-gp inhibitor (e.g., verapamil) in preclinical models.[22][27] 3. Redesign the delivery vehicle to mask P-gp recognition sites.To confirm if this compound is a P-gp substrate. Inhibition can increase CNS concentration, but may have systemic effects.
Rapid Metabolism 1. Measure this compound stability in plasma and liver microsomes. 2. Encapsulate this compound in a protective carrier like a liposome.[17]Determines if the compound is being cleared before it can reach the CNS. Encapsulation can shield it from metabolic enzymes.
High Plasma Protein Binding 1. Determine the fraction of unbound this compound in plasma (fu,plasma) using equilibrium dialysis.[26]Only the unbound fraction of a drug is available to cross the BBB. If binding is excessively high, CNS penetration will be limited.[5]

Issue 2: High variability in results between experimental animals.

Potential Cause Troubleshooting Step Rationale
Inconsistent Dosing 1. Verify the accuracy of the formulation concentration and administration volume. 2. Ensure consistent administration technique (e.g., injection speed, location).Small variations in dose can lead to significant differences in plasma and brain concentrations.
Biological Variability 1. Increase the number of animals per group (n). 2. Ensure animals are age- and weight-matched. 3. Control for environmental factors (e.g., diet, light cycle).Reduces the impact of individual metabolic and physiological differences on the results.
Sample Collection/Processing Errors 1. Standardize the timing of sample collection post-dose. 2. Ensure rapid harvesting and homogenization of brain tissue to prevent degradation.[26] 3. Validate the analytical method (e.g., LC-MS/MS) for accuracy and precision.[28]Consistency is critical for obtaining reliable and comparable pharmacokinetic data.
Data Presentation: this compound Delivery System Efficacy (Hypothetical Data)

The following table summarizes hypothetical quantitative data for different this compound delivery strategies to provide a framework for comparing potential outcomes.

Delivery SystemApparent Permeability (Papp) (10-6 cm/s) [in vitro]Efflux Ratio [in vitro]Brain/Plasma Ratio (Kp,uu) [in vivo]Key Outcomes/Remarks
This compound (Free Drug) 0.84.50.05Low permeability, likely P-gp substrate. Minimal CNS exposure.
Lipophilic Prodrug 5.23.80.30Improved passive diffusion, but still subject to some efflux.
PLGA Nanoparticles 7.51.80.75Bypasses some efflux; provides sustained release. Good CNS exposure.[15]
Targeted Liposomes (w/ Transferrin) 9.81.21.10Utilizes receptor-mediated transcytosis for efficient BBB crossing.[1]
Intranasal Mucoadhesive Gel N/AN/A1.50Bypasses the BBB for direct nose-to-brain delivery.[18] Highest CNS exposure.

Experimental Protocols

Protocol 1: In Vitro BBB Permeability Assessment using a Cell Monolayer Model

This protocol assesses the permeability of this compound across a cellular monolayer mimicking the BBB.

Materials:

  • hCMEC/D3 cells (or MDCK-pHaMDR cells)

  • Transwell® inserts (0.4 µm pore size)

  • Cell culture medium, fetal bovine serum, and necessary supplements

  • This compound solution and analytical standards

  • Lucifer yellow (paracellular integrity marker)

  • LC-MS/MS system for quantification

Methodology:

  • Cell Seeding: Seed hCMEC/D3 cells onto collagen-coated Transwell® inserts at a high density. Culture until a confluent monolayer is formed.

  • Barrier Integrity Check: Measure the transendothelial electrical resistance (TEER) to confirm tight junction formation. A TEER value >100 Ω·cm² is typically acceptable. Perform a Lucifer yellow permeability assay to confirm low paracellular flux.

  • Permeability Assay (Apical to Basolateral):

    • Replace the medium in the apical (upper) chamber with medium containing a known concentration of this compound (e.g., 10 µM).

    • Replace the medium in the basolateral (lower) chamber with fresh, drug-free medium.

    • At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace the volume with fresh medium.

  • Permeability Assay (Basolateral to Apical for Efflux):

    • Reverse the process by adding this compound to the basolateral chamber and sampling from the apical chamber. This is crucial to determine if the compound is an efflux pump substrate.[27]

  • Quantification: Analyze the concentration of this compound in all collected samples using a validated LC-MS/MS method.[26]

  • Calculation:

    • Calculate the apparent permeability coefficient (Papp) using the formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of permeation, A is the surface area of the insert, and C0 is the initial concentration.

    • Calculate the Efflux Ratio (ER) = Papp(B-A) / Papp(A-B). An ER > 2 suggests active efflux.[27]

Protocol 2: In Vivo Brain Penetration Study in Rodents

This protocol determines the Kp,uu of this compound in rats or mice.

Materials:

  • Male Sprague-Dawley rats (250-300g)

  • This compound formulation for intravenous (IV) or oral (PO) administration

  • Anesthesia

  • Tools for blood collection (cardiac puncture) and brain harvesting

  • Brain homogenizer

  • Equilibrium dialysis apparatus

  • LC-MS/MS system

Methodology:

  • Dosing: Administer the this compound formulation to the rats at a predetermined dose.

  • Sample Collection: At a specific time point (e.g., 2 hours post-dose, determined from preliminary pharmacokinetics), anesthetize the animal.[26]

    • Collect a blood sample via cardiac puncture into a heparinized tube.

    • Immediately perfuse the animal with saline to remove blood from the brain vasculature.

    • Harvest the whole brain and weigh it.

  • Sample Processing:

    • Centrifuge the blood to separate plasma.

    • Homogenize the brain tissue in a suitable buffer.

  • Quantification: Determine the total concentration of this compound in the plasma and brain homogenate samples using LC-MS/MS. This gives Ctotal, plasma and Ctotal, brain.

  • Unbound Fraction Determination:

    • Determine the unbound fraction in plasma (fu,plasma) and brain homogenate (fu,brain) using equilibrium dialysis.[26]

  • Calculation:

    • Calculate the total brain-to-plasma ratio: Kp = Ctotal, brain / Ctotal, plasma.

    • Calculate the unbound brain-to-unbound plasma ratio: Kp,uu = Kp * (fu,plasma / fu,brain) .[26] A Kp,uu value close to 1 suggests passive diffusion equilibrium, while a value < 1 suggests active efflux.[4]

Visualizations

Experimental Workflow Diagram

G cluster_0 In Vitro Screening cluster_1 Formulation Optimization cluster_2 In Vivo Evaluation pampa PAMPA Model cell_culture Cell-Based Assay (hCMEC/D3, MDCK) pampa->cell_culture Initial Screen teer TEER & Integrity Check cell_culture->teer papp Calculate Papp & Efflux Ratio teer->papp formulate Develop Delivery System (e.g., Nanoparticles) papp->formulate Select Candidate free_drug Free this compound free_drug->formulate characterize Characterize Formulation (Size, Zeta, Loading) formulate->characterize animal_model Rodent Model Dosing characterize->animal_model Test Formulation sampling Collect Brain & Plasma animal_model->sampling quantify LC-MS/MS Analysis sampling->quantify pk_calc Calculate Kp,uu quantify->pk_calc G cluster_0 JAK-STAT Pathway cluster_1 STING Pathway cytokine Pro-inflammatory Cytokines jak2 JAK2 cytokine->jak2 Activate stat3 STAT3 jak2->stat3 Phosphorylates p_stat3 p-STAT3 stat3->p_stat3 nucleus Nucleus p_stat3->nucleus Translocation gene_exp Inflammatory Gene Expression nucleus->gene_exp dsdna Cytosolic dsDNA sting STING dsdna->sting Activate tbk1 TBK1 sting->tbk1 irf3 IRF3 tbk1->irf3 Phosphorylates p_irf3 p-IRF3 irf3->p_irf3 nucleus2 Nucleus p_irf3->nucleus2 Translocation ifn Type I Interferons nucleus2->ifn This compound This compound This compound->jak2 Inhibits This compound->sting Inhibits G start Low this compound in CNS? q1 Is P-gp efflux confirmed (ER > 2)? start->q1 a1_yes Use P-gp inhibitor or nanocarrier to mask drug. q1->a1_yes Yes a1_no Assess physicochemical properties (logP, TPSA). q1->a1_no No q2 Is logP outside optimal range (1.5-2.5)? a1_no->q2 a2_yes Synthesize lipophilic prodrug. q2->a2_yes Yes a2_no Check plasma protein binding. q2->a2_no No q3 Is unbound fraction in plasma low? a2_no->q3 a3_yes Increase dose or use delivery system to alter PK profile. q3->a3_yes Yes a3_no Consider alternative route (e.g., Intranasal). q3->a3_no No

References

Technical Support Center: Refining Protocols for Long-term Gelsevirine Treatment in Chronic Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in designing and executing long-term studies with Gelsevirine in chronic disease models. It provides troubleshooting guidance, answers to frequently asked questions, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound? A1: this compound is recognized as a specific inhibitor of the STING (Stimulator of Interferon Genes) signaling pathway. By binding to the STING protein, this compound prevents its activation, thereby blocking downstream inflammatory responses. This mechanism is central to its observed anti-inflammatory and neuroprotective properties in various preclinical settings.

Q2: How should this compound be stored for optimal stability? A2: For long-term preservation of its chemical integrity, this compound should be stored at -20°C.

Q3: What are the solubility characteristics of this compound? A3: this compound is sparingly soluble in methanol, with a reported solubility range of 1-10 mg/mL. Its solubility in other common vehicles for in vivo research has not been extensively documented, so empirical testing is recommended to determine the optimal solvent for your specific experimental needs.

Q4: What is known about the toxicity profile of this compound? A4: this compound is an alkaloid from the Gelsemium plant family, which is known for its potential toxicity at high concentrations. The primary toxic effects associated with Gelsemium alkaloids are respiratory depression and neurotoxicity. While a specific LD50 for this compound is not readily available, it is imperative to conduct thorough dose-ranging studies to establish the maximum tolerated dose (MTD) within your chosen animal model and administration route to ensure the safety and validity of your findings.

Troubleshooting Guide

Issue 1: this compound Precipitation in Vehicle

Q: I am observing that this compound is precipitating out of my chosen vehicle. What steps can I take to improve its solubility for in vivo administration? A: Given this compound's limited solubility, several strategies can be employed to create a stable formulation for your studies:

  • Co-solvent Systems: A common and effective approach is to first dissolve this compound in a minimal volume of an organic solvent such as DMSO. Following dissolution, this stock solution can be gradually diluted with a suitable in vivo vehicle. This can include polyethylene (B3416737) glycol (PEG), propylene (B89431) glycol, or a saline solution containing a surfactant like Tween 80.

  • Cyclodextrins: The use of cyclodextrins can significantly enhance the aqueous solubility of hydrophobic compounds like this compound by forming inclusion complexes.

  • pH Modification: The solubility of this compound may be influenced by the pH of the vehicle. Investigating the pKa of the compound and adjusting the pH accordingly could improve its solubility.

  • Sonication: Applying gentle sonication can aid in the dissolution process.

It is critical to include a vehicle-only control group in your experimental design to confirm that the vehicle itself does not produce any confounding biological effects.

Issue 2: Adverse Events or Toxicity in Animal Models

Q: My study animals are exhibiting signs of toxicity, such as weight loss, lethargy, or respiratory distress, following the administration of this compound. How should I proceed? A: The observation of adverse events requires immediate attention and systematic troubleshooting:

  • Dose-Titration: The administered dose may be excessive. A carefully designed dose-response study is essential to identify a dose that is both well-tolerated and therapeutically effective.

  • Vehicle Toxicity: Always incorporate a control group that receives only the vehicle to differentiate between compound- and vehicle-induced toxicity. Solvents like DMSO can exhibit toxicity at higher concentrations.

  • Route of Administration: Consider modifying the route of administration. If oral gavage is leading to gastrointestinal distress, alternative routes such as intraperitoneal or subcutaneous injection may be better tolerated, though this will likely alter the compound's pharmacokinetic profile.

  • Diligent Health Monitoring: Maintain a rigorous schedule of animal health monitoring, including daily measurements of body weight, assessment of food and water consumption, and observation of general behavior. In cases of severe toxicity, animals should be euthanized in accordance with approved ethical guidelines.

Issue 3: Suboptimal Efficacy in a Chronic Model

Q: I am not observing the anticipated therapeutic effects of this compound in my long-term study. What are the potential contributing factors? A: A lack of efficacy can stem from several experimental variables:

  • Dosing Regimen: The dose or dosing frequency may be insufficient to achieve or maintain a therapeutic concentration of this compound at the target site. Preliminary pharmacokinetic studies can provide valuable data to optimize the dosing schedule.

  • Bioavailability: The bioavailability of this compound, particularly via the oral route, may be limited. Investigating alternative administration routes or employing formulation strategies to enhance absorption should be considered.

  • Compound Stability: It is important to ensure the stability of this compound in your chosen formulation throughout the duration of the experiment. If stability is a concern, preparing fresh formulations at regular intervals is recommended.

  • Model-Specific Considerations: The pathophysiology of the selected chronic model may not be significantly driven by the STING pathway, or the disease may have progressed to a stage where STING inhibition is no longer effective.

Data Presentation

Table 1: Summary of this compound In Vivo Dosing Parameters from Acute Studies

ParameterValueSpeciesRoute of AdministrationStudy Context
Dose10 mg/kg, 20 mg/kgMouseIntraperitonealSepsis Models
Treatment TimingPre-treatment 6 hours prior to insult; 5 hours post-insultMouseIntraperitonealSepsis Models

Table 2: Common Vehicle Formulations for Compounds with Low Aqueous Solubility

ComponentTypical Concentration RangeFunctionKey Considerations
DMSO1-10% (v/v)Primary SolventMaintain at the lowest effective concentration to minimize potential toxicity.
PEG 300/40010-40% (v/v)Co-solventGenerally considered safe and well-tolerated.
Tween 800.5-5% (v/v)Surfactant/EmulsifierAids in maintaining the compound in a stable suspension or solution.
Hydroxypropyl-β-cyclodextrin2-40% (w/v)Solubilizing AgentCan substantially increase the aqueous solubility of the compound.
Saline/PBSq.s. to final volumeDiluentMust be sterile and isotonic for administration.

Experimental Protocols

Detailed Methodology for a Long-Term this compound Study in a Chronic Arthritis Model

This protocol serves as a general framework and should be tailored to the specific requirements of the chronic model and the primary research questions.

  • Formulation Preparation:

    • Based on prior solubility testing, prepare the this compound dosing solution. For instance, dissolve this compound in DMSO to create a concentrated stock solution (e.g., 50 mg/mL).

    • For a final dose of 10 mg/kg administered at a volume of 10 mL/kg, the DMSO stock can be diluted in a vehicle containing PEG400 and sterile saline to achieve a final vehicle composition of 5% DMSO, 30% PEG400, and 65% saline.

    • A corresponding vehicle-only solution must be prepared for the control group.

    • It is best practice to prepare fresh dosing solutions daily unless the stability of the formulation has been validated for a longer storage period.

  • Animal Model and Acclimatization:

    • Employ a well-established chronic arthritis model, such as collagen-induced arthritis in DBA/1 mice.

    • Allow for an acclimatization period of at least one week before the commencement of the study to minimize stress-related variables.

  • Dose Administration:

    • Informed by data from acute models and pilot dose-finding experiments, select an appropriate dose range for the long-term investigation (e.g., 5, 10, and 20 mg/kg).

    • Administer this compound or the vehicle control via the predetermined route (e.g., daily oral gavage or intraperitoneal injection) beginning at a defined time point in the disease progression (e.g., upon the first appearance of clinical signs).

  • Efficacy and Health Monitoring:

    • Conduct daily health monitoring, including body weight measurements, clinical scoring of arthritis severity (e.g., paw swelling and erythema), and assessment of general well-being.

    • Following euthanasia, harvest relevant tissues, such as joints, for histological evaluation and molecular analyses.

  • Data Analysis:

    • Utilize appropriate statistical methods to compare the outcomes in the this compound-treated groups with the vehicle-treated control group to determine the statistical significance of the findings.

Mandatory Visualization

STING_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS senses cGAMP 2'3'-cGAMP cGAS->cGAMP produces STING STING (on ER Membrane) cGAMP->STING activates TBK1 TBK1 STING->TBK1 activates IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 dimerizes & translocates IFN Type I Interferon Transcription pIRF3->IFN This compound This compound This compound->STING inhibits

Caption: The inhibitory action of this compound on the STING signaling cascade.

Experimental_Workflow start Study Initiation acclimatization Animal Acclimatization (≥ 1 week) start->acclimatization model_induction Chronic Disease Model Induction acclimatization->model_induction grouping Randomization to Treatment Arms model_induction->grouping treatment Chronic Dosing Phase (this compound or Vehicle) grouping->treatment monitoring Continuous Monitoring (Health & Efficacy) treatment->monitoring endpoint Terminal Sample Collection treatment->endpoint monitoring->treatment analysis Comprehensive Data Analysis endpoint->analysis end Study Conclusion analysis->end

Caption: A generalized workflow for a long-term in vivo this compound study.

Strategies to improve the translational potential of Gelsevirine research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to enhance the translational potential of Gelsevirine research.

Frequently Asked Questions (FAQs)

Q1: What are the primary molecular targets of this compound? A1: this compound has been identified to have two primary molecular targets. Firstly, it acts as a direct inhibitor of the Janus kinase 2 (JAK2), binding to it and consequently downregulating the JAK2-STAT3 signaling pathway. Secondly, it is a novel specific inhibitor of the Stimulator of Interferon Genes (STING), also known as TMEM173.[1][2] this compound competitively binds to the cyclic dinucleotide (CDN)-binding pocket of STING, locking it in an inactive state, and also promotes its K48-linked ubiquitination and degradation.[1][2]

Q2: What is the mechanism behind this compound's anti-inflammatory effects? A2: The anti-inflammatory effects of this compound are mediated through its dual-targeting action. In the context of neuroinflammation, it inhibits the JAK2-STAT3 pathway in microglia, reducing the over-activity of these cells and the generation of inflammatory factors. In conditions like sepsis and osteoarthritis, this compound's anti-inflammatory properties are attributed to its inhibition of the STING signaling pathway.[1][2] This prevents the production of type I interferons and other pro-inflammatory cytokines that are typically induced by cytosolic DNA.[2][3]

Q3: How should I prepare a stock solution of this compound? A3: this compound is a solid compound that is sparingly soluble in methanol (B129727) (1-10 mg/mL).[1] For experimental use, a common practice for Gelsemium alkaloids is to prepare a high-concentration stock solution in a suitable solvent and then dilute it for working solutions.[4]

  • Recommended Stock Solution: Based on available data, prepare a stock solution in methanol at a concentration of 1-10 mg/mL.[1] Alternatively, for cell culture experiments, a 10 mM stock in DMSO is a common starting point for small molecule inhibitors, though solubility should be confirmed. For the related alkaloid gelsemine, a 100 mg/mL stock in DMSO has been reported.[5]

  • Storage: Store stock solutions at -20°C for short-term (1 month) or -80°C for long-term (6 months) storage.[5] It is advisable to aliquot the stock solution to prevent degradation from repeated freeze-thaw cycles.[5]

Q4: What are the main translational challenges for this compound development? A4: A primary challenge for Gelsemium alkaloids, in general, is their inherent toxicity, which can limit the appropriate dosage and clinical application.[6] Specific to this compound, while it is noted to have less toxicity compared to other alkaloids, robust safety and toxicology studies are critical.[7] Other general drug development hurdles include ensuring bioavailability, optimizing formulation for stability and delivery, and scaling up manufacturing processes.[8]

Q5: In which disease models has this compound shown preclinical efficacy? A5: this compound has demonstrated significant therapeutic potential in several preclinical models. It has shown protective effects in a mouse model of ischemic stroke and has been effective in mitigating inflammation and improving survival in a cecal ligation and puncture (CLP)-induced sepsis model in mice.[1][2] Additionally, it has been shown to ameliorate articular cartilage destruction in mouse models of age-related and surgically-induced osteoarthritis.[6]

Troubleshooting Experimental Issues

This guide addresses specific problems that may be encountered during in vitro and in vivo experiments with this compound.

Problem Observed Potential Cause(s) Recommended Solution(s)
Low or inconsistent compound activity in cell-based assays. 1. Poor Solubility: this compound is sparingly soluble in methanol and likely has low aqueous solubility, which can lead to precipitation in culture media.[1] 2. Compound Degradation: As an alkaloid, this compound's stability may be sensitive to the pH, temperature, and light conditions of the cell culture environment.[9] 3. Protein Binding: The compound may bind to serum proteins in the culture medium, reducing its effective free concentration.1. Optimize Solubilization: Prepare a high-concentration stock in methanol or DMSO.[1][5] When diluting into aqueous media, do so rapidly and vortex to minimize precipitation. Ensure the final solvent concentration is low (typically <0.5%) and consistent across all wells. 2. Ensure Stability: Prepare fresh working solutions from frozen stock for each experiment. Protect solutions from light and avoid prolonged storage at room temperature. Test stability in your specific culture medium over the experiment's duration. 3. Reduce Serum: If possible, perform experiments in low-serum or serum-free media after cells have attached. Include appropriate controls to account for serum effects.
High cell death at expected non-toxic concentrations. 1. Solvent Toxicity: The concentration of the solvent (e.g., DMSO) may be too high for the specific cell line being used. 2. Off-Target Effects: At higher concentrations, this compound may inhibit other essential cellular targets beyond JAK2 or STING. It has been shown to inhibit glycine (B1666218) receptors at micromolar concentrations.[2] 3. Cell Line Hypersensitivity: The cell line may be particularly sensitive to the inhibition of basal JAK-STAT or STING signaling pathways.1. Run Solvent Controls: Always include a vehicle control with the highest concentration of solvent used in the experiment to assess its specific toxicity. 2. Determine IC50 and CC50: Perform a dose-response curve to determine both the half-maximal inhibitory concentration (IC50) for the target pathway and the half-maximal cytotoxic concentration (CC50). Use concentrations well below the CC50 for mechanistic studies. 3. Validate with a Second Compound: Use a structurally different JAK2 or STING inhibitor to confirm that the observed phenotype is due to on-target inhibition.
Weak inhibition of JAK2 or STING pathway phosphorylation (p-STAT, p-TBK1). 1. Insufficient Inhibitor Concentration: The concentration used may be below the effective dose for your specific cell system due to factors like high intracellular ATP levels competing with the inhibitor. 2. Incorrect Timing: The time points chosen for inhibitor treatment or cell lysis may not be optimal to observe maximal inhibition. 3. Pathway Reactivation: Some cell lines can develop resistance or reactivate signaling pathways through compensatory mechanisms after prolonged inhibitor exposure.[10]1. Perform Dose-Response: Conduct a dose-response experiment (e.g., 0, 10, 100, 1000 nM) to find the optimal concentration for your model. 2. Optimize Time Course: Run a time-course experiment (e.g., 1, 4, 8, 24 hours) to identify the time of maximal target inhibition before pathway feedback may occur. 3. Use Short Incubation Times: For mechanism of action studies, focus on shorter incubation times (e.g., 1-4 hours) to minimize the risk of compensatory signaling.
Inconsistent results in in vivo animal models. 1. Poor Bioavailability: this compound may have low oral bioavailability, a common issue for natural product-based compounds.[8] 2. Rapid Metabolism/Clearance: The compound may be rapidly metabolized and cleared from circulation, leading to insufficient target engagement.[4] 3. Formulation Issues: The compound may precipitate out of the vehicle solution upon administration.1. Select Appropriate Route: For initial efficacy studies, consider intraperitoneal (i.p.) or intravenous (i.v.) administration to bypass first-pass metabolism. A pharmacokinetic study is recommended.[4] 2. Optimize Dosing Regimen: Conduct a pharmacokinetic/pharmacodynamic (PK/PD) study to determine the optimal dose and frequency needed to maintain target inhibition. 3. Develop a Stable Formulation: For the related alkaloid gelsemine, a common in vivo vehicle is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[5] Ensure the final solution is clear before administration.

Experimental Protocols & Methodologies

Protocol 1: In Vitro Microglial Activation Assay

This protocol is for assessing the anti-inflammatory effect of this compound on lipopolysaccharide (LPS)-stimulated microglial cells (e.g., BV2 cell line).

1. Materials:

  • BV2 microglial cells

  • DMEM/F12 medium with 10% FBS and 1% Penicillin/Streptomycin

  • This compound stock solution (e.g., 10 mM in DMSO)

  • LPS from E. coli (e.g., serotype 0111:B4)

  • Phosphate-Buffered Saline (PBS)

  • Reagents for downstream analysis (e.g., ELISA kit for IL-6/TNF-α, Griess Reagent for nitric oxide, RIPA buffer for Western blot)

2. Procedure:

  • Cell Seeding: Seed BV2 cells into 24-well or 96-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Pre-treatment with this compound: The next day, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle control (DMSO). Incubate for 2-6 hours.

  • Stimulation with LPS: Add LPS to the wells to a final concentration of 0.1-1 µg/mL to induce an inflammatory response. Do not add LPS to the negative control wells.

  • Incubation: Incubate the plates for 18-24 hours at 37°C, 5% CO₂.

  • Sample Collection & Analysis:

    • Supernatant: Carefully collect the cell culture supernatant. Use it to measure the levels of secreted cytokines (e.g., IL-6, TNF-α) by ELISA or nitric oxide (NO) using the Griess assay. Store at -80°C if not analyzed immediately.

    • Cell Lysate: Wash the remaining cells with ice-cold PBS. Lyse the cells directly in the wells using RIPA buffer containing protease and phosphatase inhibitors. Use the lysate for Western blot analysis to assess the phosphorylation status of key signaling proteins like STAT3 or TBK1.

Protocol 2: STING K48-linked Ubiquitination Assay

This protocol is designed to validate this compound's effect on promoting the ubiquitination and subsequent degradation of STING in a cellular context (e.g., using HEK293T or Raw264.7 cells).[2]

1. Materials:

  • HEK293T or Raw264.7 cells

  • Plasmids: STING-HA, Flag-Ubiquitin (and K48-only ubiquitin variant)

  • Transfection reagent (e.g., Lipofectamine)

  • This compound stock solution

  • STING agonist (e.g., 2'3'-cGAMP)

  • Cell lysis buffer for immunoprecipitation (IP) (e.g., 1% NP-40, 50 mM Tris-HCl, 150 mM NaCl, with protease inhibitors and N-ethylmaleimide)

  • Protein A/G magnetic beads

  • Antibodies: anti-HA, anti-Flag, anti-K48-linkage specific ubiquitin, anti-STING

2. Procedure:

  • Transfection: Co-transfect HEK293T cells with STING-HA and Flag-Ubiquitin (or K48-specific variant) plasmids. Allow the cells to express the proteins for 24-36 hours.

  • This compound Treatment: Treat the transfected cells with this compound (e.g., 10 µM) or vehicle for 2-4 hours.[2]

  • Optional STING Activation: For endogenous studies in immune cells like Raw264.7, pre-treat with this compound for 6 hours, then stimulate with a STING agonist like 2'3'-cGAMP (5 µg/mL) for 3 hours.[2]

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with IP buffer. Scrape the cells, collect the lysate, and clarify by centrifugation at ~14,000 x g for 15 minutes at 4°C.

  • Immunoprecipitation (IP):

    • Incubate a portion of the clarified lysate with an anti-HA antibody (to pull down STING-HA) overnight at 4°C with gentle rotation.

    • Add Protein A/G magnetic beads and incubate for another 2-3 hours.

    • Wash the beads 3-5 times with cold IP buffer to remove non-specific binding.

  • Elution and Western Blot:

    • Elute the protein from the beads by boiling in SDS-PAGE loading buffer.

    • Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with an anti-K48-linkage specific ubiquitin antibody or an anti-Flag antibody to detect ubiquitinated STING.

    • Analyze input lysates with anti-STING and anti-tubulin antibodies to confirm protein expression and equal loading. An increase in the K48-ubiquitin signal in the this compound-treated IP lane indicates enhanced ubiquitination.[2]

Visualizations: Signaling Pathways & Workflows

This compound's Mechanism of Action on the JAK-STAT Pathway

Gelsevirine_JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Cytokine Inflammatory Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK2 JAK2 Receptor->JAK2 Activation STAT3 STAT3 JAK2->STAT3 Phosphorylation pSTAT3 p-STAT3 STAT3->pSTAT3 pSTAT3->pSTAT3 Nucleus Nucleus pSTAT3->Nucleus Translocation Transcription Gene Transcription (Pro-inflammatory mediators) Nucleus->Transcription This compound This compound This compound->JAK2 Inhibition

Caption: this compound inhibits the JAK2-STAT3 signaling pathway.

This compound's Mechanism of Action on the STING Pathway

Gelsevirine_STING_Pathway cluster_cytoplasm Cytoplasm cluster_er Endoplasmic Reticulum cGAS cGAS cGAMP 2'3'-cGAMP cGAS->cGAMP Synthesis dsDNA Cytosolic dsDNA dsDNA->cGAS STING_ER STING (ER) cGAMP->STING_ER Binding & Activation STING_Active STING Dimer (Active) STING_ER->STING_Active Dimerization & Translocation TBK1 TBK1 STING_Active->TBK1 Recruitment Ub K48-linked Ubiquitination STING_Active->Ub IRF3 IRF3 TBK1->IRF3 Phosphorylation pIRF3 p-IRF3 IRF3->pIRF3 Nucleus Nucleus pIRF3->Nucleus Translocation Transcription Gene Transcription (Type I IFNs, Cytokines) Nucleus->Transcription This compound This compound This compound->STING_ER Competitive Binding This compound->STING_Active Promotes Proteasome Proteasomal Degradation Ub->Proteasome

Caption: this compound inhibits STING signaling via two mechanisms.

General Experimental Workflow for this compound Research

Gelsevirine_Workflow start_node Hypothesis (e.g., this compound reduces neuroinflammation) invitro_node In Vitro Validation (e.g., Microglia Activation Assay) start_node->invitro_node Test Efficacy mechanistic_node Mechanism of Action (e.g., Western Blot for p-STAT3, STING Ubiquitination Assay) invitro_node->mechanistic_node Elucidate Mechanism invivo_node In Vivo Efficacy (e.g., Stroke or Sepsis Animal Model) mechanistic_node->invivo_node Validate in Complex System pkpd_node PK/PD & Toxicology (Bioavailability, Safety) invivo_node->pkpd_node Assess Drug-like Properties end_node Translational Potential (Lead Optimization) pkpd_node->end_node Inform Development

Caption: A logical workflow for this compound translational research.

References

Gelsevirine Concentration Adjustment: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for adjusting Gelsevirine concentration across different cell types. It includes frequently asked questions, troubleshooting advice, and detailed experimental protocols to ensure optimal experimental outcomes.

Frequently Asked Questions (FAQs)

1. What is the recommended starting concentration for this compound in cell culture experiments?

The optimal concentration of this compound is highly dependent on the cell type and the biological question being investigated. For initial experiments, it is recommended to perform a dose-response curve to determine the effective concentration for your specific cell line. Based on published data, a concentration range of 1 µM to 20 µM can be a good starting point for assessing its anti-inflammatory effects. For cytotoxicity or anti-proliferative studies on cancer cells, a broader range may need to be tested.

2. What are the known effective concentrations of this compound in different cell types?

Published studies provide some guidance on effective this compound concentrations for specific applications. The table below summarizes key findings.

Cell TypeApplicationEffective ConcentrationNotes
Raw264.7 (murine macrophages)Inhibition of interferon-β expressionIC50: 5.365 µM[1]A concentration of 10 µM was shown to effectively inhibit STING-agonist induced cytokine expression[1].
THP-1 (human monocytic cells)Inhibition of interferon-β expressionIC50: 0.766 µM[1]A concentration of 10 µM was shown to effectively inhibit STING-agonist induced cytokine expression[1].
Primary NeuronsAssessment of toxicityNo significant toxicity up to 100 µMCell viability was not significantly affected at this concentration range.
Primary AstrocytesAssessment of toxicityNo significant toxicity up to 100 µMCell viability was not significantly affected at this concentration range.
BV2 (microglia)Assessment of toxicityNo significant toxicity up to 100 µMCell viability was not significantly affected at this concentration range.

3. How does this compound affect cell viability at higher concentrations?

High concentrations of this compound may induce cytotoxicity in a cell-type-dependent manner. For instance, while it shows low toxicity in primary neural cells at concentrations up to 100 µM, its cytotoxic effects on various cancer cell lines have not been extensively reported in publicly available literature. Therefore, it is crucial to perform a cytotoxicity assay to determine the IC50 (half-maximal inhibitory concentration) for your specific cancer cell line.

4. What are the primary signaling pathways modulated by this compound?

This compound is known to primarily exert its anti-inflammatory effects by inhibiting the STING (Stimulator of Interferon Genes) and JAK2-STAT3 (Janus kinase 2-Signal Transducer and Activator of Transcription 3) signaling pathways.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
No observable effect of this compound - Concentration is too low.- Incubation time is too short.- Cell line is not sensitive to this compound's mechanism of action.- Perform a dose-response experiment with a wider concentration range.- Extend the incubation time.- Verify the expression and activity of STING or JAK2-STAT3 pathway components in your cell line.
High levels of cell death - Concentration is too high.- Perform a cytotoxicity assay (e.g., MTT or CCK8) to determine the IC50 value and select a sub-toxic concentration for your functional assays.
Inconsistent results between experiments - Variability in cell seeding density.- Inconsistent this compound stock solution preparation.- Passage number of cells.- Ensure consistent cell seeding density across all experiments.- Prepare fresh this compound stock solutions and aliquot for single use to avoid freeze-thaw cycles.- Use cells within a consistent and low passage number range.

Experimental Protocols

Determining Optimal this compound Concentration using a CCK8 Assay

This protocol outlines the steps to determine the cytotoxic effects of this compound on a specific cell line and to identify the appropriate concentration range for functional assays.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • Cell Counting Kit-8 (CCK8)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • This compound Treatment: Prepare a serial dilution of this compound in complete culture medium. A common starting range is from 0.1 µM to 100 µM. Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • CCK8 Assay: Add 10 µL of CCK8 solution to each well and incubate for 1-4 hours at 37°C.

  • Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the no-treatment control. Plot the cell viability against the this compound concentration to generate a dose-response curve and determine the IC50 value.

Signaling Pathways and Experimental Workflows

This compound's Inhibition of the STING Signaling Pathway

This compound has been shown to inhibit the STING signaling pathway, which is a key component of the innate immune response to cytosolic DNA.

STING_Pathway cluster_cytosol Cytosol cluster_nucleus Nucleus cGAS cGAS cGAMP 2'3'-cGAMP cGAS->cGAMP Synthesizes STING_ER STING (ER Membrane) TBK1 TBK1 STING_ER->TBK1 Recruits & Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates NFkB NF-κB TBK1->NFkB Activates pIRF3 p-IRF3 IRF3->pIRF3 pIRF3_dimer_nuc p-IRF3 Dimer pIRF3->pIRF3_dimer_nuc Dimerizes & Translocates pNFkB p-NF-κB NFkB->pNFkB pNFkB_nuc p-NF-κB pNFkB->pNFkB_nuc Translocates Gene Inflammatory Gene Expression pIRF3_dimer_nuc->Gene pNFkB_nuc->Gene This compound This compound This compound->STING_ER Inhibits Activation dsDNA Cytosolic dsDNA dsDNA->cGAS Activates cGAMP->STING_ER Activates

Caption: this compound inhibits the STING pathway, blocking inflammatory gene expression.

This compound's Inhibition of the JAK2-STAT3 Signaling Pathway

This compound also downregulates the JAK2-STAT3 signaling pathway, which is involved in inflammation and cell proliferation.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus Receptor Cytokine Receptor JAK2 JAK2 Receptor->JAK2 Activates JAK2->JAK2 STAT3 STAT3 JAK2->STAT3 Phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 pSTAT3_dimer_nuc p-STAT3 Dimer pSTAT3->pSTAT3_dimer_nuc Dimerizes & Translocates Gene Target Gene Expression (e.g., inflammatory mediators) pSTAT3_dimer_nuc->Gene This compound This compound This compound->JAK2 Inhibits Cytokine Cytokine Cytokine->Receptor Binds

Caption: this compound inhibits the JAK2-STAT3 pathway, reducing target gene expression.

Experimental Workflow for Determining this compound Concentration

The following diagram illustrates a typical workflow for determining the optimal concentration of this compound for your experiments.

Workflow A 1. Cell Culture Seed cells in a 96-well plate B 2. Dose-Response Treatment Treat cells with a range of This compound concentrations A->B C 3. Incubation Incubate for a defined period (e.g., 24, 48, 72 hours) B->C D 4. Viability/Cytotoxicity Assay (e.g., MTT, CCK8) C->D E 5. Data Analysis Calculate % viability and IC50 D->E F 6. Select Optimal Concentration Choose a sub-toxic concentration for functional assays E->F G 7. Functional Assays (e.g., cytokine measurement, protein expression) F->G

Caption: Workflow for determining optimal this compound concentration for cell-based assays.

References

Controlling for variability in Gelsevirine's effects in animal models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Gelsevirine (B199093) in animal models. The information is designed to help control for variability and ensure the reproducibility of experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is known to be a specific inhibitor of the Stimulator of Interferon Genes (STING) signaling pathway.[1][2] It competitively binds to the cyclic dinucleotide (CDN)-binding pocket of STING, locking it in an inactive conformation.[1] Additionally, this compound promotes the K48-linked ubiquitination and subsequent degradation of STING.[1] In the context of neuroinflammation, this compound has also been shown to inhibit the JAK2-STAT3 signaling pathway.[3][4]

Q2: What are the most common animal models used to study the effects of this compound?

A2: Based on current research, the most common animal models are:

  • Cecal Ligation and Puncture (CLP)-induced sepsis model: This model is used to investigate the anti-inflammatory and protective effects of this compound in sepsis.[1][2]

  • Middle Cerebral Artery Occlusion (MCAO) model of ischemic stroke: This model is employed to evaluate the neuroprotective effects of this compound.[3][4]

  • Anxiety models: Various behavioral tests, such as the open-field test and elevated plus-maze, are used to assess the anxiolytic-like effects of this compound and related compounds from Gelsemium sempervirens.[5][6]

Q3: What is a typical dose range for this compound in rodent models?

A3: The effective dose of this compound can vary depending on the animal model and the intended effect. In CLP-induced sepsis models in mice, doses of 10 mg/kg and 20 mg/kg have been shown to be effective.[1] In MCAO stroke models, a high dose has been noted to be more effective in reducing infarct volume and improving neurological function.[3][7] For anxiety-related behavioral studies, a wider range of doses of related compounds has been explored, and dose-response relationships may be non-linear.[5] It is always recommended to perform a dose-response study to determine the optimal dose for your specific experimental conditions.

Q4: How should I prepare and administer this compound?

A4: this compound is typically administered via injection (e.g., intraperitoneally or intravenously). For in vivo studies, it is crucial to dissolve this compound in a sterile, biocompatible vehicle. While specific vehicle compositions are not always detailed in publications, common vehicles for preclinical studies include saline, phosphate-buffered saline (PBS), or solutions containing a small percentage of a solubilizing agent like DMSO, followed by dilution in saline or PBS. The final concentration of any organic solvent should be minimized to avoid vehicle-induced effects. The stability of this compound in your chosen vehicle and storage conditions should be validated.

Q5: What are the known pharmacokinetic properties of this compound?

A5: Studies on the metabolism of this compound in liver microsomes from rats, pigs, goats, and humans have shown both qualitative and quantitative differences between species.[8] This suggests that the pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME), may vary significantly between different animal models. For instance, the metabolism of this compound has been studied in rat liver microsomes.[8] However, detailed in vivo pharmacokinetic parameters such as half-life, Cmax, and bioavailability are not extensively published for this compound itself, though studies on related alkaloids like gelsenicine have been conducted.[9][10] When designing experiments, it is important to consider these potential species differences in drug metabolism and exposure.

Q6: What is the known safety and toxicology profile of this compound?

A6: this compound is an alkaloid derived from plants of the Gelsemium genus, which are known to be highly poisonous.[11] However, compared to other alkaloids from the same genus, this compound is reported to have relatively low toxicity.[8] Toxicity studies on related Gelsemium alkaloids have determined LD50 values, which vary depending on the specific compound and the route of administration.[5] It is crucial to handle this compound with appropriate safety precautions and to conduct preliminary dose-ranging studies to determine a safe and effective dose for your experiments.

Troubleshooting Guide

Problem Potential Cause(s) Troubleshooting Steps
High variability in animal response to this compound Genetic Variability: Different rodent strains can exhibit significant differences in their immune and neurological responses.[4][12][13][14] Environmental Factors: Minor differences in housing conditions, diet, noise levels, and light-dark cycles can impact experimental outcomes. Experimenter-Related Variability: Inconsistent handling, injection technique, or scoring of behavioral or clinical parameters can introduce significant variability.Standardize Animal Strain and Source: Use a single, well-characterized inbred strain from a reputable vendor. Report the strain, sex, and age of the animals in your methods. Control Environmental Conditions: Acclimatize animals to the housing and experimental rooms. Maintain consistent environmental parameters. Standardize Procedures: Develop and adhere to detailed standard operating procedures (SOPs) for all experimental steps. Ensure all experimenters are thoroughly trained and, if possible, blind the experimenters to the treatment groups.
Lack of expected therapeutic effect (e.g., no reduction in inflammation) Incorrect Dosing: The dose may be too low or too high (in cases of a bell-shaped dose-response). Suboptimal Administration: Issues with the vehicle, route of administration, or timing of administration in relation to the disease model induction. Compound Stability: this compound may have degraded in the vehicle or during storage. Model-Specific Factors: The severity of the induced disease (e.g., sepsis) may be too high for the given dose of this compound to have a significant effect.Perform a Dose-Response Study: Determine the optimal therapeutic dose in your specific model. Optimize Administration Protocol: Verify the solubility and stability of this compound in your chosen vehicle. Ensure the route and timing of administration are appropriate for the model. For example, in the CLP sepsis model, post-operative administration has been shown to be effective.[1] Assess Compound Integrity: Use analytical methods (e.g., HPLC) to confirm the concentration and purity of your this compound solution. Titrate Model Severity: Adjust the parameters of your disease model (e.g., ligation length in CLP) to achieve a level of severity where a therapeutic effect can be observed.
Inconsistent results in behavioral tests (e.g., anxiety models) Subtle Environmental Stressors: Animals are highly sensitive to their environment. Noise, odors, and even the experimenter's presence can affect behavior. Time of Day: Circadian rhythms can influence activity levels and anxiety-like behaviors. Handling Stress: Improper or inconsistent handling of the animals prior to and during testing can increase anxiety and mask the effects of the compound.Control the Testing Environment: Conduct behavioral tests in a quiet, dedicated room with consistent lighting and temperature.[15] Standardize Testing Time: Perform all behavioral tests at the same time of day. Habituate Animals: Acclimatize animals to the testing room and handle them gently and consistently prior to the experiment.
Unexpected Adverse Events or Mortality Toxicity: The dose of this compound may be in the toxic range for the specific animal strain or administration route. Gelsemium alkaloids can cause respiratory distress and convulsions at high doses.[5] Vehicle Effects: The vehicle itself (e.g., high concentration of DMSO) may be causing toxicity. Procedural Complications: Issues with the surgical procedure (in models like CLP or MCAO) or injection technique can lead to adverse outcomes.Conduct a Dose-Ranging Safety Study: Determine the maximum tolerated dose (MTD) in your animal model. Use a Safe Vehicle: Ensure the vehicle and its concentration are well-tolerated. Run a vehicle-only control group. Refine Surgical and Dosing Techniques: Ensure proper training and adherence to aseptic surgical techniques. For injections, use appropriate needle sizes and injection volumes for the chosen route.

Experimental Protocols

Cecal Ligation and Puncture (CLP)-Induced Sepsis in Mice

This protocol is a generalized procedure and should be adapted and approved by the institution's animal care and use committee.

  • Anesthesia and Preparation:

    • Anesthetize the mouse using isoflurane (B1672236) (e.g., 2% for maintenance) or an injectable anesthetic cocktail.

    • Shave the abdomen and disinfect the area with an appropriate antiseptic solution.

    • Place the animal on a heating pad to maintain body temperature throughout the procedure.

  • Surgical Procedure:

    • Make a 1-2 cm midline laparotomy incision to expose the cecum.

    • Carefully ligate the cecum below the ileocecal valve. The position of the ligation determines the severity of sepsis; a more distal ligation results in less severe sepsis.

    • Puncture the ligated cecum once or twice with a needle (e.g., 21-gauge). The size of the needle also influences the severity.

    • Gently squeeze the cecum to extrude a small amount of fecal matter.

    • Return the cecum to the peritoneal cavity.

    • Close the abdominal wall and skin with sutures or surgical clips.

  • Post-Operative Care and this compound Administration:

    • Administer fluid resuscitation (e.g., 1 ml of sterile saline subcutaneously).

    • Provide post-operative analgesia as per your approved protocol.

    • Administer this compound at the predetermined dose and time. For example, 10 or 20 mg/kg has been administered 5 hours after CLP surgery.[1]

    • Monitor the animals closely for signs of distress and clinical symptoms of sepsis.

Middle Cerebral Artery Occlusion (MCAO) Model of Ischemic Stroke in Mice

This is a complex surgical procedure that requires significant training and precision.

  • Anesthesia and Preparation:

    • Anesthetize the mouse with isoflurane and maintain anesthesia throughout the surgery.

    • Maintain the animal's body temperature at 37°C using a heating pad and rectal probe.

    • Place the mouse in a supine position and make a midline neck incision.

  • Vessel Exposure and Occlusion:

    • Carefully dissect and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

    • Ligate the distal end of the ECA.

    • Temporarily clamp the CCA and ICA.

    • Make a small incision in the ECA and insert a silicon-coated monofilament.

    • Advance the filament into the ICA until it occludes the origin of the middle cerebral artery (MCA). The advancement distance depends on the weight of the mouse.

    • For transient MCAO, the filament is left in place for a specific duration (e.g., 60 minutes) before being withdrawn to allow reperfusion. For permanent MCAO, it is left in place.

  • Closure and this compound Administration:

    • Close the neck incision with sutures.

    • Allow the animal to recover from anesthesia in a warm environment.

    • Administer this compound at the predetermined dose and time. For example, administration can occur 1 hour before MCAO and again at the onset of reperfusion.[3]

    • Monitor the animal for neurological deficits and overall health.

Data Presentation

The following tables summarize representative quantitative data from studies on this compound and related compounds. Note that values are presented as mean ± standard deviation (SD) or standard error of the mean (SEM) and statistical significance is typically determined by comparison to a control group (e.g., CLP + vehicle).

Table 1: Effects of this compound in a CLP-Induced Sepsis Mouse Model

ParameterSham GroupCLP + VehicleCLP + this compound (10 mg/kg)CLP + this compound (20 mg/kg)
Survival Rate (%) 100%~30%~50%~70%
Serum IL-6 (pg/mL) LowHigh (e.g., 8000 ± 1500)Reduced (e.g., 5000 ± 1200)Significantly Reduced (e.g., 3000 ± 1000)
Serum TNF-α (pg/mL) LowHigh (e.g., 1500 ± 300)Reduced (e.g., 900 ± 200)Significantly Reduced (e.g., 600 ± 150)
Lung Injury Score LowHigh (e.g., 3.5 ± 0.5)Reduced (e.g., 2.5 ± 0.4)Significantly Reduced (e.g., 1.8 ± 0.3)
Note: These are illustrative values based on published findings.[1] Actual values will vary depending on the specific experimental conditions. * indicates a statistically significant difference compared to the CLP + Vehicle group.

Table 2: Effects of this compound in a MCAO Stroke Mouse Model

ParameterSham GroupMCAO + VehicleMCAO + this compound (High Dose)
Infarct Volume (%) 0%High (e.g., 45 ± 5%)Significantly Reduced (e.g., 25 ± 4%)
Neurological Score (Bederson) 0High (e.g., 2.5 ± 0.5)Significantly Reduced (e.g., 1.5 ± 0.4)
Rotarod Performance (latency to fall, s) Baseline (e.g., 180s)Reduced (e.g., 60 ± 15s)Improved (e.g., 110 ± 20s)*
Note: These are illustrative values based on published findings.[3][7] Actual values will vary depending on the specific experimental conditions. * indicates a statistically significant difference compared to the MCAO + Vehicle group.

Table 3: Effects of Gelsemium sempervirens Extract in Mouse Anxiety Models

Behavioral TestParameterControl GroupStressed + VehicleStressed + Gelsemium Extract
Open Field Test Time in Center (%)High (e.g., 15 ± 2%)Low (e.g., 5 ± 1%)Increased (e.g., 10 ± 1.5%)
Elevated Plus Maze Time in Open Arms (%)High (e.g., 30 ± 5%)Low (e.g., 10 ± 3%)Increased (e.g., 20 ± 4%)
Note: These are illustrative values based on published findings for Gelsemium extracts, from which this compound is derived.[5][12][16] The effects of purified this compound may differ. * indicates a statistically significant difference compared to the Stressed + Vehicle group.

Mandatory Visualization

Gelsevirine_STING_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_golgi Golgi Apparatus cluster_nucleus Nucleus dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS activates cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes STING_inactive STING (inactive dimer) cGAMP->STING_inactive binds & activates STING_active STING (active oligomer) STING_inactive->STING_active translocates & oligomerizes TBK1 TBK1 STING_active->TBK1 recruits & activates IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 IFN Type I Interferons (IFN-α/β) pIRF3->IFN induces transcription This compound This compound This compound->STING_inactive binds to CDN pocket (inhibition) Degradation Ubiquitination & Degradation This compound->Degradation promotes Degradation->STING_inactive

Caption: this compound inhibits the STING signaling pathway.

Experimental_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase A Animal Acclimatization (e.g., 1 week) B Randomization into Treatment Groups A->B C Prepare this compound Solution & Vehicle Control B->C E Administer this compound or Vehicle (Blinded) C->E D Induce Animal Model (e.g., CLP or MCAO) D->E F Monitor Animals & Collect Behavioral/Clinical Data E->F G Collect Terminal Samples (Blood, Tissues) F->G H Perform Biomarker Analysis (e.g., Cytokines, Histology) G->H I Statistical Analysis & Interpretation H->I

Caption: Standardized workflow for this compound animal studies.

Troubleshooting_Workflow rnode rnode start Inconsistent or Unexpected Results q1 High Variability Between Animals? start->q1 q2 No Therapeutic Effect Observed? q1->q2 No r1 Review sources of biological and experimental variability. - Standardize animal strain, age, sex. - Refine handling and dosing procedures. - Ensure consistent environmental conditions. - Implement blinding. q1->r1 Yes q3 Unexpected Adverse Events? q2->q3 No r2 Verify dose, administration, and compound integrity. - Perform dose-response study. - Check vehicle for solubility and stability. - Confirm compound purity and concentration. - Evaluate severity of the animal model. q2->r2 Yes r3 Investigate potential toxicity. - Review dose and compare to known toxicity data. - Run vehicle-only control for toxicity. - Assess surgical/procedural complications. - Consider safety pharmacology. q3->r3 Yes end Consult literature for model-specific issues q3->end No

Caption: Troubleshooting workflow for this compound experiments.

References

Best practices for handling and storing Gelsevirine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for handling and storing Gelsevirine, alongside troubleshooting guides and frequently asked questions (FAQs) for its use in experimental settings.

Frequently Asked Questions (FAQs)

1. What is this compound and what is its primary mechanism of action?

This compound is an alkaloid compound that has been identified as a specific inhibitor of the Stimulator of Interferon Genes (STING) signaling pathway.[1][2] Its primary mechanism of action involves directly binding to the cyclic dinucleotide (CDN)-binding pocket of the STING protein.[1][2] This interaction prevents the dimerization of STING, a critical step for its activation.[1][2] Furthermore, this compound promotes the K48-linked ubiquitination and subsequent degradation of STING, leading to the suppression of downstream signaling cascades that involve TBK1, IRF3, and NF-κB.[1] This ultimately results in the reduced production of type I interferons and other pro-inflammatory cytokines.[1]

2. What are the recommended storage conditions for this compound?

For long-term storage and to ensure stability, solid this compound should be stored at -20°C. While it is typically shipped at room temperature, prolonged storage at higher temperatures is not recommended.

3. How should I prepare a stock solution of this compound?

This compound is sparingly soluble in methanol. For most cell-based assays, Dimethyl Sulfoxide (DMSO) is a commonly used solvent for preparing stock solutions of hydrophobic compounds.

Recommended Protocol for Preparing a this compound Stock Solution in DMSO:

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the calculated volume of high-purity, sterile DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Dissolution: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may aid dissolution, but avoid excessive heat.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.

Important Note: When diluting the DMSO stock solution into your aqueous experimental medium (e.g., cell culture media), ensure the final concentration of DMSO is kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity. It is crucial to include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

4. What personal protective equipment (PPE) should I use when handling this compound?

As a bioactive compound with potential toxic properties, appropriate PPE should be worn at all times when handling this compound. This includes:

  • Gloves: Nitrile or other chemical-resistant gloves.

  • Eye Protection: Safety glasses with side shields or goggles.

  • Lab Coat: A standard laboratory coat.

  • Respiratory Protection: When handling the powder outside of a certified chemical fume hood, a NIOSH-approved respirator is recommended to prevent inhalation.

All handling of the solid compound should ideally be performed in a chemical fume hood.

5. How should I dispose of this compound and contaminated materials?

This compound and any materials that have come into contact with it (e.g., pipette tips, tubes, gloves) should be treated as hazardous chemical waste.[3] Disposal must follow your institution's and local regulations for hazardous waste.[3] Do not dispose of this compound down the drain or in the regular trash.[3]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Inconsistent or no inhibition of STING pathway activation 1. Improper storage or handling of this compound: Compound may have degraded. 2. Incorrect concentration: Calculation error or ineffective concentration range. 3. Cell health: Cells may be unhealthy or have low passage numbers, affecting their response. 4. Inefficient STING activation: The agonist (e.g., cGAMP, dsDNA) may not be effectively stimulating the pathway.1. Ensure this compound is stored at -20°C and handle stock solutions as recommended. Prepare fresh dilutions for each experiment. 2. Verify calculations and perform a dose-response experiment to determine the optimal inhibitory concentration for your specific cell type and assay. 3. Use healthy, actively dividing cells and maintain consistent cell culture conditions. 4. Confirm the activity of your STING agonist and optimize its concentration and incubation time.
Observed Cytotoxicity 1. High concentration of this compound: The compound itself may be toxic at higher concentrations. 2. High concentration of DMSO: The solvent used for the stock solution can be toxic to cells.1. Perform a cytotoxicity assay (e.g., MTT, LDH) to determine the non-toxic concentration range of this compound for your cells. 2. Ensure the final concentration of DMSO in your culture medium is below 0.5%. Include a vehicle control with the same DMSO concentration to assess solvent toxicity.
Precipitation of this compound in aqueous media Low aqueous solubility: this compound is a hydrophobic molecule.1. Ensure the DMSO stock solution is fully dissolved before diluting in aqueous media. 2. When diluting, add the stock solution to the aqueous medium while gently vortexing to facilitate mixing. 3. If precipitation persists, consider using a co-solvent or a different formulation approach, though this may require further optimization and validation.

Quantitative Data

Parameter Value Assay Method Reference
IC50 (Inhibitory Concentration 50%) ~10 µMInhibition of IFN-β mRNA expression in 2'3'-cGAMP-stimulated Raw264.7 cells[1]
Kd (Dissociation Constant) 27.6 µMSurface Plasmon Resonance (SPR) with STING protein[1]

Experimental Protocols

In Vitro Cell-Based Assay for STING Inhibition (General Protocol)

This protocol provides a general workflow for assessing the inhibitory effect of this compound on STING pathway activation in a cell-based assay.

  • Cell Seeding: Seed a relevant cell line (e.g., THP-1 monocytes, Raw264.7 macrophages) in a 96-well plate at a density that will result in a confluent monolayer on the day of the experiment. Incubate overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound (and a vehicle control) for a predetermined time (e.g., 2-6 hours).

  • STING Activation: Stimulate the cells with a STING agonist (e.g., 2’3’-cGAMP, poly(dA:dT)) for a specific duration (e.g., 3-6 hours).

  • Endpoint Measurement: Analyze the desired endpoint to assess STING pathway activation. This could include:

    • Gene Expression Analysis (qRT-PCR): Measure the mRNA levels of downstream target genes such as IFNB1, CXCL10, and IL6.

    • Protein Analysis (Western Blot): Assess the phosphorylation status of key signaling proteins like TBK1 and IRF3.

    • Cytokine Measurement (ELISA): Quantify the secretion of IFN-β or other cytokines into the cell culture supernatant.

In Vivo Sepsis Model (Example Protocol)

This is a summary of an in vivo protocol to evaluate the efficacy of this compound in a murine sepsis model. All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

  • Animal Model: Induce sepsis in mice using the cecal ligation and puncture (CLP) model.[1]

  • This compound Administration: Administer this compound (e.g., 10 or 20 mg/kg) intraperitoneally at a specified time point relative to the CLP surgery (e.g., 5 hours post-surgery).[1]

  • Monitoring and Endpoint Analysis:

    • Monitor survival rates over a defined period.

    • At a specific time point post-CLP (e.g., 15 hours), collect blood and tissues for analysis.

    • Assess organ damage by measuring serum levels of markers like ALT, AST, BUN, and creatinine.

    • Measure systemic inflammation by quantifying serum levels of cytokines such as IL-6 and TNF-α.

    • Perform histological analysis of organs like the lungs to evaluate tissue injury.

Visualizations

This compound's Mechanism of Action on the STING Pathway

Gelsevirine_STING_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_golgi Golgi Apparatus cluster_nucleus Nucleus dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS cGAMP 2'3'-cGAMP cGAS->cGAMP ATP, GTP STING_inactive STING (Inactive) cGAMP->STING_inactive Binding STING_active STING Dimerization & Activation STING_inactive->STING_active Translocation Ub_degradation K48-linked Ubiquitination & Degradation STING_inactive->Ub_degradation Promotes TBK1 TBK1 STING_active->TBK1 Recruitment pTBK1 p-TBK1 TBK1->pTBK1 Phosphorylation IRF3 IRF3 pTBK1->IRF3 Phosphorylation pIRF3 p-IRF3 IRF3->pIRF3 pIRF3_dimer p-IRF3 Dimer pIRF3->pIRF3_dimer Dimerization & Nuclear Translocation Genes IFN-I & Pro-inflammatory Gene Transcription pIRF3_dimer->Genes This compound This compound This compound->STING_inactive Inhibits Binding This compound->STING_inactive Promotes This compound->STING_active Inhibits Dimerization

Caption: this compound inhibits the STING signaling pathway.

Experimental Workflow for this compound Efficacy Testing

Gelsevirine_Workflow cluster_endpoints Endpoint Analysis start Start cell_culture Cell Culture (e.g., THP-1, Raw264.7) start->cell_culture pre_treatment Pre-treat Cells with This compound or Vehicle cell_culture->pre_treatment gelsevirine_prep Prepare this compound Working Solutions gelsevirine_prep->pre_treatment sting_activation Activate STING (e.g., with 2'3'-cGAMP) pre_treatment->sting_activation qRT_PCR qRT-PCR (IFNB1, CXCL10) sting_activation->qRT_PCR western_blot Western Blot (p-TBK1, p-IRF3) sting_activation->western_blot elisa ELISA (IFN-β secretion) sting_activation->elisa data_analysis Data Analysis (IC50 Calculation) qRT_PCR->data_analysis western_blot->data_analysis elisa->data_analysis end End data_analysis->end

Caption: A typical workflow for evaluating this compound's efficacy.

References

Gelsevirine Experiments: Technical Support & Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting inconsistent results in experiments involving Gelsevirine. The information is presented in a question-and-answer format to directly address specific issues.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a novel and specific inhibitor of the STING (Stimulator of Interferon Genes) protein.[1][2][3] Its primary mechanism involves competitively binding to the cyclic dinucleotide (CDN)-binding pocket of STING, which locks the protein in an inactive conformation.[1][3] Additionally, this compound promotes the K48-linked ubiquitination and subsequent degradation of STING, likely through the recruitment of the E3 ligase TRIM21.[1][2] This dual action effectively inhibits STING-mediated downstream signaling, which is crucial in innate immune responses.

Q2: In which experimental models has this compound shown efficacy?

This compound has demonstrated significant therapeutic potential in preclinical models of sepsis and neuroinflammation. In mouse models of sepsis induced by cecal ligation and puncture (CLP), this compound administration improved survival rates and reduced organ damage.[1][3] It has also been shown to ameliorate sepsis-associated encephalopathy by inhibiting STING signaling-mediated pyroptosis in microglia.[4][5] Furthermore, this compound exhibits anti-inflammatory effects in models of ischemic stroke by downregulating the JAK2-STAT3 signaling pathway in microglia.[6]

Q3: What are the known signaling pathways modulated by this compound?

The core signaling pathway modulated by this compound is the cGAS-STING pathway. By inhibiting STING, it prevents the phosphorylation of downstream proteins such as TBK1 and IRF3, thereby reducing the production of type I interferons and other pro-inflammatory cytokines.[2] Additionally, this compound has been shown to suppress the JAK2-STAT3 signaling pathway, which is involved in neuroinflammation.[6] It also inhibits microglial pyroptosis, a form of inflammatory cell death, which is also linked to STING signaling.[4][5]

Troubleshooting Guide

Issue 1: Inconsistent inhibition of STING activation.

Q: My results show variable inhibition of STING phosphorylation or downstream cytokine production. What could be the cause?

A: Several factors can contribute to inconsistent STING inhibition. Consider the following:

  • Compound Solubility and Stability: this compound, like many natural products, may have limited solubility in aqueous solutions.[7] Ensure the compound is fully dissolved in a suitable solvent (e.g., DMSO) before diluting it in culture media. Precipitates can lead to inaccurate concentrations. Also, consider the stability of the compound under your specific experimental conditions (light, temperature, storage duration).

  • Cell Passage Number and Health: High-passage number cells may exhibit altered signaling responses. Use cells with a consistent and low passage number. Ensure cells are healthy and not overly confluent, as this can affect their response to stimuli.

  • STING Agonist Potency: The potency of STING agonists like 2'3'-cGAMP can degrade over time. Use freshly prepared or properly stored agonists to ensure consistent STING activation.

  • Pre-incubation Time: The duration of this compound pre-treatment before adding a STING agonist is critical. Based on published protocols, a pre-incubation time of around 6 hours is often used to allow for cellular uptake and target engagement.[2]

Issue 2: High cellular toxicity observed at expected therapeutic doses.

Q: I am observing significant cell death in my cultures, even at concentrations reported to be safe in the literature. Why might this be happening?

A: While this compound has shown good biosafety in many cell types, high doses can be cytotoxic to specific cell types like primary hepatocytes and neurons.[2]

  • Cell Type Sensitivity: Different cell lines have varying sensitivities to chemical compounds. It is crucial to perform a dose-response curve to determine the optimal non-toxic concentration for your specific cell line.

  • Solvent Toxicity: The vehicle used to dissolve this compound (commonly DMSO) can be toxic to cells at higher concentrations. Ensure the final concentration of the solvent in your culture medium is low and consistent across all experimental groups, including vehicle controls.

  • Assay-Specific Interference: Some cell viability assays can be affected by the chemical properties of the tested compound.[7][8] It is advisable to use orthogonal methods to confirm viability, for example, by complementing a metabolic assay (like MTT or MTS) with a membrane integrity assay (like LDH release or trypan blue exclusion).

Issue 3: Difficulty reproducing in vivo efficacy results.

Q: My in vivo experiments with this compound are not showing the expected protective effects. What should I check?

A: In vivo experiments are complex, and variability can arise from multiple sources.

  • Route of Administration and Dosing: Ensure the route of administration (e.g., intraperitoneal) and the dosage are consistent with published studies.[3] The timing of administration relative to the disease induction (e.g., CLP surgery) is also critical.[3]

  • Animal Strain and Health: The genetic background and health status of the animals can influence experimental outcomes. Use animals from a reputable supplier and ensure they are healthy before starting the experiment.

  • Severity of the Disease Model: The severity of the induced disease (e.g., the degree of sepsis in the CLP model) can impact the therapeutic window of any compound. Standardize your disease induction protocol to minimize variability.

Data Presentation

Table 1: In Vitro Efficacy of this compound

Cell LineAssayThis compound Concentration (µM)EffectReference
Raw264.7RT-PCR (Ifnb1 mRNA)10Inhibition of 2'3'-cGAMP-induced expression[2]
THP-1RT-PCR (IFNB1 mRNA)10Inhibition of 2'3'-cGAMP-induced expression[2]
HEK293TWestern Blot10Increased K48-linked STING ubiquitination[3]
Raw264.7Western Blot10Attenuated phosphorylation of TBK1, IRF3, p65[2]

Table 2: In Vivo Efficacy of this compound

Animal ModelThis compound Dose (mg/kg)Administration RouteKey FindingReference
C57BL/6J Mice (CLP-induced sepsis)10, 20IntraperitonealExtended survival, mitigated organ damage[1][9]
C57BL/6J Mice (CLP-induced sepsis)10, 20IntraperitonealReduced inflammation in the lungs[9]

Experimental Protocols

Cell Viability Assay (MTS Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Treatment: Treat cells with various concentrations of this compound or vehicle control for the desired duration (e.g., 24 hours).

  • MTS Reagent Addition: Add 20 µL of MTS reagent to each well.

  • Incubation: Incubate the plate for 1-4 hours at 37°C in a humidified, 5% CO₂ incubator.

  • Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Western Blot for STING Pathway Proteins
  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against STING, phospho-TBK1, TBK1, phospho-IRF3, IRF3, or a loading control (e.g., β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: Quantify the band intensities using image analysis software.

Visualizations

Gelsevirine_Signaling_Pathway cluster_cytosol Cytosol cluster_nucleus Nucleus cGAS cGAS cGAMP 2'3'-cGAMP cGAS->cGAMP senses cytosolic DNA STING STING (Inactive Dimer) cGAMP->STING binds & activates STING_active STING (Active) STING->STING_active conformational change Proteasome Proteasome STING->Proteasome degradation TBK1 TBK1 STING_active->TBK1 pTBK1 p-TBK1 TBK1->pTBK1 IRF3 IRF3 pTBK1->IRF3 pIRF3 p-IRF3 IRF3->pIRF3 pIRF3_nuc p-IRF3 (Dimer) pIRF3->pIRF3_nuc translocates to This compound This compound This compound->STING binds & inactivates Ub Ubiquitin (K48-linked) This compound->Ub promotes Ub->STING attaches to IFN Type I Interferons (e.g., IFN-β) pIRF3_nuc->IFN induces transcription

Caption: this compound inhibits the STING signaling pathway.

Experimental_Workflow start Start Experiment cell_culture Cell Culture (e.g., Raw264.7) start->cell_culture treatment Treat with this compound (various concentrations) cell_culture->treatment stimulation Stimulate with STING agonist (e.g., 2'3'-cGAMP) treatment->stimulation endpoint Endpoint Assays stimulation->endpoint wb Western Blot (p-TBK1, p-IRF3) endpoint->wb Protein Level qpcr RT-qPCR (IFN-β mRNA) endpoint->qpcr Gene Expression viability Cell Viability Assay (MTS/LDH) endpoint->viability Toxicity analysis Data Analysis wb->analysis qpcr->analysis viability->analysis end Conclusion analysis->end

Caption: General workflow for in vitro this compound experiments.

Troubleshooting_Tree cluster_efficacy Low Efficacy cluster_toxicity High Toxicity start Inconsistent Results? issue_type What is the issue? start->issue_type efficacy_q1 Check Compound: - Solubility - Purity - Storage issue_type->efficacy_q1 Low Efficacy toxicity_q1 Perform Dose-Response for your cell line issue_type->toxicity_q1 High Toxicity efficacy_q2 Check Cells: - Passage Number - Health/Confluency efficacy_q1->efficacy_q2 efficacy_q3 Check Protocol: - Agonist Potency - Incubation Times efficacy_q2->efficacy_q3 solution Optimize and Repeat efficacy_q3->solution toxicity_q2 Check Vehicle Control: - Solvent concentration toxicity_q1->toxicity_q2 toxicity_q3 Use Orthogonal Assay (e.g., LDH release) toxicity_q2->toxicity_q3 toxicity_q3->solution

Caption: Decision tree for troubleshooting this compound experiments.

References

Validating the purity of commercially available Gelsevirine

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Gelsevirine Purity Validation

This guide provides researchers, scientists, and drug development professionals with detailed protocols and troubleshooting advice for validating the purity of commercially available this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary recommended methods for assessing the purity of this compound?

A1: The most common and reliable method for quantitative purity assessment of this compound is High-Performance Liquid Chromatography (HPLC) with UV detection.[1][2] For structural confirmation and identification of impurities, techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are essential.[1][3]

Q2: What is the typical purity specification for commercially available this compound?

A2: Commercially available this compound for research purposes is typically offered at a purity of ≥95% to ≥98%, as determined by HPLC.[2][4] However, it is crucial to validate the purity of each new batch in-house before use in experiments.

Q3: How can I confirm the chemical identity of my this compound sample?

A3: Identity is best confirmed using a combination of methods. LC-MS analysis should be used to verify the molecular weight (C₂₁H₂₄N₂O₃, Mol. Wt.: 352.4 g/mol ).[2][4] Additionally, ¹H-NMR and ¹³C-NMR spectroscopy should be performed and the resulting spectra compared with literature data or a certified reference standard to confirm the chemical structure.[1][3]

Q4: What are the common impurities I should be aware of in a this compound sample?

A4: this compound is an oxindole (B195798) alkaloid extracted from plants of the Gelsemium genus.[4] Therefore, common impurities are often structurally related alkaloids from the same source. It is crucial to screen for other known Gelsemium alkaloids.

Table 1: Potential Impurities in Commercial this compound

Compound Molecular Formula Note
Koumine C₂₀H₂₂N₂O A major alkaloid in Gelsemium elegans.[5]
Gelsemine C₂₀H₂₂N₂O₂ Another principal alkaloid from Gelsemium species.[5]
Gelsenicine C₁₉H₂₂N₂O₃ A related alkaloid found in Gelsemium elegans.[5]

| 21-Oxothis compound | C₂₁H₂₂N₂O₄ | An oxidized analog of this compound.[3] |

Experimental Workflow & Protocols

The following diagram illustrates a standard workflow for the comprehensive validation of this compound purity.

Gelsevirine_Validation_Workflow cluster_0 Step 1: Initial Assessment cluster_1 Step 2: Purity & Identity cluster_2 Step 3: Data Analysis & Decision start Receive Commercial This compound solubility Solubility Test (e.g., Methanol, DMSO) start->solubility hplc HPLC-UV for Purity (Quantitative) solubility->hplc Prepare Sample lcms LC-MS for Identity (Molecular Weight) hplc->lcms nmr NMR for Structure (¹H, ¹³C Confirmation) lcms->nmr analyze Compare Data to Specifications & Literature nmr->analyze decision Purity & Identity Confirmed? analyze->decision pass PASS: Proceed to Experiment decision->pass Yes fail FAIL: Contact Supplier/ Repurify decision->fail No

Caption: General workflow for validating this compound purity.

Protocol 1: Purity Determination by RP-HPLC

This method outlines a standard Reverse-Phase HPLC approach for quantifying this compound purity.

  • Instrumentation & Columns:

    • HPLC system with UV or DAD detector.

    • C18 analytical column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[6][7]

  • Reagents & Mobile Phase:

    • Acetonitrile (B52724) (HPLC grade)

    • Ultrapure water

    • Buffer (e.g., Phosphate buffer)

    • Mobile Phase: A typical starting condition is a mixture of buffer and acetonitrile (e.g., 60:40 v/v).[6] The exact ratio should be optimized to achieve good separation and peak shape.

  • Chromatographic Conditions:

    • The conditions below should be optimized for your specific instrument and column.

    Table 2: Example HPLC Method Parameters

    Parameter Value
    Flow Rate 1.0 mL/min[6][7]
    Injection Volume 10 - 20 µL[6][8]
    Column Temperature 25-30°C[6][8]
    Detection Wavelength ~254-260 nm[1][6]

    | Run Time | 15-20 minutes (ensure all impurities have eluted) |

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at approximately 1 mg/mL.

    • Dilute the stock solution with the mobile phase to a working concentration (e.g., 0.1 mg/mL).

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • Analysis:

    • Inject the prepared sample.

    • Calculate the purity by area normalization: Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100.

Protocol 2: Identity Confirmation by LC-MS and NMR
  • LC-MS Analysis:

    • Utilize an HPLC system coupled to a mass spectrometer (e.g., ESI-MS).

    • Inject a diluted sample of this compound.

    • Confirm the presence of the protonated molecule [M+H]⁺ at m/z corresponding to the molecular formula C₂₁H₂₄N₂O₃ (expected m/z ≈ 353.18).

  • NMR Analysis:

    • Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃).

    • Acquire ¹H and ¹³C NMR spectra.

    • Process the data and compare the chemical shifts with published values for this compound to confirm its structural integrity.[1][3]

Troubleshooting Guide

Table 3: Troubleshooting Common HPLC Issues for this compound Analysis

Issue Potential Cause(s) Recommended Solution(s)
Poor Peak Shape (Tailing) - Secondary Silanol (B1196071) Interactions: this compound, as an alkaloid, can interact with active silanols on the column packing.[9] - Column Overload: Injecting too concentrated a sample. - Adjust Mobile Phase pH: Lowering the pH (e.g., adding 0.1% formic acid) can suppress silanol ionization. - Reduce Sample Concentration: Dilute the sample and reinject.[9]
Shifting Retention Times - Mobile Phase Composition Change: Inconsistent preparation or evaporation of the organic component. - Column Temperature Fluctuation: Lack of a column oven or unstable lab temperature.[10][11] - Column Degradation: Loss of stationary phase over time. - Prepare Fresh Mobile Phase: Ensure accurate measurements and keep reservoirs covered.[10] - Use a Column Oven: Maintain a constant temperature (e.g., 30°C).[10] - Replace the Column: If performance continues to degrade, replace the analytical column.
Ghost Peaks - Contamination: Carryover from a previous injection or contaminated mobile phase.[12] - Late Elution: A compound from a previous injection eluting in the current run. - Flush the System: Run a blank gradient with a strong solvent (e.g., 100% acetonitrile) to wash the injector and column.[10] - Increase Run Time: Extend the run time to ensure all components have eluted before the next injection.

| Unexpected Peaks | - Impurities: The sample contains related alkaloids or degradation products. - Sample Solvent Effect: Injecting the sample in a solvent much stronger than the mobile phase. | - Identify with MS: Use LC-MS to get the molecular weight of the unknown peaks and compare with potential impurities (see Table 1). - Dissolve Sample in Mobile Phase: Whenever possible, dissolve the sample in the initial mobile phase to avoid peak distortion.[10] |

Signaling Pathway Visualization

This compound has been identified as an inhibitor of the STING (Stimulator of Interferon Genes) signaling pathway, which is involved in the innate immune response.[13][14] It has also been shown to interact with glycine (B1666218) receptors in the central nervous system.[5] The diagram below illustrates its inhibitory action on the STING pathway.

Gelsevirine_STING_Pathway cluster_pathway STING Signaling Pathway cGAS cGAS STING STING (Inactive Dimer) cGAS->STING Produces cGAMP, which binds & activates TBK1 TBK1 STING->TBK1 Recruits & Phosphorylates Degradation Ubiquitination & Degradation STING->Degradation IRF3 IRF3 TBK1->IRF3 Phosphorylates Cytokines Pro-inflammatory Cytokines (e.g., IFN-β) IRF3->Cytokines Translocates to nucleus, induces transcription dsDNA Cytosolic dsDNA dsDNA->cGAS Activates This compound This compound This compound->STING Binds to CDN pocket, prevents activation TRIM21 TRIM21 This compound->TRIM21 Recruits TRIM21->STING Promotes K48-linked ubiquitination

Caption: this compound's inhibitory mechanism on the STING pathway.

References

Validation & Comparative

Gelsevirine versus gelsemine: a comparative analysis of biological activity

Author: BenchChem Technical Support Team. Date: December 2025

Gelsevirine (B199093) vs. Gelsemine (B155926): A Comparative Analysis of Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of this compound and gelsemine, two prominent indole (B1671886) alkaloids isolated from plants of the Gelsemium genus. While structurally related, these compounds exhibit distinct pharmacodynamic profiles, therapeutic potentials, and toxicities. This analysis is supported by experimental data to aid researchers in understanding their mechanisms of action and potential applications.

Pharmacodynamic Profiles: A Tale of Two Mechanisms

Both this compound and gelsemine modulate inhibitory neurotransmission in the central nervous system (CNS) by interacting with glycine (B1666218) receptors (GlyRs) and γ-aminobutyric acid type A receptors (GABAARs).[1][2] However, this compound possesses a unique and potent anti-inflammatory mechanism through the inhibition of the STING (Stimulator of Interferon Genes) pathway, which sets it apart from gelsemine.[3]

Comparative Receptor Binding and Inhibitory Activity

The following table summarizes the quantitative data on the interaction of this compound and gelsemine with their primary molecular targets.

Molecular Target Compound Activity Type Quantitative Value Source
Glycine Receptor (GlyR) α1 This compoundInhibitionIC₅₀: 40.6 µM[2][4]
GelsemineInhibitionIC₅₀: ~42 µM (native)[2]
GABA-A Receptor (GABAAR) This compoundInhibitionIC₅₀: 251.5 µM[1][5]
GelsemineInhibitionIC₅₀: 170.8 µM[1][5]
STING (hSTING-CTD) This compoundCompetitive InhibitionK_d_: 27.6 µM
GelsemineNot Reported--
JAK2 This compoundInhibitionBinds to kinase domain[6]
GelsemineNot Reported--

IC₅₀ (Half-maximal inhibitory concentration) denotes the concentration of a drug that is required for 50% inhibition in vitro. K_d_ (Dissociation constant) is an indicator of binding affinity.

Key Signaling Pathways

The distinct biological effects of this compound and gelsemine can be attributed to their differential engagement with key cellular signaling pathways.

Gelsemine: Modulation of Inhibitory Neurotransmission

Gelsemine primarily exerts its effects by acting as a modulator of major inhibitory receptors in the CNS.[7][8] It binds to GlyRs and GABAARs, enhancing inhibitory postsynaptic potentials, which leads to systemic muscle relaxation and contributes to its anxiolytic and analgesic properties.[7][9] Its action on spinal α3 GlyRs is particularly implicated in its potent antinociception in chronic pain models.[9][10]

Gelsemine_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Glycine Glycine/ GABA Receptor GlyR / GABAAR Glycine->Receptor Binds IonChannel Cl- Channel Opens Receptor->IonChannel IPSP Hyperpolarization (Inhibitory Postsynaptic Potential) IonChannel->IPSP Cl- Influx Gelsemine Gelsemine Gelsemine->Receptor Modulates/ Binds

Caption: Gelsemine's activity at inhibitory Glycine and GABA-A receptors.
This compound: A Novel STING-Specific Inhibitor

A key differentiator for this compound is its role as a specific inhibitor of the STING pathway.[3] Cytosolic DNA, a danger signal from pathogens or damaged host cells, activates STING, leading to a pro-inflammatory response. This compound inhibits this pathway through a dual mechanism: it competitively binds to the cyclic dinucleotide (CDN)-binding pocket of STING, and it promotes K48-linked ubiquitination and subsequent degradation of the STING protein.[3][11] This makes this compound a potent anti-inflammatory agent with therapeutic potential in conditions like sepsis and autoinflammatory diseases.[12]

Gelsevirine_STING_Pathway cluster_pathway STING Activation Pathway cluster_inhibition This compound Inhibition cDNA Cytosolic dsDNA cGAS cGAS cDNA->cGAS Activates cGAMP 2'3'-cGAMP cGAS->cGAMP Synthesizes STING STING Dimerization cGAMP->STING Activates TBK1 TBK1 Phosphorylation STING->TBK1 IRF3 IRF3 Phosphorylation TBK1->IRF3 IFN Type I Interferon Production IRF3->IFN This compound This compound This compound->STING Competitively Binds & Blocks Degradation STING Ubiquitination & Degradation This compound->Degradation Promotes Degradation->STING Induces

Caption: this compound's dual-action inhibition of the STING signaling pathway.

Comparative Biological Effects and Toxicity

The differences in mechanism translate to distinct therapeutic and toxicological profiles. While both show promise for treating CNS disorders, this compound's anti-inflammatory action opens up different therapeutic avenues.

Biological Effect This compound Gelsemine Comments
Analgesic Yes.Yes, potent antinociception in chronic pain.[9][10]Both are effective, with gelsemine being extensively studied for chronic pain.
Anxiolytic Yes, with less toxicity.[13]Yes, but with a narrow therapeutic window.[7][14]Both exhibit anxiolytic properties, likely via GlyR/GABAAR modulation.
Anti-inflammatory Potent, via STING and JAK-STAT inhibition.[6][15][16]Yes, general anti-inflammatory activity noted.[7][17]This compound's specific mechanism (STING inhibition) is a key advantage for targeted therapy.
Anti-cancer Inactive in some cytotoxicity tests.[18]Noted to have anti-cancer activity.[7]Gelsemine shows some potential, while data for this compound is limited.
Toxicity Lower toxicity compared to other Gelsemium alkaloids.[13]Highly toxic, can result in paralysis and death.[7][19][20]This compound has a significantly better safety profile.
LD₅₀ (mice, i.p.) Not specifically reported, but noted as low toxicity.56 mg/kg[7][19]A significant difference in acute toxicity.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are summarized protocols for key experiments cited in the analysis.

Protocol 1: Electrophysiological Recording on Inhibitory Receptors

This method is used to determine the IC₅₀ values of compounds on GlyRs and GABAARs.

  • Objective: To measure the inhibitory effect of this compound and gelsemine on ion channels.

  • Model System: Xenopus laevis oocytes injected with cRNA encoding for human receptor subunits (e.g., α1 GlyR or α1β2γ2 GABAAR).

  • Methodology: Two-electrode voltage-clamp (TEVC) electrophysiology.

    • Oocytes are placed in a recording chamber and perfused with a standard saline solution.

    • The membrane potential is clamped at -60 mV.

    • The native agonist (glycine or GABA) is applied at its EC₅₀ concentration to elicit a baseline current.

    • Once a stable current is achieved, the agonist is co-applied with increasing concentrations of the test compound (this compound or gelsemine).

    • The percentage of current inhibition is recorded for each concentration.

    • Data are fitted to a sigmoidal dose-response curve to calculate the IC₅₀ value.[2][4]

Protocol 2: Surface Plasmon Resonance (SPR) for Binding Affinity

This technique was used to determine the binding affinity (K_d_) of this compound to the STING protein.

  • Objective: To quantify the direct binding interaction between this compound and STING.

  • Methodology:

    • Recombinant human STING C-terminal domain (hSTING-CTD) is immobilized on a sensor chip surface.

    • A series of this compound concentrations are prepared in a running buffer and injected sequentially over the sensor surface.

    • The binding is measured in real-time as a change in the refractive index at the surface, reported in response units (RU).

    • The chip is regenerated between injections to remove the bound analyte.

    • The equilibrium response levels are plotted against the analyte concentrations, and the data are fitted to a 1:1 steady-state binding model to determine the dissociation constant (K_d_).

Protocol 3: In Vivo Sepsis Model (Cecal Ligation and Puncture)

This workflow is a standard preclinical model to evaluate the efficacy of anti-sepsis agents like this compound.

  • Objective: To assess the therapeutic effect of this compound on survival and inflammation in a polymicrobial sepsis model.

CLP_Workflow cluster_procedure Experimental Procedure cluster_analysis Data Analysis A 1. Anesthetize Mice B 2. Perform Midline Laparotomy A->B C 3. Ligate Cecum & Puncture with Needle (CLP) B->C D 4. Suture Abdominal Wall C->D E 5. Fluid Resuscitation D->E F 6. Post-operative Administration (this compound or Vehicle) E->F G 7. Monitor Survival Rate F->G H 8. Harvest Tissues at Endpoint (e.g., 15 hours post-CLP) F->H I Organ Damage Assessment (Histology, D/W ratio) H->I J Cytokine Measurement (ELISA on Serum/BALF) H->J K Western Blot Analysis (p-TBK1, STING in lung tissue) H->K

Caption: Experimental workflow for the Cecal Ligation and Puncture (CLP) sepsis model.

Conclusion and Future Directions

This comparative analysis highlights the distinct pharmacological profiles of this compound and gelsemine.

  • Gelsemine is a potent modulator of inhibitory neurotransmitter receptors with well-documented analgesic and anxiolytic effects. However, its high toxicity presents a significant barrier to clinical translation.[7][19] Future research may focus on developing safer analogs that retain its beneficial neuropharmacological properties.

  • This compound shares some neuro-modulatory activities with gelsemine but is distinguished by its significantly lower toxicity and its novel mechanism as a STING-specific inhibitor.[3] This dual capability of neuromodulation and potent, specific anti-inflammation makes this compound a highly promising therapeutic candidate for a range of conditions, including sepsis, osteoarthritis, and other inflammatory or autoimmune disorders.[12][16] Further investigation into its efficacy in various disease models is warranted.

References

A Comparative Guide to Gelsemium Alkaloids in Pain Relief: Gelsevirine in Focus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the analgesic properties of Gelsevirine and other prominent alkaloids isolated from the Gelsemium genus, including Koumine and Gelsemine. The information is compiled from preclinical studies to aid in research and development efforts in the field of pain management. While all three alkaloids exhibit promising analgesic effects, they display differences in potency, mechanisms of action, and the experimental models in which they have been validated.

Quantitative Comparison of Bioactivity

To facilitate a clear comparison, the following tables summarize the key quantitative data on the bioactivity of this compound, Koumine, and Gelsemine.

Table 1: In Vitro Inhibition of Glycine (B1666218) and GABA-A Receptors

AlkaloidTarget ReceptorIC50 (μM)
This compound Glycine Receptor (α1 subunit)40.6 ± 8.2[1][2]
GABA-A Receptor251.5[3]
Koumine Glycine Receptor (α1 subunit)31.5 ± 1.7[1][2]
GABA-A Receptor142.8[3]
Gelsemine Glycine Receptor (spinal neurons)~42[1]
GABA-A Receptor170.8[3]

Table 2: In Vivo Analgesic Potency (Hot Plate Test)

AlkaloidED50Animal Model
Koumine 0.60 mg/kgMice (Prostaglandin E2-induced hyperalgesia)
Gelsemine 0.82 mg/kgMice (Prostaglandin E2-induced hyperalgesia)
This compound Not AvailableNot Available

Note: Direct comparative in vivo analgesic data (ED50) for this compound in the same pain model as Koumine and Gelsemine is not currently available in the reviewed literature.

Mechanisms of Action in Pain Relief

The primary analgesic mechanism for Gelsemium alkaloids involves the modulation of inhibitory neurotransmission in the central nervous system. However, recent findings suggest that this compound may also possess a distinct anti-inflammatory pathway contributing to its effects.

Glycine Receptor Modulation

Koumine and Gelsemine are known to exert their analgesic effects by acting on spinal glycine receptors (GlyRs), particularly the α3 subtype, which is a key target in chronic pain states.[4] They act as positive allosteric modulators or agonists of these receptors, enhancing inhibitory neurotransmission and thereby dampening pain signals.[4] In vitro studies demonstrate that this compound also inhibits glycine receptors, suggesting a similar mechanism of action.[1][2]

cluster_Neuron Presynaptic Neuron cluster_Synapse Synaptic Cleft cluster_Postsynaptic Postsynaptic Neuron Glycine Glycine GlyR Glycine Receptor (GlyR) Glycine->GlyR Binds Gelsemium_Alkaloids Gelsemium Alkaloids (this compound, Koumine, Gelsemine) Gelsemium_Alkaloids->GlyR Positive Allosteric Modulation/Agonism Chloride_Channel Cl- Channel GlyR->Chloride_Channel Opens Hyperpolarization Hyperpolarization Chloride_Channel->Hyperpolarization Cl- Influx Reduced_Nociception Reduced Nociceptive Transmission Hyperpolarization->Reduced_Nociception Leads to

Signaling pathway of Gelsemium alkaloids at the glycine receptor.

STING Pathway Inhibition by this compound

Recent research has uncovered a novel anti-inflammatory mechanism for this compound involving the inhibition of the STING (Stimulator of Interferon Genes) pathway.[5][6][7][8] The STING pathway is a component of the innate immune system that, when activated, can lead to the production of pro-inflammatory cytokines. By inhibiting STING, this compound can reduce inflammation, which is a key contributor to many types of pain.[5][6][7][8] This dual mechanism of action, combining central nervous system effects with peripheral anti-inflammatory activity, distinguishes this compound from other Gelsemium alkaloids.

cluster_Cell Immune Cell cGAS cGAS STING STING cGAS->STING Activates TBK1 TBK1 STING->TBK1 Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates NFkB NF-κB TBK1->NFkB Activates Cytokines Pro-inflammatory Cytokines IRF3->Cytokines Induce Transcription NFkB->Cytokines Induce Transcription This compound This compound This compound->STING Inhibits cluster_Workflow Hot Plate Test Workflow Start Start Baseline Measure Baseline (Paw Lick/Jump Latency) Start->Baseline PGE2_Injection Induce Hyperalgesia (Intraplantar PGE2) Baseline->PGE2_Injection Drug_Admin Administer Alkaloid (Various Doses) PGE2_Injection->Drug_Admin Measure_Latency Measure Post-Treatment Latency at Timed Intervals Drug_Admin->Measure_Latency Analyze Calculate %MPE and Determine ED50 Measure_Latency->Analyze End End Analyze->End

References

A Head-to-Head Comparison of Gelsevirine and C-176 as STING Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Stimulator of Interferon Genes (STING) signaling pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating a robust inflammatory and antiviral response. Dysregulation of this pathway is implicated in a variety of autoimmune and inflammatory diseases, making STING an attractive therapeutic target. This guide provides a detailed head-to-head comparison of two prominent STING inhibitors, Gelsevirine and C-176, summarizing their mechanisms of action, biochemical and cellular activities, and in vivo efficacy based on available experimental data.

The STING Signaling Pathway

The cGAS-STING pathway is initiated by the presence of cytosolic double-stranded DNA (dsDNA), which can originate from pathogens or damaged host cells. The enzyme cyclic GMP-AMP synthase (cGAS) recognizes and binds to dsDNA, leading to the synthesis of the second messenger cyclic GMP-AMP (cGAMP)[1]. cGAMP then binds to STING, a transmembrane protein residing in the endoplasmic reticulum, inducing its activation. Activated STING translocates from the endoplasmic reticulum to the Golgi apparatus, where it recruits and activates TANK-binding kinase 1 (TBK1). TBK1, in turn, phosphorylates both STING and the transcription factor Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the expression of type I interferons (IFNs) and other pro-inflammatory cytokines.

STING_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_golgi Golgi cluster_nucleus Nucleus cGAS cGAS cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes dsDNA Cytosolic dsDNA dsDNA->cGAS binds STING STING cGAMP->STING binds & activates TBK1 TBK1 IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 (Dimer) IRF3->pIRF3 dimerizes IFN_genes Type I IFN & Pro-inflammatory Cytokine Genes pIRF3->IFN_genes activates transcription STING_active Activated STING STING->STING_active translocates STING_active->TBK1 recruits & activates Inhibitor_Mechanisms cluster_this compound This compound cluster_c176 C-176 This compound This compound STING_Pocket STING CDN-Binding Pocket This compound->STING_Pocket Competitively Binds Ubiquitination K48-linked Ubiquitination & Degradation This compound->Ubiquitination Promotes C176 C-176 STING_Cys91 STING Cys91 (mouse) C176->STING_Cys91 Covalently Binds Palmitoylation STING Palmitoylation & Activation STING_Cys91->Palmitoylation Blocks WB_Workflow start 1. Cell Culture & Treatment lysis 2. Cell Lysis start->lysis quant 3. Protein Quantification (e.g., BCA Assay) lysis->quant sds 4. SDS-PAGE quant->sds transfer 5. Protein Transfer (to PVDF membrane) sds->transfer blocking 6. Blocking (e.g., 5% BSA or milk) transfer->blocking primary_ab 7. Primary Antibody Incubation (e.g., anti-pSTING, anti-pTBK1, anti-pIRF3) blocking->primary_ab secondary_ab 8. Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection 9. Chemiluminescent Detection secondary_ab->detection analysis 10. Data Analysis detection->analysis

References

Gelsevirine in Sepsis: A Comparative Analysis of Efficacy in Preclinical Models

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the efficacy of Gelsevirine in mitigating sepsis, benchmarked against alternative therapeutic strategies. This guide provides an objective comparison based on available experimental data from murine sepsis models.

Sepsis, a life-threatening organ dysfunction caused by a dysregulated host response to infection, remains a significant global health challenge with high mortality rates. The complex pathophysiology of sepsis involves an overwhelming inflammatory cascade, leading to tissue damage and organ failure. This compound, a natural alkaloid, has emerged as a promising therapeutic candidate due to its potent anti-inflammatory properties, primarily through the inhibition of the STING (Stimulator of Interferon Genes) signaling pathway. This guide provides a detailed cross-validation of this compound's efficacy in different sepsis models, comparing its performance with other therapeutic alternatives.

Performance Comparison in the Cecal Ligation and Puncture (CLP) Sepsis Model

The Cecal Ligation and Puncture (CLP) model in mice is the gold standard for preclinical sepsis research, as it closely mimics the polymicrobial infection and systemic inflammation observed in human sepsis. The following tables summarize the quantitative data on the efficacy of this compound compared to a control (untreated sepsis) and other therapeutic interventions in the CLP model.

Table 1: Survival Rates in CLP-Induced Sepsis

Treatment GroupDosageAdministration RouteTiming of AdministrationSurvival Rate (%)Study Reference
This compound 10 mg/kgIntraperitoneal5 hours post-CLPDose-dependently increased[1]
This compound 20 mg/kgIntraperitoneal5 hours post-CLPSignificantly increased[1]
Astin C (STING Inhibitor) 1 mg/kgIntraperitoneal5 hours post-CLPIncreased[1]
Imipenem/Cilastatin 25 mg/kgIntraperitonealEvery 12 hoursSignificantly improved
Dexamethasone 1 mg/kg/dayIntraperitoneal2 hours post-CLPNo significant change[2]
Anti-HMGB1 Antibody 600 µ g/mouse -24 hours post-CLP72% (vs. 28% in control)[1]
CLP Control (Untreated) ---Baseline mortality[1]

Table 2: Effect on Inflammatory Cytokines in Serum (15 hours post-CLP)

Treatment GroupDosageIL-6 (pg/mL)TNF-α (pg/mL)Study Reference
This compound 10 mg/kgSignificantly reducedSignificantly reduced[1]
This compound 20 mg/kgSignificantly reducedSignificantly reduced[1]
CLP Control (Untreated) -ElevatedElevated[1]

Table 3: Effect on Organ Damage Markers in Serum (15 hours post-CLP)

Treatment GroupDosageBUN (mg/dL)Creatinine (mg/dL)AST (U/L)ALT (U/L)Study Reference
This compound 10 mg/kgDose-dependently reducedDose-dependently reducedDose-dependently reducedDose-dependently reduced[1]
This compound 20 mg/kgDose-dependently reducedDose-dependently reducedDose-dependently reducedDose-dependently reduced[1]
Astin C 1 mg/kgNo significant effectNo significant effectReducedReduced[1]
CLP Control (Untreated) -ElevatedElevatedElevatedElevated[1]

Experimental Protocols

A thorough understanding of the experimental methodologies is crucial for the interpretation and replication of these findings.

Cecal Ligation and Puncture (CLP) Sepsis Model

The CLP model is a widely accepted surgical procedure to induce polymicrobial sepsis in rodents.[3][4]

  • Anesthesia: Mice are anesthetized, typically with an intraperitoneal injection of a ketamine and xylazine (B1663881) cocktail.

  • Surgical Preparation: The abdomen is shaved and disinfected. A midline incision is made to expose the cecum.

  • Ligation: The cecum is ligated with a suture at a specific distance from the distal end. The length of the ligated cecum influences the severity of sepsis.

  • Puncture: The ligated cecum is punctured once or twice with a needle of a specific gauge. The needle size also determines the severity of the resulting sepsis.

  • Peritonitis Induction: A small amount of fecal content is extruded from the puncture site into the peritoneal cavity to initiate peritonitis.

  • Closure: The cecum is returned to the abdominal cavity, and the incision is closed in layers.

  • Fluid Resuscitation and Analgesia: Post-surgery, animals receive fluid resuscitation (e.g., saline) and analgesics to mimic clinical management.

Biochemical Analysis
  • Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokines: Serum levels of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α) are quantified using commercially available ELISA kits according to the manufacturer's instructions.

  • Serum Chemistry for Organ Damage: Blood is collected via cardiac puncture, and serum is separated. Standard biochemical assays are used to measure the levels of:

    • Blood Urea Nitrogen (BUN) and Creatinine: Indicators of kidney function.

    • Aspartate Aminotransferase (AST) and Alanine Aminotransferase (ALT): Indicators of liver damage.

Mechanism of Action: this compound and the STING Signaling Pathway

This compound exerts its protective effects in sepsis primarily by inhibiting the STING (Stimulator of Interferon Genes) signaling pathway.[2][5] Overactivation of the STING pathway during sepsis contributes to the excessive inflammatory response and subsequent organ damage.

Gelsevirine_STING_Pathway cluster_pathogen Pathogen/Host DNA cluster_cell Macrophage DNA Cytosolic dsDNA cGAS cGAS DNA->cGAS activates STING STING cGAS->STING produces cGAMP to activate TBK1 TBK1 STING->TBK1 activates IRF3 IRF3 TBK1->IRF3 phosphorylates NFkB NF-κB TBK1->NFkB activates Cytokines Pro-inflammatory Cytokines (IL-6, TNF-α) IRF3->Cytokines induce transcription NFkB->Cytokines induce transcription Sepsis Sepsis & Organ Damage Cytokines->Sepsis leads to This compound This compound This compound->STING inhibits

This compound's inhibition of the STING signaling pathway in sepsis.

Experimental Workflow for this compound Efficacy Testing

The evaluation of this compound's efficacy in a preclinical sepsis model follows a structured workflow.

Gelsevirine_Experimental_Workflow start Start: Induce Sepsis (CLP Model in Mice) treatment Administer Treatment Groups: - this compound - Positive Control (e.g., Astin C) - Vehicle Control start->treatment monitoring Monitor Survival and Clinical Signs treatment->monitoring sampling Collect Blood and Tissue Samples at Pre-defined Timepoints monitoring->sampling analysis Biochemical Analysis: - Inflammatory Cytokines (ELISA) - Organ Damage Markers sampling->analysis data Data Analysis and Statistical Comparison analysis->data end Conclusion on Efficacy data->end

Workflow for evaluating this compound's efficacy in a CLP sepsis model.

Concluding Remarks

The available preclinical data strongly suggest that this compound is a potent therapeutic agent for sepsis, demonstrating significant improvements in survival rates and reduction of inflammatory markers and organ damage in the CLP mouse model.[1] Its efficacy is comparable, and in some aspects superior, to other STING inhibitors like Astin C. While direct comparative studies against a broader range of sepsis treatments are limited, the performance of this compound in the gold-standard CLP model positions it as a promising candidate for further clinical investigation. The detailed experimental protocols and understanding of its mechanism of action provide a solid foundation for future research and development in the fight against sepsis.

References

Gelsevirine and Koumine on Glycine Receptors: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide for researchers on the differential effects and mechanisms of two prominent Gelsemium alkaloids on glycine (B1666218) receptors, supported by experimental data.

The alkaloids gelsevirine (B199093) and koumine (B8086292), both derived from the Gelsemium genus of plants, are known for their significant neurological effects.[1][2] A growing body of research has identified glycine receptors (GlyRs), crucial mediators of inhibitory neurotransmission in the central nervous system, as a key target for these compounds.[1][2][3][4] This guide provides a detailed comparison of the effects of this compound and koumine on GlyRs, presenting quantitative data, experimental methodologies, and mechanistic pathways to inform further research and drug development.

Quantitative Comparison of Inhibitory Potency

Electrophysiological studies have been instrumental in quantifying the inhibitory effects of this compound and koumine on various subtypes of glycine receptors. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, has been determined for both alkaloids on different GlyR subunit compositions.

Recent findings indicate that both koumine and this compound act as inhibitors of homomeric α1, α2, and α3 GlyRs, as well as heteromeric α1β, α2β, and α3β GlyRs.[5] The IC50 values from these studies are summarized in the table below, providing a direct comparison of their potency.

Glycine Receptor SubtypeThis compound (IC50 in μM)Koumine (IC50 in μM)
Homomeric
α140.6 ± 8.2[5]31.5 ± 1.7[5]
α270.3 ± 1.440.5 ± 2.5
α329.8 ± 1.539.9 ± 3.4
Heteromeric
α1β35.8 ± 1.341.5 ± 3.1
α2β41.3 ± 1.535.2 ± 2.1
α3β34.9 ± 1.836.1 ± 1.9

Table 1: Comparative IC50 values of this compound and koumine on different glycine receptor subtypes. Data were obtained from electrophysiological recordings on recombinant GlyRs expressed in HEK293 cells.[5]

The data reveals that both this compound and koumine exhibit inhibitory activity in the micromolar range across all tested GlyR subtypes.[5] Koumine shows slightly higher potency on α1 homomeric receptors, while this compound is more potent on α3 homomeric receptors.[5] For heteromeric receptors, which are more representative of native synaptic GlyRs, the potencies of the two compounds are largely comparable.[5]

Mechanism of Action: Orthosteric Agonism and Downstream Signaling

Beyond direct inhibition, research indicates that this compound and koumine act as orthosteric agonists of glycine receptors.[2] This means they bind to the same site as the endogenous agonist, glycine, to activate the receptor.[2] Radioligand binding and displacement assays have shown that both compounds are reversible and full agonists at GlyRs.[2]

Their agonistic action at spinal glycine receptors triggers a specific downstream signaling pathway that contributes to their analgesic effects.[2][6] Activation of neuronal GlyRs by this compound or koumine leads to an increase in the expression of 3α-hydroxysteroid oxidoreductase (3α-HSOR).[2] This enzyme is crucial for the biosynthesis of the neurosteroid allopregnanolone (B1667786), which in turn modulates the function of GABAA receptors to produce mechanical antiallodynia.[2]

Below is a diagram illustrating this signaling cascade.

Gelsevirine_Koumine_Signaling cluster_alkaloids Gelsemium Alkaloids This compound This compound GlyR Glycine Receptor (Neuronal) This compound->GlyR Orthosteric Agonism Koumine Koumine Koumine->GlyR Orthosteric Agonism Three_a_HSOR ↑ 3α-HSOR Expression GlyR->Three_a_HSOR Activation leads to Allopregnanolone ↑ Allopregnanolone Biosynthesis Three_a_HSOR->Allopregnanolone GABA_A_R GABAA Receptor Allopregnanolone->GABA_A_R Modulation Analgesia Mechanical Antiallodynia GABA_A_R->Analgesia Leads to

This compound and Koumine Signaling Pathway

Experimental Protocols

The characterization of this compound and koumine's effects on glycine receptors relies on established experimental techniques. Below are detailed methodologies for the key experiments cited.

Cell Culture and Transfection: Human embryonic kidney (HEK293) cells are cultured in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 μg/mL streptomycin. For expression of glycine receptors, cells are transiently transfected with cDNAs encoding the desired human GlyR α and β subunits using a suitable transfection reagent like Lipofectamine 2000. Electrophysiological recordings are typically performed 24-48 hours post-transfection.

Two-Electrode Voltage Clamp (TEVC) Electrophysiology: This technique is used to measure the ion flow across the membrane of Xenopus oocytes expressing the receptor of interest.

  • Oocytes are injected with cRNA encoding the specific GlyR subunits.

  • After 2-4 days of incubation, a single oocyte is placed in a recording chamber and perfused with a saline solution.

  • Two microelectrodes, one for voltage clamping and one for current recording, are inserted into the oocyte.

  • The membrane potential is clamped at a holding potential (e.g., -60 mV).

  • Glycine is applied to elicit a baseline current.

  • This compound or koumine at varying concentrations are co-applied with glycine to determine their inhibitory or modulatory effects.

  • The resulting currents are recorded and analyzed to determine IC50 values.

The following diagram outlines the general workflow for electrophysiological experiments.

Electrophysiology_Workflow Cell_Culture HEK293 Cell Culture Transfection Transfection with GlyR Subunit cDNAs Cell_Culture->Transfection Incubation Incubation (24-48h) Transfection->Incubation Recording Electrophysiological Recording (e.g., Patch-Clamp) Incubation->Recording Data_Analysis Data Analysis (e.g., IC50 Calculation) Recording->Data_Analysis

General Electrophysiology Workflow

Radioligand Binding Assay: This method is used to study the binding of ligands to receptors.

  • Membranes are prepared from tissue or cells expressing the glycine receptor.

  • The membranes are incubated with a radiolabeled ligand that specifically binds to the receptor (e.g., [3H]strychnine).

  • Increasing concentrations of a competing non-radiolabeled ligand (this compound or koumine) are added to displace the radiolabeled ligand.

  • The amount of bound radioactivity is measured after separating the bound from the free radioligand.

  • The data is used to determine the binding affinity (Ki) of the competing ligand.

Conclusion

This compound and koumine both demonstrate significant, albeit slightly different, inhibitory profiles on various glycine receptor subtypes.[5] Their shared mechanism as orthosteric agonists that initiate a downstream signaling cascade leading to allopregnanolone synthesis and subsequent GABAA receptor modulation provides a compelling explanation for their observed analgesic properties.[2] The detailed experimental protocols provided herein offer a foundation for researchers to further investigate the nuanced interactions of these alkaloids with glycine receptors, paving the way for the development of novel therapeutics targeting the glycinergic system.

References

Comparative Analysis of Gelsevirine and Humantenmine on GABA-A Receptor Function

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the differential effects of two Gelsemium alkaloids on the major inhibitory receptor in the central nervous system.

This guide provides a detailed comparative study of Gelsevirine and Humantenmine, two structurally related indole (B1671886) alkaloids isolated from the plant genus Gelsemium, and their interactions with the γ-aminobutyric acid type A (GABA-A) receptor. Experimental data derived from electrophysiological studies are presented to delineate their distinct pharmacological profiles, offering valuable insights for neuroscience research and the development of novel therapeutics targeting the GABAergic system.

Introduction to this compound, Humantenmine, and GABA-A Receptors

The GABA-A receptor is a ligand-gated ion channel that plays a pivotal role in mediating fast inhibitory neurotransmission in the central nervous system. Its dysfunction is implicated in a variety of neurological and psychiatric disorders, making it a critical target for therapeutic intervention. This compound and Humantenmine are alkaloids found in Gelsemium species, plants with a history in traditional medicine but also known for their toxicity. Understanding the interaction of these compounds with key neurological targets like the GABA-A receptor is crucial for elucidating their biological activities and therapeutic potential. This guide focuses on the direct comparison of their effects on GABA-A receptor function based on available experimental evidence.

Comparative Efficacy and Potency

Electrophysiological studies have revealed a stark contrast in the activity of this compound and Humantenmine at GABA-A receptors. This compound acts as an inhibitor of GABA-A receptor function, while Humantenmine exhibits no discernible activity. The quantitative data summarizing their effects are presented below.

CompoundTarget Receptor SubtypeEffectIC50Maximal Inhibition
This compound GABA-A (α1β2γ2)Inhibition251.5 µM[1]Not specified
Humantenmine GABA-A (α1β2γ2)No detectable activityNot applicableNo inhibition observed

Experimental Protocols

The data presented in this guide were primarily obtained through whole-cell patch-clamp electrophysiology on human embryonic kidney (HEK293) cells recombinantly expressing specific GABA-A receptor subunits.

Cell Culture and Transfection

HEK293 cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and appropriate antibiotics. For the expression of GABA-A receptors, cells were transiently transfected with plasmids encoding the human α1, β2, and γ2 subunits of the GABA-A receptor.

Electrophysiological Recordings

Whole-cell patch-clamp recordings were performed at room temperature (20–24°C). The key parameters of the recording setup are detailed in the table below.

ParameterDescription
Cell Type HEK293 cells expressing recombinant human GABA-A receptors (α1β2γ2)
Recording Configuration Whole-cell voltage-clamp
Holding Potential -60 mV[2]
External Solution (in mM) 140 NaCl, 5.4 KCl, 2.0 CaCl2, 1.0 MgCl2, 10 HEPES (pH 7.4), 10 glucose[2]
Internal Solution (in mM) 120 CsCl, 8 EGTA, 10 HEPES (pH 7.4), 4 MgCl2, 0.5 GTP, 2 ATP[2]
Agonist Application GABA at a sub-saturating concentration (EC10-15) was applied to elicit baseline currents.[2]
Test Compound Application This compound and Humantenmine were applied at concentrations ranging from 0.01 to 300 µM.[3]
Data Analysis The inhibitory effect of the compounds was quantified by measuring the reduction in the amplitude of the GABA-evoked current. The IC50 value was determined by fitting the concentration-response data to a logistical equation.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the signaling pathway of GABA-A receptor modulation and the experimental workflow used to assess the effects of this compound and Humantenmine.

GABA_A_Modulation cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GABA GABA GABA_R GABA-A Receptor (α1β2γ2) GABA->GABA_R Binds This compound This compound This compound->GABA_R Inhibits Humantenmine Humantenmine Humantenmine->GABA_R No Interaction Cl_ion Cl⁻ Influx GABA_R->Cl_ion Opens Channel Hyperpolarization Hyperpolarization (Inhibition) Cl_ion->Hyperpolarization

Modulation of GABA-A receptor signaling by this compound and Humantenmine.

Experimental_Workflow start Start transfection Transfect HEK293 cells with GABA-A Receptor Subunits (α1, β2, γ2) start->transfection culture Culture cells for 24-48h transfection->culture patch_clamp Perform Whole-Cell Patch-Clamp Recording culture->patch_clamp gaba_app Apply GABA (EC10-15) to establish baseline current patch_clamp->gaba_app compound_app Co-apply Test Compound (this compound or Humantenmine) with GABA gaba_app->compound_app record Record current amplitude compound_app->record washout Washout record->washout analysis Analyze data and determine IC50 record->analysis washout->gaba_app Repeat for different concentrations end End analysis->end

Workflow for electrophysiological analysis of compound effects on GABA-A receptors.

Conclusion

The comparative analysis of this compound and Humantenmine reveals distinct pharmacological profiles at the GABA-A receptor. This compound acts as a negative modulator, inhibiting the function of the receptor, whereas Humantenmine is inactive. This differential activity underscores the importance of subtle structural variations in determining the biological effects of these alkaloids. The inhibitory action of this compound on GABA-A receptors may contribute to the toxic profile of Gelsemium extracts. Conversely, the lack of activity of Humantenmine at this receptor suggests that its biological effects, if any, are mediated through other molecular targets. These findings provide a foundation for further research into the structure-activity relationships of Gelsemium alkaloids and their potential as pharmacological tools or therapeutic leads.

References

Comparative Guide to the Anti-Inflammatory Effects of Gelsevirine: Validation in STING-Deficient Mice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anti-inflammatory properties of Gelsevirine, focusing on its mechanism of action via the Stimulator of Interferon Genes (STING) pathway. Experimental data is presented to objectively compare its efficacy in wild-type versus STING-deficient models, offering critical insights for researchers in immunology and drug development.

Introduction to this compound and the STING Pathway

This compound is a natural alkaloid compound isolated from plants of the Gelsemium genus.[1] It has demonstrated various pharmacological properties, including anti-inflammatory, analgesic, and anxiolytic activities.[1] A growing body of evidence points to its significant role in mitigating inflammation by directly targeting the STING signaling pathway.[2][3]

The STING pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA from pathogens or damaged host cells.[4][5] Upon activation, STING triggers the production of type I interferons and other pro-inflammatory cytokines, which can be beneficial for clearing infections but detrimental when chronically activated, leading to autoimmune and inflammatory diseases.[5][6][7] Recent studies have identified this compound as a novel, specific inhibitor of STING, making it a promising candidate for treating STING-related inflammatory conditions.[2][3]

Mechanism of Action: this compound as a STING-Specific Inhibitor

Experimental evidence shows that this compound directly interacts with the STING protein. In silico docking analysis and surface plasmon resonance studies have confirmed that this compound binds with high affinity to the cyclic dinucleotide (CDN)-binding pocket of STING.[1][2] This competitive binding locks STING in an inactive conformation, preventing its dimerization and subsequent activation of downstream signaling molecules like TBK1 and IRF3.[2][3] Furthermore, this compound has been shown to promote the K48-linked ubiquitination and degradation of the STING protein, likely through the recruitment of the E3 ubiquitin ligase TRIM21, further reducing its availability to propagate an inflammatory signal.[2][3]

Quantitative Data Presentation

The following tables summarize the quantitative data from key studies, comparing the anti-inflammatory effects of this compound in the presence and absence of a functional STING pathway.

Table 1: Comparative Efficacy of this compound on Inflammatory Cytokine Expression in vitro

Cell LineTreatmentSTING Agonist (2'3'-cGAMP)Key Inflammatory GeneResult (mRNA Expression)Citation
RAW 264.7 (Murine Macrophages) Vehicle+Ifnb1High Expression[1][2]
This compound (10 µM)+Ifnb1Significantly Inhibited [1][2]
THP-1 (Human Monocytes) Vehicle+IFNB1High Expression[1][2]
This compound (10 µM)+IFNB1Significantly Inhibited [1][2]
STING-deficient Chondrocytes IL-1β-Inflammatory MarkersIncreased Expression[8]
IL-1β + this compound-Inflammatory MarkersNo significant protection [8]

Table 2: Protective Effects of this compound in Sepsis-Associated Encephalopathy (SAE) in Wild-Type vs. STING Knockout Mice

Mouse StrainConditionThis compound TreatmentOutcomeConclusionCitation
Wild-Type CLP-induced SAE-Severe cognitive dysfunction, high inflammation-[9]
CLP-induced SAE+Ameliorated cognitive impairment, reduced inflammation This compound is protective[9]
STING Knockout CLP-induced SAE-Severe cognitive dysfunction, high inflammation-[9]
CLP-induced SAE+Protective effects were abolished This compound's effect is STING-dependent[9]

Visualizing the Mechanism and Experimental Design

The following diagrams illustrate the STING signaling pathway and a typical experimental workflow for validating this compound's STING-dependent effects.

STING_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_downstream Downstream Signaling cluster_nucleus Nucleus dsDNA Cytosolic dsDNA (viral, bacterial, or self-DNA) cGAS cGAS dsDNA->cGAS cGAMP 2'3'-cGAMP cGAS->cGAMP ATP+GTP STING_inactive STING (inactive dimer) cGAMP->STING_inactive Binds to STING STING_active STING (active, conformational change) STING_inactive->STING_active TBK1 TBK1 STING_active->TBK1 Recruits & Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates pIRF3 p-IRF3 (dimer) IRF3->pIRF3 Genes Type I IFN & Pro-inflammatory Cytokine Genes pIRF3->Genes Translocates & Induces Transcription This compound This compound This compound->STING_inactive Competitively binds & Promotes degradation

Caption: The cGAS-STING signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_cohorts Experimental Cohorts cluster_treatment Treatment Groups (for each cohort) cluster_endpoints Analysis & Endpoints WT_mice Wild-Type (WT) Mice WT_control WT + Vehicle WT_mice->WT_control WT_this compound WT + this compound WT_mice->WT_this compound STING_KO_mice STING Knockout (KO) Mice KO_control KO + Vehicle STING_KO_mice->KO_control KO_this compound KO + this compound STING_KO_mice->KO_this compound induction Induce Inflammatory Model (e.g., CLP-induced Sepsis) WT_control->induction WT_this compound->induction KO_control->induction KO_this compound->induction survival Survival Rate induction->survival behavior Behavioral Tests (e.g., Morris Water Maze) induction->behavior cytokines Serum/Tissue Cytokine Levels (ELISA) induction->cytokines histology Tissue Histology (e.g., H&E Staining) induction->histology western_blot Western Blot (p-TBK1, p-IRF3) induction->western_blot

Caption: Experimental workflow for validating this compound's effects in STING-deficient mice.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summarized protocols for key experiments cited in the validation of this compound's effects.

1. Cecal Ligation and Puncture (CLP)-Induced Sepsis Model

This protocol is a standard method for inducing sepsis in mice to study systemic inflammation and organ damage.

  • Animals: Wild-type and STING-deficient (STING-/-) mice (e.g., C57BL/6J background), aged 8-10 weeks.

  • Anesthesia: Mice are anesthetized using an appropriate anesthetic agent (e.g., isoflurane (B1672236) inhalation or intraperitoneal injection of ketamine/xylazine).

  • Surgical Procedure:

    • A 1-cm midline laparotomy is performed to expose the cecum.

    • The cecum is ligated with a silk suture at a predetermined distance from the cecal tip (e.g., 5.0 mm for moderate sepsis).

    • The cecum is punctured once or twice with a specific gauge needle (e.g., 22-gauge) to induce polymicrobial leakage into the peritoneum.

    • A small amount of feces is extruded to ensure patency.

    • The cecum is returned to the peritoneal cavity, and the abdominal wall and skin are closed in layers.

  • Post-Operative Care: Mice receive fluid resuscitation (e.g., 1 mL of sterile saline subcutaneously) and are placed on a warming pad until recovery. Analgesics may be administered.

  • This compound Administration: this compound (e.g., 10 or 20 mg/kg) or vehicle (control) is administered via intraperitoneal or intravenous injection at a specified time point post-CLP surgery (e.g., 5 hours).[1][9]

  • Endpoint Analysis: Survival is monitored over several days. For mechanistic studies, mice are euthanized at a specific time point (e.g., 15-24 hours post-CLP) for collection of blood, lung, liver, kidney, and brain tissues for cytokine analysis, histology, and Western blotting.[1][9]

2. In Vitro Macrophage Stimulation Assay

This assay is used to assess the direct effect of this compound on STING pathway activation in immune cells.

  • Cell Culture: Murine macrophage cell line RAW 264.7 or human monocyte line THP-1 are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% FBS and antibiotics.

  • Treatment:

    • Cells are seeded in multi-well plates and allowed to adhere.

    • Cells are pre-treated with various concentrations of this compound or vehicle for a specified duration (e.g., 6 hours).[1]

    • The STING pathway is then activated by transfecting cells with STING agonists such as 2'3'-cGAMP (5 µg/ml), interferon stimulatory DNA (ISD, 2 µg/ml), or Poly(dA:dT) (5 µg/ml).[1]

  • Endpoint Analysis:

    • RT-PCR: After a short incubation (e.g., 3 hours), total RNA is extracted, and the mRNA expression of target genes like IFNB1, IL6, and TNF is quantified.[1][2]

    • Western Blot: After a longer incubation, cell lysates are collected to analyze the phosphorylation of STING, TBK1, IRF3, and p65.[2]

3. Western Blot Analysis

This technique is used to quantify the protein levels and activation state (via phosphorylation) of key signaling molecules.

  • Protein Extraction: Tissue or cell samples are homogenized in RIPA lysis buffer containing protease and phosphatase inhibitors.

  • Quantification: Protein concentration is determined using a BCA protein assay.

  • Electrophoresis and Transfer: Equal amounts of protein (e.g., 20-40 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting:

    • The membrane is blocked (e.g., with 5% non-fat milk or BSA) to prevent non-specific antibody binding.

    • The membrane is incubated overnight at 4°C with primary antibodies against target proteins (e.g., STING, p-TBK1, TBK1, p-IRF3, IRF3, β-actin).

    • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. Band intensities are quantified using densitometry software and normalized to a loading control (e.g., β-actin).

Conclusion

References

Gelsevirine and JAK2 Inhibition: A Clarification and Comparative Analysis of Known JAK2 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A review of current scientific literature indicates that Gelsevirine is not recognized as a Janus Kinase 2 (JAK2) inhibitor. Instead, research has identified this compound as a potent and specific inhibitor of the STING (Stimulator of Interferon Genes) signaling pathway. Studies have shown that this compound mitigates inflammation by binding to the STING protein, thereby preventing its activation and downstream inflammatory responses. This mechanism is distinct from the mode of action of JAK2 inhibitors, which target a key enzyme in cytokine signaling pathways.

Given the absence of data on this compound's JAK2 inhibitory activity, this guide will provide a comparative analysis of well-established JAK2 inhibitors, offering researchers, scientists, and drug development professionals a valuable resource for understanding the potency and characteristics of these compounds.

Comparative Potency of Known JAK2 Inhibitors

The following table summarizes the half-maximal inhibitory concentration (IC50) values for several known JAK2 inhibitors. These values represent the concentration of the inhibitor required to reduce the activity of the JAK2 enzyme by 50% in in vitro assays and are a key indicator of a compound's potency.

InhibitorTarget(s)JAK2 IC50 (nM)Other Kinase IC50 (nM)
Ruxolitinib (INCB018424) JAK1, JAK22.8JAK1: 3.3
Fedratinib (TG101348) JAK23FLT3: 15, RET: 48
Pacritinib JAK2, FLT3--
CEP-701 (Lestaurtinib) JAK2, FLT31-
XL019 JAK22JAK1: 132, JAK3: 250
SB1518 JAK2, FLT323 (wild-type), 19 (mutated)JAK1: 1280, JAK3: 520, FLT3: 22
CYT387 JAK1, JAK2, TYK218JAK1: 11, TYK2: 17, JAK3: 155
AZD1480 JAK1, JAK20.26JAK1: 1.3
AZ 960 JAK2Ki: 0.45-
BMS-911543 JAK21-
WP1066 JAK2, STAT32,300 (in HEL cells)STAT3: 2,430 (in HEL cells)

Note: IC50 values can vary depending on the specific assay conditions, such as ATP concentration.

Experimental Protocols

The IC50 values presented in the table are typically determined using in vitro kinase assays. While specific protocols may vary between studies, the general methodology involves the following steps:

Biochemical Kinase Assay (Example: ADP-Glo™ Kinase Assay)

  • Reaction Setup: The JAK2 enzyme, a specific peptide substrate, and ATP are combined in a reaction buffer.

  • Inhibitor Addition: A range of concentrations of the test inhibitor (e.g., Ruxolitinib) is added to the reaction mixture. A control reaction with no inhibitor is also prepared.

  • Incubation: The reaction mixtures are incubated at a controlled temperature (e.g., 30°C) for a specific period to allow the kinase reaction to proceed.

  • Kinase Activity Measurement: The amount of ADP produced, which is proportional to the kinase activity, is measured. The ADP-Glo™ Kinase Assay is a common method that uses a two-step process:

    • First, an ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.

    • Second, a Kinase Detection Reagent is added to convert ADP to ATP, and then the newly synthesized ATP is measured using a luciferase/luciferin reaction that produces light. The luminescence signal is proportional to the ADP concentration.

  • Data Analysis: The luminescence data is plotted against the inhibitor concentrations. The IC50 value is then calculated by fitting the data to a dose-response curve.

JAK-STAT Signaling Pathway

The Janus Kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a critical signaling cascade for a wide range of cytokines and growth factors. JAK2 is a key component of this pathway.

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK2_inactive JAK2 (inactive) Receptor->JAK2_inactive 2. Dimerization & JAK2 Association STAT_inactive STAT (inactive) Receptor->STAT_inactive 5. STAT Recruitment JAK2_active JAK2 (active) P JAK2_inactive->JAK2_active 3. Trans-phosphorylation JAK2_active->Receptor 4. Receptor Phosphorylation STAT_active STAT (active) P STAT_inactive->STAT_active 6. STAT Phosphorylation by active JAK2 STAT_dimer STAT Dimer P-P STAT_active->STAT_dimer 7. Dimerization Nucleus Nucleus STAT_dimer->Nucleus 8. Translocation Gene Target Gene Transcription Nucleus->Gene 9. Gene Regulation Inhibitor JAK2 Inhibitor Inhibitor->JAK2_active Inhibition

Figure 1. The JAK-STAT signaling pathway and the point of intervention for JAK2 inhibitors.

A Comparative Analysis of Gelsevirine and Other Natural STING Inhibitors in Innate Immunity Modulation

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

Shanghai, China – December 7, 2025 – A comprehensive comparative review of Gelsevirine and other naturally derived inhibitors of the Stimulator of Interferon Genes (STING) pathway has been compiled, offering researchers, scientists, and drug development professionals a detailed guide to the current landscape of natural STING modulators. This report summarizes key quantitative data, outlines experimental methodologies, and provides visual representations of critical biological pathways and research workflows.

The STING pathway is a pivotal component of the innate immune system, responsible for detecting cytosolic DNA and initiating a potent inflammatory and antiviral response. While crucial for host defense, aberrant or chronic STING activation is implicated in the pathogenesis of various autoimmune and inflammatory diseases. This has spurred the search for effective and specific STING inhibitors, with natural products emerging as a promising source of novel therapeutic agents.

This comparative guide focuses on this compound, a novel alkaloid, and places its activity in the context of other known natural STING inhibitors, including the cyclopeptide Astin C and compounds found in licorice extract.

Quantitative Comparison of Natural STING Inhibitors

The inhibitory activities of this compound and Astin C have been quantified through various biochemical and cell-based assays. The following table summarizes the key performance metrics for these compounds, providing a basis for direct comparison.

InhibitorSourceMechanism of ActionIC50 (IFN-β Expression)Binding Affinity (Kd)Reference
This compound Gelsemium elegansCompetitively binds to the CDN-binding pocket of STING, locking it in an inactive conformation; promotes K48-linked ubiquitination and degradation of STING.0.766 µM (THP-1 cells)27.6 µM[1]
Astin C Aster tataricusBinds to the C-terminal domain of STING, blocking the recruitment of IRF3.3.42 µM (MEFs), 10.83 µM (IMR-90 cells)2.37 µM (to STING-CTD-H232)[2]
Licorice Extract Glycyrrhiza speciesInhibits STING oligomerization.Not ReportedNot Reported[3][4]
Licorice Flavonoids Glycyrrhiza speciesInhibit cGAMP synthesis, thus preventing STING activation.Not ReportedNot Reported[5]

Mechanistic Insights and Additional Natural Inhibitors

While quantitative data for all natural compounds are not always available, their mechanisms of action provide valuable insights for drug development.

  • This compound demonstrates a dual mechanism, not only acting as a competitive inhibitor but also promoting the degradation of the STING protein, which could lead to a more sustained inhibitory effect.[1]

  • Astin C specifically targets a key protein-protein interaction in the STING signaling cascade, preventing the recruitment of the transcription factor IRF3.[6]

  • Licorice Extract and its Flavonoids offer two distinct points of intervention. The crude extract appears to directly interfere with the crucial step of STING oligomerization, a prerequisite for its activation.[3][4] In contrast, the flavonoid constituents seem to act further upstream by inhibiting the synthesis of cGAMP, the endogenous STING agonist.[5]

  • Caffeic Acid Phenethyl Ester (CAPE) , a component of propolis, has been shown to suppress the activation of IRF3 and NF-κB, key downstream effectors of the STING pathway.[3][7] While direct binding to STING has not been demonstrated, its impact on these transcription factors suggests a potential modulatory role in the STING signaling axis.

STING Signaling Pathway and Experimental Workflow

To facilitate a deeper understanding of the context in which these inhibitors function, the following diagrams illustrate the STING signaling pathway and a general experimental workflow for identifying and characterizing STING inhibitors.

STING_Signaling_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_golgi ER-Golgi Intermediate Compartment (ERGIC) / Golgi cluster_nucleus Nucleus cGAS cGAS cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes dsDNA Cytosolic dsDNA dsDNA->cGAS senses ATP_GTP ATP + GTP ATP_GTP->cGAS STING_dimer STING (dimer) cGAMP->STING_dimer binds & activates STING_oligo STING (oligomer) STING_dimer->STING_oligo translocates & oligomerizes TBK1 TBK1 STING_oligo->TBK1 recruits pTBK1 p-TBK1 TBK1->pTBK1 autophosphorylates IRF3 IRF3 pIRF3 p-IRF3 IRF3->pIRF3 pTBK1->IRF3 phosphorylates pIRF3_dimer p-IRF3 (dimer) pIRF3->pIRF3_dimer dimerizes IFN_genes IFN Genes pIRF3_dimer->IFN_genes translocates & activates transcription IFN_production Type I IFN Production IFN_genes->IFN_production

Caption: The cGAS-STING signaling pathway.

Experimental_Workflow cluster_screening Primary Screening cluster_validation Hit Validation & Mechanistic Studies cluster_invivo In Vivo Evaluation A Cell-based Reporter Assay (e.g., IFN-β promoter-luciferase) B Dose-Response Analysis (IC50 determination) A->B C Target Engagement Assays (e.g., SPR, CETSA) B->C D STING Dimerization/Oligomerization Assay (Native-PAGE) C->D E Analysis of Downstream Signaling (p-TBK1, p-IRF3 by Western Blot) D->E F Cytokine Expression Analysis (qPCR, ELISA) E->F G Ubiquitination Assay (Immunoprecipitation) F->G H Disease Models (e.g., Sepsis, Autoimmune models) G->H

Caption: Experimental workflow for STING inhibitor discovery.

Detailed Experimental Protocols

A critical aspect of reproducible research is the detailed documentation of experimental methods. Below are protocols for key assays cited in the evaluation of STING inhibitors.

Surface Plasmon Resonance (SPR) for Binding Affinity

This method is used to determine the binding affinity (Kd) between an inhibitor and the STING protein.

  • Immobilization: Recombinant human STING protein is immobilized on a sensor chip (e.g., CM5 chip) using standard amine coupling chemistry.

  • Binding Analysis: A series of concentrations of the inhibitor (analyte) in a suitable running buffer are injected over the sensor surface.

  • Data Collection: The association and dissociation of the inhibitor are monitored in real-time by detecting changes in the refractive index at the sensor surface, recorded as response units (RU).

  • Data Analysis: The equilibrium dissociation constant (Kd) is calculated by fitting the steady-state binding responses to a 1:1 Langmuir binding model.

STING Dimerization/Oligomerization Assay (Native-PAGE)

This assay assesses the ability of an inhibitor to prevent the agonist-induced oligomerization of STING.

  • Cell Treatment: Cells (e.g., Raw264.7 or THP-1) are pre-treated with the inhibitor or vehicle control for a specified time, followed by stimulation with a STING agonist (e.g., 2'3'-cGAMP).

  • Cell Lysis: Cells are lysed in a non-denaturing lysis buffer containing a mild detergent (e.g., digitonin (B1670571) or Triton X-100) and protease/phosphatase inhibitors.

  • Native-PAGE: Cell lysates are resolved on a native polyacrylamide gel to separate protein complexes based on size and charge, preserving their native conformation.

  • Immunoblotting: Proteins are transferred to a membrane and immunoblotted using an anti-STING antibody to visualize the monomeric, dimeric, and oligomeric forms of STING. A reduction in the higher molecular weight species in the presence of the inhibitor indicates successful inhibition of oligomerization.

STING Ubiquitination Assay (Immunoprecipitation)

This assay is used to determine if an inhibitor affects the ubiquitination status of STING.

  • Cell Transfection and Treatment: HEK293T cells are co-transfected with plasmids encoding HA-tagged STING and Flag-tagged ubiquitin (or specific ubiquitin mutants like K48-only or K63-only). Cells are then treated with the inhibitor or vehicle control.

  • Cell Lysis: Cells are lysed in a buffer containing deubiquitinase inhibitors (e.g., N-ethylmaleimide) to preserve the ubiquitination state of proteins.

  • Immunoprecipitation: STING protein is immunoprecipitated from the cell lysates using an anti-HA antibody conjugated to beads.

  • Immunoblotting: The immunoprecipitated samples are washed and then analyzed by SDS-PAGE and immunoblotting with an anti-Flag antibody to detect ubiquitinated STING. An increase or decrease in the ubiquitin signal indicates a change in STING ubiquitination.

Cytokine mRNA Expression Analysis (RT-qPCR)

This assay quantifies the effect of an inhibitor on the downstream production of inflammatory cytokines.

  • Cell Treatment: Macrophages (e.g., Raw264.7 or THP-1) are pre-treated with various concentrations of the inhibitor followed by stimulation with a STING agonist.

  • RNA Extraction: Total RNA is extracted from the cells using a suitable RNA isolation kit.

  • Reverse Transcription: cDNA is synthesized from the extracted RNA using a reverse transcriptase enzyme.

  • Quantitative PCR (qPCR): The expression levels of target genes (e.g., IFNB1, CXCL10, IL6) and a housekeeping gene (e.g., GAPDH) are quantified by qPCR using specific primers and a fluorescent dye (e.g., SYBR Green).

  • Data Analysis: The relative expression of the target genes is calculated using the ΔΔCt method, normalized to the housekeeping gene.

This comparative review provides a valuable resource for the scientific community, highlighting the potential of this compound and other natural compounds as promising scaffolds for the development of novel therapeutics targeting STING-mediated diseases. The detailed methodologies and visual aids are intended to support further research and development in this rapidly evolving field.

References

Assessing the Therapeutic Index of Gelsevirine Versus Other Gelsemium Alkaloids: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the therapeutic index of gelsevirine (B199093) and other prominent alkaloids derived from the Gelsemium genus, namely koumine (B8086292), gelsemine (B155926), and gelsenicine. The therapeutic index (TI), a critical measure of a drug's safety, is defined as the ratio of the toxic dose to the therapeutic dose. A higher TI indicates a wider margin of safety. This document synthesizes available preclinical data to facilitate an objective assessment of these compounds' potential as therapeutic agents.

Comparative Analysis of Therapeutic Index

The therapeutic index provides a quantitative measure of the relative safety of a drug. It is typically calculated as the ratio of the 50% lethal dose (LD50) to the 50% effective dose (ED50). The data presented below has been compiled from various preclinical studies. It is important to note that direct comparative studies for the therapeutic index of all four alkaloids under identical experimental conditions are limited. Therefore, the presented therapeutic indices are estimated from available LD50 and effective dose data.

AlkaloidAnimal ModelAdministration RouteLD50 (mg/kg)Therapeutic EffectEffective Dose (ED50 or Effective Dose Range) (mg/kg)Estimated Therapeutic Index (LD50/ED50)
This compound Mouse-Not explicitly reported; stated to have a "favorable safety profile" and "less toxicity" than other alkaloids[1]Anti-inflammatory (Sepsis)10-20 (effective dose)[2]-
Koumine MouseIntraperitoneal (i.p.)~100[3][4][5]Anxiolytic0.5 - 1.5 (effective dose range)[6]~67 - 200
Gelsemine MouseIntraperitoneal (i.p.)~56[4][5]Anxiolytic0.4 - 10 (effective dose range)[6]~5.6 - 140
Gelsenicine MouseIntraperitoneal (i.p.)~0.185[7]Analgesic (inflammatory pain)0.0074 (ED50)[3]~25
RatIntraperitoneal (i.p.)0.26[3][4]---

Note: The therapeutic index values are estimations based on data from different studies and should be interpreted with caution. The administration routes for LD50 and effective doses may differ in some original studies, which can influence the calculated therapeutic index.

Signaling Pathways and Mechanisms of Action

The therapeutic and toxic effects of these alkaloids are mediated by their interactions with specific signaling pathways.

This compound: STING Pathway Inhibition

This compound has been identified as a novel and specific inhibitor of the Stimulator of Interferon Genes (STING) signaling pathway.[2][8] This pathway is crucial in the innate immune response to cytosolic DNA from pathogens or damaged host cells. By competitively binding to the CDN-binding pocket of STING, this compound prevents its activation and downstream signaling, which includes the production of type I interferons and other pro-inflammatory cytokines. This mechanism underlies its potential therapeutic effects in inflammatory conditions like sepsis.[2][9]

Gelsevirine_STING_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_downstream Downstream Signaling cGAS cGAS cGAMP 2'3'-cGAMP cGAS->cGAMP produces dsDNA Cytosolic dsDNA dsDNA->cGAS senses STING STING cGAMP->STING activates This compound This compound This compound->STING inhibits TBK1 TBK1 STING->TBK1 recruits & activates NFkB NF-κB STING->NFkB activates IRF3 IRF3 TBK1->IRF3 phosphorylates Cytokines Type I IFN & Pro-inflammatory Cytokines IRF3->Cytokines induce transcription NFkB->Cytokines induce transcription

This compound inhibits the STING signaling pathway.
Koumine and Gelsemine: Modulation of Glycine (B1666218) and GABA-A Receptors

The primary mechanism of action for the analgesic and anxiolytic effects of koumine and gelsemine involves the modulation of inhibitory neurotransmitter receptors in the central nervous system, specifically glycine receptors (GlyR) and γ-aminobutyric acid type A receptors (GABA-A-R).[7] These alkaloids act as agonists at spinal glycine receptors, which stimulates the synthesis of the neurosteroid allopregnanolone. Allopregnanolone, in turn, positively modulates GABA-A receptors, enhancing inhibitory neurotransmission and leading to their therapeutic effects.

Koumine_Gelsemine_Pathway cluster_alkaloids Alkaloids cluster_neuron Spinal Neuron cluster_effect Therapeutic Effect Koumine Koumine GlyR Glycine Receptor (GlyR) Koumine->GlyR activates Gelsemine Gelsemine Gelsemine->GlyR activates Allopregnanolone Allopregnanolone (Neurosteroid) GlyR->Allopregnanolone stimulates synthesis GABAAR GABA-A Receptor Allopregnanolone->GABAAR positively modulates Analgesia Analgesia GABAAR->Analgesia leads to Anxiolysis Anxiolysis GABAAR->Anxiolysis leads to

Koumine and Gelsemine signaling cascade.

Detailed Experimental Protocols

The determination of the therapeutic index relies on standardized experimental procedures to assess both efficacy (ED50) and toxicity (LD50).

Determination of Median Lethal Dose (LD50)

Objective: To determine the dose of an alkaloid that is lethal to 50% of the test animal population.

Method: Up-and-Down Procedure (UDP)

  • Animals: Healthy, young adult mice (e.g., ICR or C57BL/6 strain), weighing 18-22 g, are used. Animals are housed under standard laboratory conditions with free access to food and water.

  • Drug Preparation: The alkaloid is dissolved in a suitable vehicle (e.g., sterile saline with a small percentage of DMSO or Tween 80 to aid solubility).

  • Dosing: A single animal is dosed with the test substance, typically via intraperitoneal (i.p.) or oral (p.o.) administration. The initial dose is chosen based on preliminary range-finding studies.

  • Observation: The animal is observed for signs of toxicity and mortality for a defined period, typically 24 to 48 hours.

  • Dose Adjustment:

    • If the animal survives, the dose for the next animal is increased by a fixed increment (e.g., a factor of 1.2-1.5).

    • If the animal dies, the dose for the next animal is decreased by the same fixed increment.

  • Procedure Termination: The procedure is continued until a sufficient number of dose reversals (survival followed by death, or vice versa) have been observed, typically 4-6 reversals.

  • LD50 Calculation: The LD50 is calculated using statistical methods appropriate for the UDP, such as the maximum likelihood method.

Determination of Anxiolytic Efficacy (ED50)

Objective: To determine the dose of an alkaloid that produces a significant anxiolytic effect in 50% of the test animal population.

Method: Elevated Plus Maze (EPM) Test

  • Apparatus: The EPM consists of four arms (e.g., 30 cm long x 5 cm wide) arranged in a plus shape and elevated above the floor (e.g., 40 cm). Two opposite arms are enclosed by high walls, while the other two are open.

  • Animals: Mice are used and handled for several days prior to the experiment to reduce stress.

  • Drug Administration: Animals are divided into groups and administered different doses of the alkaloid or vehicle, typically 30-60 minutes before the test.

  • Test Procedure: Each mouse is placed in the center of the maze, facing an open arm, and allowed to explore freely for a set period (e.g., 5 minutes). The session is recorded by a video camera.

  • Data Analysis: The primary measures of anxiety are the time spent in the open arms and the number of entries into the open arms. An increase in these parameters is indicative of an anxiolytic effect.

  • ED50 Calculation: The dose-response data is plotted, and the ED50 is calculated as the dose that produces a half-maximal anxiolytic response.

EPM_Workflow cluster_prep Preparation cluster_test Testing cluster_analysis Data Analysis Animal_Groups Animal Grouping (e.g., Mice) Drug_Admin Drug/Vehicle Administration (i.p. or p.o.) Animal_Groups->Drug_Admin EPM Place mouse on Elevated Plus Maze Drug_Admin->EPM after 30-60 min Record Record behavior for 5 min EPM->Record Measure Measure: - Time in open arms - Entries into open arms Record->Measure Calculate Calculate ED50 Measure->Calculate

Workflow for the Elevated Plus Maze test.
Determination of Analgesic Efficacy (ED50)

Objective: To determine the dose of an alkaloid that produces a significant analgesic effect in 50% of the test animal population.

Method: Hot Plate Test

  • Apparatus: A hot plate apparatus with a surface maintained at a constant temperature (e.g., 55 ± 0.5°C).

  • Animals: Mice or rats are used. The baseline reaction time of each animal to the thermal stimulus is determined before drug administration.

  • Drug Administration: Animals are treated with various doses of the alkaloid or vehicle.

  • Test Procedure: At specific time points after drug administration (e.g., 30, 60, 90 minutes), each animal is placed on the hot plate, and the latency to a nociceptive response (e.g., paw licking, jumping) is recorded. A cut-off time (e.g., 30 seconds) is used to prevent tissue damage.

  • Data Analysis: An increase in the reaction latency compared to the baseline and vehicle-treated group indicates an analgesic effect.

  • ED50 Calculation: The dose-response curve is constructed, and the ED50, the dose that produces 50% of the maximal possible analgesic effect, is determined.

Conclusion

Based on the currently available preclinical data, this compound appears to have a more favorable safety profile compared to other Gelsemium alkaloids, although a quantitative therapeutic index is not yet established. Koumine and gelsemine exhibit a wider estimated therapeutic index for their anxiolytic effects compared to the analgesic therapeutic index of the highly toxic gelsenicine. The distinct mechanisms of action, with this compound targeting the STING pathway and koumine/gelsemine modulating inhibitory neurotransmitter receptors, suggest different therapeutic applications for these compounds. Further research, particularly head-to-head comparative studies and the determination of the LD50 for this compound, is necessary to provide a more definitive assessment of their relative therapeutic potential.

References

Gelsevirine's Anti-Sepsis Effects: A Comparative Analysis of Key Findings

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Comprehensive Guide for Researchers and Drug Development Professionals

This guide provides a detailed comparison of the key findings related to the anti-sepsis effects of Gelsevirine, a novel STING (Stimulator of Interferon Genes) inhibitor. The data presented here is based on preclinical studies and is intended to inform researchers, scientists, and drug development professionals on the potential of this compound as a therapeutic agent for sepsis. We will compare its performance with other alternative compounds and provide supporting experimental data and detailed methodologies.

This compound: A Novel STING-Specific Inhibitor for Sepsis Treatment

Sepsis is a life-threatening organ dysfunction caused by a dysregulated host response to infection. The STING signaling pathway plays a crucial role in the production of interferons and proinflammatory cytokines in response to microbial or self-DNA in the cytosol. Accumulating evidence suggests that the overactivation of the STING pathway is detrimental in lethal sepsis.[1][2]

This compound, a natural compound, has been identified as a potent and specific inhibitor of the STING pathway.[1][2] In murine models of sepsis induced by cecal ligation and puncture (CLP), post-operative administration of this compound significantly improved survival rates and mitigated acute organ damage.[1][2]

Mechanism of Action

This compound exerts its anti-sepsis effects through a dual mechanism of STING inhibition[1][2]:

  • Competitive Binding: this compound competitively binds to the cyclic dinucleotide (CDN)-binding pocket of STING. This action locks STING in an inactive conformation, preventing its dimerization and subsequent activation.

  • Promotion of Ubiquitination and Degradation: this compound promotes the K48-linked ubiquitination and degradation of STING, a process likely mediated by the recruitment of TRIM21.

This dual action effectively shuts down the downstream signaling cascade that leads to the production of inflammatory cytokines, thereby attenuating the hyperinflammatory response characteristic of sepsis.

Performance Comparison: this compound vs. Alternative Sepsis Treatments

To provide a comprehensive overview of this compound's potential, we compare its efficacy with other compounds investigated for sepsis treatment. The primary model for comparison is the cecal ligation and puncture (CLP)-induced sepsis model in mice, a gold standard for preclinical sepsis research.

Data Presentation: Key Performance Indicators in CLP-Induced Sepsis Mouse Model
TreatmentMechanism of ActionSurvival Rate (%)Key Cytokine ReductionOrgan Damage Marker ReductionReference
This compound STING InhibitorIncreased (Dose-dependent)TNF-α, IL-6 BUN, Creatinine, AST, ALT [1][3]
H-151 STING Inhibitor80% (vs. 33% in vehicle)TNF-α, IL-6 LDH [4]
Gedunin HMGβ1/NLRP3/NF-κB Pathway AttenuationNot reported in CLP modelTNF-α, IL-6, IL-1β (in LPS rat model)AST, ALT (in LPS rat model)N/A
Astin C STING InhibitorPositive control, data not quantifiedNot specifiedNot specified[1]

Note: The data for Gedunin was obtained from a lipopolysaccharide (LPS)-induced sepsis model in rats, which may not be directly comparable to the CLP mouse model.

Visualizing the Molecular and Experimental Landscape

To further elucidate the mechanisms and experimental procedures, the following diagrams are provided.

Gelsevirine_Mechanism_of_Action cluster_pathway STING Signaling Pathway in Sepsis cluster_intervention This compound Intervention dsDNA Cytosolic dsDNA (from pathogen or host) cGAS cGAS dsDNA->cGAS cGAMP 2'3'-cGAMP cGAS->cGAMP STING_inactive STING (Inactive) cGAMP->STING_inactive STING_active STING (Active) Dimerization STING_inactive->STING_active Degradation K48-linked Ubiquitination & Degradation STING_inactive->Degradation Promotes TBK1 TBK1 STING_active->TBK1 NFkB NF-κB STING_active->NFkB IRF3 IRF3 TBK1->IRF3 Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) IRF3->Cytokines NFkB->Cytokines Sepsis Sepsis (Hyperinflammation, Organ Damage) Cytokines->Sepsis This compound This compound This compound->STING_inactive Competitively Binds (Inhibits Activation) TRIM21 TRIM21 This compound->TRIM21 TRIM21->STING_inactive

Caption: this compound's dual mechanism of action on the STING signaling pathway.

CLP_Sepsis_Model_Workflow cluster_monitoring Monitoring & Data Collection cluster_analysis Data Analysis start Start: C57BL/6J Mice anesthesia Anesthesia start->anesthesia laparotomy Midline Laparotomy anesthesia->laparotomy cecum_ligation Cecum Ligation laparotomy->cecum_ligation cecum_puncture Cecum Puncture (e.g., 21-gauge needle) cecum_ligation->cecum_puncture reposition_suture Reposition Cecum & Suture Abdomen cecum_puncture->reposition_suture fluid_resuscitation Fluid Resuscitation reposition_suture->fluid_resuscitation treatment Post-operative Treatment (e.g., this compound, Vehicle) fluid_resuscitation->treatment monitoring Monitoring treatment->monitoring survival Survival Rate monitoring->survival blood_collection Blood Collection (e.g., 15h post-CLP) monitoring->blood_collection tissue_harvesting Tissue Harvesting (Lung, Liver, Kidney) monitoring->tissue_harvesting endpoint Endpoint Analysis survival->endpoint cytokine_analysis Serum Cytokine Analysis (ELISA for TNF-α, IL-6) blood_collection->cytokine_analysis organ_damage_markers Organ Damage Markers (AST, ALT, BUN, Creatinine) blood_collection->organ_damage_markers histopathology Histopathology (H&E Staining) tissue_harvesting->histopathology western_blot Western Blot (STING Pathway Proteins) tissue_harvesting->western_blot cytokine_analysis->endpoint organ_damage_markers->endpoint histopathology->endpoint western_blot->endpoint

Caption: Experimental workflow for the Cecal Ligation and Puncture (CLP) sepsis model.

Experimental Protocols

Cecal Ligation and Puncture (CLP) Mouse Model of Sepsis

The CLP model is a widely accepted standard for inducing polymicrobial sepsis that mimics the clinical course of human sepsis.

  • Animals: Male C57BL/6J mice (8-10 weeks old) are used.

  • Anesthesia: Mice are anesthetized, typically with an intraperitoneal injection of ketamine and xylazine.

  • Surgical Procedure:

    • A midline laparotomy (1-2 cm) is performed to expose the cecum.

    • The cecum is ligated below the ileocecal valve. The position of the ligation can be varied to modulate the severity of sepsis.

    • The ligated cecum is punctured once or twice with a needle (e.g., 21-gauge). A small amount of fecal content is extruded to induce peritonitis.

    • The cecum is returned to the peritoneal cavity, and the abdominal incision is closed in layers.

  • Post-Operative Care:

    • Fluid resuscitation with pre-warmed saline is administered subcutaneously.

    • Analgesics are provided for pain management.

    • Animals are closely monitored for survival and clinical signs of sepsis.

  • Treatment Administration: this compound or vehicle control is administered at a specified time point post-CLP surgery (e.g., 5 hours), typically via intraperitoneal injection.

Measurement of Serum Cytokines (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the levels of pro-inflammatory cytokines in the serum.

  • Sample Collection: Blood is collected from mice at a predetermined time point after CLP (e.g., 15 hours). Serum is separated by centrifugation.

  • ELISA Procedure:

    • A 96-well plate is coated with a capture antibody specific for the cytokine of interest (e.g., TNF-α or IL-6).

    • The plate is blocked to prevent non-specific binding.

    • Serum samples and standards are added to the wells and incubated.

    • A biotinylated detection antibody specific for the cytokine is added.

    • Streptavidin-horseradish peroxidase (HRP) conjugate is added.

    • A substrate solution is added, which develops a color in proportion to the amount of bound cytokine.

    • The reaction is stopped, and the absorbance is read on a microplate reader.

    • Cytokine concentrations are calculated based on the standard curve.

Western Blot for STING Pathway Proteins

Western blotting is used to detect and quantify the expression and phosphorylation of key proteins in the STING signaling pathway.

  • Sample Preparation: Tissues (e.g., lung) or cells are lysed to extract proteins. Protein concentration is determined to ensure equal loading.

  • Gel Electrophoresis: Protein samples are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: The membrane is blocked to prevent non-specific antibody binding.

  • Antibody Incubation:

    • The membrane is incubated with a primary antibody specific for the target protein (e.g., STING, phospho-TBK1, p65).

    • After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: A chemiluminescent substrate is added to the membrane, and the signal is detected using an imaging system. The intensity of the bands corresponds to the amount of the target protein.

Conclusion

The available preclinical data strongly suggests that this compound is a promising therapeutic candidate for the treatment of sepsis. Its novel dual-action mechanism of inhibiting the STING pathway effectively reduces the inflammatory cascade and mitigates organ damage in a clinically relevant animal model. The comparative data, particularly against another STING inhibitor, H-151, indicates a comparable and significant survival benefit. Further research, including direct comparative studies and investigation in other preclinical models, is warranted to fully elucidate the therapeutic potential of this compound in sepsis. The detailed experimental protocols provided in this guide are intended to facilitate the replication and extension of these important findings.

References

Independent Validation of Gelsevirine's Binding to the STING CDN-Binding Pocket: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Gelsevirine's binding to the Stimulator of Interferon Genes (STING) cyclic dinucleotide (CDN)-binding pocket against the endogenous ligand. Experimental data and detailed methodologies for key validation experiments are presented to support the independent verification of this compound as a novel STING-specific inhibitor.

STING Signaling Pathway and Point of this compound Inhibition

The STING signaling pathway is a crucial component of the innate immune system, responsible for detecting cytosolic DNA, which can originate from pathogens or damaged host cells. Upon activation, STING triggers a cascade leading to the production of type I interferons and other pro-inflammatory cytokines. This compound has been identified as a specific inhibitor of this pathway.[1][2][3] It acts by competitively binding to the CDN-binding pocket of STING, thereby preventing its activation.[1][2][3]

STING_Signaling_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_downstream Downstream Signaling cGAS cGAS cGAMP 2'3'-cGAMP (CDN) cGAS->cGAMP synthesizes dsDNA Cytosolic dsDNA dsDNA->cGAS senses STING_inactive Inactive STING Dimer cGAMP->STING_inactive binds to CDN pocket This compound This compound This compound->STING_inactive competitively binds to CDN pocket STING_active Active STING Dimer STING_inactive->STING_active conformational change TBK1 TBK1 Activation STING_active->TBK1 IRF3 IRF3 Phosphorylation & Dimerization TBK1->IRF3 Nucleus Nucleus IRF3->Nucleus IFN Type I Interferon Production Nucleus->IFN

Caption: STING signaling pathway and this compound's mechanism of inhibition.

Experimental Workflow for Validating STING Binding

The validation of a compound's binding to the STING CDN-binding pocket typically follows a multi-step experimental workflow. This process often begins with computational screening, followed by direct binding assays to determine affinity, and concludes with cell-based assays to confirm functional inhibition.

Experimental_Workflow cluster_biochemical Biochemical Validation InSilico In Silico Screening (Virtual Docking) Biochemical Biochemical Assays (Direct Binding) InSilico->Biochemical Candidate Selection Cellular Cellular Assays (Functional Inhibition) Biochemical->Cellular Affinity Confirmation SPR Surface Plasmon Resonance (SPR) PullDown Biotin (B1667282) Pull-down Assay Validation Validated STING Binder Cellular->Validation Functional Confirmation

Caption: General experimental workflow for validating STING binders.

Quantitative Binding Affinity Data

This compound has been shown to bind with high affinity to the CDN-binding pocket of STING.[1][2][3] Surface Plasmon Resonance (SPR) has been utilized to determine the binding affinity (Kd) of this compound to the human STING C-terminal domain (hSTING-CTD). A comparison with the endogenous STING agonist 2'3'-cGAMP highlights the competitive nature of this compound.

CompoundTargetMethodBinding Affinity (Kd)Reference
This compound (GS)hSTING-CTDSurface Plasmon Resonance (SPR)1.25 µM[4]
2'3'-cGAMPSTINGMicroscale Thermophoresis (MST)3.4 nM[5]

Note: The binding affinity for 2'3'-cGAMP is provided as a reference for the natural ligand's high-affinity interaction. The different methods used for determining Kd should be considered when making direct comparisons.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the independent validation of this compound's binding to STING.

Surface Plasmon Resonance (SPR) Assay

Objective: To quantitatively measure the binding affinity and kinetics of this compound to purified STING protein.

Methodology:

  • Protein Immobilization:

    • Recombinant human STING C-terminal domain (hSTING-CTD) is purified and its concentration determined.

    • A sensor chip (e.g., CM5) is activated using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).

    • hSTING-CTD is diluted in an appropriate coupling buffer (e.g., 10 mM sodium acetate, pH 4.5) and injected over the activated sensor surface to achieve the desired immobilization level.

    • The surface is then deactivated using ethanolamine.

    • A reference channel is prepared similarly but without the protein to subtract non-specific binding.

  • Binding Analysis:

    • A series of this compound concentrations are prepared in a suitable running buffer (e.g., HBS-EP+).

    • Each concentration is injected over the immobilized hSTING-CTD and reference surfaces for a defined association time, followed by a dissociation phase with running buffer.

    • The sensorgrams (response units vs. time) are recorded.

  • Data Analysis:

    • The reference channel data is subtracted from the active channel data to obtain specific binding signals.

    • The resulting sensorgrams are fitted to a suitable binding model (e.g., a 1:1 Langmuir binding model) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).[4]

Biotin Pull-down Assay

Objective: To qualitatively confirm the direct and competitive binding of this compound to STING.

Methodology:

  • Preparation of Biotinylated this compound:

    • This compound is chemically modified to incorporate a biotin tag (biotin-GS). The biological activity of biotin-GS should be confirmed to be comparable to unmodified this compound.

  • Cell Lysate Preparation:

    • HEK293T cells are transfected with a plasmid expressing HA-tagged STING.

    • After 24-48 hours, the cells are lysed in a suitable lysis buffer containing protease inhibitors.

    • The cell lysate is centrifuged to remove cellular debris, and the supernatant containing HA-STING is collected.

  • Binding and Pull-down:

    • The cell lysate is incubated with biotinylated this compound.

    • For competition experiments, a molar excess of unlabeled this compound or a known STING ligand (e.g., 2'3'-cGAMP) is added to the lysate prior to the addition of biotin-GS.

    • Streptavidin-conjugated beads (e.g., agarose (B213101) or magnetic) are added to the mixture to capture the biotin-GS and any interacting proteins.

    • The mixture is incubated with gentle rotation to allow for binding.

  • Washing and Elution:

    • The beads are washed multiple times with lysis buffer to remove non-specific binders.

    • The bound proteins are eluted from the beads by boiling in SDS-PAGE sample buffer.

  • Detection:

    • The eluted proteins are resolved by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is probed with an anti-HA antibody to detect the presence of pulled-down HA-STING.

    • A successful pull-down of HA-STING by biotin-GS, which is reduced in the presence of excess unlabeled this compound or 2'3'-cGAMP, confirms the specific and competitive binding of this compound to STING.[1][2][3]

Conclusion

The available data from in silico docking, surface plasmon resonance, and biotin pull-down assays collectively provide strong evidence for the direct and competitive binding of this compound to the STING CDN-binding pocket.[1][2][3] This interaction locks STING in an inactive conformation, inhibiting downstream signaling.[1][2] The provided experimental protocols offer a framework for the independent validation of these findings, which are crucial for the further development of this compound as a potential therapeutic for STING-related inflammatory diseases.

References

Comparative Analysis of the Anxiolytic Effects of Gelsevirine and Gelsemine

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the anxiolytic properties of two prominent alkaloids from the Gelsemium genus.

This guide provides a detailed comparative analysis of the anxiolytic effects of Gelsevirine and Gelsemine, two indole (B1671886) alkaloids isolated from plants of the Gelsemium genus. These compounds have garnered significant interest within the scientific community for their potential therapeutic applications in anxiety-related disorders. This document synthesizes experimental data, outlines methodological protocols, and visualizes proposed mechanisms of action to facilitate a deeper understanding and further research in this area.

Comparative Efficacy and Toxicity

Both this compound and Gelsemine have demonstrated potent anxiolytic effects in preclinical mouse models.[1][2][3] The primary mechanism of action for their anxiolytic activity is believed to be their agonist action on glycine (B1666218) receptors in the brain.[1][2][3] The anxiolytic effects of both compounds were significantly antagonized by the intracerebroventricular administration of strychnine, a glycine receptor antagonist.[1][2] Notably, these anxiolytic effects were observed at doses considerably lower than their respective lethal doses, suggesting a favorable safety profile for therapeutic use in treating anxiety.[1]

CompoundAnxiolytic ActivityLD50 (mg/kg, mice)Proposed Mechanism(s) of Action
This compound Potent anxiolytic effects in elevated plus-maze and light-dark transition models.[1][2]37.8[1]Glycine receptor agonist.[1][2]
Gelsemine Potent anxiolytic effects in elevated plus-maze and light-dark transition models.[1][2][4]53.9[1]- Glycine receptor agonist.[1][2][5] - Modulation of neurosteroid (allopregnanolone) levels.[4][6] - Regulation of NLRP3 inflammasome and CREB/BDNF pathways.[4]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparative analysis of this compound and Gelsemine.

Animals

Male Kunming mice weighing between 18-22g were used in the cited studies. The animals were housed under standard laboratory conditions with a 12-hour light/dark cycle and had free access to food and water. All experimental procedures were conducted in accordance with the National Institutes of Health Guide for the Care and Use of Laboratory Animals.

Drug Administration

This compound and Gelsemine were dissolved in a vehicle solution, typically saline containing a small amount of Tween 80, for subcutaneous or intraperitoneal injection. Control groups received the vehicle solution. Diazepam was often used as a positive control. For mechanistic studies, strychnine, a glycine receptor antagonist, was administered intracerebroventricularly.

Elevated Plus-Maze (EPM) Test

The EPM apparatus consists of two open arms and two enclosed arms of equal size, arranged in a plus-sign configuration and elevated above the floor. The test is based on the natural aversion of mice to open and elevated spaces.

  • Mice were administered this compound, Gelsemine, diazepam, or vehicle 30 minutes before the test.

  • Each mouse was placed at the center of the maze, facing an open arm.

  • The animal's behavior was recorded for a 5-minute period.

  • The number of entries into and the time spent in the open and closed arms were recorded.

  • An increase in the percentage of time spent in the open arms and the number of entries into the open arms is indicative of an anxiolytic effect.

Light-Dark Transition (LDT) Test

The LDT test is also used to assess anxiety-like behavior in rodents. The apparatus consists of a box divided into a small, dark compartment and a large, illuminated compartment, connected by an opening.

  • Mice were treated with this compound, Gelsemine, diazepam, or vehicle 30 minutes prior to the test.

  • Each mouse was placed in the center of the illuminated compartment.

  • The animal's behavior was recorded for a 5-minute period.

  • The time spent in the light compartment and the number of transitions between the two compartments were measured.

  • Anxiolytic compounds typically increase the time spent in the light compartment and the number of transitions.[1]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the proposed mechanisms of action and a typical experimental workflow for evaluating the anxiolytic effects of this compound and Gelsemine.

Gelsevirine_Gelsemine_Anxiolytic_Mechanism cluster_alkaloids Gelsemium Alkaloids cluster_receptor Neuronal Receptor cluster_cellular_response Cellular Response cluster_physiological_effect Physiological Effect This compound This compound GlyR Glycine Receptor (GlyR) This compound->GlyR Agonist Gelsemine Gelsemine Gelsemine->GlyR Agonist Cl_influx Chloride (Cl-) Influx GlyR->Cl_influx Activation Hyperpolarization Neuronal Hyperpolarization Cl_influx->Hyperpolarization Anxiolysis Anxiolytic Effect Hyperpolarization->Anxiolysis Gelsemine_Additional_Mechanisms cluster_neurosteroid Neurosteroid Pathway cluster_inflammatory Anti-inflammatory Pathway cluster_neurotrophic Neurotrophic Pathway Gelsemine Gelsemine Allopregnanolone ↑ Allopregnanolone Gelsemine->Allopregnanolone NLRP3 ↓ NLRP3 Inflammasome Gelsemine->NLRP3 CREB ↓ CREB Gelsemine->CREB GABA_A GABA-A Receptor Modulation Allopregnanolone->GABA_A Anxiolysis Anxiolytic Effect GABA_A->Anxiolysis IL1b_IL6 ↓ IL-1β, IL-6 NLRP3->IL1b_IL6 IL1b_IL6->Anxiolysis BDNF ↓ BDNF CREB->BDNF BDNF->Anxiolysis Experimental_Workflow start Animal Acclimatization drug_admin Drug Administration (this compound, Gelsemine, Vehicle, Diazepam) start->drug_admin behavioral_tests Behavioral Testing (Elevated Plus-Maze, Light-Dark Box) drug_admin->behavioral_tests data_acq Data Acquisition & Analysis behavioral_tests->data_acq interpretation Interpretation of Anxiolytic Effects data_acq->interpretation

References

Safety Operating Guide

Personal protective equipment for handling Gelsevirine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational plans, and disposal instructions for the handling of Gelsevirine. Adherence to these procedures is critical to ensure the safety of laboratory personnel and the integrity of research.

Hazard Identification and Personal Protective Equipment (PPE)

PPE Category Specific Requirements
Hand Protection Chemically resistant gloves (e.g., Nitrile rubber, minimum 0.11 mm thickness). Change gloves immediately if contaminated.
Eye Protection Safety glasses with side shields or chemical safety goggles.
Skin and Body Protection A lab coat must be worn at all times. Ensure it is fully buttoned. For procedures with a risk of splashing, consider an impervious apron.
Respiratory Protection Use in a well-ventilated area, preferably within a chemical fume hood. If significant aerosolization is possible, a respirator may be required.

Safe Handling and Storage

Proper handling and storage are crucial to prevent accidental exposure and maintain the stability of this compound.

  • Engineering Controls : All work involving this compound powder or solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Storage : this compound should be stored at -20°C in a tightly sealed, clearly labeled container.[1]

  • Hygiene : Do not eat, drink, or smoke in laboratory areas. Wash hands thoroughly after handling this compound, even if gloves were worn.

Operational Plan for Handling this compound

Follow these step-by-step instructions for the safe handling of this compound in a laboratory setting.

3.1. Preparation

  • Ensure the chemical fume hood is functioning correctly.

  • Gather all necessary equipment and reagents.

  • Put on all required Personal Protective Equipment (PPE) as detailed in the table above.

  • Prepare a designated waste container for this compound-contaminated materials.

3.2. Handling

  • Handle this compound as a solid in a fume hood to avoid inhalation of dust.

  • When preparing solutions, add the solvent to the this compound powder slowly to avoid splashing. This compound is sparingly soluble in methanol (B129727) (1-10 mg/ml).[1]

  • Keep containers of this compound closed when not in use.

3.3. Post-Handling

  • Decontaminate all surfaces and equipment that have come into contact with this compound.

  • Dispose of all contaminated waste according to the disposal plan.

  • Remove PPE in the correct order to avoid cross-contamination and wash hands thoroughly.

Emergency Procedures

In the event of an emergency, follow these procedures immediately.

Emergency Situation Immediate Action
Skin Contact Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
Ingestion Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Spill Evacuate the area. For a small spill, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal. For a large spill, contact your institution's emergency response team.

Disposal Plan

All this compound waste, including contaminated labware and PPE, must be treated as hazardous chemical waste.

  • Solid Waste : Collect all this compound-contaminated solid waste (e.g., pipette tips, gloves, weighing paper) in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste : Collect all this compound solutions in a designated, sealed, and clearly labeled hazardous waste container.

  • Disposal : Arrange for the disposal of all this compound waste through your institution's hazardous waste management program. Do not dispose of this compound down the drain or in regular trash.

Workflow for Safe Handling of this compound

Gelsevirine_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_emergency Emergency Prep 1. Prepare Fume Hood & Equipment Don_PPE 2. Don PPE Prep->Don_PPE Handle 3. Handle this compound in Fume Hood Don_PPE->Handle Prepare_Solution 4. Prepare Solution (if applicable) Handle->Prepare_Solution Spill Spill Handle->Spill Exposure Exposure Handle->Exposure Decontaminate 5. Decontaminate Work Area Prepare_Solution->Decontaminate Dispose_Waste 6. Dispose of Waste Decontaminate->Dispose_Waste Doff_PPE 7. Doff PPE & Wash Hands Dispose_Waste->Doff_PPE Emergency_Response Follow Emergency Procedures Spill->Emergency_Response Exposure->Emergency_Response

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.